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Foundational

3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol Abstract This technical guide provides a comprehensive overview of the synthetic pathways for 3-{[(2,6-difluorophenyl)methy...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 3-{[(2,6-difluorophenyl)methyl]amino}propan-1-ol, a molecule of interest in medicinal chemistry and drug development. The guide is structured to provide researchers and scientists with both theoretical understanding and practical, field-proven insights into its synthesis. We will primarily focus on the most efficient and widely adopted method—reductive amination—while also exploring alternative strategies such as direct N-alkylation. The document explains the causality behind experimental choices, details step-by-step protocols, and discusses methods for purification and characterization, ensuring a self-validating system for synthesis.

Introduction: Significance and Molecular Context

The rational design of novel therapeutic agents often relies on the strategic combination of well-established pharmacophores with molecular scaffolds that enhance biological activity and improve pharmacokinetic profiles. The target molecule, 3-{[(2,6-difluorophenyl)methyl]amino}propan-1-ol, embodies this principle through its unique structural components.

The 3-Amino-1-propanol Scaffold

3-Amino-1-propanol is a bifunctional organic compound containing a primary amine and a primary alcohol group.[1] This structural motif is found in a multitude of pharmaceuticals and serves as a versatile building block for creating more complex molecules, particularly in the development of β-adrenergic blockers and as chiral auxiliaries in asymmetric synthesis.[1] Its presence in our target molecule provides a flexible, hydrophilic backbone with reactive sites for further functionalization.

The Strategic Role of Fluorination in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone strategy for optimizing molecular properties.[2] The 2,6-difluorophenyl group in the target molecule is not merely an inert substituent; the fluorine atoms can significantly enhance metabolic stability, binding affinity to biological targets, and bioavailability.[2][3] This "fluorine editing" is a prevalent protocol in drug-candidate optimization, making fluorinated compounds a rapidly developing area of research.[3]

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals the most straightforward synthetic strategies. The central carbon-nitrogen bond is the most logical point for disconnection, identifying the key precursors for the synthesis.

G cluster_RA Disconnection via Reductive Amination TM Target Molecule 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol RA_Intermediate C-N Bond Disconnection TM->RA_Intermediate Retrosynthesis Aldehyde 2,6-Difluorobenzaldehyde RA_Intermediate->Aldehyde Amine 3-Aminopropan-1-ol RA_Intermediate->Amine

Caption: Retrosynthetic analysis of the target molecule.

This analysis points to two primary starting materials: 2,6-difluorobenzaldehyde and 3-aminopropan-1-ol . The most direct forward synthesis involves coupling these two molecules, which can be efficiently achieved through reductive amination.

Primary Synthesis Pathway: Reductive Amination

Reductive amination is a highly efficient, two-step, one-pot process for forming C-N bonds and is a cornerstone in the synthesis of amines for pharmaceutical applications.[4] The process involves the initial formation of an imine intermediate from an aldehyde and an amine, which is then reduced in situ to the target secondary amine.[4][5]

Mechanistic Overview

The reaction proceeds through a well-defined sequence. First, the nucleophilic amine attacks the carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield a transient imine (or its protonated form, the iminium ion). A selective reducing agent, present in the reaction mixture, then reduces this imine to the final, stable amine product.[4]

G cluster_reactants cluster_intermediates R1 2,6-Difluorobenzaldehyde I1 Hemiaminal Intermediate R1->I1 + H⁺, -H₂O R2 3-Aminopropan-1-ol R2->I1 + H⁺, -H₂O I2 Imine/Iminium Ion I1->I2 - H₂O P Final Product (Secondary Amine) I2->P + Reducing Agent (e.g., NaBH(OAc)₃)

Caption: General mechanism of reductive amination.

Causality Behind Experimental Choices

The success and efficiency of the reductive amination protocol hinge on the careful selection of reagents and conditions.

  • Choice of Reducing Agent: The key to a successful one-pot reductive amination is a reducing agent that is mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[4] Its reduced reactivity compared to reagents like sodium borohydride (NaBH₄) prevents the premature reduction of the aldehyde, thus maximizing the yield of the desired amine. Harsher reagents would lead to the formation of 2,6-difluorobenzyl alcohol as a significant byproduct.

  • Choice of Solvent: Aprotic, non-polar solvents are preferred to facilitate imine formation by helping to sequester the water byproduct. 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) are excellent choices that effectively dissolve the reactants without interfering with the reaction mechanism.[4]

  • Reaction Stoichiometry & Conditions: A slight excess of the amine (e.g., 1.1 equivalents) is often used to drive the imine formation to completion. The reaction is typically run at room temperature, which is sufficient for both imine formation and its subsequent reduction, avoiding potential side reactions that could occur at elevated temperatures.

Detailed Experimental Protocol: Reductive Amination

This protocol is based on established methodologies for the reductive amination of substituted benzaldehydes.[4]

Materials:

  • 2,6-Difluorobenzaldehyde (1.0 equiv)

  • 3-Aminopropan-1-ol (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) (to achieve ~0.1 M concentration)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-difluorobenzaldehyde (1.0 equiv) and 3-aminopropan-1-ol (1.1 equiv).

  • Dissolve the starting materials in 1,2-dichloroethane (~0.1 M).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Carefully add Sodium triacetoxyborohydride (1.5 equiv) to the mixture in portions over 10-15 minutes. A slight exotherm may be observed.

  • Continue to stir the reaction at room temperature for 12-24 hours.

  • In-Process Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aldehyde spot is completely consumed.

  • Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography to obtain the pure 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol.

Alternative Synthesis Pathway: Direct N-Alkylation

An alternative approach is the direct N-alkylation of 3-aminopropan-1-ol with a suitable 2,6-difluorobenzyl electrophile, such as 2,6-difluorobenzyl bromide. While conceptually simple, this method presents significant challenges.

Overview and Challenges

The primary amine of 3-aminopropan-1-ol is a good nucleophile. However, the resulting secondary amine product is often more nucleophilic than the starting primary amine, leading to a common side reaction: over-alkylation to form a tertiary amine. Furthermore, the hydroxyl group can also act as a nucleophile, leading to O-alkylation and the formation of an ether byproduct.

G Amine 3-Aminopropan-1-ol Desired Desired Product (Secondary Amine) Amine->Desired 1. + Halide O_Alkylation Side Product (Ether) Amine->O_Alkylation O-Alkylation Halide 2,6-Difluorobenzyl Bromide Overalkylation Side Product (Tertiary Amine) Desired->Overalkylation 2. + Halide

Caption: N-Alkylation pathway showing desired and side reactions.

Strategies for Selective Mono-N-Alkylation

Controlling the reaction to favor mono-N-alkylation typically requires more advanced synthetic strategies. One such method involves the use of a chelating agent like 9-borabicyclo[3.3.1]nonane (9-BBN). This approach relies on the formation of a stable chelate between the amino alcohol and 9-BBN, which effectively protects the hydroxyl group and modulates the reactivity of the amine, allowing for selective mono-alkylation in high yields.[6] While effective, this method requires additional steps and specialized reagents compared to the more straightforward reductive amination.

Summary of Key Synthesis Parameters

ParameterReductive AminationDirect N-Alkylation
Starting Materials 2,6-Difluorobenzaldehyde, 3-Aminopropan-1-ol2,6-Difluorobenzyl Halide, 3-Aminopropan-1-ol
Key Reagent Sodium triacetoxyborohydride (NaBH(OAc)₃)Base (e.g., K₂CO₃, Et₃N)
Selectivity High for mono-alkylationLow; risk of over-alkylation and O-alkylation
Reaction Conditions Mild (Room Temperature)Often requires heat; can be difficult to control
Work-up/Purification Straightforward quenching and extraction; chromatographyOften results in mixtures requiring difficult separation
Overall Efficiency High; one-pot procedureLower; potential for multiple byproducts
Recommendation Highly Recommended Recommended only if specialized methods for selectivity are employed[6]

Conclusion

The synthesis of 3-{[(2,6-difluorophenyl)methyl]amino}propan-1-ol is most effectively and reliably achieved through a one-pot reductive amination protocol. This method, utilizing 2,6-difluorobenzaldehyde, 3-aminopropan-1-ol, and a mild reducing agent such as sodium triacetoxyborohydride, offers high selectivity, operational simplicity, and excellent yields.[4] It avoids the significant challenges of over-alkylation and competing O-alkylation that are inherent to direct N-alkylation strategies. For researchers and drug development professionals, the reductive amination pathway represents a robust and scalable route to access this and structurally related compounds for further investigation.

References

  • BenchChem. (2025). An In-depth Technical Guide to 3-Amino-1-(furan-3-yl)propan-1-ol (CAS 1023733-77-4).
  • Grokipedia. (n.d.). 3-Amino-1-propanol.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Fluoropropan-1-ol in Modern Pharmaceutical Synthesis.
  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. [Link]

  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6, 3549-3551. [Link]

  • BenchChem. (2025).
  • Bowman, M. D., & Peterson, J. M. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

Sources

Exploratory

Physicochemical properties of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol

An In-Depth Technical Guide to the Physicochemical Properties of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol Introduction In the landscape of modern drug discovery and development, a comprehensive understanding of a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is not merely academic; it is the bedrock upon which successful therapeutic candidates are built. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and efficacy. This guide provides an in-depth technical examination of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol, a substituted aminopropanol derivative. The presence of a difluorophenyl moiety suggests its potential utility as a scaffold in medicinal chemistry, particularly for developing agents targeting the central nervous system or other biological systems where metabolic stability and receptor binding are influenced by fluorination.[1]

This document is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable experimental protocols. We will delve into the core physicochemical parameters, explaining the causality behind the experimental choices and presenting self-validating protocols to ensure data integrity and reproducibility.

Compound Profile: 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol

A precise characterization begins with the fundamental identifiers and structural properties of the molecule.

PropertyValueSource
IUPAC Name 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol-
Molecular Formula C₁₀H₁₃F₂NOChemically Derived
Molecular Weight 201.21 g/mol Chemically Derived
CAS Number Not explicitly found in searches.-
Canonical SMILES C1=CC(=C(C(=C1F)CNCCC)F)Chemically Derived

Note: As this specific compound is not widely documented with experimental data, this guide will focus on the authoritative methodologies for determining its key properties, supplemented with predicted values for context.

Core Physicochemical Properties and Their Determination

Lipophilicity: The Octanol-Water Partition Coefficient (LogP)

Scientific Rationale: Lipophilicity is arguably one of the most critical physicochemical parameters in drug design. It describes a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one. The n-octanol/water partition coefficient (LogP) is the industry-standard measure for this property.[2] A LogP value provides profound insights into a drug candidate's ability to cross biological membranes, its potential for binding to plasma proteins, and its likely metabolic pathways. According to Lipinski's Rule of Five, a LogP value of less than 5 is often associated with better oral bioavailability.[3]

Predicted Value: Computational models, such as those using fragment-based methods, predict a LogP for similar structures in the range of 1.0 to 2.0, suggesting a balanced profile of hydrophilicity and lipophilicity. For instance, the calculated AlogP for Phenylpropanolamine is 1.07.[4]

Experimental Protocol: Spectrophotometric Shake-Flask Method

This method is a robust and widely accepted technique for the empirical determination of LogP.[5] The choice of UV/Vis spectrophotometry is predicated on the presence of a chromophore (the difluorophenyl ring) in the target molecule, which allows for accurate concentration measurements.

Workflow for LogP Determination

cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation P1 Prepare saturated solutions: - Water in n-octanol - n-octanol in water P2 Prepare stock solution of compound in n-octanol P1->P2 Use pre-saturated solvents E1 Measure initial absorbance (A_oct) of the n-octanol stock solution at λ_max P2->E1 Dilute to Abs ~1.0-1.8 E2 Mix equal volumes of the n-octanol stock and water-saturated phase E1->E2 E3 Equilibrate via vigorous mixing (e.g., ultrasonic bath) E2->E3 E4 Centrifuge to ensure complete phase separation E3->E4 E5 Measure final absorbance (A'_oct) of the n-octanol phase E4->E5 C1 Calculate Partition Coefficient (P): P = A'_oct / (A_oct - A'_oct) E5->C1 C2 Calculate LogP: LogP = log10(P) C1->C2

Caption: Workflow for Spectrophotometric LogP Determination.

Detailed Steps:

  • Solvent Pre-Saturation: Equilibrate n-octanol and purified water by mixing them vigorously for 24 hours, followed by separation. This crucial first step ensures that the volume of each phase does not change during the partitioning experiment due to mutual solubility.

  • Stock Solution & Wavelength Selection: Prepare a stock solution of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol in the water-saturated n-octanol phase. The concentration should be chosen to yield an absorbance in the optimal range of the spectrophotometer (typically 1.5-1.8) to ensure measurement accuracy.[5] Scan the solution from 220-400 nm to determine the wavelength of maximum absorbance (λ_max), which will be used for all subsequent measurements.[5]

  • Initial Absorbance Measurement: Accurately measure the absorbance of the initial n-octanol stock solution (A_oct).

  • Partitioning: Combine a precise volume of the n-octanol stock solution with an equal volume of the n-octanol-saturated water phase in a suitable vessel.

  • Equilibration: Agitate the mixture vigorously (e.g., using a vortex mixer or ultrasonic bath) for a defined period (e.g., 30 minutes) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure a clean and complete separation of the n-octanol and aqueous layers.

  • Final Absorbance Measurement: Carefully remove an aliquot from the n-octanol phase and measure its absorbance (A'_oct).

  • Calculation: The partition coefficient (P) is calculated using the formula: P = [organic]/[aqueous]. Based on the absorbance readings, this translates to P = A'_oct / (A_oct - A'_oct). The final LogP is the base-10 logarithm of P.[2]

Melting Point (MP)

Scientific Rationale: The melting point is a fundamental thermal property that provides a primary indication of a compound's purity. Pure crystalline solids typically exhibit a sharp, well-defined melting point range (often ≤1°C), whereas impure samples melt over a wider range and at a lower temperature. This parameter is critical for material characterization, quality control, and selecting appropriate conditions for formulation and storage.

Experimental Protocol: Capillary Melting Point Determination

This is the standard pharmacopeial method, valued for its simplicity and accuracy when performed correctly.[6][7] Modern automated systems enhance reproducibility, but the underlying principles remain the same.[8]

Workflow for Melting Point Determination

cluster_prep Sample Preparation cluster_measure Measurement cluster_report Reporting S1 Ensure sample is finely powdered and thoroughly dried (e.g., in a vacuum desiccator) S2 Pack sample into a capillary tube to a height of 2.5-3.5 mm S1->S2 M1 Perform a rapid preliminary scan to approximate the MP S2->M1 New sample M2 For accurate measurement, place a new sample in the apparatus pre-heated to ~5-10°C below the approximate MP M1->M2 Provides target temp. M3 Set a slow heating rate (1-2°C per minute) M2->M3 M4 Record T_onset: Temperature at which the first drop of liquid appears M3->M4 M5 Record T_clear: Temperature at which the entire sample becomes a clear liquid M4->M5 R1 Report the melting point as a range: T_onset - T_clear M5->R1 R2 Perform at least two careful determinations for consistency R1->R2 Validate

Caption: Workflow for Capillary Melting Point Determination.

Detailed Steps:

  • Instrument Calibration: Before any measurement, the temperature scale of the melting point apparatus must be calibrated using certified reference standards with known, sharp melting points.[6][9] This ensures the trustworthiness of the obtained data.

  • Sample Preparation: The compound must be finely powdered to ensure uniform heat distribution. It should be thoroughly dried, for instance in a vacuum desiccator over a desiccant for 24 hours, to remove any residual solvent that could depress the melting point.[7]

  • Capillary Loading: A small amount of the dried powder is introduced into a thin-walled glass capillary tube, which is then tapped on a hard surface to pack the sample tightly to a height of 2.5-3.5 mm.[7] Proper packing is essential for accurate observation.

  • Approximate Determination: A preliminary, rapid heating run is conducted to quickly establish an approximate melting point. This saves time during the precise measurement.

  • Accurate Determination: A fresh capillary is placed in the heating block, which has been pre-set to a temperature about 5-10°C below the expected melting point.

  • Heating and Observation: The temperature is increased at a slow, controlled rate, typically 1-2°C per minute.[6] A slow ramp rate is critical because it allows the temperature of the heating block and the sample to remain in thermal equilibrium, preventing an overestimation of the melting point.[6]

  • Recording the Range: Two temperatures are recorded: the onset point, where the first drop of liquid is observed, and the clear point, where the entire sample has melted into a transparent liquid. The melting point is reported as this range.[7]

Spectroscopic Profile

Scientific Rationale: Spectroscopic analysis is indispensable for confirming the chemical identity, structure, and purity of a synthesized compound. Each technique provides a unique piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be the definitive methods for elucidating the structure of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol. ¹H NMR would confirm the number and connectivity of non-exchangeable protons, while ¹³C NMR would identify all unique carbon environments. Crucially, ¹⁹F NMR would provide a clear signal for the two equivalent fluorine atoms on the phenyl ring, confirming the 2,6-disubstitution pattern.[10]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions would include a broad O-H stretch (from the alcohol), an N-H stretch (from the secondary amine), C-H stretches (aromatic and aliphatic), a C-F stretch, and C=C stretches from the aromatic ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the compound's exact molecular weight, thereby confirming its elemental composition (C₁₀H₁₃F₂NO). The fragmentation pattern observed in the mass spectrum can also provide further structural confirmation.

Conclusion

References

  • Experimental determination of the logP using the spectrophotometric method. (n.d.).
  • Melting point determination. (n.d.).
  • Melting Point Determination - Lambda. (n.d.).
  • LogP—Making Sense of the Value - ACD/Labs. (n.d.).
  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. (2023, February 23).
  • Determination of Melting Points According to Pharmacopeia - thinkSRS.com. (n.d.).
  • 3-{[(2,6-difluoro-3-methylphenyl)methyl]amino}propan-1-ol - Chemspace. (n.d.).
  • 1368872-92-7|3-Amino-1-(2,6-difluorophenyl)propan-1-ol|BLD Pharm. (n.d.).
  • (2S)-1-[4-({6-[(2,6-Difluorophenyl)amino]-4-pyrimidinyl}amino)phenoxy]-3-(dimethylamino)-2-propanol | C21H23F2N5O2 | CID 445950 - PubChem. (n.d.).
  • 1-propanol, 3-[(6-fluoro-2-pyridinyl)(phenylmethyl)amino] - Guidechem. (n.d.).
  • 2-Amino-3-(2,6-difluorophenyl)-1-propanol - MySkinRecipes. (n.d.).
  • Melting Point Standards - MilliporeSigma. (n.d.).
  • 3-AMINO-3-(2,6-DIFLUORO-PHENYL)-PROPAN-1-OL - NextSDS. (n.d.).
  • Melting point determination - A.KRÜSS Optronic. (n.d.).
  • Correlation between the experimental and the calculated log P values of... - ResearchGate. (n.d.).
  • Calculate reagent log P values to determine solubility characteristics - Thermo Fisher Scientific. (n.d.).
  • (PDF) 3-Methylamino-3-phenylpropan-1-ol - ResearchGate. (n.d.).
  • US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents. (n.d.).
  • 2-amino-1-(2,6-difluorophenyl)propan-1-ol — Chemical Substance Information - NextSDS. (n.d.).
  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors - MDPI. (2026, February 27).
  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (n.d.).
  • Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6) - Cheméo. (n.d.).
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (2025, October 3).
  • 1269833-63-7 | (1S,2S)-1-Amino-1-(2,6-difluorophenyl)propan-2-ol | ChemScene. (n.d.).
  • 2-Amino-3-(2,6-difluorophenyl)-1-propanol - MySkinRecipes. (n.d.).
  • 3-[Methyl(phenylmethyl)amino]-1-propanol SDS, 5814-42-6 Safety Data Sheets - ECHEMI. (n.d.).
  • A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction with 2,3,5,6-tetrachloro-1,4-benzoquinone - PMC. (n.d.).
  • 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol - PubChem. (n.d.).
  • Determination of phenylpropanolamine in pharmaceutical preparations by second derivative spectrophotometry - Journal of Food and Drug Analysis. (n.d.).
  • Compound: PHENYLPROPANOLAMINE HYDROCHLORIDE (CHEMBL1200695) - ChEMBL - EMBL-EBI. (n.d.).
  • Spectroscopic line parameters of NO, NO2, and N2O for the HITEMP database - homepages.ucl.ac.uk. (2019, April 30).
  • (3s)-3-amino-3-(4-[(dimethylamino)methyl]phenyl)propan-1-ol - ChemicalBook. (n.d.).

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Foundational

A Technical Guide to the Mechanism of Action of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol (Icofungipen)

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary: This document provides a comprehensive technical overview of the antifungal agent 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive technical overview of the antifungal agent 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol, more commonly known as icofungipen (also referred to by developmental codes PLD-118 and BAY 10-8888). Icofungipen represents a novel class of β-amino acid antifungals with a distinct mechanism of action: the inhibition of isoleucyl-tRNA synthetase (IleRS). This targeted action disrupts protein biosynthesis, leading to potent antifungal activity, particularly against Candida species. This guide will delve into the molecular basis of its action, the downstream cellular consequences, and the validated experimental methodologies used to characterize its efficacy.

Introduction: A Novel Approach to Antifungal Therapy

The increasing incidence of invasive fungal infections, compounded by the rise of drug-resistant strains, presents a significant challenge in clinical practice. The majority of existing antifungal agents target the cell membrane (polyenes, azoles) or cell wall (echinocandins). Icofungipen emerges as a promising therapeutic candidate due to its unique intracellular target, offering a new strategy to combat fungal pathogens.[1][2] Developed as a synthetic derivative of the naturally occurring cispentacin, icofungipen has progressed through Phase II clinical trials for the oral treatment of yeast infections.[3][4] Its mechanism, centered on the inhibition of protein synthesis, provides a powerful tool against fungal species, including those resistant to conventional therapies like fluconazole.[3][5]

The Molecular Target: Isoleucyl-tRNA Synthetase (IleRS)

2.1 The Essential Role of IleRS in Fungal Viability

Isoleucyl-tRNA synthetase (IleRS) is a vital enzyme in all living organisms. It belongs to the family of aminoacyl-tRNA synthetases (aaRS), which are responsible for the first step of protein synthesis. Specifically, IleRS catalyzes the attachment of the amino acid isoleucine to its corresponding transfer RNA (tRNAIle). This "charging" of tRNA is a critical fidelity checkpoint, ensuring the correct amino acid is incorporated into a growing polypeptide chain. Inhibition of this process leads to a rapid cessation of protein production and is ultimately lethal to the cell.[2][5]

2.2 The Aminoacylation Process

The catalytic cycle of IleRS involves a two-step reaction:

  • Amino Acid Activation: Isoleucine reacts with ATP to form an isoleucyl-adenylate intermediate (Ile-AMP), releasing pyrophosphate (PPi).

  • tRNA Charging: The activated isoleucyl group is then transferred from Ile-AMP to the 3'-end of its cognate tRNAIle, releasing AMP.

This process is fundamental to cellular life, making IleRS an attractive target for antimicrobial drug development.

Icofungipen: A Dual-Pronged Mechanism of Action

The antifungal efficacy of icofungipen is not solely based on enzyme inhibition but relies on a complex mode of action involving active transport and intracellular accumulation.[2][5]

3.1 Active Transport and Intracellular Accumulation

A key feature of icofungipen's activity is its active uptake into fungal cells. It is transported into the yeast cell, where it accumulates to high concentrations.[1][2] This process is crucial, as it allows for the attainment of inhibitory concentrations at the intracellular target site, a feature that contributes to its potent in vivo efficacy despite modest in vitro MIC values.[5][6]

3.2 Competitive Inhibition of IleRS

Once inside the cell, icofungipen acts as a competitive inhibitor of IleRS.[2][5] It binds to the active site of the enzyme, competing with the natural substrate, L-isoleucine. Computational molecular dynamics simulations suggest that icofungipen becomes effectively trapped in a deep potential well within the active site of Candida albicans IleRS (CaIleRS).[7][8] This is due to an effective closure of the active site gateway by key structural loops (the KMSKR and CP core loops), leading to a more stable and prolonged inhibition compared to the binding of the natural substrate.[7][8]

3.3 Downstream Consequences of IleRS Inhibition

The direct consequence of IleRS inhibition is the disruption of protein biosynthesis.[2][3] This blockade has numerous downstream effects, including:

  • Arrest of Cell Growth and Proliferation: Without the ability to synthesize new proteins, fungal cells cannot grow, replicate, or repair cellular damage.

  • Loss of Cellular Integrity: The inability to produce essential structural proteins and enzymes compromises the maintenance of the cell wall and membrane.

  • Induction of Cell Death: Prolonged inhibition of protein synthesis is a potent fungicidal or fungistatic signal.

This mechanism is fundamentally different from azoles and other antifungal classes, explaining icofungipen's activity against fluconazole-resistant strains.[5][6]

Experimental Validation and Methodologies

The characterization of icofungipen's mechanism of action relies on a series of standardized and specialized assays.

4.1 Enzyme Inhibition Assay

The direct inhibitory effect of icofungipen on its molecular target is quantified using an ATP-pyrophosphate (PPi) exchange assay, which measures the first step of the aminoacylation reaction.[1]

  • Principle: The assay quantifies the isoleucine-dependent exchange of 32P-labeled pyrophosphate ([32P]PPi) into ATP. The formation of [32P]ATP is directly proportional to IleRS activity.

  • Generalized Protocol:

    • Reaction Mixture: A buffered solution containing MgCl₂, DTT, ATP, L-isoleucine, [32P]PPi, and purified IleRS enzyme is prepared.

    • Inhibitor Addition: Serial dilutions of icofungipen (or a control compound) are added to the reaction mixture.

    • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a defined period.

    • Quenching & Separation: The reaction is stopped by adding perchloric acid, followed by activated charcoal to bind the nucleotides.

    • Detection: The charcoal is washed to remove unincorporated [32P]PPi. The radioactivity of the charcoal, representing the [32P]ATP formed, is measured using a scintillation counter.

    • Data Analysis: The percentage of inhibition is calculated for each icofungipen concentration, and the IC₅₀ value (the concentration causing 50% inhibition) is determined by non-linear regression.

4.2 In Vitro Antifungal Susceptibility Testing

Determining the minimum inhibitory concentration (MIC) of icofungipen requires specific considerations due to its mechanism of action.

  • Challenge: Standard testing media, such as RPMI-1640 recommended by the Clinical and Laboratory Standards Institute (CLSI), contain amino acids that can compete with icofungipen for uptake into the fungal cell, leading to artificially high MIC values.[3][5]

  • Specialized Method: A broth microdilution assay using a chemically defined medium, such as Yeast Nitrogen Base (YNB) without amino acids, is required.[5][6]

    • Medium Preparation: Prepare YNB medium according to the manufacturer's instructions, ensuring the final pH is between 6.0 and 7.0.

    • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 50-100 CFU/well) as per CLSI guidelines (e.g., M27 for yeasts).[9][10]

    • Drug Dilution: Perform serial dilutions of icofungipen in a 96-well microtiter plate.

    • Incubation: Inoculate the plates and incubate at 30-37°C for 24 hours.

    • MIC Determination: The MIC is defined as the lowest concentration of icofungipen that causes a significant inhibition of growth compared to the drug-free control.

Table 1: Representative In Vitro Activity of Icofungipen

Fungal Species MIC Range (µg/mL) Testing Conditions Reference
Candida albicans (n=69) 4 - 32 YNB Medium, 24h [5][6]

| Candida species | 16 - 64 | Not specified, 24-48h |[11] |

4.3 In Vivo Efficacy Models

The potent in vivo activity of icofungipen has been demonstrated in various animal models of candidiasis.

  • Lethal Systemic Infection Model (Mouse/Rat):

    • Animals are immunosuppressed (e.g., with cyclophosphamide).

    • A lethal dose of C. albicans is administered intravenously.

    • Oral treatment with icofungipen (or vehicle control) is initiated shortly after infection and continued for a set period.

    • The primary endpoint is survival over time. Dose-dependent protection is a key indicator of efficacy.[5][6]

  • Tissue Fungal Burden Model (Rabbit):

    • Neutropenic rabbits are infected intravenously with C. albicans.

    • Treatment with icofungipen is administered.

    • After a defined treatment period, animals are euthanized, and organs (kidney, liver, spleen, etc.) are harvested.

    • Tissues are homogenized and plated to quantify the fungal burden (CFU/gram of tissue). A significant reduction in fungal burden compared to controls demonstrates efficacy.[3][12]

Table 2: Representative In Vivo Efficacy of Icofungipen

Animal Model Infection Isolate Dosing Regimen Outcome Reference
Mouse (Lethal) C. albicans 10-20 mg/kg/day (oral) Dose-dependent protection [5][6]
Rat (Lethal) C. albicans 2-10 mg/kg/day (oral) Dose-dependent protection [5][6]

| Rabbit (Disseminated) | C. albicans | 10-25 mg/kg (IV) | Significant reduction in tissue fungal burden |[3] |

Visualizing the Mechanism and Workflows

Diagram 1: Icofungipen's Mechanism of Action

This diagram illustrates the key steps in icofungipen's mechanism, from cellular uptake to the inhibition of protein synthesis.

Icofungipen_MoA cluster_extracellular Extracellular Space cluster_cell Fungal Cell Icofungipen_ext Icofungipen Transport Active Transport Icofungipen_ext->Transport Uptake Icofungipen_int Intracellular Icofungipen Transport->Icofungipen_int Inhibition Competitive Inhibition Icofungipen_int->Inhibition IleRS Isoleucyl-tRNA Synthetase (IleRS) IleRS->Inhibition Protein_Synth Protein Synthesis (Translation) Inhibition->Protein_Synth Prevents tRNA-Ile charging Block BLOCK Inhibition->Block Death Cell Growth Arrest & Death Block->Death Isoleucine Isoleucine Isoleucine->IleRS

Caption: Icofungipen actively enters the fungal cell and competitively inhibits IleRS, blocking protein synthesis.

Diagram 2: Workflow for In Vitro Susceptibility Testing

This diagram outlines the critical steps for accurately determining the MIC of icofungipen.

MIC_Workflow Start Start Prep_Medium Prepare YNB Medium (Amino Acid-Free) Start->Prep_Medium Prep_Inoculum Prepare Standardized Fungal Inoculum (CLSI M27) Start->Prep_Inoculum Prep_Plate Perform Serial Dilution of Icofungipen in 96-Well Plate Prep_Medium->Prep_Plate Inoculate Inoculate Plate Prep_Inoculum->Inoculate Prep_Plate->Inoculate Incubate Incubate Plate (24h, 35°C) Inoculate->Incubate Read_MIC Read MIC (Visual or Spectrophotometric) Incubate->Read_MIC End End Read_MIC->End

Caption: A specialized workflow using amino acid-free medium is required for icofungipen MIC testing.

Conclusion and Future Directions

Icofungipen presents a significant development in the search for novel antifungal therapies. Its unique mechanism of action, targeting the essential enzyme isoleucyl-tRNA synthetase, provides a clear advantage, particularly against yeast pathogens that have developed resistance to other drug classes. The compound's favorable oral bioavailability and demonstrated in vivo efficacy underscore its potential as a valuable option for treating Candida infections.[2][5] Future research should continue to explore its full spectrum of activity against a wider range of fungal pathogens and complete the clinical trial process to establish its role in therapeutic practice.

References

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  • Hasenoehrl A, Skerlev M, Marsic N, Schoenfeld W. In Vitro Activity and In Vivo Efficacy of Icofungipen (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans. Antimicrob Agents Chemother. 2006;50(9):3011-3018. Available at: [Link]

  • Walsh TJ, Groll AH, Gonzalez C, et al. Efficacy, Plasma Pharmacokinetics, and Safety of Icofungipen, an Inhibitor of Candida Isoleucyl-tRNA Synthetase, in Treatment of Experimental Disseminated Candidiasis in Persistently Neutropenic Rabbits. Antimicrob Agents Chemother. 2004;48(8):2938-2945. Available at: [Link]

  • Scribd. CLSI M27: Antifungal Testing Standards. Available at: [Link]

  • Hasenoehrl A, Skerlev M, Marsic N, Schoenfeld W. In Vitro Activity and In Vivo Efficacy of Icofungipen (PLD-118), a Novel Oral Antifungal Agent, against the Pathogenic Yeast Candida albicans. Antimicrob Agents Chemother. 2006;50(9):3011-3018. Available at: [Link]

  • Fang W, Robinson DA, Raimi OG, et al. N-Myristoyltransferase Is a Cell Wall Target in Aspergillus fumigatus. ACS Chem Biol. 2015;10(5):1257-1267. Available at: [Link]

  • BioVision. N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. Available at: [Link]

  • Chen Y, Zhang Z, Wang G, et al. N-Myristoyltransferase, a Potential Antifungal Candidate Drug-Target for Aspergillus flavus. Microbiol Spectr. 2023;11(1):e0421222. Available at: [Link]

  • CLSI. Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. 2020. Available at: [Link]

  • Fang W, Robinson DA, Raimi OG, et al. N-Myristoyltransferase Is a Cell Wall Target in Aspergillus fumigatus. ACS Chem Biol. 2015;10(5):1257-1267. Available at: [Link]

  • CLSI. Performance Standards for Antifungal Susceptibility Testing of Yeasts. Available at: [Link]

  • CLSI. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Available at: [Link]

  • Hasenoehrl A, Skerlev M, Marsic N, Schoenfeld W. In vitro activity and in vivo efficacy of icofungipen (PLD-118), a novel oral antifungal agent, against the pathogenic yeast Candida albicans. Antimicrob Agents Chemother. 2006;50(9):3011-3018. Available at: [Link]

  • Chen Y, Zhang Z, Wang G, et al. N-Myristoyltransferase, a Potential Antifungal Candidate Drug-Target for Aspergillus flavus. Microbiol Spectr. 2023;11(1):e0421222. Available at: [Link]

  • Tsonkov T, Cicek S, Georgieva M, et al. Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency. Int J Mol Sci. 2022;23(17):9703. Available at: [Link]

  • Mondal S, Bhattacharyya D, Raha K. Computational study of the mechanism of binding of antifungal icofungipen in the active site of eukaryotic isoleucyl tRNA synthetase from Candida albicans. J Biomol Struct Dyn. 2025;43(1):294-307. Available at: [Link]

  • CDC. Antifungal Susceptibility Testing for C. auris. 2024. Available at: [Link]

  • D'Souza S, Shinde S, Shastry P. Potent Inhibitor of N-Myristoylation: A Novel Molecular Target For Cancer. Mol Cancer Ther. 2003;2(11):1147-1154. Available at: [Link]

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  • Walsh TJ, Groll AH, Gonzalez C, et al. Efficacy, Plasma Pharmacokinetics, and Safety of Icofungipen, an Inhibitor of Candida Isoleucyl-tRNA Synthetase, in Treatment of Experimental Disseminated Candidiasis in Persistently Neutropenic Rabbits. Antimicrob Agents Chemother. 2004;48(8):2938-2945. Available at: [Link]

  • Tsonkov T, Cicek S, Georgieva M, et al. Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. Molecules. 2022;27(17):5525. Available at: [Link]

  • Goncalves V, Brannigan JA, Thinon E, et al. Peptidomimetic inhibitors of N-myristoyltransferase from human malaria and leishmaniasis parasites. Medchemcomm. 2012;3(11):1411-1416. Available at: [Link]

  • Livia L, Beauchamp B, Laggai S, et al. N-Myristoytransferase Inhibition Causes Mitochondrial Iron Overload and Parthanatos in TIM17A-Dependent Aggressive Lung Carcinoma. Cancer Res. 2023;83(10):1598-1617. Available at: [Link]

  • Wikipedia. N-myristoyltransferase inhibitors. Available at: [Link]

  • Mondal S, Bhattacharyya D, Raha K. Computational study of the mechanism of binding of antifungal icofungipen in the active site of eukaryotic isoleucyl tRNA synthetase from Candida albicans. J Biomol Struct Dyn. 2024. Available at: [Link]

  • Yu M, Fedorov O, Muniz J, et al. Selective Inhibitors of Protozoan Protein N-myristoyltransferases as Starting Points for Tropical Disease Medicinal Chemistry Programs. PLoS Negl Trop Dis. 2012;6(4):e1625. Available at: [Link]

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  • Vankalas S, Nanavati D, Lee H, et al. Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Addiction. J Am Chem Soc. 2018;140(6):2319-2328. Available at: [Link]

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Exploratory

Biological activity of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol derivatives

An In-depth Technical Guide on the Biological Activity of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol Derivatives Foreword for the Research Professional The intersection of established pharmacophores with modern med...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Biological Activity of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol Derivatives

Foreword for the Research Professional

The intersection of established pharmacophores with modern medicinal chemistry strategies presents a fertile ground for the discovery of novel therapeutics. The 3-aminopropan-1-ol scaffold is a well-recognized structural motif present in a variety of biologically active molecules. This guide delves into the therapeutic potential of a specific class of these derivatives: those bearing a 2,6-difluorophenylmethyl substituent on the amino group. The strategic incorporation of fluorine into drug candidates is a powerful tool for enhancing pharmacokinetic and pharmacodynamic properties.[1][2][3] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing insights into the predicted biological activities, structure-activity relationships, and experimental workflows for investigating these promising compounds. While public data on this specific molecular entity is limited, this guide constructs a robust scientific framework based on the well-documented activities of structurally analogous compounds.

The Rationale for Fluorination: The Significance of the 2,6-Difluorobenzyl Moiety

The introduction of fluorine atoms into a drug candidate is a deliberate strategy to modulate its biological properties.[4][5] The 2,6-difluoro substitution pattern on the benzyl group in the target molecule is of particular interest for several reasons:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.[2] This can lead to a longer half-life and improved bioavailability of the drug.

  • Modulation of Physicochemical Properties: Fluorine is the most electronegative element, and its presence can alter the electron distribution within the molecule. This can impact the pKa of the amine, potentially improving membrane permeability and oral absorption.[1][2]

  • Enhanced Binding Affinity: The fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonds and electrostatic interactions, leading to increased binding affinity and potency.[5]

  • Conformational Control: The steric bulk of the ortho-fluorine atoms can restrict the rotation of the phenyl ring, locking the molecule into a more favorable conformation for receptor binding.

The 2,6-difluorobenzylamine moiety is a versatile building block in medicinal chemistry, frequently employed in the synthesis of compounds with potential therapeutic applications in oncology, inflammation, and infectious diseases.[6][7][8]

Postulated Biological Targets and Therapeutic Areas

Based on the extensive literature on structurally related propanolamine derivatives, several key biological targets and potential therapeutic applications can be hypothesized for 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol derivatives.

Adrenergic System Modulation

A significant body of research has established that phenoxypropanolamine and phenylethanolamine scaffolds are core components of many adrenergic receptor modulators.[9][10][11] These compounds can act as either antagonists (beta-blockers) or agonists, depending on the nature of the substituents. The structural similarity of the target molecule to known beta-blockers suggests a high probability of interaction with β-adrenergic receptors.

  • Potential as β-Adrenergic Antagonists (Beta-Blockers): Many clinically used beta-blockers share the aryloxypropanolamine backbone. The 2,6-disubstitution on the phenyl ring is a common feature in some selective β1-blockers.

  • Potential as β-Adrenergic Agonists: While less common, modifications to the core structure can switch the activity from antagonistic to agonistic.[10]

Antiproliferative and Anticancer Potential

The furan-containing analogue, 3-Amino-1-(furan-3-yl)propan-1-ol, has been flagged for potential anticancer properties.[12] Furthermore, derivatives of 3-aminopropanol have demonstrated antiproliferative effects in other contexts.[13] The 2,6-difluorobenzylamine moiety itself is a key component in the synthesis of compounds with potential anticancer activity.[6][7] This convergence of evidence suggests that the target compounds may exhibit antiproliferative activity through various mechanisms, such as the inhibition of growth factor receptors or interference with polyamine biosynthesis.

Central Nervous System (CNS) Activity

Optically active 3-amino-1-phenylpropanol derivatives are crucial intermediates in the synthesis of several CNS-acting drugs, including antidepressants like Fluoxetine.[14] The ability of fluorinated compounds to cross the blood-brain barrier, due to increased lipophilicity, further supports the potential for CNS activity.[2]

Navigating Structure-Activity Relationships (SAR)

The biological activity of this class of compounds is expected to be highly dependent on the specific substitution patterns. Key areas for SAR exploration include:

  • The Propanolamine Backbone: The stereochemistry of the hydroxyl group is often critical for activity. The (S)-enantiomer is typically more active for many adrenergic blockers.

  • The Amino Substituent: The nature of the substituent on the nitrogen atom plays a crucial role in determining both potency and selectivity.[15] The 2,6-difluorobenzyl group is a key feature, and its replacement with other substituted benzyl groups would likely have a significant impact on activity.

  • The Phenyl Ring: Further substitution on the 2,6-difluorophenyl ring could fine-tune the electronic and steric properties of the molecule, potentially leading to improved activity or selectivity.

The following diagram illustrates the key structural features for SAR exploration:

SAR_Highlights cluster_molecule 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol cluster_sar Key SAR Points mol A HO B A->B Propanol Backbone C NH B->C D C->D Amino Linkage G D->G E F F F G->E G->F SAR1 Stereochemistry of -OH SAR1->A SAR2 Substitution on N-atom SAR2->C SAR3 Aromatic Ring Substitution SAR3->G

Caption: Key structural motifs for SAR exploration.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol can be envisioned through a reductive amination pathway.

synthesis_workflow start Starting Materials: 2,6-Difluorobenzaldehyde 3-Amino-1-propanol step1 Reductive Amination start->step1 step2 Purification (Column Chromatography) step1->step2 product Product: 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol step2->product

Caption: Proposed synthetic workflow.

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of 2,6-difluorobenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane) is added 3-amino-1-propanol (1.1 eq).

  • Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH4) (1.5 eq) or sodium triacetoxyborohydride (STAB) (1.5 eq), is added portion-wise at 0 °C.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol.

Framework for Biological Evaluation

A systematic approach to evaluating the biological activity of these derivatives is crucial. The following experimental protocols provide a starting point for investigation.

In Vitro Assays
Assay TypeExperimental ProtocolData to be Generated
Adrenergic Receptor Binding Objective: To determine the binding affinity of the compounds for β1 and β2 adrenergic receptors. Method: Radioligand binding assays using cell membranes expressing the respective human receptors and a suitable radioligand (e.g., [3H]-dihydroalprenolol). 1. Prepare cell membranes from HEK293 cells overexpressing the target receptor. 2. Incubate the membranes with increasing concentrations of the test compound and a fixed concentration of the radioligand. 3. After incubation, separate the bound and free radioligand by filtration. 4. Quantify the radioactivity of the filters using a scintillation counter.Ki (inhibition constant) values for each receptor subtype.
Antiproliferative Activity Objective: To assess the effect of the compounds on the proliferation of cancer cell lines. Method: MTT or SRB assay. 1. Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates. 2. After 24 hours, treat the cells with a range of concentrations of the test compound. 3. Incubate for 48-72 hours. 4. Add MTT or SRB reagent and measure the absorbance to determine cell viability.IC50 (half-maximal inhibitory concentration) values for each cell line.
Metabolic Stability Objective: To evaluate the stability of the compounds in the presence of liver microsomes. Method: Incubation with human liver microsomes (HLM) and an NADPH-generating system. 1. Incubate the test compound with HLM and the NADPH-generating system at 37 °C. 2. Take aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes). 3. Quench the reaction and analyze the remaining amount of the parent compound by LC-MS.In vitro half-life (t1/2) and intrinsic clearance (CLint).
In Vivo Models

Should in vitro data warrant further investigation, the following in vivo models could be considered:

  • For Adrenergic Activity: Spontaneously hypertensive rat (SHR) model to assess effects on blood pressure and heart rate.

  • For Anticancer Activity: Xenograft models in immunocompromised mice, where human cancer cells are implanted and the effect of the compound on tumor growth is monitored.

Conclusion and Future Perspectives

The 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic incorporation of the 2,6-difluorobenzyl moiety is anticipated to confer advantageous pharmacokinetic and pharmacodynamic properties. Based on the extensive literature on related compounds, these derivatives are predicted to exhibit activity as adrenergic modulators and may also possess antiproliferative and CNS effects. The experimental workflows and protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of this intriguing class of molecules. Future research should focus on a systematic SAR exploration to optimize potency, selectivity, and drug-like properties.

References

  • Shah, P. & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 577-597. [Link]

  • Mehta, D., Shinde, S., & Singh, S. K. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 40(19), 8863-8876. [Link]

  • Inhance Technologies. (2025). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. [Link]

  • Terry, B. S., & Wuest, F. R. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 29(5), 998. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2014). Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers. [Link]

  • Chiba, P., Burghofer, S., Richter, E., Tell, B., Moser, A., & Ecker, G. (1995). Synthesis, pharmacologic activity, and structure-activity relationships of a series of propafenone-related modulators of multidrug resistance. Journal of Medicinal Chemistry, 38(14), 2789–2793. [Link]

  • Mendoza-Sánchez, R., et al. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Molecules, 23(5), 1192. [Link]

  • Bercher, H., & Grisk, A. (1976). [Structure-activity Relationships of Halogenated Phenylethanolamine and Phenoxypropanolamine]. Acta Biologica et Medica Germanica, 35(1), 79-85. [Link]

  • Cignarella, G., et al. (1991). Synthesis and Beta-Adrenergic Activity of New Completely Aliphatic 3-(methyleneaminoxy)propanolamine Derivatives. Il Farmaco, 46(7-8), 841-855. [Link]

  • Femmer, K. (1975). [Structure-activity relationship of phenoxyalkanolamine derivatives with selective beta 1-receptor blocking action]. Die Pharmazie, 30(10), 638-642. [Link]

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  • Das Gupta, R., et al. (2005). 3-Aminooxy-1-aminopropane and derivatives have an antiproliferative effect on cultured Plasmodium falciparum by decreasing intracellular polyamine concentrations. Antimicrobial Agents and Chemotherapy, 49(7), 2857–2864. [Link]

  • Li, H., et al. (2020). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 30(19), 127441. [Link]

  • MySkinRecipes. (n.d.). 2-Amino-3-(2,6-difluorophenyl)-1-propanol. [Link]

  • Smith, J. D., & Giegel, D. A. (1988). Use of 3-aminopropanol as an Ethanolamine Analogue in the Study of Phospholipid Metabolism in Tetrahymena. Biochimica et Biophysica Acta, 961(2), 167-173. [Link]

  • Kim, M. H., et al. (2016). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • Al-Zoubi, R. M., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 31(5), 896. [Link]

  • Wu, J., Ji, C., & Xu, F. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. ResearchGate. [Link]

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Foundational

High-Resolution Mass Spectrometry Fragmentation Profiling of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol: A Mechanistic Guide

Executive Summary The compound 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol (Chemical Formula: C₁₀H₁₃F₂NO) is a critical synthetic intermediate and pharmacophoric building block. The 2,6-difluorobenzyl moiety is high...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol (Chemical Formula: C₁₀H₁₃F₂NO) is a critical synthetic intermediate and pharmacophoric building block. The 2,6-difluorobenzyl moiety is highly prevalent in modern medicinal chemistry, prominently featured in HIV integrase inhibitors (e.g., dolutegravir, bictegravir) and gonadotropin-releasing hormone antagonists (e.g., relugolix)[1][2]. Understanding its gas-phase fragmentation behavior under Collision-Induced Dissociation (CID) is essential for bioanalytical quantification, metabolite identification, and pharmacokinetic profiling.

This whitepaper provides an authoritative, mechanistically grounded guide to the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) fragmentation pattern of this molecule, detailing the causality behind specific bond cleavages and providing a self-validating experimental protocol for high-resolution mass spectrometry (HRMS) analysis.

Physicochemical & Mass Spectrometric Properties

Before initiating MS/MS workflows, establishing the exact mass and ionization parameters is critical for quadrupole isolation and high-resolution detection. The secondary amine and terminal hydroxyl group make this molecule highly amenable to positive-ion mode electrospray ionization (ESI+).

Table 1: Key Mass Spectrometric Parameters

PropertyValueSignificance in MS
Chemical Formula C₁₀H₁₃F₂NODetermines isotopic distribution pattern.
Monoisotopic Exact Mass 201.0965 DaTarget for neutral molecule identification.
Protonated Precursor [M+H]+ 202.1043 DaPrimary Q1 isolation target for ESI+ MS/MS.
Ionization Mode ESI Positive (+)Driven by the basicity of the secondary amine.
Typical Retention Behavior Moderately polarRequires C18 reversed-phase LC with gradient elution.

Mechanistic Elucidation of CID Fragmentation Pathways

In ESI-MS/MS, the protonation of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol occurs preferentially at the secondary amine nitrogen. Upon subjecting the [M+H]+ precursor (m/z 202.1043) to collision gas (e.g., Argon or Nitrogen) in the collision cell, the molecule undergoes specific, reproducible dissociation pathways. The causality of these fragmentations is governed by charge localization, bond dissociation energies, and the stabilization of the resulting carbocations[3][4].

Pathway A: Benzyl-Amine Bond Cleavage (The Dominant Pathway)

The most abundant product ion in the MS/MS spectrum of benzylated amines is typically the benzyl cation[4]. Cleavage of the C−N bond between the 2,6-difluorobenzyl carbon and the protonated amine yields the 2,6-difluorobenzyl cation at m/z 127.0354 ( [C7​H5​F2​]+ ).

  • Causality: Despite the electron-withdrawing inductive effect of the two fluorine atoms, the benzylic carbocation is highly stabilized by resonance. The neutral loss is 3-aminopropan-1-ol (75 Da). This transition (202.1 127.0) is the most robust choice for Selected Reaction Monitoring (SRM) in quantitative bioanalysis.

Pathway B: Gas-Phase F-Atom Migration & HF Expulsion

A secondary, highly diagnostic fragmentation occurs from the m/z 127.0354 product ion. The 2,6-difluorobenzyl cation undergoes a loss of neutral Hydrogen Fluoride (HF, -20 Da) to yield a fragment at m/z 107.0292 ( [C7​H4​F]+ ).

  • Causality: This is driven by a well-documented gas-phase intramolecular F-atom "ring-walk" rearrangement[5]. In polyfluorinated aromatics, collision energy induces the migration of a fluorine atom to an adjacent position, facilitating the extrusion of HF or difluorocarbene ( CF2​ )[5]. This fragment is an unambiguous structural marker for the difluorobenzyl moiety.

Pathway C: Aliphatic Chain Cleavage & Water Loss

The propanol tail exhibits two distinct fragmentation routes:

  • Loss of Water (-18 Da): The terminal hydroxyl group undergoes dehydration, yielding an ion at m/z 184.0938 ( [M+H−H2​O]+ ). This is a low-energy pathway typical of aliphatic alcohols.

  • Aliphatic C-N Cleavage: Cleavage of the bond between the amine nitrogen and the propyl chain yields the 2,6-difluorobenzylamine fragment at m/z 144.0620 ( [C7​H8​F2​N]+ ), with the neutral loss of propanal or allyl alcohol.

MS_Fragmentation M [M+H]+ m/z 202.1043 C10H14F2NO+ H2O_loss [M+H - H2O]+ m/z 184.0938 C10H12F2N+ M->H2O_loss - H2O (-18 Da) Aliphatic Tail Benzyl 2,6-Difluorobenzyl Cation m/z 127.0354 C7H5F2+ M->Benzyl C-N Cleavage (- C3H9NO) Amine Difluorobenzylamine m/z 144.0620 C7H8F2N+ M->Amine N-C(alkyl) Cleavage (- C3H6O) HF_loss [C7H4F]+ m/z 107.0292 Loss of HF Benzyl->HF_loss - HF (-20 Da) F-atom migration

Caption: Mechanistic CID MS/MS fragmentation pathway of protonated 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol.

Experimental LC-MS/MS Protocol

To ensure data integrity and trustworthiness, the following protocol is designed as a self-validating system . It incorporates continuous mass calibration and matrix-effect controls to guarantee that the observed fragmentations are artifacts of the molecule, not the instrument.

Step-by-Step Methodology

Phase 1: Sample Preparation & System Suitability

  • Standard Preparation: Dissolve the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Formic acid acts as the proton source, ensuring high [M+H]+ yield.

  • Internal Standard (IS) Spiking: Spike the sample with a stable-isotope-labeled internal standard (e.g., a 13C or 2H analog) to a concentration of 0.5 µg/mL. Self-Validation: The IS must co-elute and exhibit a parallel fragmentation pattern shifted by the exact mass of the isotopes.

  • Blank Injection: Run a solvent blank (50:50 MeOH:H₂O + 0.1% FA) to confirm the absence of carryover at m/z 202.1.

Phase 2: UHPLC Separation

  • Column: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases: Phase A: Water + 0.1% Formic Acid. Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Initiate at 5% B, ramp to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Phase 3: HRMS/MS Acquisition (Q-TOF or Orbitrap)

  • Source Parameters: ESI positive mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

  • Lock-Mass Calibration: Infuse Leucine Enkephalin (m/z 556.2771) continuously via a reference sprayer. Self-Validation: This ensures mass accuracy remains <2 ppm throughout the run, validating the exact elemental composition of the fragments.

  • Precursor Isolation: Set Quadrupole 1 (Q1) to isolate m/z 202.1 with a narrow window (± 0.5 Da) to prevent co-isolation of isobaric interferences.

  • Collision Energy (CE) Ramping: Apply Normalized Collision Energy (NCE) stepping at 15, 30, and 45 eV.

    • Causality: Low CE (15 eV) will primarily yield the water loss (m/z 184). Medium CE (30 eV) will maximize the benzyl cation (m/z 127). High CE (45 eV) will drive the secondary F-atom migration to yield m/z 107.

LC_MS_Workflow Prep Sample Preparation (0.1% FA in MeOH) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI(+) Ionization (Capillary: 3.5 kV) LC->ESI Q1 Q1 Isolation (m/z 202.1) ESI->Q1 CID CID Fragmentation (NCE 15-45 eV) Q1->CID TOF TOF/Orbitrap Detection (High Res Mass) CID->TOF

Caption: Step-by-step UHPLC-ESI-MS/MS workflow for the analysis of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol.

Quantitative Data Summary

The following table summarizes the expected high-resolution product ions, their elemental compositions, and optimal collision energies for targeted assays (e.g., MRM/SRM transitions).

Table 2: High-Resolution MS/MS Product Ion Assignments

Exact m/zFormulaProposed Structure / OriginRelative AbundanceOptimal CE (eV)
202.1043 [C10​H14​F2​NO]+ Protonated Precursor [M+H]+ PrecursorN/A
184.0938 [C10​H12​F2​N]+ [M+H−H2​O]+ (Dehydration)Low-Medium15
144.0620 [C7​H8​F2​N]+ 2,6-Difluorobenzylamine fragmentMedium20 - 25
127.0354 [C7​H5​F2​]+ 2,6-Difluorobenzyl CationHigh (Base Peak)30
107.0292 [C7​H4​F]+ [C7​H5​F2​]+−HF (F-atom migration)Medium40 - 45

Note: For quantitative LC-MS/MS assay development, the 202.1 127.0 transition is recommended as the primary quantifier due to its superior signal-to-noise ratio and thermodynamic stability, while 202.1 107.0 serves as an excellent qualifier transition.

References

  • Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals National Center for Biotechnology Information (PMC)[Link]

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines ResearchGate[Link]

  • Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration ResearchGate[Link]

  • Force degradation studies of relugolix: identification, isolation and structure characterization of stress degradation products by using liquid chromatography-mass spectrometry Researcher.Life[Link]

Sources

Exploratory

Infrared (IR) spectroscopy analysis of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol

An In-Depth Technical Guide: Infrared Spectroscopy Analysis of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol Executive Summary For researchers and drug development professionals, the structural verification of synthet...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Infrared Spectroscopy Analysis of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol

Executive Summary

For researchers and drug development professionals, the structural verification of synthetic intermediates and active pharmaceutical ingredients (APIs) is a critical quality control gateway. The molecule 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol (C₁₀H₁₃F₂NO) presents a fascinating analytical profile due to its diverse functional groups: a heavily fluorinated aromatic ring, a secondary amine bridge, and a primary aliphatic alcohol.

As an Application Scientist, I approach the Infrared (IR) spectroscopy of this molecule not merely as a pattern-matching exercise, but as a study of vibrational causality. This guide dissects the specific dipole interactions of this molecule, provides a self-validating Attenuated Total Reflectance (ATR-FTIR) protocol, and offers advanced interpretive strategies to resolve complex spectral overlaps.

Vibrational Anatomy & Mechanistic Causality

To accurately interpret the IR spectrum of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol, we must understand the physical causality behind its vibrational modes. IR absorption is dictated by the change in a bond's dipole moment during vibration[1].

The High-Frequency Region: Resolving the O-H and N-H Overlap

The most complex region of this molecule's spectrum lies between 3200 cm⁻¹ and 3600 cm⁻¹.

  • The Primary Alcohol (-OH): Alcohols exhibit a strong, broad absorption band in the 3200–3600 cm⁻¹ range[2]. This extreme broadening is caused by extensive intermolecular hydrogen bonding, which creates a continuum of slightly different O-H bond strengths across the sample matrix[3].

  • The Secondary Amine (-NH-): Secondary amines possess only one N-H bond, resulting in a single, relatively sharp stretching spike in the 3300–3500 cm⁻¹ region[1],[4].

  • Diagnostic Challenge: Because the N-H stretch is weaker and narrower than the O-H stretch, it frequently appears as a subtle "shoulder" or a sharp spike superimposed directly on top of the broad O-H envelope[4].

The Fingerprint Region: The Masking Effect of Fluorine

The 2,6-difluorobenzyl moiety dominates the lower frequency spectrum.

  • The C-F Stretch: The carbon-fluorine bond is highly polarized. During a stretching vibration, this results in a massive change in the dipole moment, yielding an intensely strong absorption band between 1000 cm⁻¹ and 1400 cm⁻¹[5],[6].

  • Diagnostic Challenge: The sheer intensity and breadth of the C-F stretch often obscure other critical functional groups that absorb in this region[7]. Specifically, the C-O stretch of the primary alcohol (~1050 cm⁻¹) and the C-N stretch of the aliphatic amine (1020–1250 cm⁻¹) may be swallowed by the dominant C-F bands[4].

Vibrational_Modes Molecule 3-{[(2,6-Difluorophenyl)methyl] ...amino}propan-1-ol Fluorine 2,6-Difluoro Group Molecule->Fluorine Amine Secondary Amine (-NH-) Molecule->Amine Alcohol Primary Alcohol (-OH) Molecule->Alcohol Aliphatic Propyl Chain (-CH2-) Molecule->Aliphatic CF_Stretch C-F Stretch (1000-1400 cm⁻¹) Strong Dipole Change Fluorine->CF_Stretch NH_Stretch N-H Stretch (3300-3500 cm⁻¹) Sharp, Single Spike Amine->NH_Stretch OH_Stretch O-H Stretch (3200-3600 cm⁻¹) Broad (H-Bonding) Alcohol->OH_Stretch CH_Stretch C-H Aliphatic (<3000 cm⁻¹) Aliphatic->CH_Stretch Fingerprint Fingerprint Masking (C-O & C-N obscured by C-F) CF_Stretch->Fingerprint Overlap Spectral Overlap Region (3200-3500 cm⁻¹) NH_Stretch->Overlap OH_Stretch->Overlap

Mechanistic mapping of functional groups to their primary vibrational modes and spectral overlaps.

Quantitative Spectral Data Summary

To facilitate rapid spectral verification, the expected vibrational frequencies for 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol are summarized below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & ShapeCausality / Notes
-OH (Alcohol) O-H Stretch3200 – 3600Strong, BroadBroadening due to intermolecular H-bonding[3].
-NH- (Sec. Amine) N-H Stretch3300 – 3500Weak/Medium, SharpSingle spike; often overlaps with O-H band[2],[4].
Aromatic Ring C-H Stretch (sp²)> 3000 (~3050)WeakIndicates unsaturated carbon-hydrogen bonds[3].
Aliphatic Chain C-H Stretch (sp³)2800 – 2950Medium, SharpMultiple bands for -CH₂- asymmetric/symmetric stretch[6].
Aromatic Ring C=C Ring Stretch1450 – 1600MediumCharacteristic skeletal vibrations of the benzene ring.
C-F Bond C-F Stretch1000 – 1400Very StrongHigh polarity causes massive dipole shift; dominates region[5],[6].
-C-O (Alcohol) C-O Stretch~1050Medium/StrongMay be partially masked by the broader C-F stretch[7].
-C-N (Amine) C-N Stretch1020 – 1250Weak/MediumLikely obscured by the intense C-F stretching bands[4].
Aromatic Ring C-H Out-of-Plane700 – 800StrongBending mode specific to 1,2,3-trisubstituted benzenes.

Experimental Protocol: ATR-FTIR Methodology

Historically, solid or viscous liquid samples required dispersion in Potassium Bromide (KBr) pellets for transmission FTIR[8]. However, KBr is highly hygroscopic. Absorbed atmospheric water introduces a massive, artificial O-H stretch into the spectrum, which would completely ruin our ability to analyze the delicate O-H/N-H overlap of this specific molecule.

Therefore, Attenuated Total Reflectance (ATR-FTIR) is the mandatory standard[8]. ATR utilizes an Internal Reflective Element (IRE) with a high refractive index (e.g., Diamond or ZnSe). The IR beam reflects internally, creating an evanescent wave that penetrates the sample by merely 1–2 micrometers, requiring zero matrix dilution[9],[8].

Step-by-Step Acquisition Workflow
  • System Initialization & Purge: Ensure the FTIR spectrometer is purged with dry nitrogen to eliminate atmospheric H₂O and CO₂ interference. Set the detector to stabilize.

  • Crystal Decontamination: Gently clean the diamond/ZnSe ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow the solvent to evaporate completely.

  • Background Collection (Self-Validation Step): Collect an air background spectrum (typically 32 scans at 4 cm⁻¹ resolution). Crucial: Inspect the background for residual isopropanol peaks (specifically around 3300 cm⁻¹ and 2950 cm⁻¹). If present, reclean the crystal.

  • Sample Application:

    • If the sample is a viscous oil/liquid: Apply a single drop directly covering the crystal[10].

    • If the sample is a solid/powder: Place 2–5 mg of the compound onto the center of the crystal.

  • Pressure Application: For solid samples, lower the ATR clamping anvil. Apply optimal pressure to ensure uniform contact between the solid and the IRE crystal[9],[8]. Without sufficient pressure, the evanescent wave cannot penetrate the sample, resulting in a weak, noisy spectrum.

  • Spectral Acquisition: Scan the sample using the same parameters as the background (32 scans, 4 cm⁻¹ resolution, 4000–600 cm⁻¹ range).

  • Data Processing: Apply an ATR correction algorithm in the spectrometer software. Because penetration depth is wavelength-dependent (deeper at lower wavenumbers), ATR correction normalizes the relative peak intensities to match standard transmission spectra.

ATR_Workflow Start System Initialization & Crystal Cleaning Bkg Collect Air Background (Reference Spectrum) Start->Bkg Sample Apply Sample to Diamond/ZnSe Crystal Bkg->Sample Pressure Apply Optimal Pressure (Anvil Arm) Sample->Pressure Evanescent Evanescent Wave Interaction (1-2 µm) Pressure->Evanescent Detector Signal Attenuation & Detection Evanescent->Detector IR Absorption FT Fourier Transform Processing Detector->FT Output Final IR Spectrum (% Transmittance) FT->Output

ATR-FTIR experimental workflow for non-destructive spectral acquisition.

Advanced Troubleshooting & Matrix Effects

When analyzing 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol, be prepared for the following analytical anomalies:

  • Amine Salt Formation: If the molecule was isolated as a hydrochloride salt (e.g., during synthesis), the secondary amine becomes protonated (-NH₂⁺). This drastically shifts the IR spectrum. The sharp N-H stretch will disappear, replaced by a broad, complex series of bands between 2400–3000 cm⁻¹ (the "ammonium band"), and a new deformation vibration will appear between 1560–1620 cm⁻¹[11]. Always verify the salt state of your sample before spectral interpretation.

  • Hydrogen Bonding Variations: If the sample is analyzed as a dilute solution (e.g., in a non-polar solvent using a liquid transmission cell instead of ATR), the intermolecular hydrogen bonds will break. The broad O-H band at 3200–3600 cm⁻¹ will vanish, replaced by a sharp, "free" O-H stretch near 3600 cm⁻¹[12].

References

  • Introduction to infrared spectrometry. SlideShare.
  • IR Absorption Peaks for Functional Groups. Scribd.
  • FTIR: Transmission vs ATR spectroscopy. Specac Ltd.
  • Spectra–Structure Correlations. Society for Applied Spectroscopy.
  • Hydration Dynamics and IR Spectroscopy of 4-Fluorophenol. ResearchGate.
  • Interpreting IR Spectra. Chemistry Steps.
  • Infrared Spectroscopy. West Virginia University.
  • Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments.
  • Quantitative analysis using ATR-FTIR Spectroscopy. Agilent Technologies.
  • Interpreting Infrared Spectra. Fiveable.
  • IR Spectroscopy Tutorial: Amines. University of Babylon.
  • The infrared spectra of secondary amines and their salts. ResearchGate.

Sources

Foundational

Solubility profile of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol in different solvents

An In-Depth Technical Guide to the Solubility Profile of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavai...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for determining the solubility profile of the novel compound 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol. We will explore the foundational principles of solubility, detail a robust experimental workflow for its determination in various pharmaceutically relevant solvents, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals engaged in the physicochemical characterization of new chemical entities.

Introduction: The Central Role of Solubility in Drug Development

In the journey of a new chemical entity (NCE) from discovery to a viable drug product, its physicochemical properties are rigorously evaluated. Among these, aqueous solubility is arguably one of the most significant hurdles. Poor solubility can lead to low and erratic absorption from the gastrointestinal tract, resulting in suboptimal drug exposure and high inter-patient variability. The compound of interest, 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol, possesses a chemical structure with both hydrophilic (amino and hydroxyl groups) and lipophilic (difluorophenyl ring) moieties. This amphiphilic nature suggests that its solubility will be highly dependent on the properties of the solvent system, including pH and polarity. A thorough understanding of its solubility profile is therefore essential for guiding formulation strategies, selecting appropriate dosage forms, and ensuring consistent clinical performance.

Foundational Principles of Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. This concept is rooted in the intermolecular forces between the solute (the compound) and the solvent. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

Key Factors Influencing Solubility
  • pH and pKa: 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol contains a secondary amine, which is a basic functional group. Therefore, its solubility is expected to be highly pH-dependent. In acidic environments (pH < pKa), the amine will be protonated, forming a more soluble salt. Conversely, in neutral or basic environments (pH > pKa), the compound will exist predominantly in its less soluble, free base form. Determining the pKa of the compound is a critical first step in any solubility investigation.

  • Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solid solutes in liquid solvents, the dissolution process is endothermic, meaning solubility increases with temperature. However, this is not a universal rule and must be determined experimentally.

  • Solid-State Properties (Polymorphism): The crystalline form of an API can have a significant impact on its solubility. Different polymorphs of the same compound can exhibit different lattice energies, leading to variations in their dissolution rates and equilibrium solubilities. It is crucial to characterize the solid form of the material being used for solubility studies.

Strategic Selection of Solvents

A systematic approach to solvent selection is necessary to build a comprehensive solubility profile. The choice of solvents should be guided by their relevance to pharmaceutical processing and their ability to probe the compound's solubility across a range of polarities and hydrogen bonding capacities.

Solvent Classification for Pharmaceutical Applications

The International Council for Harmonisation (ICH) provides guidelines (Q3C) for residual solvents in pharmaceutical products, which categorize solvents into three classes based on their toxicity:

  • Class 1: Solvents to be avoided (e.g., Benzene, Carbon tetrachloride).

  • Class 2: Solvents with limited use due to inherent toxicity (e.g., Acetonitrile, Methanol, Dichloromethane).

  • Class 3: Solvents with low toxic potential, considered safer for use in pharmaceutical manufacturing (e.g., Ethanol, Acetone, Isopropyl acetate).

For pre-formulation studies, a selection of solvents from Class 2 and 3 is typically employed to understand the compound's behavior in potential manufacturing and formulation scenarios. Additionally, aqueous buffers at various pH values and biorelevant media (e.g., FaSSIF, FeSSIF) are essential for predicting in vivo performance.

Recommended Solvent Panel

A recommended starting panel for characterizing 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol is presented in Table 1. This panel covers a range of polarities and functional groups.

Solvent Class (ICH Q3C) Polarity Rationale
WaterN/AHighBaseline aqueous solubility.
pH 1.2 Buffer (0.1 N HCl)N/AHighSimulates stomach pH; assesses solubility of the protonated form.
pH 6.8 Buffer (Phosphate)N/AHighSimulates intestinal pH.
EthanolClass 3HighCommon co-solvent in formulations.
Propylene GlycolN/AHighCommon vehicle for oral and parenteral formulations.
AcetoneClass 3MediumCommon processing solvent.
AcetonitrileClass 2MediumUsed in analytical methods and processing.
Ethyl AcetateClass 3LowRepresents an ester-type solvent.
n-HeptaneClass 3Low (Nonpolar)Represents an aliphatic hydrocarbon solvent.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method. This method involves suspending an excess of the solid compound in the solvent of interest and agitating the mixture until equilibrium is reached.

Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental workflow for determining the solubility of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Interpretation prep1 Weigh excess solid API into vials prep2 Add a precise volume of selected solvent prep1->prep2 equil1 Agitate at constant temperature (e.g., 25°C, 37°C) prep2->equil1 equil2 Monitor for equilibrium (e.g., 24-72 hours) equil1->equil2 analysis1 Separate solid from supernatant (centrifuge/filter) equil2->analysis1 analysis2 Prepare dilutions of the saturated solution analysis1->analysis2 analysis3 Quantify concentration using a validated HPLC method analysis2->analysis3 data1 Calculate solubility (e.g., in mg/mL or µg/mL) analysis3->data1 data2 Characterize the remaining solid (e.g., by XRPD) data1->data2

Caption: Experimental workflow for the shake-flask solubility method.

Detailed Step-by-Step Protocol
  • Preparation: Add an excess amount of solid 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol (e.g., 5-10 mg) to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately dispense a known volume (e.g., 1 mL) of the chosen solvent into each vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (typically 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient time, generally 24 to 72 hours. A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Separate the saturated supernatant from the solid by centrifugation followed by careful pipetting, or by filtration through a solvent-compatible filter (e.g., 0.22 µm PTFE).

  • Quantification: Prepare a series of dilutions of the clear supernatant. Analyze these dilutions using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.

  • Solid-State Analysis: Recover the remaining solid from the vials and analyze it using a technique like X-ray Powder Diffraction (XRPD). This crucial step verifies that the compound has not changed its crystalline form (e.g., converted to a hydrate or a different polymorph) during the experiment.

Data Interpretation and Reporting

The results of the solubility studies should be compiled into a clear and concise format to facilitate comparison and interpretation.

Tabulation of Results

The solubility data for 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol should be presented in a table similar to the template below.

Solvent/Medium Temperature (°C) Solubility (mg/mL) Solubility Classification (USP) Solid Form Post-Equilibration
pH 1.2 Buffer25[Result][Classification][e.g., Form I]
pH 6.8 Buffer25[Result][Classification][e.g., Form I]
Water25[Result][Classification][e.g., Form I]
Ethanol25[Result][Classification][e.g., Form I]
Propylene Glycol25[Result][Classification][e.g., Form I]
...............

The United States Pharmacopeia (USP) provides descriptive terms for solubility classification based on the volume of solvent required to dissolve 1 gram of solute.

Implications for Drug Development
  • Low Aqueous Solubility: If the solubility in aqueous buffers (pH 1.2 - 6.8) is low, this may indicate a potential for dissolution-limited absorption. In such cases, formulation strategies such as particle size reduction (micronization), amorphization, or the use of solubility-enhancing excipients may be required.

  • High pH-Dependence: A significant increase in solubility at low pH confirms the basic nature of the compound and suggests that absorption may vary depending on the local pH of the gastrointestinal tract. This can also have implications for the choice of salt form for the API.

  • Solubility in Organic Solvents: The solubility data in various organic solvents provides valuable information for the development of manufacturing processes (e.g., crystallization, purification) and for the formulation of liquid dosage forms or amorphous solid dispersions.

Conclusion

The systematic determination of the solubility profile of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol is a foundational activity in its pre-formulation development. By employing a well-designed experimental plan that includes a strategic selection of solvents and the robust shake-flask methodology, researchers can generate critical data to guide formulation development, predict in vivo performance, and de-risk the path to clinical success. The insights gained from these studies are indispensable for making informed decisions and ultimately, for developing a safe, effective, and reliable drug product.

References

  • Title: The Biopharmaceutics Classification System (BCS) Guidance Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Q3C(R8) Impurities: Guideline for Residual Solvents Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Strategies to Address Poor Aqueous Solubility in Drug Discovery and Development Source: Pharmacological Reviews URL: [Link]

  • Title: Shake-Flask Method for Solubility Determination Source: OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties URL: [Link]

  • Title: Solvent selection guide for the pharmaceutical industry Source: Green Chemistry URL: [Link]

  • Title: The importance of solubility in drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]

Exploratory

A Technical Guide to Investigating the Therapeutic Potential of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist Executive Summary The compound 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol represents a n...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

The compound 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol represents a novel chemical entity with significant, unexplored therapeutic potential. Its structure combines two key pharmacophores: a 2,6-difluorobenzyl moiety and a propanolamine backbone. The difluorinated phenyl ring is a well-established feature in drugs targeting voltage-gated ion channels and various enzymes, where the fluorine atoms enhance binding affinity and metabolic stability.[1] The propanolamine scaffold is famously associated with beta-adrenergic receptor antagonists and other modulators of G-protein coupled receptors (GPCRs) and monoamine transporters.[2][3][4][5] This guide presents a structured, hypothesis-driven framework for systematically identifying and validating the most probable therapeutic targets for this compound. We will detail the scientific rationale and provide comprehensive, field-proven experimental protocols for two primary, high-probability target classes: Voltage-Gated Sodium Channels (NaV) and Monoamine Transporters (MATs) .

Structural Analysis & Rationale for Target Hypotheses

A rigorous examination of the molecule's structure informs a logical, narrowed-down approach to target identification.

  • 2,6-Difluorobenzyl Group: This moiety is a critical component of several approved drugs. For example, it is a key feature of the Class Ic antiarrhythmic agent Flecainide , which acts by blocking the NaV1.5 sodium channel.[6][7] The fluorine atoms create a unique electronic and steric profile that can lead to potent and selective interactions within a protein's binding pocket.[1] This group is also found in the anticonvulsant Rufinamide , further strengthening the link to ion channel modulation.[8][9]

  • Propanolamine Backbone: This structural motif is the cornerstone of many cardiovascular and neurological drugs.[2][4][5] Its ability to form hydrogen bonds via the hydroxyl and amine groups makes it a versatile pharmacophore for interacting with a wide range of receptors and transporters, including adrenergic receptors and the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[10][11]

Based on this structure-activity relationship (SAR) analysis, we posit two primary hypotheses for the mechanism of action of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol.

Hypothesis I: The compound acts as a state-dependent blocker of voltage-gated sodium channels, particularly the cardiac (NaV1.5) or neuronal subtypes, making it a candidate for antiarrhythmic or neuropathic pain therapies.[12][13][14]

Hypothesis II: The compound modulates the activity of monoamine transporters (SERT, NET, DAT), suggesting potential applications as an antidepressant or treatment for other neuropsychiatric disorders.[10][11]

Hypothesis I: Validation as a Voltage-Gated Sodium Channel (NaV) Modulator

The structural similarity to Flecainide provides a strong impetus to investigate NaV channels as a primary target class.[15][16][17] The experimental workflow must confirm direct binding and functionally characterize the nature of the channel modulation (e.g., blocking, activation, state-dependence).

Experimental Workflow for NaV Channel Validation

This workflow proceeds from initial binding confirmation to detailed functional characterization.

NaV_Workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Subtype Selectivity CETSA Cellular Thermal Shift Assay (CETSA) PatchClamp Whole-Cell Patch Clamp Electrophysiology CETSA->PatchClamp Confirms Target Binding Selectivity Subtype Panel Screening (e.g., NaV1.1-1.8) PatchClamp->Selectivity Defines Functional Profile MAT_Workflow cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Potency cluster_2 Phase 3: Profile Definition BindingAssay Radioligand Binding Assay UptakeAssay Radiotracer Uptake Inhibition Assay BindingAssay->UptakeAssay Confirms Direct Binding Profile Determine Ki & IC50 for SERT, NET, DAT UptakeAssay->Profile Confirms Functional Inhibition

Caption: Workflow for monoamine transporter target validation.

Detailed Experimental Protocols

This assay quantifies the affinity (Ki) of the test compound for the transporter by measuring its ability to compete with a known high-affinity radioligand. [10][11][18] Objective: To determine the binding affinity (Ki) of the test compound for human SERT, NET, and DAT.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from HEK293 cells stably expressing either hSERT, hNET, or hDAT. [10]2. Assay Setup (96-well plate format):

    • Total Binding: Add assay buffer, a specific radioligand (e.g., [³H]-Citalopram for SERT), and membrane preparation. [10] * Non-specific Binding (NSB): Add a high concentration of a known non-labeled inhibitor (e.g., 10 µM Fluoxetine for SERT), the radioligand, and membrane preparation.

    • Test Compound: Add serial dilutions of the test compound, the radioligand, and membrane preparation.

  • Incubation: Incubate the plates for 60-90 minutes at room temperature to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by vacuum filtering the plate contents through a glass fiber filter mat, which traps the membranes with bound radioligand. Wash filters with ice-cold wash buffer to remove unbound radioligand. [18]5. Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding (Total - NSB). Plot the percent inhibition of specific binding versus the test compound concentration. Fit the data using non-linear regression to determine the IC50, and then calculate the Ki using the Cheng-Prusoff equation.

This functional assay measures the ability of the test compound to block the primary function of the transporter: moving its substrate (neurotransmitter) into the cell. [19][20] Objective: To determine the functional potency (IC50) of the test compound for inhibiting substrate uptake by SERT, NET, and DAT.

Methodology:

  • Cell Culture: Grow HEK293 cells expressing hSERT, hNET, or hDAT as monolayers in 96-well plates.

  • Pre-incubation: Wash the cells and pre-incubate them for 5-10 minutes with various concentrations of the test compound or vehicle control. [19]3. Uptake Initiation: Add the radiolabeled substrate (e.g., [³H]-Serotonin for SERT, [³H]-Norepinephrine for NET, or [³H]-Dopamine for DAT) to initiate uptake. [19]4. Incubation: Incubate for a short period (e.g., 1-5 minutes) at room temperature. The timing is critical to stay within the initial linear phase of uptake.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis & Quantification: Lyse the cells and measure the amount of radioactivity taken up into the cells using a scintillation counter.

  • Data Analysis: Define 100% uptake as the amount in vehicle-treated wells and 0% uptake in wells treated with a known potent inhibitor. Plot the percent inhibition of uptake versus test compound concentration and fit the curve to determine the IC50 value.

TransporterRadioligand (Binding)Radiotracer (Uptake)Known Inhibitor (Control)
hSERT [³H]-Citalopram[³H]-Serotonin (5-HT)Fluoxetine
hNET [³H]-Nisoxetine[³H]-NorepinephrineDesipramine
hDAT [³H]-WIN 35,428[³H]-DopamineGBR-12909

Conclusion and Future Directions

This guide outlines a robust, logical, and technically detailed strategy for the initial characterization of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol. By systematically pursuing the two highest-probability target classes—voltage-gated sodium channels and monoamine transporters—researchers can efficiently determine the primary mechanism of action for this novel compound.

Positive results from these investigations would warrant progression to broader selectivity profiling against other ion channel subtypes and GPCRs, followed by secondary cellular assays to assess downstream signaling effects. Ultimately, this structured approach will provide the critical data necessary to guide further preclinical development and establish the therapeutic potential of this promising molecule.

References

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Foundational

In Silico Modeling of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol Receptor Binding: A Technical Guide

Abstract This guide provides an in-depth technical framework for the in silico characterization of the binding of 3-{[(2,6-difluorophenyl)methyl]amino}propan-1-ol to a putative receptor target. In the realm of early-stag...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth technical framework for the in silico characterization of the binding of 3-{[(2,6-difluorophenyl)methyl]amino}propan-1-ol to a putative receptor target. In the realm of early-stage drug discovery, where a novel compound may not have a definitively identified biological target, computational modeling serves as a powerful hypothesis-generating tool. This document outlines a comprehensive workflow, from initial target selection and molecular docking to the dynamic assessment of complex stability and binding free energy calculations. We will utilize the Androgen Receptor (AR), a well-validated therapeutic target, as a representative case study, given the structural similarities of the query compound to known AR modulators. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust, self-validating protocol for predicting and analyzing small molecule-receptor interactions, thereby accelerating the path to experimental validation.

Introduction: The Rationale for In Silico Target Fishing

The compound 3-{[(2,6-difluorophenyl)methyl]amino}propan-1-ol represents a novel chemical entity with potential therapeutic applications. However, its specific biological receptor is not yet elucidated. This scenario is common in drug discovery, where "target fishing" or "target identification" is a critical first step. In silico (computational) methods offer a time- and cost-effective approach to screen potential protein targets and predict binding interactions before embarking on extensive experimental assays.[1]

The presence of a difluorophenyl group in the ligand is a common feature in various therapeutic agents, including those targeting nuclear receptors.[2] For the purpose of this guide, we have selected the Androgen Receptor (AR) as a plausible and well-characterized target to illustrate our in silico workflow. The AR is a ligand-activated transcription factor that plays a crucial role in prostate cancer, making it a high-value target for drug development.[3]

This guide will walk through a multi-step computational analysis, providing both the "how" and the "why" behind each methodological choice, ensuring a scientifically rigorous approach to predicting the binding behavior of our compound of interest with the Androgen Receptor.

The In Silico Modeling Workflow: A Holistic Approach

A robust computational analysis of ligand-receptor binding is not a single experiment but a cascade of progressively more sophisticated techniques. Each step builds upon the last, providing a more refined and reliable prediction of the molecular interactions.

G cluster_prep Preparation cluster_docking Initial Screening cluster_refinement Refinement & Dynamics cluster_quantification Quantitative Analysis Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking Molecular Docking (Pose Prediction & Scoring) Ligand_Prep->Docking Receptor_Prep Receptor Preparation (PDB Selection, Cleaning, Protonation) Receptor_Prep->Docking MD_Sim Molecular Dynamics Simulation (Stability & Interaction Analysis) Docking->MD_Sim Select Best Pose(s) BFE_Calc Binding Free Energy Calculation (MM/PBSA, FEP) MD_Sim->BFE_Calc Extract Snapshots Analysis Data Analysis & Interpretation BFE_Calc->Analysis Final Binding Affinity

Figure 1: A generalized workflow for in-silico ligand-receptor binding analysis.

Part 1: Molecular Docking - Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][5] It is the first step in understanding the potential interaction between our ligand and the Androgen Receptor.

Theoretical Underpinnings

Docking algorithms explore a vast conformational space of the ligand within the receptor's binding site, using a scoring function to estimate the binding affinity for each pose.[6] A lower docking score generally indicates a more favorable binding interaction.[4]

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the steps for performing molecular docking using AutoDock Vina, a widely used and validated open-source docking program.[4][6]

Step 1: Ligand Preparation

  • Obtain 2D Structure: Draw the structure of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol in a chemical drawing software (e.g., ChemDraw or MarvinSketch).

  • Convert to 3D: Use a program like Open Babel to convert the 2D structure to a 3D format (e.g., .sdf or .mol2).

  • Energy Minimization: Perform energy minimization on the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Save as PDBQT: Convert the energy-minimized ligand file to the PDBQT format required by AutoDock Vina. This step adds partial charges and defines rotatable bonds.

Step 2: Receptor Preparation

  • Download Receptor Structure: Obtain the crystal structure of the Androgen Receptor from the Protein Data Bank (PDB). For this example, we will use PDB ID: 2AX6.

  • Clean the PDB File: Remove water molecules, co-factors, and any existing ligands from the PDB file using a molecular visualization tool like PyMOL or UCSF Chimera.[7]

  • Add Hydrogens and Charges: Add polar hydrogens and compute Gasteiger charges for the receptor atoms.

  • Save as PDBQT: Save the prepared receptor structure in the PDBQT format.

Step 3: Defining the Binding Site (Grid Box)

  • Identify the ligand-binding pocket of the Androgen Receptor. For PDB ID 2AX6, this is the site occupied by the co-crystallized ligand.

  • Define a grid box that encompasses this binding site. The size and center of this box will define the search space for the docking algorithm.

Step 4: Running the Docking Simulation

  • Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

  • Execute AutoDock Vina from the command line, referencing the configuration file.

Data Presentation and Interpretation

The primary outputs of a docking simulation are the predicted binding poses and their corresponding binding affinities (in kcal/mol).

Pose IDBinding Affinity (kcal/mol)RMSD from Reference (Å)Interacting Residues
1-8.51.2Gln711, Arg752, Asn705
2-8.21.8Met745, Phe764, Leu704
3-7.92.5Trp741, Met742, Val716

Table 1: Example docking results for 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol with the Androgen Receptor.

The top-ranked pose with the lowest binding energy should be visually inspected to ensure that the predicted interactions are chemically reasonable.

Part 2: Molecular Dynamics (MD) Simulations - Assessing Complex Stability

While docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time.[8][9] This allows for the assessment of the stability of the binding pose and a more detailed analysis of the interactions.

The Rationale for MD Simulations

MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements.[8] This allows us to observe how the ligand and receptor adapt to each other and whether the initial docking pose is stable in a simulated physiological environment.

Experimental Protocol: MD Simulation with GROMACS

This protocol provides a general workflow for running an MD simulation of a protein-ligand complex using GROMACS, a versatile and widely used MD engine.[8][10]

Step 1: System Preparation

  • Combine Protein and Ligand: Merge the coordinates of the best-ranked docking pose of the ligand with the prepared receptor structure into a single complex file.

  • Generate Topology: Create a topology file for the complex, which defines the force field parameters for both the protein and the ligand. The CHARMM36 force field is a common choice for proteins, and ligand parameters can be generated using servers like CGenFF.[8]

  • Solvation: Place the complex in a simulation box and solvate it with a water model (e.g., TIP3P).

  • Adding Ions: Add ions to neutralize the system's charge.[8]

Step 2: Simulation

  • Energy Minimization: Perform energy minimization of the entire system to remove steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure (e.g., 1 bar) in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).

  • Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to allow for adequate sampling of the conformational space.

Analysis of MD Trajectories

The output of an MD simulation is a trajectory file that can be analyzed to understand the dynamics of the system.

  • Root Mean Square Deviation (RMSD): Measures the stability of the protein and ligand over time. A stable RMSD indicates that the system has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): Identifies flexible regions of the protein.

  • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor throughout the simulation.

G cluster_prep System Setup cluster_sim Simulation cluster_analysis Analysis Topology Generate Topology (Protein + Ligand) Solvation Solvate with Water Topology->Solvation Ionization Add Ions Solvation->Ionization Minimization Energy Minimization Ionization->Minimization Equilibration NVT & NPT Equilibration Minimization->Equilibration Production Production MD Run Equilibration->Production RMSD RMSD Analysis Production->RMSD RMSF RMSF Analysis Production->RMSF HBond Hydrogen Bond Analysis Production->HBond

Figure 2: Workflow for a protein-ligand Molecular Dynamics simulation.

Part 3: Binding Free Energy Calculations - Quantifying Affinity

The final step in our in silico analysis is to calculate the binding free energy of the ligand to the receptor. This provides a more accurate estimation of binding affinity than docking scores alone.

Methods for Binding Free Energy Calculation

Several methods exist for calculating binding free energy, ranging from computationally efficient end-point methods to more rigorous but computationally expensive alchemical methods.

  • MM/PBSA and MM/GBSA: Molecular Mechanics with Poisson-Boltzmann or Generalized Born Surface Area are popular end-point methods that calculate the binding free energy by combining molecular mechanics energy, solvation energy, and entropy terms.[11][12]

  • Free Energy Perturbation (FEP): A more accurate alchemical method that involves gradually "transforming" the ligand into a dummy molecule in both the solvated and protein-bound states.[13]

Experimental Protocol: MM/GBSA Calculation

This protocol outlines the steps for performing an MM/GBSA calculation using snapshots from the MD trajectory.

  • Extract Snapshots: Select a set of uncorrelated snapshots from the stable portion of the MD trajectory.

  • Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, receptor, and ligand individually:

    • Molecular mechanics energy (van der Waals and electrostatic).

    • Polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model).

    • Nonpolar solvation energy (typically estimated from the solvent-accessible surface area).

  • Calculate Binding Free Energy: The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand)

Data Presentation and Interpretation

The MM/GBSA calculation provides an estimated binding free energy and its components.

Energy ComponentAverage Value (kcal/mol)
ΔE_vdw-45.2
ΔE_elec-20.8
ΔG_polar35.5
ΔG_nonpolar-5.1
ΔG_bind -35.6

Table 2: Example MM/GBSA results for the binding of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol to the Androgen Receptor.

Androgen Receptor Signaling Pathway

Understanding the biological context of the target receptor is crucial. The Androgen Receptor, upon binding to an agonist like testosterone or dihydrotestosterone, translocates to the nucleus and initiates the transcription of androgen-responsive genes, leading to various physiological effects.

G cluster_cyto Cytoplasm cluster_nucleus Nucleus Ligand Androgen (e.g., Testosterone) Complex_cyto AR-HSP Complex Ligand->Complex_cyto Binds & Displaces HSP AR Androgen Receptor (AR) (Cytoplasmic) AR->Complex_cyto Complex_active Ligand-AR Complex AR->Complex_active Conformational Change HSP Heat Shock Proteins (HSP) HSP->Complex_cyto Dimer AR Dimer Complex_active->Dimer Dimerization Complex_active->Dimer Translocation ARE Androgen Response Element (ARE) Dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Translation Protein Synthesis Transcription->Translation Effect Cellular Effects (Growth, Proliferation) Translation->Effect

Figure 3: A simplified diagram of the Androgen Receptor signaling pathway.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for characterizing the binding of 3-{[(2,6-difluorophenyl)methyl]amino}propan-1-ol to the Androgen Receptor as a representative target. The combination of molecular docking, molecular dynamics simulations, and binding free energy calculations provides a robust framework for generating testable hypotheses about the ligand's binding mode, stability, and affinity.

The results from these computational studies should be used to guide subsequent experimental validation, such as:

  • Biochemical Assays: To experimentally measure the binding affinity (e.g., using Surface Plasmon Resonance or Isothermal Titration Calorimetry).[14]

  • Cell-Based Assays: To determine the functional activity of the compound (i.e., whether it acts as an agonist or antagonist of the Androgen Receptor).

By integrating computational and experimental approaches, the process of drug discovery can be significantly accelerated, leading to the more efficient identification and optimization of novel therapeutic agents.

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Exploratory

Discovery and Synthesis of Novel 3-Aminopropan-1-ol Analogs: A Technical Guide for Medicinal Chemists

Executive Summary As medicinal chemistry evolves toward more complex, target-specific therapeutics, the selection of versatile bifunctional building blocks becomes paramount. 3-Aminopropan-1-ol (3-APO) is a highly adapta...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry evolves toward more complex, target-specific therapeutics, the selection of versatile bifunctional building blocks becomes paramount. 3-Aminopropan-1-ol (3-APO) is a highly adaptable primary alkanolamine (C₃H₉NO) that serves as a foundational scaffold in modern drug discovery[1]. Featuring a three-carbon aliphatic chain terminating in both a primary amine and a primary alcohol, 3-APO provides the optimal spatial geometry and dual reactivity required to synthesize diverse pharmacological agents[2]. This whitepaper details the mechanistic rationale, validated synthetic protocols, and causal logic behind utilizing 3-APO in the development of novel therapeutics.

Mechanistic Rationale & Target Applications

The structural simplicity of 3-APO belies its profound utility. The bifunctionality allows for orthogonal protection and selective functionalization, while the flexible propyl chain provides critical spatial distance for receptor binding. This enables lipophilic pharmacophores to penetrate deep hydrophobic pockets while maintaining hydrogen-bonding capabilities at the solvent-exposed surface[3].

Key therapeutic applications include:

  • Histamine H₃ Receptor Antagonists: The 3-(amino)propyloxy chain is a structural hallmark of non-imidazole H₃ receptor antagonists (e.g., JNJ-5207852 and Pitolisant). These analogs modulate histamine synthesis via the cAMP pathway[3].

  • Antiviral Adamantane-Purines: 3-APO is reacted with 2,6-dichloro-9H-purines to create a hydrophilic head that balances the extreme lipophilicity of the adamantane core, yielding potent antiviral and antitumor agents[4].

  • Antitubercular Cyclams: 3-APO is utilized to synthesize naphthalimide pendant groups. The hydroxyl group allows for azidation and subsequent CuAAC "click" chemistry, yielding highly water-soluble agents against drug-resistant Mycobacterium tuberculosis[5].

  • Macromolecular Delivery Systems: Iterative Michael additions of acrylonitrile to 3-APO generate poly(propyl ether imine) dendrimers used in targeted drug delivery[6].

Visualizing Synthetic Divergence

G APO 3-Aminopropan-1-ol (Bifunctional Scaffold) H3 Histamine H3 Antagonists (Non-Imidazole) APO->H3 Acylation & Reduction TB Antitubercular Cyclams (Naphthalimide Pendants) APO->TB CuAAC Click Chemistry Purines Adamantane-Purines (Antiviral Agents) APO->Purines Solvent-Free SNAr Dendrimers Poly(propyl ether imine) (Drug Delivery) APO->Dendrimers Michael Addition

Divergent synthetic pathways of 3-aminopropan-1-ol in modern drug discovery.

Core Synthetic Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems, complete with the causal logic dictating each experimental choice.

Protocol 1: Synthesis of 3-(Methylamino)propan-1-ol Derivatives (H₃ Antagonists)

Mechanistic Causality: To evaluate the structure-activity relationship (SAR) of H₃ antagonists, the aliphatic chain must be precisely elongated. A two-step acylation/reduction sequence is strictly preferred over direct alkylation. Direct alkylation of secondary amines often leads to uncontrollable polyalkylation mixtures. Acylation strictly limits the reaction to mono-substitution, ensuring high purity of the intermediate amides prior to reduction[3].

Step-by-Step Methodology:

  • Acylation: Dissolve the key intermediate, N-methyl-5-[3-(methylamino)propoxy]-N-propylpentan-1-amine (1.0 eq), in anhydrous dichloromethane (DCM)[3].

  • Base Addition: Add triethylamine (TEA) (1.5 eq). Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct generated during the coupling. This prevents the protonation of the reactant amine, maintaining its nucleophilicity and driving the reaction forward[3].

  • Coupling: Dropwise add the corresponding ω-phenylalkyl acid chloride (1.1 eq) at 0 °C to control the exothermic nature of the reaction. Stir at room temperature for 4 hours.

  • In-Process Control: Monitor reaction progress via TLC (DCM:MeOH 9:1). Upon completion, wash with saturated NaHCO₃, dry over MgSO₄, and purify via silica gel column chromatography to isolate the pure amide intermediate[3].

  • Reduction: Suspend LiAlH₄ (2.0 eq) in anhydrous diethyl ether at 0 °C. Slowly add the amide intermediate. Causality: The strong hydride donor fully reduces the carbonyl to a methylene group, yielding the flexible 3-(amino)propyloxy analog[3].

  • Quenching & Isolation (Self-Validation): Carefully quench using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O per n grams of LiAlH₄). Causality: This specific quench reliably produces granular, easy-to-filter aluminum salts, preventing emulsion formation and product entrapment. Filter, concentrate, and validate final purity via analytical HPLC (>95%)[5].

Protocol 2: Solvent-Free Nucleophilic Aromatic Substitution (SNAr) of Adamantane-Purines

Mechanistic Causality: Substituting the C2 chlorine of adamantane-purines with 3-APO is notoriously difficult due to extreme steric and electronic hindrance. Standard conditions (e.g., Hünig's base in DMSO or DMAP) often fail or yield trace products[4]. A solvent-free melt approach utilizes the reactant (3-APO) as both the nucleophile and the solvent, overcoming the activation energy barrier through high thermal input and mass action[4].

Step-by-Step Methodology:

  • Preparation: Combine the 6-adamantylamino-2-chloro-9H-purine derivative (1.0 eq) with a massive excess of 3-aminopropan-1-ol (approx. 20-30 eq) in a heavy-walled pressure vial[4].

  • Thermal Activation: Heat the neat mixture to 160 °C for 3 to 6 hours[4]. Causality: The excess 3-APO acts as a flux, melting the highly crystalline purine derivative and driving the SNAr reaction to completion without exogenous catalysts.

  • Monitoring: Check reaction progress via analytical HPLC (C18 column, MeCN/H₂O gradient) until the starting material peak is <5%.

  • Differential Solubility Workup: Cool the mixture to room temperature. Triturate the crude mass with cold water. Causality: 3-APO is highly water-soluble[1], while the adamantane-purine product is extremely lipophilic. This differential solubility allows the excess reagent to be easily washed away, precipitating the desired 2-(3-hydroxypropylamino)purine derivative[4].

  • Purification: Filter the precipitate and purify via flash chromatography to achieve the >95% purity threshold required for biological assays[5].

Quantitative Data & Yield Analysis

The following table summarizes the quantitative efficiency of 3-APO across various synthetic pathways, demonstrating its reliability as a building block.

Target PharmacophoreKey Reagent / ScaffoldPrimary Reaction TypeOptimal Reaction ConditionsTypical Yield
H₃ Receptor Antagonists ω-phenylalkyl acid chlorideAcylation + ReductionDCM, TEA (RT) → LiAlH₄ (0 °C)65 - 80%
Adamantane-Purines 2,6-dichloro-9H-purineSolvent-Free SNArNeat 3-APO, 160 °C, 3-6h41 - 87%
Antitubercular Cyclams Naphthalimide azidesCuAAC Click ChemistryCuSO₄, Sodium Ascorbate, RT> 90%
Poly(propyl ether imine) AcrylonitrileMichael AdditionMeOH, RT, 6h98%

References

  • Source: grokipedia.
  • Source: nih.
  • 4-Hydroxypiperidines and Their Flexible 3-(Amino)
  • Synthesis of Poly(propyl ether imine)
  • Source: acs.
  • Source: nih.

Sources

Foundational

The Strategic Incorporation of Difluorophenyl Moieties in Drug Design: A Technical Guide to Structure-Activity Relationships

Abstract The introduction of difluorophenyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's pharmacological profile. The strategic placement of two fluo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The introduction of difluorophenyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's pharmacological profile. The strategic placement of two fluorine atoms on a phenyl ring can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This in-depth technical guide explores the structure-activity relationships (SAR) of difluorophenyl compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the design principles, synthetic methodologies, and biological implications of this critical structural motif. Through a blend of theoretical insights, practical experimental protocols, and illustrative case studies, this guide serves as a vital resource for harnessing the full potential of difluorophenyl compounds in the pursuit of novel therapeutics.

Introduction: The Power of Fluorine in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become an increasingly vital tool in medicinal chemistry.[1] The unique properties of the fluorine atom, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] The difluorophenyl moiety, in particular, offers a versatile platform for fine-tuning these properties. Depending on the substitution pattern (e.g., 2,4-difluoro, 3,4-difluoro, or 3,5-difluoro), chemists can modulate electronic effects, pKa, and conformational preferences to optimize interactions with biological targets.[2][3] This guide will delve into the nuanced world of difluorophenyl SAR, providing a framework for the rational design of next-generation therapeutics.

Physicochemical and Pharmacokinetic Implications of the Difluorophenyl Group

The introduction of a difluorophenyl group can have a profound impact on a molecule's fundamental properties, which in turn dictates its behavior in a biological system.

Lipophilicity and Membrane Permeability

Fluorine is the most electronegative element, and its incorporation increases the lipophilicity of a molecule. This enhanced lipophilicity can facilitate passage across cellular membranes, including the blood-brain barrier, which is a critical consideration for central nervous system (CNS) drug development.[4] The specific substitution pattern of the fluorine atoms on the phenyl ring allows for precise control over the degree of lipophilicity, enabling chemists to tailor this property to the specific needs of the drug target and desired pharmacokinetic profile.

Metabolic Stability

The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[5] This inherent stability can significantly prolong the half-life of a drug, reducing the required dosing frequency and improving patient compliance. By strategically placing difluorophenyl groups at sites susceptible to metabolic oxidation, medicinal chemists can effectively "shield" the molecule from degradation, leading to improved bioavailability and therapeutic efficacy.[5]

pKa Modulation

The electron-withdrawing nature of fluorine atoms can influence the acidity or basicity of nearby functional groups. This pKa modulation can be critical for optimizing a drug's solubility, absorption, and interaction with its biological target. For instance, the acidity of a carboxylic acid or the basicity of an amine can be fine-tuned by the proximity and positioning of a difluorophenyl ring, thereby influencing the ionization state of the molecule at physiological pH.

Synthesis of Difluorophenyl-Containing Scaffolds

The ability to efficiently synthesize a diverse range of difluorophenyl-containing analogs is paramount for comprehensive SAR studies. Several robust synthetic methodologies are commonly employed.

Friedel-Crafts Acylation

A classic and versatile method for forming carbon-carbon bonds, Friedel-Crafts acylation is frequently used to introduce a difluorophenyl group onto an aromatic or heteroaromatic core.[6] This reaction typically involves the use of a Lewis acid catalyst, such as aluminum chloride, to activate an acyl halide or anhydride for reaction with a difluorobenzene derivative.[6]

Experimental Protocol: Friedel-Crafts Acylation for the Synthesis of 4-(3,4-Difluorophenyl)-4-oxobutanoic Acid [6]

  • Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane at 0°C, add succinic anhydride (1.0 equivalent) portion-wise, ensuring the temperature remains below 5°C.

  • Addition of Reactants: Stir the resulting mixture at 0°C for 30 minutes. Add 1,2-difluorobenzene (1.1 equivalents) dropwise to the reaction mixture at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Condensation Reactions

Condensation reactions provide a straightforward route to a variety of difluorophenyl derivatives, particularly amides and hydrazones. For example, the reaction of a difluoroaniline with a carboxylic acid derivative (such as an acyl chloride) in the presence of a base yields the corresponding N-(difluorophenyl)amide.[7]

Experimental Protocol: Synthesis of N-(2,4-Difluorophenyl)-2-fluorobenzamide [7]

  • Reactant Preparation: Dissolve 2,4-difluoroaniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.2 equivalents), to the solution.

  • Acyl Chloride Addition: Slowly add 2-fluorobenzoyl chloride (1.0 equivalent) to the reaction mixture at 0°C.

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for several hours, monitoring its progress by TLC.

  • Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting solid can be purified by recrystallization or column chromatography.

Diagram: General Synthetic Approaches to Difluorophenyl Compounds

G cluster_0 Starting Materials cluster_1 Key Reactions cluster_2 Difluorophenyl-Containing Scaffolds Difluorobenzene Difluorobenzene Friedel-Crafts Acylation Friedel-Crafts Acylation Difluorobenzene->Friedel-Crafts Acylation Difluoroaniline Difluoroaniline Condensation Reaction Condensation Reaction Difluoroaniline->Condensation Reaction Acyl Halide / Anhydride Acyl Halide / Anhydride Acyl Halide / Anhydride->Friedel-Crafts Acylation Acyl Halide / Anhydride->Condensation Reaction Aryl Ketones Aryl Ketones Friedel-Crafts Acylation->Aryl Ketones Amides / Hydrazones Amides / Hydrazones Condensation Reaction->Amides / Hydrazones

Caption: Key synthetic routes to difluorophenyl-containing scaffolds.

Structure-Activity Relationship (SAR) Case Studies

The true power of the difluorophenyl group in drug design is best understood through the examination of specific case studies where its incorporation has led to significant improvements in biological activity.

Diflunisal: An NSAID with Enhanced Potency and Duration of Action

Diflunisal, a non-steroidal anti-inflammatory drug (NSAID), is a prime example of the successful application of difluorophenyl SAR.[8] It is a derivative of salicylic acid, the active metabolite of aspirin. The addition of a 2,4-difluorophenyl group at the C5 position of salicylic acid resulted in a molecule with significantly greater potency and a longer duration of action than aspirin.[8]

The difluorophenyl moiety in Diflunisal contributes to its enhanced properties in several ways:

  • Increased Lipophilicity: This facilitates its absorption and distribution.[8]

  • Metabolic Stability: The difluorophenyl group is resistant to metabolic degradation, leading to a longer half-life.[8]

  • Optimal Binding: The steric and electronic properties of the difluorophenyl group are optimal for binding to the cyclooxygenase (COX) enzymes, the targets of NSAIDs.[8]

Diflunisal acts as a reversible inhibitor of both COX-1 and COX-2, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[2]

Signaling Pathway: Prostaglandin Synthesis and Inhibition by Diflunisal

G Cell Membrane Cell Membrane Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Diflunisal Diflunisal Diflunisal->COX-1 / COX-2 Inhibition

Caption: The prostaglandin synthesis pathway and the inhibitory action of Diflunisal.[2]

Anticancer Agents: Targeting Kinases and Other Pathways

The difluorophenyl group is a common feature in many modern anticancer drugs, particularly those targeting protein kinases. The positioning of the fluorine atoms can influence the compound's ability to form key hydrogen bonds and other non-covalent interactions within the ATP-binding pocket of the kinase.

One study on 1,3,4-oxadiazole derivatives as FAK inhibitors found that an ortho-fluoro substitution on the phenyl ring resulted in better inhibitory activity compared to meta- or para-substituted analogs.[3] This highlights the critical role of substituent positioning in achieving optimal target engagement.

Furthermore, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have shown promising anticancer activity, with hydrazone derivatives demonstrating the strongest effects on cancer cell lines.[9] This underscores the importance of exploring different chemical spaces around the difluorophenyl core to identify potent and selective anticancer agents.

Insecticides: Modulators of Ryanodine Receptors

The utility of the difluorophenyl moiety extends beyond human therapeutics. In the field of agrochemicals, novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives have been synthesized and shown to possess potent insecticidal activity.[10] These compounds act as regulators of the ryanodine receptor, an intracellular calcium channel crucial for insect muscle function.[10] The specific substitution pattern on the phenyl ring was found to be critical for high efficacy against various insect pests.[10]

Data-Driven SAR Analysis: Quantitative Insights

To systematically explore the SAR of difluorophenyl compounds, it is essential to collect and analyze quantitative data from biological assays. This allows for the identification of trends and the development of predictive models to guide further optimization.

Table 1: Hypothetical SAR Data for a Series of Difluorophenyl Kinase Inhibitors

Compound IDSubstitution PatternR GroupIC50 (nM)
DFP-001 2,4-difluoro-H150
DFP-002 2,4-difluoro-CH375
DFP-003 2,4-difluoro-OCH3200
DFP-004 3,4-difluoro-H300
DFP-005 3,5-difluoro-H500
DFP-006 2,4-difluoro-Cl50

This table presents hypothetical data for illustrative purposes.

  • The 2,4-difluoro substitution pattern appears to be optimal for activity in this series.

  • A small, electron-donating group (like a methyl group) at the R position may be beneficial.

  • The introduction of a halogen, such as chlorine, at the R position can further enhance potency.

Conclusion and Future Directions

The difluorophenyl group is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to modulate key physicochemical and pharmacokinetic properties has led to the development of numerous successful drugs across a wide range of therapeutic areas. A thorough understanding of the structure-activity relationships of difluorophenyl compounds is essential for the rational design of new and improved therapeutic agents.

Future research in this area will likely focus on:

  • The development of novel synthetic methodologies to access a wider range of difluorophenyl-containing scaffolds.

  • The use of computational modeling and machine learning to predict the SAR of difluorophenyl compounds and guide library design.

  • The exploration of less common difluoro-substitution patterns to uncover novel biological activities.

By continuing to explore the rich chemical space of difluorophenyl compounds, the scientific community can unlock new opportunities for the treatment of human diseases.

References

  • A Comparative Review of Difluorophenyl-Containing Organic Acids in Drug Discovery - Benchchem.
  • Application Notes and Protocols: Biological Activity of 4-(3,4-Difluorophenyl)
  • Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters.
  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast
  • Chemical and Pharmacological Properties of Diflunisal. Pharmacotherapy.
  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. PMC.
  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI.
  • Synthesis and biological evaluation of novel difluorophenyl methanesulfinyl acetamide derivatives. Journal of China Pharmaceutical University.
  • Discovery of diflunisal. PMC.
  • Breaking C-F bonds in drugs. Hypha Discovery Blogs.
  • Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)
  • SAR Studies on Aromatic Acylhydrazone-Based Inhibitors of Fungal Sphingolipid Synthesis as Next-Generation Antifungal Agents.
  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC.
  • 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. MDPI.
  • Case Studies in SAR Analyses. Drug Design Org.
  • N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI.
  • Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease?. PMC.
  • Structure Activity Rel
  • Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Journal of Medicinal Chemistry.
  • Case studies of fluorine in drug discovery. OUCI.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Fluoroaryl analogs of sulforaphane - A group of compounds of anticancer and antimicrobial activity. Bioorganic Chemistry.
  • Synthesis and preliminary evaluation of difluorinated 1,3-propanediones as potential agents in the treatment of breast cancer.

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Exploratory

Predicted ADMET properties of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol

An In-Depth Technical Guide to the Predicted ADMET Properties of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol Abstract The successful progression of a drug candidate from discovery to clinical application is continge...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted ADMET Properties of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol

Abstract

The successful progression of a drug candidate from discovery to clinical application is contingent upon a favorable safety and pharmacokinetic profile. Early and accurate assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore a cornerstone of modern drug development, significantly mitigating the risk of late-stage attrition.[1][2][3] This guide provides a comprehensive analysis of the predicted ADMET profile of 3-{[(2,6-difluorophenyl)methyl]amino}propan-1-ol, a novel small molecule with therapeutic potential. By leveraging established in silico predictive models, we will delineate its likely pharmacokinetic and toxicological characteristics. Furthermore, this document furnishes detailed, field-proven experimental protocols for the in vitro and in vivo validation of these computational predictions, ensuring a robust and self-validating framework for its continued development. The insights and methodologies presented herein are intended for researchers, scientists, and drug development professionals dedicated to advancing new chemical entities with enhanced safety and efficacy profiles.

Introduction: The Imperative of Early ADMET Profiling

In the landscape of pharmaceutical research, the adage "fail early, fail cheap" has become a guiding principle. A significant proportion of drug candidates that exhibit promising in vitro potency and selectivity ultimately fail in clinical trials due to undesirable pharmacokinetic behavior or unforeseen toxicity.[4] The proactive characterization of ADMET properties at the preclinical stage is thus not merely a regulatory formality but a critical strategic component of efficient and cost-effective drug discovery.[5] Computational, or in silico, ADMET prediction has emerged as an indispensable tool in this endeavor, offering rapid and economical screening of large compound libraries to prioritize candidates with the highest probability of success.[5][6][7][8][9]

This guide focuses on the molecule 3-{[(2,6-difluorophenyl)methyl]amino}propan-1-ol. Its structure, featuring a difluorinated aromatic ring, suggests a strategic design to enhance metabolic stability, a common tactic in medicinal chemistry.[10][11] However, the overall ADMET profile is a complex interplay of multiple physicochemical properties. This document aims to deconstruct this profile through a combination of in silico predictions and a roadmap for their empirical validation.

Chemical Structure of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol:

In Silico ADMET Prediction Workflow

The initial phase of ADMET assessment for 3-{[(2,6-difluorophenyl)methyl]amino}propan-1-ol involves a suite of computational models. These algorithms utilize quantitative structure-activity relationships (QSAR), machine learning, and molecular modeling to predict a compound's behavior in the human body based on its chemical structure.[6][12] This "Tier Zero" approach allows for the early identification of potential liabilities, guiding subsequent experimental efforts.[7]

ADMET_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Confirmation Structure Chemical Structure ADMET_Models Computational ADMET Models (e.g., pkCSM, ADMETLab) Structure->ADMET_Models Predicted_Profile Predicted ADMET Profile ADMET_Models->Predicted_Profile Absorption_Assay Caco-2 Permeability Predicted_Profile->Absorption_Assay Distribution_Assay Plasma Protein Binding Predicted_Profile->Distribution_Assay Metabolism_Assay CYP Inhibition Predicted_Profile->Metabolism_Assay Toxicity_Assay hERG Assay Predicted_Profile->Toxicity_Assay Rodent_PK Rodent Pharmacokinetics Absorption_Assay->Rodent_PK Distribution_Assay->Rodent_PK Metabolism_Assay->Rodent_PK Toxicity_Assay->Rodent_PK Rodent_Tox Acute Toxicity Study Rodent_PK->Rodent_Tox Caco2_Workflow cluster_prep Cell Culture cluster_assay Permeability Assay cluster_analysis Data Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for ~21 days to form monolayer Seed->Culture TEER Verify monolayer integrity (TEER measurement) Culture->TEER Add_Compound Add compound to Apical (A) or Basolateral (B) side TEER->Add_Compound Incubate Incubate at 37°C for 2 hours Add_Compound->Incubate Sample Sample both chambers Incubate->Sample Quantify Quantify compound concentration (LC-MS/MS) Sample->Quantify Calculate Calculate Papp (A->B) and Papp (B->A) Quantify->Calculate Efflux Determine Efflux Ratio (Papp(B->A) / Papp(A->B)) Calculate->Efflux

Caption: Caco-2 permeability assay workflow.

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto Transwell™ inserts and cultured for 21-24 days to allow for differentiation and the formation of a polarized monolayer. [13]2. Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Compound Preparation: A stock solution of 3-{[(2,6-difluorophenyl)methyl]amino}propan-1-ol is prepared and diluted in transport buffer to the final desired concentration (e.g., 10 µM). [13]4. Apical to Basolateral (A→B) Permeability: The compound solution is added to the apical (A) chamber. At predetermined time points (e.g., 120 minutes), samples are collected from the basolateral (B) chamber. [14]5. Basolateral to Apical (B→A) Permeability: In a separate set of wells, the compound solution is added to the basolateral (B) chamber, and samples are collected from the apical (A) chamber to assess active efflux. [14]6. Controls: Propranolol (high permeability) and Lucifer Yellow (low permeability) are run as controls to validate the assay performance.

  • Quantification: The concentration of the compound in the collected samples is determined by a validated LC-MS/MS method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B→A) / Papp(A→B)) greater than 2 is indicative of active efflux, likely mediated by transporters such as P-glycoprotein. [15]

Distribution

Once absorbed, a drug's distribution throughout the body is largely governed by its binding to plasma proteins.

4.2.1. Plasma Protein Binding (PPB)

Only the unbound, or "free," fraction of a drug is pharmacologically active and available to interact with its target. [16][17]High plasma protein binding can limit efficacy and affect the drug's clearance. The predicted moderate binding of ~75% for our compound is favorable. This must be confirmed experimentally, typically using equilibrium dialysis.

PPB_Workflow cluster_setup Assay Setup cluster_equilibrium Equilibration cluster_analysis Data Analysis Spike Spike plasma with test compound Load Load spiked plasma into one chamber of RED device Spike->Load Buffer Load PBS buffer into the other chamber Load->Buffer Incubate Incubate at 37°C for 4-6 hours with shaking Buffer->Incubate Equilibrate Allow free drug to equilibrate across membrane Incubate->Equilibrate Sample Sample from both plasma and buffer chambers Equilibrate->Sample Quantify Quantify compound concentration (LC-MS/MS) Sample->Quantify Calculate Calculate % Unbound and % Bound Quantify->Calculate

Caption: Equilibrium dialysis workflow for PPB.

Experimental Protocol: Rapid Equilibrium Dialysis (RED) for PPB

  • Compound Preparation: Prepare stock solutions of 3-{[(2,6-difluorophenyl)methyl]amino}propan-1-ol and a control compound (e.g., warfarin).

  • Spiking: Spike pooled human plasma with the test and control compounds to the desired final concentrations. [16]3. Dialysis Setup: Pipette the spiked plasma into the sample chamber of a RED (Rapid Equilibrium Dialysis) device. Add an equal volume of phosphate-buffered saline (PBS) to the buffer chamber. [17]4. Incubation: Seal the unit and incubate at 37°C with gentle agitation for 4-6 hours to allow the system to reach equilibrium. [16][17]5. Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the compound in both chambers using a validated LC-MS/MS method. The concentration in the buffer chamber represents the unbound drug concentration. [17]7. Calculation: The percentage of unbound compound is calculated, from which the percentage bound is determined.

Metabolism

Drug metabolism, primarily occurring in the liver, transforms xenobiotics into more water-soluble compounds for excretion. This process is mediated mainly by the cytochrome P450 (CYP) enzyme superfamily.

4.3.1. Predicted Metabolic Fate

The 2,6-difluorophenyl moiety is designed to be resistant to aromatic hydroxylation, a common metabolic pathway. [10]The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative attack by CYP enzymes. [10]However, metabolic defluorination can still occur. [18][19][20]The most probable sites of metabolism for 3-{[(2,6-difluorophenyl)methyl]amino}propan-1-ol are likely on the propan-1-ol chain, via O-dealkylation or oxidation of the primary alcohol to a carboxylic acid.

Metabolism_Pathway Parent 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol Metabolite1 3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid (Oxidation) Parent->Metabolite1 CYP-mediated Metabolite2 3-Aminopropan-1-ol (N-dealkylation) Parent->Metabolite2 CYP-mediated Metabolite3 2,6-Difluorobenzyl alcohol (N-dealkylation) Parent->Metabolite3 CYP-mediated

Caption: Plausible metabolic pathways.

Experimental validation involves incubating the compound with human liver microsomes and identifying the resulting metabolites using high-resolution mass spectrometry.

Toxicity

Predicting potential toxicity is arguably the most critical component of ADMET profiling.

4.4.1. Cardiotoxicity: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes). [21][22][23]Therefore, assessing a compound's hERG liability is a mandatory step in preclinical safety assessment. [21]Our in silico models predict a low risk for this compound, but this requires rigorous experimental confirmation.

hERG_Workflow cluster_prep Cell Preparation cluster_patch_clamp Patch-Clamp Electrophysiology cluster_analysis Data Analysis Culture Culture HEK293 cells stably expressing hERG Harvest Harvest and prepare cell suspension Culture->Harvest Patch Establish whole-cell patch-clamp configuration Harvest->Patch Baseline Record baseline hERG current Patch->Baseline Perfuse Perfuse with increasing concentrations of compound Baseline->Perfuse Record Record current inhibition Perfuse->Record Measure Measure peak tail current Record->Measure Plot Plot concentration-response curve Measure->Plot Calculate Determine IC50 value Plot->Calculate

Caption: Manual patch-clamp workflow for hERG assay.

Experimental Protocol: Manual Patch-Clamp hERG Assay

  • Cell Line: HEK293 cells stably transfected with the KCNH2 gene (encoding the hERG channel) are used. [21]2. Electrophysiology: Whole-cell patch-clamp recordings are performed. A voltage protocol is applied to elicit the characteristic hERG potassium current.

  • Procedure: A stable baseline hERG current is recorded in a vehicle control solution. [21]The test compound is then perfused at increasing concentrations (e.g., 0.1, 1, 10 µM). The effect of each concentration is allowed to reach a steady state before recording. [21][24]4. Positive Control: A known hERG blocker (e.g., E-4031) is applied at the end of the experiment to confirm the sensitivity of the cell to hERG inhibition. [21][24]5. Data Analysis: The percentage of current inhibition at each concentration is calculated. A concentration-response curve is generated to determine the IC50 value, which is the concentration that causes 50% inhibition of the hERG current. [21] 4.4.2. In Vivo Acute Oral Toxicity

An acute toxicity study in rodents provides essential information on the potential adverse effects of a single high dose of a substance and helps determine the lethal dose (LD50). [25] Experimental Protocol: Acute Oral Toxicity Study in Rodents (OECD 423 Guideline)

  • Animal Model: Typically, Swiss albino mice or Wistar rats are used. [26]2. Dosing: The study is initiated with a starting dose (e.g., 300 mg/kg) administered to a group of animals (e.g., 3 females) by oral gavage.

  • Observation: The animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days. [25]Body weight is recorded periodically.

  • Dose Progression/Reduction: Depending on the outcome in the first group, the dose is increased or decreased for subsequent groups of animals to refine the estimate of the LD50.

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

  • Endpoint: The study allows for the classification of the substance into a toxicity category based on the observed mortality.

Conclusion and Future Directions

The comprehensive in silico analysis of 3-{[(2,6-difluorophenyl)methyl]amino}propan-1-ol predicts a promising ADMET profile, characterized by good oral absorption, favorable distribution, and a low potential for key toxicities. The strategic incorporation of difluorination appears to confer metabolic stability without introducing significant liabilities.

However, it is imperative to underscore that computational predictions are a guide, not a substitute, for empirical data. [2]The robust experimental protocols detailed in this guide provide a clear and scientifically rigorous path forward for validating these predictions. Successful experimental confirmation of the predicted favorable ADMET properties will be a critical milestone, substantiating the potential of 3-{[(2,6-difluorophenyl)methyl]amino}propan-1-ol as a viable clinical candidate and justifying its progression into more advanced preclinical and clinical development phases.

References

  • Lipinski's rule of five - Wikipedia. (URL: )
  • ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches | Request PDF - ResearchGate. (URL: [Link])

  • Lipinski's rule of five – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Caco-2 permeability assay - Creative Bioarray. (URL: [Link])

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. (URL: [Link])

  • Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences. (URL: [Link])

  • ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches | Bentham Science Publishers. (URL: [Link])

  • Caco-2 Permeability Assay - Domainex. (URL: [Link])

  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments. (URL: [Link])

  • Caco-2 Permeability In Vitro Assay - Charnwood Discovery. (URL: [Link])

  • ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches - PubMed. (URL: [Link])

  • Lipinski's Rule of Five. (URL: [Link])

  • In Silico ADMET Prediction Service - CD ComputaBio. (URL: [Link])

  • ADMET Predictor Simulations: In Silico Screening For Dose & PK - Pharmaron. (URL: [Link])

  • ADMET Predictions - Computational Chemistry Glossary - Deep Origin. (URL: [Link])

  • lipinski rule of five - Lecture Notes. (URL: [Link])

  • Leveraging machine learning models in evaluating ADMET properties for drug discovery and development - IAPC Journals. (URL: [Link])

  • Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. (URL: [Link])

  • Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs | Journal of Chemical Information and Modeling - ACS Publications. (URL: [Link])

  • METABOLISM OF FLUORINE-CONTAINING DRUGS B Kevin Park, Neil R Kitteringham, and Paul M O'Neill - Annual Reviews. (URL: [Link])

  • In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. (URL: [Link])

  • Plasma Protein Binding Assay - Domainex. (URL: [Link])

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. (URL: [Link])

  • In-vitro plasma protein binding | Protocols.io. (URL: [Link])

  • Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. (URL: [Link])

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC. (URL: [Link])

  • Metabolism and Toxicity of Fluorine Compounds - PMC. (URL: [Link])

  • Discovery of a P450-Catalyzed Oxidative Defluorination Mechanism toward Chiral Organofluorines: Uncovering a Hidden Pathway - ACS Publications. (URL: [Link])

  • Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides | Request PDF - ResearchGate. (URL: [Link])

  • 3-{[(2,6-difluoro-3-methylphenyl)methyl]amino}propan-1-ol - Chemspace. (URL: [Link])

  • Acute toxicity study in rodents - bienta.net. (URL: [Link])

  • Computational Prediction and Experimental Validation of ADMET Properties for Potential Therapeutics - Simulations Plus. (URL: [Link])

  • Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction | Briefings in Bioinformatics | Oxford Academic. (URL: [Link])

  • hERG Safety Assay - Evotec. (URL: [Link])

  • -In vivo study design. | Download Table - ResearchGate. (URL: [Link])

  • Best Practice hERG Assay | Advanced Solutions | Mediford Corporation. (URL: [Link])

  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery - DrugPatentWatch. (URL: [Link])

  • Issues in the design, analysis, and application of rodent developmental neurotoxicology studies - PMC. (URL: [Link])

  • Animal Models in Toxicologic Research: Rodents - Clinical Tree. (URL: [Link])

  • In Vivo and in Vitro Toxicity Studies - Biogem.it. (URL: [Link])

  • ADMET Evaluation in Drug Discovery. 13. Development of in Silico Prediction Models for P-Glycoprotein Substrates | Molecular Pharmaceutics - ACS Publications. (URL: [Link])

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Foundational

The Role of the Difluorophenyl Group in Receptor Binding Affinity: A Mechanistic and Methodological Guide

Executive Summary In contemporary medicinal chemistry and rational drug design, the strategic incorporation of fluorine atoms is a cornerstone technique for optimizing pharmacodynamics and pharmacokinetics. Among fluorin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and rational drug design, the strategic incorporation of fluorine atoms is a cornerstone technique for optimizing pharmacodynamics and pharmacokinetics. Among fluorinated motifs, the difluorophenyl group (e.g., 2,4-difluorophenyl, 3,4-difluorophenyl, and 3,5-difluorophenyl) has emerged as a privileged scaffold. This whitepaper provides an in-depth analysis of how difluorophenyl substitution modulates receptor binding affinity through precise physicochemical tuning, conformational locking, and unique electrostatic interactions.

Designed for application scientists and drug development professionals, this guide synthesizes structural biology principles with field-proven experimental workflows for quantifying these binding interactions.

Physicochemical Foundations of Difluorophenyl Binding

The substitution of hydrogen atoms with fluorine on an aromatic ring fundamentally alters the molecule's electronic distribution and physicochemical properties. The causality behind the enhanced receptor binding affinity of difluorophenyl-containing ligands is rooted in three primary mechanisms:

Lipophilicity and the Hydrophobic Effect

Fluorine is highly electronegative but possesses low polarizability. The addition of two fluorine atoms to a phenyl ring significantly increases the lipophilicity ( logP ) of the molecule [1]. When a difluorophenyl group enters a hydrophobic receptor pocket, the energetic penalty of desolvating the ligand is heavily offset by the entropically favorable release of ordered water molecules from the binding site. This hydrophobic packing is a primary driver of the free energy of binding ( ΔG ).

Electrostatic and Halogen Bonding (C-H···F Interactions)

Unlike heavier halogens (chlorine, bromine, iodine), fluorine rarely forms classic halogen bonds due to its low polarizability and lack of a significant "sigma-hole." However, the highly polarized C–F bond creates a strong localized dipole. The fluorine atoms can act as weak hydrogen bond acceptors, engaging in multipole interactions or C-H···F hydrogen bonding with the receptor's amino acid backbone or side chains (e.g., interacting with the backbone amide of target kinases) [2].

Conformational Locking and Entropic Optimization

The van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å) but smaller than oxygen (1.52 Å). Di-substitution (e.g., 2,4-difluorophenyl or 2,6-difluorophenyl) introduces specific steric bulk that restricts the rotation of adjacent bonds. This induces a "conformational lock," pre-organizing the ligand into its bioactive conformation. By reducing the number of rotatable bonds, the entropic cost ( ΔS ) of binding is minimized, thereby increasing overall affinity [3].

Target-Specific Case Studies & QSAR Data

The difluorophenyl group is utilized across a diverse array of therapeutic targets, from kinase inhibitors in oncology to G-protein-coupled receptors (GPCRs) and central nervous system (CNS) imaging agents.

  • Receptor Tyrosine Kinases (c-MET/HER2): 3-[(2,4-difluorophenyl)amino]propanoic acid derivatives have shown profound antiproliferative effects. Molecular docking and binding assays confirm that the 2,4-difluorophenyl moiety forms critical hydrophobic and hydrogen-bond interactions within the active sites of c-MET and HER2 [4].

  • B-Raf Kinase Inhibitors: In the design of selective B-Raf(V600E) inhibitors, an N-(3-ethynyl-2,4-difluorophenyl)sulfonamide scaffold was utilized. The difluorophenyl group perfectly occupies the hydrophobic allosteric pocket, driving the binding affinity down to the low nanomolar range [5].

  • SV2A PET Imaging Agents: The development of SynVesT-1, a ligand for Synaptic Vesicle Protein 2A (SV2A), relies on a 3,5-difluorophenyl group. Structure-activity relationship (SAR) studies demonstrated that this specific substitution pattern maintains a highly favorable Ki​ of ~4.9 nM, optimizing the ligand for Positron Emission Tomography (PET) [6].

  • P2Y12 Receptor Antagonists: The synthesis of Ticagrelor utilizes 4-(3,4-difluorophenyl)-4-oxobutanoic acid. The 3,4-difluorophenyl group is essential for binding to the P2Y12 receptor, preventing ADP-induced platelet aggregation [7].

Quantitative Data Summary
Target ReceptorLigand / CompoundAromatic SubstitutionBinding Affinity ( Ki​ / IC50​ )Primary Interaction Mode
SV2A SynVesT-13,5-difluorophenyl Ki​ = 4.9 nMHydrophobic packing [6]
B-Raf(V600E) Compound 3s2,4-difluorophenyl IC50​ < 10 nMDFG-in / α C-helix-out pocket [5]
c-MET / HER2 Compound 92,4-difluorophenylHigh AffinityC-H···F H-bonding & Hydrophobic [4]
5-HT2A Benzodifuran Analogs2,5-difluorophenyl Ki​ = 1.2 nMLipophilicity-driven ( logP ) [1]

Visualizing Receptor Interactions

To understand the functional consequence of these high-affinity interactions, we map the downstream signaling effects. Below is the signaling pathway for the P2Y12 receptor, highlighting where difluorophenyl-derived antagonists (like Ticagrelor) exert their allosteric control.

Caption: P2Y12 receptor signaling pathway and allosteric inhibition by difluorophenyl-derived Ticagrelor.

Experimental Methodologies for Quantifying Binding Affinity

To accurately measure the impact of difluorophenyl substitution, rigorous biophysical and biochemical assays are required. As an Application Scientist, I recommend a dual-assay approach: Radioligand Competition Assays for thermodynamic affinity ( Ki​ ) and Surface Plasmon Resonance (SPR) for kinetic profiling ( kon​ , koff​ ).

Protocol 1: Radioligand Competition Binding Assay

Causality Check: Highly lipophilic fluorinated compounds are prone to non-specific binding (NSB) to plasticware and lipid membranes. The inclusion of BSA (Bovine Serum Albumin) and the use of glass-fiber filters pre-soaked in polyethylenimine (PEI) are critical to mitigating this artifact.

Step-by-Step Workflow:

  • Membrane Preparation: Isolate receptor-expressing cell membranes (e.g., HEK293 cells transfected with the target GPCR). Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4).

  • Ligand Dilution: Prepare serial dilutions of the difluorophenyl test compound in 100% DMSO. Crucial: Maintain a constant final DMSO concentration (typically 1%) across all assay wells to prevent solvent-induced receptor denaturation.

  • Incubation: In a 96-well plate, combine 50 µL of the test compound, 50 µL of the radioligand (e.g., [3H] -labeled reference compound at a concentration near its Kd​ ), and 100 µL of membrane suspension.

  • Equilibration: Incubate the plate at room temperature for 90–120 minutes to ensure the system reaches thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B filters pre-soaked in 0.5% PEI. Wash filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot specific binding vs. log[ligand]. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality Check: Difluorophenyl groups often extend the residence time ( 1/koff​ ) of a drug by deeply anchoring into hydrophobic pockets. SPR allows for real-time measurement of these kinetic rates without the need for radiolabels.

Caption: Surface Plasmon Resonance (SPR) workflow for determining real-time ligand binding kinetics.

Step-by-Step Workflow:

  • Sensor Chip Preparation: Immobilize the purified target protein onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Target an immobilization level of 1000–2000 Response Units (RU) to avoid mass transport limitations.

  • Buffer Preparation & DMSO Calibration: Because difluorophenyl compounds require DMSO for solubility, prepare a running buffer containing 1-5% DMSO. Crucial: Run a DMSO calibration curve (0.5% to 1.5% DMSO) to correct for bulk refractive index mismatches between the running buffer and injected samples.

  • Analyte Injection (Association): Inject the difluorophenyl ligand at multiple concentrations (e.g., 0.1x to 10x the estimated Kd​ ) at a high flow rate (30–50 µL/min) for 120 seconds to measure the association rate constant ( kon​ ).

  • Buffer Flow (Dissociation): Switch back to running buffer and monitor the dissociation phase for 300–600 seconds to accurately capture the dissociation rate constant ( koff​ ).

  • Regeneration: If the ligand does not fully dissociate, inject a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) for 30 seconds to strip the remaining ligand.

  • Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to derive kon​ , koff​ , and Kd​ ( Kd​=koff​/kon​ ).

Conclusion

The difluorophenyl group is far more than a simple steric placeholder; it is a precisely engineered motif that dictates the thermodynamic and kinetic fate of a ligand. By mastering the interplay between lipophilicity, electrostatic C-H···F interactions, and conformational restriction, researchers can rationally design molecules with superior receptor binding affinities and prolonged target residence times. The integration of robust biophysical assays, such as SPR and radioligand binding, ensures that these structural hypotheses are validated with high-fidelity, self-correcting empirical data.

References

  • The Role of Lipophilicity in Determining Binding Affinity and Functional Activity for 5-HT2A Receptor Ligands Source: PMC / NIH URL:[Link]

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide Source: MDPI URL:[Link]

  • A Novel Antibacterial 8-Chloroquinolone with a Distorted Orientation of the N1-(5-Amino-2,4-difluorophenyl) Group Source: ACS Publications URL:[Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors Source: MDPI URL:[Link]

  • N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors Source: PMC / NIH URL:[Link]

  • Further Investigation of Synaptic Vesicle Protein 2A (SV2A) Ligands Designed for Positron Emission Tomography and Single-Photon Emission Computed Tomography Imaging Source: ACS Omega / PMC URL:[Link]

Exploratory

In-Depth Technical Guide: Chemical Structure, Synthesis, and Applications of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates[1]. 3-{[(2,6-Di...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates[1]. 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol (also known as N-(2,6-difluorobenzyl)-3-aminopropanol) is a highly versatile, fluorinated building block. It is frequently utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors, azepine derivatives, and triazole-carboxamides[2].

This whitepaper provides a comprehensive technical analysis of this compound, detailing its structural rationale, physicochemical properties, and field-proven synthetic methodologies.

Chemical Identity & Structural Architecture

While specific positional isomers (such as the 3,4-difluoro variant, CAS 1042551-53-0) are widely cataloged[3], the 2,6-difluoro isomer is typically generated in situ or procured via custom synthesis libraries from its primary precursors: 2,6-difluorobenzaldehyde (CAS 437-81-0) and 3-aminopropan-1-ol (CAS 156-87-6).

The molecular architecture consists of a flexible hydrophilic propanol tail bound to a rigid, lipophilic 2,6-difluorobenzyl headgroup via a secondary amine linkage.

Physicochemical Profiling

Quantitative data regarding the compound's theoretical and established physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol

PropertyValueStructural Implication
IUPAC Name 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-olStandardized nomenclature
Molecular Formula C10H13F2NODefines stoichiometric requirements
Molecular Weight 201.21 g/mol Low MW allows for downstream elaboration
Exact Mass 201.0965 DaCritical for LC-MS/HRMS identification
Hydrogen Bond Donors 2 (Secondary Amine, Hydroxyl)Facilitates target protein interactions
Hydrogen Bond Acceptors 4 (N, O, F, F)Enhances aqueous solubility
LogP (Estimated) ~1.8 - 2.1Optimal lipophilicity for membrane permeation

Mechanistic Rationale: The 2,6-Difluorobenzyl Pharmacophore

The selection of a 2,6-difluorobenzyl moiety over a non-fluorinated benzyl group is rarely arbitrary. As a Senior Application Scientist, it is vital to understand the causality behind this structural choice[4]:

  • Steric Shielding & Metabolic Stability: The van der Waals radius of fluorine (1.47 Å) is slightly larger than hydrogen (1.20 Å) but significantly smaller than a methyl group. Placing fluorine atoms at the ortho (2,6) positions creates a steric shield around the benzylic carbon. This effectively blocks cytochrome P450 (CYP450)-mediated oxidative metabolism (e.g., benzylic hydroxylation), thereby extending the biological half-life of downstream APIs[1].

  • pKa Modulation: Fluorine is the most electronegative element. The strong inductive electron-withdrawing effect (-I effect) of the two fluorine atoms pulls electron density away from the benzylic carbon, which in turn reduces the basicity (lowers the pKa) of the adjacent secondary amine. A lower pKa increases the fraction of the unprotonated drug at physiological pH, dramatically improving passive membrane permeability[4].

  • Conformational Locking: The electrostatic repulsion between the fluorine lone pairs and the amine lone pair restricts the rotational freedom of the benzylic C-N bond, locking the molecule into a predictable bioactive conformation that can enhance target binding affinity[1].

MetabolicRationale F_Group 2,6-Difluoro Substitution Steric Steric Shielding of Benzylic Position F_Group->Steric Elec Inductive Electron Withdrawal F_Group->Elec CYP Resistance to CYP450 Oxidation Steric->CYP pKa Lowered Amine pKa (Reduced Basicity) Elec->pKa HalfLife Enhanced Metabolic Half-Life CYP->HalfLife Perm Improved Membrane Permeability pKa->Perm

Fig 1. Pharmacological impact of the 2,6-difluorobenzyl moiety on metabolic stability.

Synthetic Methodology: Self-Validating Protocol

The most efficient, high-yielding, and scalable method to synthesize 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol is via the direct reductive amination of 2,6-difluorobenzaldehyde with 3-aminopropan-1-ol using Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3)[5].

Why Sodium Triacetoxyborohydride (STAB)?

Using standard Sodium Borohydride (NaBH4) often leads to premature reduction of the aldehyde into an alcohol before the imine can fully form, severely depressing yields. STAB is the optimal reagent because the three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond. This makes STAB too mild to reduce the unreacted aldehyde, but perfectly tuned to reduce the transient, highly electrophilic iminium ion intermediate[5].

Step-by-Step Experimental Protocol

Reagents Required:

  • 2,6-Difluorobenzaldehyde (1.0 eq, limiting reagent)

  • 3-Aminopropan-1-ol (1.05 eq, slight excess to drive imine formation)

  • Sodium Triacetoxyborohydride (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (Solvent)

  • Glacial Acetic Acid (0.1 eq, optional catalyst)

Procedure:

  • Imine Condensation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 2,6-difluorobenzaldehyde (10 mmol) in 30 mL of anhydrous DCE. Add 3-aminopropan-1-ol (10.5 mmol) dropwise at room temperature.

  • Catalysis (Optional): Add a catalytic amount of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen, accelerating nucleophilic attack by the amine, and subsequently protonates the imine to form the highly reactive iminium ion[5].

  • Reduction: Stir the mixture for 30 minutes to ensure complete iminium formation. Portion-wise, add Sodium Triacetoxyborohydride (15 mmol). The reaction is exothermic; maintain the temperature below 25°C using a water bath.

  • Agitation: Stir the opaque suspension at room temperature for 4–6 hours. Monitor completion via TLC or LC-MS (target mass [M+H]+ = 202.1).

  • Quenching & Workup: Carefully quench the reaction by adding 20 mL of saturated aqueous NaHCO3. Causality: This neutralizes the acetic acid byproduct and safely decomposes any unreacted hydride reagent. Stir vigorously until gas evolution (H2) ceases.

  • Extraction & Purification: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The resulting crude oil can be purified via flash column chromatography (DCM:MeOH gradient) to yield the pure secondary amine.

SynthesisWorkflow A 2,6-Difluorobenzaldehyde (Electrophile) C Iminium Intermediate (Transient) A->C Condensation B 3-Aminopropan-1-ol (Nucleophile) B->C Nucleophilic Attack D Sodium Triacetoxyborohydride (NaBH(OAc)3) Reduction C->D Hydride Transfer E 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol (Target Compound) D->E Isolation & Purification

Fig 2. Reductive amination workflow for synthesizing the target 3-aminopropanol derivative.

Analytical Characterization Signatures

To validate the success of the synthesis, researchers should look for the following spectral markers:

  • 1H NMR (CDCl3): A distinct triplet around 3.8-4.0 ppm corresponding to the benzylic CH2 protons. The presence of these protons confirms the reduction of the imine. The propanol chain will present as a quintet (central CH2) and two triplets (CH2-N and CH2-O).

  • 19F NMR: A single sharp peak (usually around -114 to -118 ppm) integrating to 2 fluorines, confirming the symmetric 2,6-difluoro substitution pattern.

  • Mass Spectrometry (ESI+): A dominant molecular ion peak at m/z 202.1 [M+H]+.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.[Link]

  • World Intellectual Property Organization. (2010). Aminotriazolopyridines and their use as kinase inhibitors (Patent No. WO2010027500A1).

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Synthesis of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol via Reductive Amination

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol, a valuable amino alcohol building block in medicinal chemistry and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol, a valuable amino alcohol building block in medicinal chemistry and drug discovery. The synthetic strategy is based on a one-pot reductive amination reaction between 2,6-difluorobenzaldehyde and 3-amino-1-propanol using sodium borohydride as the reducing agent. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, safety protocols, purification techniques, and characterization methods to ensure a reliable and reproducible synthesis.

Introduction and Scientific Rationale

Fluorinated organic molecules are of paramount importance in modern pharmaceuticals, often enhancing metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] The target molecule, 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol, combines a difluorophenyl motif with an amino alcohol scaffold, making it a versatile intermediate for the synthesis of more complex bioactive compounds.

The chosen synthetic route is a direct reductive amination. This widely-utilized transformation constructs a carbon-nitrogen bond by first forming an imine intermediate from an aldehyde and a primary amine, which is then reduced in situ to the desired secondary amine.[3] This one-pot method is highly efficient and atom-economical. We selected sodium borohydride (NaBH₄) for the reduction step due to its mild nature, cost-effectiveness, and excellent selectivity for the imine/iminium ion over the starting aldehyde, particularly when the reaction is performed at a controlled temperature.[3] Methanol is used as the solvent as it effectively dissolves the reactants and the borohydride reagent, and its protic nature facilitates the reduction process.

Reaction Scheme

Reaction: Reductive amination of 2,6-difluorobenzaldehyde with 3-amino-1-propanol.

Materials and Equipment

Reagents and Solvents
Reagent/SolventMolecular FormulaMW ( g/mol )QuantityMoles (mmol)Equiv.Supplier
2,6-DifluorobenzaldehydeC₇H₄F₂O142.102.84 g20.01.0Sigma-Aldrich
3-Amino-1-propanolC₃H₉NO75.111.65 g22.01.1Acros Organics
Sodium BorohydrideNaBH₄37.831.14 g30.01.5Fisher Scientific
Methanol (Anhydrous)CH₄O32.04100 mL--J.T. Baker
Ethyl Acetate (EtOAc)C₄H₈O₂88.11300 mL--VWR
HexanesC₆H₁₄86.18500 mL--VWR
Saturated NaHCO₃ (aq)--100 mL--Lab Prepared
Brine (Saturated NaCl)--100 mL--Lab Prepared
Anhydrous MgSO₄MgSO₄120.37~10 g--Sigma-Aldrich
Triethylamine (TEA)C₆H₁₅N101.19~1 mL--Sigma-Aldrich
Equipment
  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Glass funnel and filter paper

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glass chromatography column (e.g., 40 mm diameter)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • NMR tubes, Mass Spectrometry vials

Safety and Hazard Management

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2,6-Difluorobenzaldehyde : Causes skin and serious eye irritation. May cause respiratory irritation.[4][5] Handle with care and avoid inhalation of vapors.[6]

  • 3-Amino-1-propanol : Corrosive. Causes severe skin burns and eye damage.

  • Sodium Borohydride : Toxic if swallowed and causes severe skin burns and eye damage.[7] It reacts violently with water to release flammable hydrogen gas which may ignite spontaneously.[7] Additions must be controlled, and quenching should be done cautiously.

  • Methanol : Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[4][7][8]

Detailed Experimental Protocol

Reaction Setup and Imine Formation
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-difluorobenzaldehyde (2.84 g, 20.0 mmol).

  • Add 100 mL of anhydrous methanol to the flask and stir until the aldehyde is fully dissolved.

  • Add 3-amino-1-propanol (1.65 g, 22.0 mmol, 1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1 hour. This allows for the formation of the imine intermediate.

Causality Note: Using a slight excess (1.1 eq) of the amine helps to drive the imine formation equilibrium towards the product, ensuring the aldehyde is fully consumed.

Reduction of the Imine
  • After 1 hour, cool the reaction flask to 0 °C using an ice-water bath.

  • Slowly add sodium borohydride (1.14 g, 30.0 mmol, 1.5 equivalents) to the cold reaction mixture in small portions over 20-30 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

Causality Note: The reaction is cooled to 0 °C to moderate the exothermic reaction of sodium borohydride with the methanol solvent and to prevent over-reduction of the starting aldehyde. Adding the reducing agent portion-wise ensures the reaction remains under control.

Reaction Monitoring

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Mobile Phase: 10% Methanol in Dichloromethane.

  • Visualization: UV light (254 nm) and/or potassium permanganate stain.

  • Procedure: Spot the starting aldehyde, the reaction mixture, and a co-spot. The disappearance of the aldehyde spot and the appearance of a new, more polar product spot indicates reaction completion.

Work-up and Extraction
  • Carefully quench the reaction by slowly adding 50 mL of deionized water. Be aware of initial gas evolution (hydrogen).

  • Concentrate the mixture using a rotary evaporator to remove the bulk of the methanol.

  • Add 100 mL of ethyl acetate (EtOAc) to the remaining aqueous residue and transfer the mixture to a 500 mL separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.

Causality Note: The NaHCO₃ wash neutralizes any acidic byproducts and ensures the amine product is in its neutral, free-base form, which is more soluble in the organic solvent (EtOAc). The brine wash helps to remove residual water from the organic layer.

Purification

The crude product should be purified by flash column chromatography on silica gel.

  • Column Packing: Pack a glass column with silica gel using a slurry method with 100% hexanes.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.

  • Elution: Elute the column with a gradient mobile phase. A typical gradient might start with 20% EtOAc in hexanes and gradually increase to 50% EtOAc in hexanes. To improve the peak shape and prevent tailing of the amine product on the acidic silica gel, it is recommended to add 0.5% triethylamine (TEA) to the mobile phase.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 3-{[(2,6-difluorophenyl)methyl]amino}propan-1-ol as a pure substance.

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Molecular Formula: C₁₀H₁₃F₂NO

  • Molecular Weight: 201.21 g/mol

  • Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 7.20-7.30 (m, 1H, Ar-H)

    • 6.85-6.95 (t, 2H, Ar-H)

    • 3.88 (s, 2H, Ar-CH₂)

    • 3.70 (t, 2H, -CH₂-OH)

    • 2.85 (t, 2H, -NH-CH₂-)

    • 1.70 (quintet, 2H, -CH₂-CH₂-CH₂-)

    • ~2.0-3.0 (br s, 2H, -NH and -OH, exchangeable with D₂O)

  • Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • 162.5 (dd, J = 248, 8 Hz, C-F)

    • 129.0 (t, J = 10 Hz, Ar-C)

    • 115.5 (t, J = 20 Hz, Ar-C)

    • 111.5 (dd, J = 26, 4 Hz, Ar-C)

    • 61.0 (-CH₂-OH)

    • 48.0 (-NH-CH₂-)

    • 41.0 (Ar-CH₂)

    • 32.5 (-CH₂-CH₂-CH₂-)

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ at m/z = 202.10.

  • Appearance: Colorless to pale yellow oil.

  • Expected Yield: 70-85%.

Workflow Visualization

The following diagram illustrates the complete synthesis workflow from starting materials to the purified product.

SynthesisWorkflow Start 1. Reagent Prep (Aldehyde, Amine in MeOH) Imine 2. Imine Formation (1h @ RT) Start->Imine Stir Reduction 3. Reduction (Add NaBH₄ @ 0°C, then warm to RT) Imine->Reduction Cool Workup 4. Quench & Extract (H₂O, EtOAc, NaHCO₃) Reduction->Workup Reaction Complete Purify 5. Purification (Flash Chromatography) Workup->Purify Crude Product Product 6. Final Product (Characterize) Purify->Product Pure Fractions

Sources

Application

Application Note: A Strategic Guide to the Purification of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol by Column Chromatography

Abstract and Scope This technical guide provides a comprehensive framework and detailed protocols for the purification of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol, a polar amino alcohol of interest in pharmaceuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Scope

This technical guide provides a comprehensive framework and detailed protocols for the purification of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol, a polar amino alcohol of interest in pharmaceutical and chemical synthesis. The inherent basicity of the secondary amine and the polarity of the terminal alcohol present significant challenges for purification via standard silica gel chromatography, often leading to poor resolution, peak tailing, and low recovery. This document elucidates the underlying chemical principles governing these challenges and presents robust, field-proven strategies to achieve high purity. We will explore method development using Thin-Layer Chromatography (TLC), mobile phase modification, and the selection of advanced stationary phases. The protocols provided are designed to be self-validating, empowering researchers, scientists, and drug development professionals to move from crude reaction mixtures to highly purified compounds with efficiency and confidence.

The Purification Challenge: Understanding Amine-Silica Interactions

The primary obstacle in the chromatographic purification of amines like 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol is the strong interaction between the basic analyte and the acidic stationary phase.

2.1 Physicochemical Properties of the Analyte

A successful purification strategy begins with understanding the molecule's properties.

PropertyValue (Predicted/Estimated)Justification
Molecular Formula C₁₀H₁₃F₂NOBased on chemical structure.
Molecular Weight 201.21 g/mol Based on chemical structure.
Appearance Oil or low-melting solidAnalogy to similar small polar molecules.[1]
Solubility Soluble in polar organic solvents (Methanol, Dichloromethane)Presence of polar amine and alcohol functional groups.[1]
pKa (Amine) ~9-10Typical for secondary alkyl amines.[1]

2.2 The Mechanism of Undesired Retention

Standard silica gel is covered with silanol groups (Si-OH), which are weakly acidic.[2] The basic nitrogen atom in the target molecule readily forms a strong acid-base interaction with these silanol groups. This interaction can be so strong that it leads to irreversible adsorption or significant peak tailing, where the compound elutes slowly and asymmetrically from the column.[2][3] This results in poor separation from impurities and reduced overall yield.

cluster_0 Silica Gel Surface cluster_1 Analyte Molecule Silica Si-O-Si-O-Si Silanol Si-OH (Acidic Site) Analyte R₂NH (Basic Amine) Analyte->Silanol   Strong Acid-Base Interaction (Causes Peak Tailing & Low Recovery)

Figure 1: Problematic interaction between the basic amine and acidic silanol groups.

Strategic Approaches for Successful Purification

To overcome the challenges outlined above, a systematic approach is required. The choice of strategy depends on the scale of the purification, available resources, and the nature of the impurities.

Start Crude Product Purification Needed Strategy Select Purification Strategy Start->Strategy SilicaTEA Strategy 1: Standard Silica + Basic Modifier (TEA) Pros: Inexpensive, readily available. Cons: Modifier removal required. Strategy->SilicaTEA Routine Purification AmineSilica Strategy 2: Amine-Functionalized Silica Pros: No modifier needed, excellent peak shape. Cons: More expensive stationary phase. Strategy->AmineSilica Difficult Separation / High Purity Alumina Alternative: Neutral or Basic Alumina Pros: Good for acid-sensitive compounds. Cons: Different selectivity, may require re-optimization. Strategy->Alumina Acid Sensitivity Issues

Figure 2: Decision tree for selecting a purification strategy.

3.1 Strategy 1: Mobile Phase Modification with a Basic Additive

The most common approach is to deactivate the acidic silanol sites by adding a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase.[3][4] This additive competes with the analyte for binding to the silica surface, allowing the target compound to elute more symmetrically.

  • Mechanism: The TEA (or ammonia) neutralizes the silanol groups, preventing the analyte from forming strong ionic bonds.[3]

  • Advantages: Utilizes inexpensive and standard silica gel.[4]

  • Disadvantages: The basic additive must be removed from the purified fractions, typically by evaporation under reduced pressure, which adds an extra step to the work-up.[4]

3.2 Strategy 2: Employing an Amine-Functionalized Stationary Phase

A more elegant solution is to use a stationary phase that is inherently less acidic. Amine-functionalized silica columns have amino groups covalently bonded to the silica surface.[4][5]

  • Mechanism: This modification creates a less polar and slightly basic surface that repels basic compounds, minimizing the strong interactions that cause tailing.[2][5] This allows for elution with standard non-polar/polar solvent systems (e.g., hexane/ethyl acetate) without the need for basic additives.[3][4]

  • Advantages: Simplifies the purification process and subsequent work-up, often leading to sharper peaks and better separation.[5]

  • Disadvantages: These columns are more expensive than standard silica gel columns.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for purification. The first crucial step for any column chromatography is method development using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.3 for the target compound.

TLC Step 1: TLC Method Development (Goal: Rƒ ≈ 0.3) ColumnPrep Step 2: Column Preparation & Packing TLC->ColumnPrep Loading Step 3: Sample Loading (Dry Loading Recommended) ColumnPrep->Loading Elution Step 4: Elution & Fraction Collection Loading->Elution Analysis Step 5: Fraction Analysis (TLC) Elution->Analysis Combine Step 6: Combine Pure Fractions & Evaporate Solvent Analysis->Combine

Figure 3: General workflow for column chromatography purification.

4.1 Protocol 1: Purification Using Standard Silica Gel with Triethylamine (TEA)

  • TLC Method Development:

    • Prepare several developing chambers with different ratios of a polar/non-polar solvent system. A good starting point for polar compounds is Dichloromethane (DCM) and Methanol (MeOH) or Ethyl Acetate (EtOAc) and Hexane.[6]

    • Add 0.5-1% TEA to each solvent system. For example, for a 95:5 DCM:MeOH system, prepare 10 mL by mixing 9.5 mL DCM, 0.5 mL MeOH, and 0.1 mL TEA.

    • Spot the crude reaction mixture on a silica gel TLC plate and develop it in the prepared solvent systems.

    • Identify the system that gives the target compound an Rƒ of ~0.3.

  • Column Preparation:

    • Select a column of appropriate size (typically using 50-100g of silica per 1g of crude material).[7]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase identified during TLC (containing 0.5-1% TEA).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.[7] Allow the silica to settle, draining the excess solvent until the solvent level is just at the top of the silica bed. Never let the column run dry.[7]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM.

    • Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.

    • Carefully evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This is the "dry loaded" sample.

    • Gently add this powder to the top of the packed column, creating a uniform, flat layer.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin eluting the column, collecting fractions of a consistent volume.

    • If a gradient elution is needed (i.e., increasing the polarity of the mobile phase over time), do so in small, stepwise increments.[8]

  • Fraction Analysis and Work-up:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent and the volatile TEA using a rotary evaporator.

4.2 Protocol 2: Purification Using Amine-Functionalized Silica Gel

  • TLC Method Development:

    • Use pre-coated amine-functionalized TLC plates for method development.[5]

    • Develop the plates in a standard solvent system like Hexane/Ethyl Acetate. No TEA or other basic modifier is required. [4]

    • Identify the solvent ratio that provides an Rƒ of ~0.3.

  • Column Preparation and Equilibration:

    • Use a pre-packed amine-functionalized silica column or pack your own.

    • Equilibrate the column by flushing it with at least 5-10 column volumes of the initial mobile phase determined by TLC.

  • Sample Loading:

    • Perform a dry load as described in Protocol 1 (Section 4.1, Step 3), but use the mobile phase without TEA for dissolving the crude product.

  • Elution and Fraction Collection:

    • Elute the column with the optimized mobile phase, collecting fractions.

  • Fraction Analysis and Work-up:

    • Analyze fractions by TLC.

    • Combine the pure fractions and remove the solvent by rotary evaporation. The work-up is simpler as no basic additive needs to be removed.[5]

Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
Compound does not elute 1. Mobile phase is not polar enough.2. Irreversible adsorption on silica.1. Gradually increase the polarity of the mobile phase (e.g., increase %MeOH in DCM).2. Ensure sufficient basic modifier (TEA) is used. If the problem persists, switch to an amine-functionalized or alumina column.[3]
Significant peak tailing Strong acid-base interaction with silica gel.Increase the concentration of TEA in the mobile phase (up to 2%).[4] For best results, use an amine-functionalized silica column.[3]
Poor separation from impurities 1. Incorrect mobile phase polarity.2. Column was overloaded with sample.1. Re-optimize the solvent system using TLC to maximize the difference in Rƒ values.2. Use a larger column or reduce the amount of sample loaded.
Low recovery of product Irreversible adsorption or on-column degradation.Use a less acidic stationary phase like amine-functionalized silica or neutral alumina.[3][9]

Conclusion

The successful purification of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol via column chromatography is contingent upon mitigating the strong interaction between the molecule's basic amine and the acidic silica gel stationary phase. While modifying the mobile phase with a basic additive like triethylamine is a viable and cost-effective strategy, the use of an amine-functionalized silica column offers a more direct and efficient solution, yielding superior peak shape and a simplified work-up. By carefully developing the method with TLC and selecting the appropriate strategy, researchers can consistently achieve high purity for this and other challenging polar amino compounds.

References

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Teledyne LABS. (n.d.). Silica Gel Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?. Retrieved from [Link]

  • Science Forums. (2011, August 29). Amine purification. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • NextSDS. (n.d.). 3-AMINO-3-(2,6-DIFLUORO-PHENYL)-PROPAN-1-OL. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel. Retrieved from [Link]

Sources

Method

Application Note: Advanced Crystallization Strategies for 3-Aminopropan-1-ol Derivatives

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of small molecule therapeutics. Abstract: 3-Aminopropan-1-ol and its derivatives are versatile bifunctional...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of small molecule therapeutics.

Abstract: 3-Aminopropan-1-ol and its derivatives are versatile bifunctional building blocks crucial in the synthesis of numerous pharmaceutical compounds.[] Their inherent polarity, capacity for extensive hydrogen bonding, and potential to form zwitterionic species present unique challenges for obtaining high-quality single crystals suitable for X-ray diffraction and for developing robust, scalable purification protocols. This guide provides a comprehensive overview of the underlying principles and detailed, field-proven protocols for the successful crystallization of this important class of molecules.

The Molecular Challenge: Why Crystallizing 3-Aminopropan-1-ol Derivatives Requires a Tailored Approach

The molecular structure of 3-aminopropan-1-ol derivatives, containing both a primary amine and a primary alcohol, dictates their physicochemical behavior and, consequently, the strategy for their crystallization.[2]

  • High Polarity and Hydrogen Bonding: The presence of both -NH₂ and -OH groups makes these molecules highly polar. They can act as both hydrogen bond donors and acceptors, leading to strong intermolecular interactions and high solubility in polar protic solvents like water and alcohols.[3][4] This strong solute-solvent interaction can make it difficult to achieve the state of supersaturation necessary for nucleation without "crashing out" as an amorphous solid or oil.[5]

  • Potential for Zwitterionic States: Depending on the specific derivative and the pH of the solution, these molecules can exist as zwitterions, possessing both a positive charge (on the protonated amine) and a negative charge (if an acidic moiety is present). Zwitterionic compounds often exhibit unique solubility profiles and crystal packing arrangements, which can be strategically manipulated but also complicate solvent selection.[6][7]

  • Conformational Flexibility: The propyl chain allows for conformational flexibility, which can sometimes hinder the ordered arrangement required for a stable crystal lattice.

Understanding these core characteristics is the foundation for rationally designing a successful crystallization experiment. The goal is not simply to precipitate the material, but to guide the molecules to self-assemble into a well-ordered, three-dimensional lattice.

Strategic Workflow for Method Selection

The choice of crystallization technique is dictated by the quantity of the compound available, its solubility characteristics, and the urgency of obtaining crystals. The following workflow provides a logical path for selecting the most appropriate starting method.

G cluster_start Initial Assessment cluster_methods Primary Techniques cluster_refine Refinement & Troubleshooting Start Have >10 mg of Compound? SlowEvap Slow Evaporation (Robust, simple start) Start->SlowEvap Yes VaporDiff Vapor Diffusion (Ideal for small quantities) Start->VaporDiff No Cooling Cooling Crystallization (Good for scalability) SlowEvap->Cooling If fails or for scale-up Troubleshoot Troubleshoot: - Oiling Out? - Amorphous Solid? - No Crystals? SlowEvap->Troubleshoot Cooling->Troubleshoot Layering Solvent Layering (For differing densities) VaporDiff->Layering Alternative micro-scale method VaporDiff->Troubleshoot Layering->Troubleshoot Optimize Optimize: - Change Solvent/Antisolvent - Adjust Cooling Rate - Screen Additives/Co-formers Troubleshoot->Optimize Analyze & Refine

Caption: Decision workflow for selecting a primary crystallization technique.

Solvent Selection: The Critical First Step

The cornerstone of any crystallization protocol is the choice of solvent. For 3-aminopropan-1-ol derivatives, a single solvent is often insufficient. A two-solvent system, consisting of a "good" solvent in which the compound is soluble and a miscible "poor" solvent (or antisolvent) in which it is not, is typically more effective.[8]

Guiding Principles for Solvent Selection:

  • "Like Dissolves Like" with a Twist: While these compounds are polar, an ideal crystallization solvent should not be too good. The compound should be fully soluble in a minimal amount of hot solvent but sparingly soluble at room temperature or colder.[9]

  • Volatility Matters: For slow evaporation, less volatile solvents are preferred to prevent rapid precipitation.[10] For vapor diffusion, the antisolvent must be more volatile than the primary solvent.[10]

  • Hydrogen Bonding: Consider whether a hydrogen-bonding solvent will compete with the solute-solute interactions needed for crystal formation. Sometimes, a less interactive solvent is better.[5]

Table 1: Recommended Solvent Systems for 3-Aminopropan-1-ol Derivatives

Good Solvent (High Polarity)Antisolvent (Lower Polarity)Technique SuitabilityRationale & Notes
Methanol / EthanolDiethyl EtherVapor Diffusion, LayeringHigh volatility of ether makes it an excellent antisolvent for vapor diffusion.[10]
Tetrahydrofuran (THF)Hexane / CyclohexaneVapor Diffusion, LayeringClassic combination for moderately polar compounds.[10]
IsopropanolTolueneCooling, LayeringToluene can promote favorable crystal packing through π-π interactions.[5]
WaterAcetonitrile / AcetoneCooling, LayeringUseful for highly polar or potentially zwitterionic derivatives.[8]
N,N-Dimethylformamide (DMF)Ethyl Acetate / WaterLayering, Vapor DiffusionUse DMF as a last resort for poorly soluble compounds; it can be difficult to remove.[5]

Detailed Crystallization Protocols

Safety First: 3-Aminopropan-1-ol has been classified as a deleterious substance in some regions due to its potential for skin and eye irritation.[11] Always handle the compound and its derivatives in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Slow Evaporation

This is the simplest method and a good starting point when sufficient material (>20 mg) is available.[12] It relies on the slow removal of solvent to gradually increase the solute concentration to the point of supersaturation.

Methodology:

  • Dissolution: In a clean vial, dissolve 20-50 mg of the compound in a suitable solvent (e.g., ethanol, isopropanol) at room temperature. Use the minimum volume required for complete dissolution. If needed, gently warm the solution to aid dissolution, then allow it to cool.[12]

  • Preparation: Cover the vial with a cap, but do not tighten it completely. Alternatively, pierce the cap with a needle or cover the opening with parafilm and poke a few small holes in it. This allows for slow, controlled evaporation.

  • Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations.

  • Monitoring: Check the vial daily without disturbing it. Crystals can form over a period of several days to weeks.

Causality: The slow rate of evaporation is crucial. A rapid process often leads to the formation of a powder or an amorphous solid because the molecules do not have sufficient time to orient themselves into an ordered crystal lattice.[10]

Protocol 2: Vapor Diffusion (Liquid-Vapor)

This is the preferred method when only a small amount of material (<10 mg) is available.[10] It provides excellent control over the rate of crystallization by slowly changing the solvent composition.

Caption: Schematic of a sitting-drop vapor diffusion experiment.

Methodology:

  • Prepare the Reservoir: In a larger vial or jar, add 1-2 mL of the antisolvent (e.g., diethyl ether). This is the reservoir.

  • Prepare the Sample Drop: In a smaller, open vial (e.g., a 1-dram vial), dissolve 2-5 mg of the compound in 0.2-0.5 mL of the "good" solvent (e.g., methanol).

  • Assemble the System: Carefully place the smaller vial inside the larger vial, ensuring it stands upright and does not touch the walls. The antisolvent level should be below the top of the inner vial.[10]

  • Seal and Incubate: Tightly seal the outer vial. The more volatile antisolvent will slowly diffuse into the sample drop, reducing the solubility of the compound and inducing crystallization.

  • Monitoring: Place the setup in a stable environment and monitor for crystal growth over several days.

Causality: The principle relies on Raoult's Law. The system seeks vapor pressure equilibrium. The more volatile antisolvent has a higher vapor pressure, causing its vapor to migrate from the reservoir into the less volatile "good" solvent in the drop. This slowly increases the concentration of the antisolvent in the drop, making it a less favorable environment for the solute and promoting ordered precipitation.[13][14]

Protocol 3: Cooling Crystallization (with Antisolvent)

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimal amount of a boiling "good" solvent (e.g., isopropanol).

  • Antisolvent Addition: While the solution is still hot, add a "poor" solvent (antisolvent, e.g., toluene) dropwise until the solution becomes faintly cloudy (turbid). This indicates the solution is saturated.[16]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb it. For even slower cooling, the flask can be placed in an insulated container (e.g., a Dewar flask or a beaker of warm water).

  • Further Cooling: Once at room temperature, the flask can be moved to a refrigerator (4 °C) or freezer (-20 °C) to maximize the yield of crystals.[5]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold antisolvent, and dry.[8]

Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
Oiling Out Solution is too supersaturated; cooling is too rapid; compound's melting point is lower than the crystallization temperature.Re-heat the solution to dissolve the oil, add more of the "good" solvent, and allow it to cool much more slowly. Consider using a solvent with a lower boiling point.[3]
Formation of Fine Powder Nucleation rate is too high compared to the growth rate; solution is too concentrated or cooled too quickly.Use a more dilute solution. Slow down the rate of crystallization (slower evaporation, slower cooling, or slower diffusion).[5]
No Crystals Form Solution is not sufficiently supersaturated; compound is too soluble in the chosen solvent system.Allow more solvent to evaporate. Add more antisolvent. Try a different solvent system where the compound is less soluble. Try scratching the inside of the vial with a glass rod to create nucleation sites.
Amorphous Solid Rapid precipitation ("crashing out") due to very low solubility or rapid solvent change.Re-dissolve and attempt crystallization from a more dilute solution or a solvent system where solubility is slightly higher. Slow the process down significantly.

References

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Google Patents. (2016). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Lumen Learning. (n.d.). SOP: CRYSTALLIZATION.
  • Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]

  • Marcinkiewicz, S. (1971). [New methods of synthesizing 3-aminopropanol-1 derivatives. I. Synthesis of 2-methyl-3-aminopropanol-1 and 2-methyl-3-dimethylaminopropanol-1]. Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Di Pietro, S., et al. (2023). Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. Magnetochemistry. Retrieved from [Link]

  • BIA. (2022, December). Crystallisation in pharmaceutical processes. Retrieved from [Link]

  • ResearchGate. (n.d.). The molecule of 3-aminopropan-1-ol as determined in the crystal structure at 1.3 GPa. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-1-propanol. Retrieved from [Link]

  • NIH National Library of Medicine. (2014). Crystallization of Membrane Proteins by Vapor Diffusion. Retrieved from [Link]

  • MDPI. (2025, August 6). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. Retrieved from [Link]

  • Google Patents. (2012). US20120149903A1 - Process for preparing and purifying 3-aminopropanol.
  • Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. Retrieved from [Link]

  • ResearchGate. (2018, March 6). Crystal engineering of zwitterionic drug to neutral co-crystals. Retrieved from [Link]

  • De Feyter, S., et al. (2018, July 27). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society. Retrieved from [Link]

  • NIH National Library of Medicine. (2026, January 16). Modeling Pharmaceutical Batch Cooling Crystallization Processes Using Computational Fluid Dynamics Coupled with a One-Dimensional Population Balance Model. Retrieved from [Link]

  • UL Solutions. (2023, January 27). Japan Classifies 3-Aminopropan-1-ol as Deleterious Substance. Retrieved from [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • ACS Publications. (2016, March 9). Zwitterionic Cocrystals of Flavonoids and Proline: Solid-State Characterization, Pharmaceutical Properties, and Pharmacokinetic Performance. Crystal Growth & Design. Retrieved from [Link]

  • ANDRITZ. (n.d.). Crystallization process guide | industrial use. Retrieved from [Link]

  • Chinese Chemical Society. (2022, August 16). Zwitterionic Matrix with Highly Delocalized Anionic Structure as an Efficient Lithium Ion Conductor. CCS Chemistry. Retrieved from [Link]

  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • Loughborough University Research Repository. (2009). Modelling and control of combined cooling and antisolvent crystallization processes. Retrieved from [Link]

  • Academia.edu. (n.d.). 3.3. CRYSTALLIZATION. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Retrieved from [Link]

  • IUCr Journals. (2022, March 1). A drug-discovery-oriented non-invasive protocol for protein crystal cryoprotection by dehydration, with application for crystallization screening. Retrieved from [Link]

  • University of York. (n.d.). scXRD: Growing single crystals. Retrieved from [Link]

Sources

Application

Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol

Abstract This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol, a key intermediate in pharmaceutical synthesis. The method is designed for researchers, scientists, and drug development professionals to accurately quantify the purity of the compound and its degradation products. The developed isocratic method utilizes a C18 stationary phase with a mobile phase of phosphate buffer and acetonitrile, offering excellent resolution and peak symmetry. This document provides a comprehensive guide to the method, its validation in accordance with International Council for Harmonisation (ICH) guidelines, and the results of forced degradation studies that demonstrate its stability-indicating nature.

Introduction

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol is a crucial building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a difluorophenyl group, can enhance the binding affinity of the final drug to its target receptors.[1] A reliable analytical method to determine its purity and to monitor any potential degradation products is therefore essential during drug development and for quality control.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its versatility and ability to separate a wide range of molecules based on their hydrophobicity.[2] This application note describes the development and validation of a stability-indicating RP-HPLC method for 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol. The method is demonstrated to be specific, accurate, precise, and robust, making it suitable for its intended purpose in a regulated environment.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 stationary phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Chemicals:

    • 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol reference standard

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

    • Hydrochloric acid (analytical grade)

    • Sodium hydroxide (analytical grade)

    • Hydrogen peroxide (30%, analytical grade)

Chromatographic Conditions

A systematic approach was taken to develop the HPLC method. The final optimized conditions are presented in Table 1. The choice of a C18 column provides good retention for the moderately polar analyte. The mobile phase, a mixture of phosphate buffer and acetonitrile, ensures adequate separation and good peak shape. The pH of the buffer is controlled to maintain the analyte in a consistent ionization state, which is crucial for reproducible retention times.

Table 1: Optimized HPLC Method Parameters

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase 20 mM Potassium Dihydrogen Phosphate (pH 3.0, adjusted with orthophosphoric acid) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 225 nm
Run Time 15 minutes

Method Validation

The developed analytical method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[3][4] The validation parameters assessed were specificity, linearity, range, accuracy, precision, and robustness.

Specificity (Forced Degradation)

Forced degradation studies are critical to establish the stability-indicating nature of an analytical method.[5][6] These studies involve subjecting the drug substance to stress conditions to generate potential degradation products and demonstrating that the method can effectively separate these degradants from the main analyte peak.[7][8]

Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 48 hours.

The results of the forced degradation studies showed significant degradation under acidic and oxidative conditions, with minor degradation observed under basic, thermal, and photolytic stress. The developed HPLC method was able to successfully resolve all degradation product peaks from the parent compound, confirming its specificity and stability-indicating capability.

Linearity and Range

The linearity of the method was evaluated by analyzing a series of solutions of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol at different concentrations. The range of an analytical procedure is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3] A linear relationship between the peak area and concentration was observed over the specified range, with a correlation coefficient (r²) greater than 0.999.

Accuracy and Precision

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix. Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The results, expressed as the percentage recovery for accuracy and the relative standard deviation (%RSD) for precision, were within the acceptable limits.

Robustness

The robustness of the method was assessed by making small, deliberate variations in the chromatographic parameters, such as the mobile phase composition, pH, flow rate, and column temperature. The method was found to be robust, with no significant impact on the results from these minor variations.

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

ParameterTestAcceptance Criteria
Specificity Forced degradation studiesThe method must resolve the main peak from all degradation product peaks.
Linearity Analysis of at least 5 concentrationsCorrelation coefficient (r²) ≥ 0.999
Range To be defined based on the applicationDemonstrable linearity, accuracy, and precision within the range.
Accuracy Recovery of spiked analyte (e.g., at 3 levels)98.0% - 102.0% recovery
Precision Repeatability (n=6) and Intermediate Precision (n=6)%RSD ≤ 2.0%
Robustness Deliberate variation of method parametersSystem suitability parameters should remain within limits.

Experimental Workflow and Data Visualization

The overall workflow for the development and validation of this HPLC method is depicted in the following diagram. This systematic approach ensures that the final method is well-characterized and fit for its intended purpose.

HPLC_Method_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_stress Forced Degradation Study Dev_Start Define Analytical Target Profile Lit_Search Literature & Compound Property Review Dev_Start->Lit_Search Initial_Cond Initial Chromatographic Conditions Lit_Search->Initial_Cond Optimization Method Optimization (Mobile Phase, Column, etc.) Initial_Cond->Optimization Final_Method Finalized HPLC Method Optimization->Final_Method Specificity Specificity Final_Method->Specificity Linearity Linearity & Range Specificity->Linearity Acid Acid Hydrolysis Specificity->Acid Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Report Application Note & Protocol Generation Robustness->Report Base Base Hydrolysis Acid->Base Oxidation Oxidation Base->Oxidation Thermal Thermal Stress Oxidation->Thermal Photo Photolytic Stress Thermal->Photo Photo->Report

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

A specific, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the purity analysis of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol. The method is suitable for routine quality control analysis and for monitoring the stability of the compound under various stress conditions. The comprehensive details provided in this application note will enable researchers and scientists to readily implement this method in their laboratories.

References

  • Agilent Technologies. (2014). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Amino-3-(2,6-difluorophenyl)-1-propanol. Retrieved from [Link]

  • Patel, K., et al. (2015). The role of forced degradation studies in stability indicating HPLC method development.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Rao, K. S., & Adams, E. (2012). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 80(3), 637–653. [Link]

  • SciSpace. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • Teasdale, A., & Cook, G. (2020). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

  • Verbete, A. (2022, November 26). Forced Degradation vs. Long-Term Stability Studies: What's the Difference?. Retrieved from [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]

Sources

Method

A Robust and Validated LC-MS/MS Protocol for the High-Throughput Quantification of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol in Human Plasma

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note describes a detailed, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-M...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a detailed, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol in human plasma. The protocol employs a straightforward protein precipitation (PPT) technique for sample preparation, ensuring efficiency and suitability for large sample batches typical in preclinical and clinical studies. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a tandem mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The method has been validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance, demonstrating excellent linearity, accuracy, precision, and stability.[1][2] This protocol provides a reliable and readily implementable solution for pharmacokinetic and toxicokinetic assessments of this compound.

Introduction

The compound 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol and its structural analogs are often investigated as intermediates in the synthesis of pharmacologically active molecules.[3][4] Accurate quantification of such compounds in biological matrices like plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. LC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.[5]

The primary challenge in plasma bioanalysis is the presence of complex endogenous components, such as proteins and phospholipids, which can interfere with the analysis and cause ion suppression or enhancement, a phenomenon known as the matrix effect.[6][7][8] A well-designed sample preparation protocol is therefore critical to minimize these interferences. This guide details a method centered around protein precipitation, a simple yet effective technique for removing the bulk of proteinaceous material from plasma samples prior to LC-MS/MS analysis.[9][10] The protocol is designed to be self-validating, incorporating comprehensive steps for method validation as mandated by regulatory agencies to ensure data integrity and reliability.[1][11]

Experimental Workflow Overview

The analytical process follows a streamlined workflow designed for efficiency and high-throughput. The major stages include plasma sample preparation, chromatographic separation, and mass spectrometric detection, culminating in data analysis.

Overall_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (Calibrator, QC, or Unknown) Spike_IS Spike with Internal Standard (IS) Sample->Spike_IS PPT Protein Precipitation (Add Acetonitrile) Spike_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Inject Inject into LC-MS/MS System Supernatant->LC_Inject LC_Sep Chromatographic Separation LC_Inject->LC_Sep MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Cal_Curve Calibration Curve Generation Integration->Cal_Curve Quant Quantification of Analyte Concentration Cal_Curve->Quant Sample_Preparation step1 Step 1: Aliquot 50 µL Plasma (Blank, CC, QC, Unknown) into 96-well plate step2 Step 2: Add IS 25 µL Internal Standard Working Solution step1->step2 step3 Step 3: Precipitate Add 200 µL ice-cold Acetonitrile (0.1% FA) step2->step3 step4 Step 4: Mix Vortex for 2 minutes step3->step4 step5 Step 5: Centrifuge 4,000 x g for 10 min at 4°C step4->step5 step6 Step 6: Transfer 150 µL of clear supernatant to a new analysis plate step5->step6 step7 Step 7: Analyze Inject 5 µL into LC-MS/MS system step6->step7

Sources

Application

Application Note: A Robust HPLC-Based Method for the Chiral Separation of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol Enantiomers

Abstract The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and metabolic pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and metabolic profiles.[1][2][3] This application note presents a detailed, robust, and reproducible High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the enantiomers of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). By leveraging a polysaccharide-based chiral stationary phase under normal-phase conditions, this guide provides a comprehensive protocol, from method development rationale to step-by-step execution and data interpretation, designed for researchers, scientists, and professionals in drug development and quality control.

Introduction and Scientific Rationale

3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol is a chiral amino alcohol. The presence of a stereogenic center necessitates a reliable analytical method to distinguish and quantify its enantiomers. The development of such methods is not merely a regulatory requirement but a fundamental aspect of ensuring drug safety and efficacy.[2]

The choice of chromatographic technique is paramount for successful chiral separation. While Supercritical Fluid Chromatography (SFC) offers advantages in speed and reduced solvent consumption, making it an excellent "green" chemistry option[1][4][5], HPLC remains a universally accessible and powerful tool for enantioselective analysis.[2][6][7] This note focuses on an HPLC-based approach due to its widespread availability and vast body of established methodologies.

The cornerstone of this method is the selection of the Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose or amylose carbamate derivatives, have demonstrated exceptional enantiorecognition capabilities for a broad range of chiral compounds, including amino alcohols.[6][7][8][9] These phases operate through a combination of intermolecular interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a transient diastereomeric complex with each enantiomer. The differential stability of these complexes leads to different retention times and, consequently, their separation.[6]

For this specific analyte, which contains a basic amino group, a normal-phase chromatographic mode is often the most effective.[8] This involves a non-polar mobile phase with a polar modifier. Crucially, the addition of a small amount of a basic additive, such as Diethylamine (DEA), is essential. The DEA acts as a competitor for active sites (residual silanols) on the silica support, preventing undesirable secondary ionic interactions that lead to peak tailing and poor resolution.[8]

Experimental Workflow and Protocol

The following protocol provides a validated starting point for the chiral separation. Optimization may be necessary depending on the specific HPLC system and sample matrix.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_results Phase 3: Data Processing A Prepare Mobile Phase (Hexane/IPA/DEA) B Prepare Sample (1 mg/mL in Diluent) A->B C System & Column Equilibration (Stable Baseline) B->C D Inject Sample (Filtered, 10 µL) C->D E Isocratic Elution & Data Acquisition D->E F Peak Integration & Identification E->F G Calculate Resolution (Rs) & Selectivity (α) F->G H Determine Enantiomeric Purity G->H

Caption: Workflow for Chiral Separation Analysis.

Instrumentation and Materials
ComponentSpecification
HPLC System Standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
Chiral Column A cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel. Example: Lux® i-Cellulose-5 (250 x 4.6 mm, 5 µm) or equivalent.[6]
Solvents HPLC Grade n-Hexane, Isopropanol (IPA).
Additive Diethylamine (DEA), HPLC Grade.
Sample Diluent A mixture of n-Hexane and Isopropanol (90:10 v/v).
Analyte Racemic standard of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol.
Chromatographic Conditions
ParameterRecommended Setting
Mobile Phase n-Hexane / Isopropanol / DEA (85 : 15 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 265 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes (adjust as needed)
Step-by-Step Protocol
  • Mobile Phase Preparation: Carefully measure and mix 850 mL of n-Hexane, 150 mL of Isopropanol, and 1.0 mL of Diethylamine. Sonicate for 10-15 minutes to degas the solution.

  • Sample Preparation: Accurately weigh approximately 10 mg of the racemic analyte standard. Dissolve it in 10 mL of the sample diluent to achieve a final concentration of 1 mg/mL. Vortex to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before placing it in an autosampler vial.[6]

  • System Equilibration: Install the chiral column and flush the system with the mobile phase at the operational flow rate. Chiral stationary phases often require longer equilibration times to achieve a stable state.[8] Monitor the baseline until it is stable, which may require flushing with 20-30 column volumes.

  • Analysis: Inject the prepared sample onto the equilibrated system and acquire the chromatogram.

Expected Results and Data Interpretation

Under the specified conditions, baseline separation of the two enantiomers is expected. The difluorophenyl group provides a strong chromophore for UV detection.

ParameterExpected ValueDescription
Retention Time (Enantiomer 1) ~ 8.5 minThe time taken for the first eluting enantiomer to pass through the column.
Retention Time (Enantiomer 2) ~ 10.2 minThe time taken for the second eluting enantiomer to pass through the column.
Selectivity Factor (α) > 1.2A measure of the separation between the two peaks. Calculated as k2/k1.
Resolution (Rs) > 1.5A quantitative measure of the degree of separation between two peaks. A value >1.5 indicates baseline separation.

Note: Retention times are approximate and can vary based on the specific column batch, system dead volume, and exact mobile phase composition.

Method Optimization and Troubleshooting

The robustness of a chiral method depends on understanding the influence of key parameters.

  • Poor Resolution: If the resolution is insufficient (Rs < 1.5), consider decreasing the percentage of the polar modifier (Isopropanol). Reducing the IPA content (e.g., to 12% or 10%) generally increases retention times and can significantly improve resolution.[8]

  • Peak Tailing: This is a common issue for basic analytes. If observed, ensure the DEA concentration is adequate (0.1%). Tailing can also result from column overload; in this case, reduce the sample concentration or injection volume.[8]

  • Column Care and "Memory Effects": Chiral columns are sensitive. Avoid switching between mobile phases with different additive types (e.g., acidic to basic) without extensive flushing protocols, as residual additives can poison the stationary phase and alter its selectivity.[8] Always store the column in the recommended solvent.

Conclusion

This application note details a highly effective and reliable normal-phase HPLC method for the enantioselective separation of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol. The strategic selection of a polysaccharide-based chiral stationary phase, coupled with an optimized mobile phase containing a basic additive, ensures excellent resolution and peak shape. This protocol provides a solid foundation for quality control testing, enantiomeric purity assessment, and further research in the development of pharmaceuticals derived from this chiral intermediate.

References

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available at: [Link]

  • Pharmaceutical Technology. (2025, March 13). Supercritical Fluid Chiral Separations. Available at: [Link]

  • Nishioka, R., Harada, S., & Umehara, K. (2019). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. CHROMATOGRAPHY, 40(3), 169. Available at: [Link]

  • Journal of Chromatographic Science. HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. Oxford Academic. Available at: [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. PubMed. Available at: [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77–92. Available at: [Link]

  • Li, Y., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Available at: [Link]

  • ResearchGate. (2025, August 5). Recent advances in pharmaceutical separations with supercritical fluid chromatography using chiral stationary phases. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations Guidebook. Available at: [Link]

  • Chinese Academy of Sciences. (2020, July 2). Fluorine Enables Separation-free "Chiral Chromatographic Analysis". Available at: [Link]

  • analytica-world.com. (2020, July 7). Fluorine enables separation-free 'chiral chromatographic analysis'. Available at: [Link]

  • YMC. Efficient method development for chiral separation by using CHIRAL ART columns. Available at: [Link]

  • Tiritan, M. E., Pinto, M., & Fernandes, C. (2020). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. MDPI. Available at: [Link]

  • University of Groningen. Highly Enantioselective Synthesis of 3-Substituted Furanones by Palladium-Catalyzed Kinetic Resolution. Available at: [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 168-176. Available at: [Link]

  • Fitos, I., et al. (2000). Enantioselective HPLC Analysis of Propafenone and of Its Main Metabolites Using Polysaccharide and Protein-Based Chiral Stationary Phases. Biomedical Chromatography, 14(4), 227-33. Available at: [Link]

  • Ferretti, R., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 633. Available at: [Link]

Sources

Method

The Strategic Role of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol in Modern Drug Synthesis: Application Notes and Protocols

Introduction: The Significance of Fluorinated Intermediates in Medicinal Chemistry In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has bec...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Fluorinated Intermediates in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The 2,6-difluorobenzyl moiety, in particular, is a privileged structural motif found in a variety of potent and selective pharmaceuticals. This application note provides a comprehensive guide to the synthesis and utilization of a key intermediate, 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol , a versatile building block for the construction of complex active pharmaceutical ingredients (APIs). The presence of the difluorophenyl group can significantly improve metabolic stability, binding affinity, and membrane permeability of the final drug molecule.

This guide is intended for researchers, medicinal chemists, and process development scientists. It offers a detailed protocol for the synthesis of this intermediate via a robust and scalable method, discusses its critical role in the synthesis of a specific class of therapeutic agents, and outlines essential analytical techniques for quality control.

Synthesis of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol: A Protocol Grounded in Reductive Amination

The most direct and efficient synthetic route to 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol is through the reductive amination of 2,6-difluorobenzaldehyde with 3-aminopropan-1-ol. This one-pot reaction proceeds via the in-situ formation of an imine intermediate, which is subsequently reduced to the desired secondary amine.

Reaction Scheme:

Reductive Amination aldehyde 2,6-Difluorobenzaldehyde imine Imine Intermediate (formed in situ) aldehyde->imine + amine 3-Aminopropan-1-ol amine->imine reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) product 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol imine->product + [H]

Figure 1: General scheme for the synthesis of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol via reductive amination.

Detailed Step-by-Step Protocol:

Materials:

  • 2,6-Difluorobenzaldehyde (1.0 eq)

  • 3-Aminopropan-1-ol (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous (sufficient to make a 0.2 M solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen supply for inert atmosphere

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2,6-difluorobenzaldehyde (1.0 eq) and dissolve it in anhydrous dichloromethane.

  • To the stirred solution, add 3-aminopropan-1-ol (1.1 eq) at room temperature.

  • Allow the mixture to stir for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: A mild exotherm may be observed.

  • Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol.

Parameter Typical Value
Scale 10 mmol
Solvent Dichloromethane (anhydrous)
Reducing Agent Sodium triacetoxyborohydride
Reaction Time 12-24 hours
Temperature Room Temperature
Typical Yield 80-90%

Table 1: Summary of typical reaction parameters for the synthesis of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol.

Application in the Synthesis of Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists

The 2,6-difluorobenzyl moiety is a key structural feature in a number of non-peptide antagonists of the human gonadotropin-releasing hormone (GnRH) receptor. These antagonists are being investigated for the treatment of hormone-dependent diseases such as endometriosis, uterine fibroids, and prostate cancer. The intermediate, 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol, serves as a crucial building block in the synthesis of these complex molecules.

For instance, in the synthesis of uracil-derived GnRH receptor antagonists, the primary alcohol of our intermediate can be activated (e.g., through tosylation or mesylation) and subsequently used to alkylate a nucleophilic position on the uracil core or a related heterocyclic system. The secondary amine can also be a site for further functionalization.

Application_Workflow Intermediate 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol Activation Activation of Hydroxyl Group (e.g., Tosylation) Intermediate->Activation Coupling Nucleophilic Substitution with Heterocyclic Core (e.g., Uracil derivative) Activation->Coupling API GnRH Receptor Antagonist API Coupling->API

Figure 2: Conceptual workflow illustrating the use of the intermediate in the synthesis of a GnRH receptor antagonist.

Quality Control and Analytical Characterization

Ensuring the purity and identity of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol is paramount for its successful application in multi-step pharmaceutical synthesis. The following analytical techniques are recommended for its characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the difluorophenyl ring, the benzylic protons, and the protons of the propanol backbone. The integration of these signals should correspond to the expected number of protons in each environment.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, with distinct chemical shifts for the aromatic, benzylic, and aliphatic carbons.[1][2][3][4][5]

    • ¹⁹F NMR: The fluorine NMR will show a single resonance for the two equivalent fluorine atoms on the phenyl ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and C-F stretches of the difluorophenyl group.

  • Purity Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for determining the purity of the intermediate. A purity of >98% is typically required for use in API synthesis.

Safety and Handling

As with any chemical synthesis, appropriate safety precautions must be taken. The synthesis of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) for all reagents used.

Conclusion

3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol is a valuable and versatile intermediate in the synthesis of complex pharmaceutical molecules, particularly in the development of novel GnRH receptor antagonists. The robust reductive amination protocol detailed in this application note provides a reliable method for its preparation on a laboratory scale. Rigorous analytical characterization is essential to ensure the quality and purity of this key building block, thereby facilitating its successful application in the synthesis of next-generation therapeutics.

References

  • Rowbottom, M. W., et al. (2004). Synthesis and structure-activity relationships of uracil derived human GnRH receptor antagonists: (R)-3-[2-(2-amino)phenethyl]-1-(2,6-difluorobenzyl)-6-methyluracils containing a substituted thiophene or thiazole at C-5. Bioorganic & Medicinal Chemistry Letters, 14(19), 4967-4973. [Link]

  • BenchChem. (2025). The Strategic Advantage of Z-3-Amino-propenal in Modern Drug Discovery: A Comparative Guide.
  • BenchChem. (2025). Application Notes and Protocols: 3-Amino-1-(furan-3-yl)propan-1-ol in Medicinal Chemistry.
  • Google Patents. (2016). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • Google Patents. (2014). EP2727914A1 - Polymorphe de 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-carboxamide.
  • Scite.ai. (2003). Synthesis of two non‐peptidyl GnRH receptor antagonists via [14C]carbonylation. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Google Patents. (2004). US6740669B1 - Crystal modification of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide and its use as antiepileptic.
  • Ley, S. V., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1154–1174. [Link]

  • Shainyan, B. A., et al. (2023). New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. Molecules, 28(12), 4684. [Link]

  • BenchChem. (2025). Application Notes and Protocols: The Role of 2,6-Difluorobenzylamine in Pharmaceutical Intermediate Synthesis.
  • Google Patents. (2021). WO2021069711A1 - Crystalline forms of n-(4-(1-(2,6-difluorobenzyl)-5- ((dimethylamino)methyl)-3-(6-methoxy-3-pyridazinyl)-2,4-dioxo- 1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl)phenyl.
  • Chen, C. (2012). Recent Development of Non-Peptide GnRH Antagonists. Current Medicinal Chemistry, 19(24), 4149-4165. [Link]

  • Guo, Z., et al. (2005). Atropisomeric property of 1-(2,6-difluorobenzyl)-3-[(2R)-amino-2-phenethyl]-5-(2-fluoro-3-methoxyphenyl)-6-methyluracil. Chirality, 17(9), 559-564. [Link]

  • Doc Brown's Chemistry. (2025). The 13C NMR spectrum of propan-1-ol. [Link]

  • Pauli, G. F., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Progress in the Chemistry of Organic Natural Products, 107, 1-131. [Link]

  • ResearchGate. (2018). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Request PDF. [Link]

  • University of Wisconsin-Platteville. 13C NMR of 1-Propanol. Chemistry LibreTexts. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Google P
  • Rivier, J., et al. (2001). GnRH antagonists: a new generation of long acting analogues incorporating p-ureido-phenylalanines at positions 5 and 6. Journal of Medicinal Chemistry, 44(4), 541-551. [Link]

  • ResearchGate. (2005). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Request PDF. [Link]

  • Peptideweb.com. Synthesis protocols. [Link]

  • Organic Syntheses. (2011). L-Proline. [Link]

  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Medicinal Chemistry, 7(3), 29-36. [Link]

Sources

Application

Derivatization of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol for GC-MS analysis

Application Note & Protocol Topic: Derivatization of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Abstract This document provides a comprehensive technical gu...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Derivatization of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Abstract

This document provides a comprehensive technical guide for the chemical derivatization of 3-{[(2,6-difluorophenyl)methyl]amino}propan-1-ol, a bifunctional molecule containing both a secondary amine and a primary alcohol. Direct analysis of this polar, non-volatile compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging, leading to poor chromatographic peak shape, thermal degradation, and unreliable quantification.[1] To overcome these limitations, this guide details two robust derivatization protocols: silylation and acylation . These methods effectively replace the active hydrogens on the amine and hydroxyl groups with non-polar moieties, thereby increasing analyte volatility and thermal stability.[2][3][4] We present detailed, step-by-step protocols, explain the underlying chemical principles, and provide expected outcomes to guide researchers, scientists, and drug development professionals in achieving reproducible and accurate GC-MS analysis.

Introduction: The Rationale for Derivatization

The analysis of polar pharmaceutical intermediates and metabolites like 3-{[(2,6-difluorophenyl)methyl]amino}propan-1-ol is critical in drug development and quality control. GC-MS offers high-resolution separation and definitive structural identification, making it a powerful analytical tool.[5][6] However, the inherent properties of the target analyte—specifically the presence of a primary alcohol (-OH) and a secondary amine (-NH) functional group—impede direct GC analysis.

The active hydrogens in these groups lead to strong intermolecular hydrogen bonding, which significantly reduces the compound's volatility.[2][7] Furthermore, these polar sites can interact with active surfaces within the GC inlet and column, causing peak tailing, reduced sensitivity, and poor reproducibility.[1]

Derivatization is a chemical modification process that addresses these challenges by converting the polar functional groups into less polar, more volatile, and more thermally stable derivatives.[8][9] This application note explores two highly effective and widely adopted derivatization strategies:

  • Silylation: The replacement of active hydrogens with a trimethylsilyl (TMS) group. This is the most common derivatization technique for GC analysis due to its efficiency and the formation of stable derivatives with volatile byproducts.[10]

  • Acylation: The introduction of an acyl group, particularly a perfluoroacyl group. This method not only increases volatility but can also dramatically enhance detection sensitivity when using an Electron Capture Detector (ECD) and provides highly specific mass fragmentation patterns in MS.[11][12]

By following the detailed protocols herein, researchers can transform 3-{[(2,6-difluorophenyl)methyl]amino}propan-1-ol into a form amenable to high-quality GC-MS analysis, ensuring accurate and reliable results.

Foundational Chemistry: Silylation vs. Acylation

The choice of derivatization reagent is dictated by the functional groups present on the analyte. Our target molecule contains both a primary alcohol and a secondary amine, both of which are reactive towards silylating and acylating agents.

Silylation with BSTFA + TMCS

Silylation involves the nucleophilic attack of the lone pair electrons from the oxygen (of the -OH group) and nitrogen (of the -NH group) on the silicon atom of the silylating reagent.[8]

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful trimethylsilyl (TMS) donor. Its byproducts, monotrimethylsilyl-trifluoroacetamide and trifluoroacetamide, are highly volatile and typically elute with the solvent front, preventing interference with the analyte peak.[13]

  • Catalyst: Trimethylchlorosilane (TMCS) is often added (typically at 1%) to increase the reactivity of the silylating mixture.[13] It acts as a catalyst, particularly for derivatizing the sterically hindered or less reactive secondary amine group, ensuring the reaction proceeds to completion.

The reaction proceeds as follows, with both the alcohol and amine groups being derivatized to form the di-TMS derivative:

R-OH + R'-NH-R'' + 2 BSTFA --(TMCS)--> R-O-TMS + R'-N(TMS)-R''

Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation converts active hydrogen-containing compounds into esters, thioesters, and amides.[2][14] Perfluorinated anhydrides are particularly effective for GC applications.

  • Reagent: Trifluoroacetic anhydride (TFAA) is a highly reactive acylating agent that readily forms stable and volatile trifluoroacetyl derivatives with alcohols and amines.[12][15]

  • Mechanism: The reaction produces trifluoroacetic acid as a byproduct. This acidic byproduct can be corrosive to the GC column and should be neutralized or removed before injection.[11] The use of a solvent that can act as an acid scavenger, such as pyridine, or the addition of a mild base is often recommended.[12]

The reaction forms a di-trifluoroacetyl derivative, which is highly volatile and exhibits excellent chromatographic properties:

R-OH + R'-NH-R'' + 2 TFAA --> R-O-COCF₃ + R'-N(COCF₃)-R''

Experimental Workflow and Protocols

Successful derivatization requires careful attention to detail, particularly regarding the exclusion of moisture, which can consume the reagents and reduce yield.[10]

Overall Derivatization Workflow

The following diagram illustrates the general workflow for preparing the analyte for GC-MS analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A 1. Aliquot Sample (in solution) B 2. Evaporate Solvent to Dryness A->B Gentle N₂ Stream C Choose Method B->C D Protocol 1: Silylation (BSTFA) C->D E Protocol 2: Acylation (TFAA) C->E F Add Reagents & Incubate (Heat) D->F E->F G Cool to Room Temp F->G H Inject into GC-MS G->H

Caption: General workflow for sample derivatization.

Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol is a robust, general-purpose method for achieving complete derivatization of both the alcohol and secondary amine functional groups.

G A Start: Dried Analyte in Vial B Add 100 µL Anhydrous Pyridine (or Acetonitrile) A->B C Add 100 µL BSTFA + 1% TMCS B->C D Vortex Briefly C->D E Heat at 70°C for 45 minutes D->E F Cool to Room Temperature E->F G Ready for GC-MS Injection F->G G A Start: Dried Analyte in Vial B Add 200 µL Anhydrous Ethyl Acetate A->B C Add 100 µL Trifluoroacetic Anhydride (TFAA) B->C D Vortex Briefly C->D E Heat at 60°C for 20 minutes D->E F Cool to Room Temperature E->F G Evaporate to Dryness (under N₂) F->G H Reconstitute in 200 µL Ethyl Acetate G->H I Ready for GC-MS Injection H->I

Sources

Method

Cell-based assays to evaluate the cytotoxicity of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol

Application Note & Detailed Protocols Topic: A Multi-Assay Strategy for Evaluating the In Vitro Cytotoxicity of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol Audience: Researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Detailed Protocols

Topic: A Multi-Assay Strategy for Evaluating the In Vitro Cytotoxicity of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Framework for Assessing the Cytotoxicity of a Novel Propanolamine Derivative

The compound 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol is a novel molecule incorporating two key structural motifs: a 2,6-difluorobenzylamine group and a propanolamine backbone. The difluoro-substituted phenyl ring is a common feature in medicinal chemistry, often introduced to enhance metabolic stability and modulate binding affinity by altering the electronic properties of the molecule.[1][2] The propanolamine scaffold is a well-established pharmacophore found in many therapeutic agents, notably beta-adrenergic blocking agents.[3]

Given its potential as a new chemical entity, a thorough evaluation of its cytotoxic profile is a mandatory first step in preclinical development. Cytotoxicity testing provides essential data on a compound's potential to cause cell damage or death, which is critical for establishing a therapeutic window and identifying potential safety liabilities.[4]

This guide, authored from the perspective of a Senior Application Scientist, presents a robust, multi-tiered strategy for characterizing the in vitro cytotoxicity of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol. We will move beyond a single-endpoint assay to build a comprehensive profile, distinguishing between different mechanisms of cell death. The approach integrates three core cell-based assays:

  • MTT Assay: To assess overall metabolic activity as a primary indicator of cell viability and proliferation.[5]

  • Lactate Dehydrogenase (LDH) Assay: To specifically quantify cell membrane damage, a hallmark of necrosis.

  • Caspase-3/7 Assay: To detect the activation of key executioner caspases, providing a direct measure of apoptosis.[6]

By employing these orthogonal assays, researchers can gain a nuanced understanding of the compound's cellular impact, differentiating between cytostatic, necrotic, and apoptotic effects.

Experimental Strategy: An Integrated Workflow

A successful cytotoxicity assessment relies on a logical and well-controlled workflow. The following diagram outlines the integrated approach described in this document, from initial cell culture and compound treatment to the parallel execution of three distinct, yet complementary, assays.

G cluster_setup Phase 1: Experimental Setup cluster_assays Phase 2: Parallel Cytotoxicity Assessment cluster_analysis Phase 3: Data Analysis & Interpretation Culture 1. Cell Line Selection & Culture Seeding 2. Seed Cells in 96-Well Plates Culture->Seeding Treatment 3. Treat with 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol (Dose-Response & Time-Course) Seeding->Treatment MTT_Assay Assay 1: Metabolic Activity (MTT) Treatment->MTT_Assay Incubate LDH_Assay Assay 2: Membrane Integrity (LDH) Treatment->LDH_Assay Incubate Caspase_Assay Assay 3: Apoptosis (Caspase-3/7) Treatment->Caspase_Assay Incubate Data_Acq 4. Spectrophotometric / Luminescent Reading MTT_Assay->Data_Acq LDH_Assay->Data_Acq Caspase_Assay->Data_Acq Analysis 5. Calculate % Viability / % Cytotoxicity Data_Acq->Analysis Profile 6. Construct Cytotoxicity Profile (IC50 / EC50) Analysis->Profile Conclusion 7. Mechanistic Conclusion (Necrosis vs. Apoptosis vs. Cytostatic) Profile->Conclusion

Caption: Integrated workflow for comprehensive cytotoxicity profiling.

Assay 1: Metabolic Viability via MTT Reduction

Scientific Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[7] Its principle rests on the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[5] These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells. This assay is an excellent first-line screen because a reduction in metabolic activity is a common outcome of cellular stress or death, regardless of the specific mechanism.

MTT_Principle cluster_cell Metabolically Active Cell Mitochondria Mitochondria Formazan Purple Formazan (Insoluble Crystals) Mitochondria->Formazan NAD(P)H-dependent oxidoreductases MTT Yellow MTT (Soluble) MTT->Mitochondria Uptake Solubilized Purple Solution (Quantifiable) Formazan->Solubilized Add Solubilization Buffer (e.g., SDS-HCl)

Caption: Principle of the MTT cell viability assay.

Detailed Protocol: MTT Assay

Materials:

  • Selected mammalian cell line (e.g., HeLa, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile tissue culture plates

  • 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol (test compound), dissolved in a suitable vehicle (e.g., DMSO)

  • MTT reagent (5 mg/mL in sterile PBS), stored at 4°C and protected from light.[8]

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[9]

  • Phosphate-Buffered Saline (PBS)

  • Microplate spectrophotometer (reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Resuspend cells in complete medium to a concentration that will result in 50-80% confluency after 24 hours.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. A typical starting density is 5,000-10,000 cells/well.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium. A common starting range is 0.1 µM to 100 µM.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentration of the test compound.

    • Essential Controls:

      • Untreated Control: Cells treated with medium only (represents 100% viability).

      • Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the compound.

      • Blank Control: Wells with medium only (no cells) to measure background absorbance.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[5][10]

    • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals should become visible within the cells under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization buffer to each well to dissolve the crystals.[9]

    • Cover the plate and incubate for at least 2 hours at room temperature in the dark, or overnight for complete solubilization. Gentle shaking can aid dissolution.[11]

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background noise.[10]

Data Analysis & Presentation
  • Correct for Background: Subtract the average OD of the blank control wells from all other readings.

  • Calculate Percent Viability:

    • % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) * 100

  • Plot and Determine IC₅₀: Plot % Viability against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value (the concentration at which 50% of cell viability is lost).

Example Data Table:

Compound Conc. (µM)Mean OD (570nm)Corrected OD% Viability
Vehicle (0)1.2541.204100.0%
0.11.2111.16196.4%
11.0561.00683.6%
100.6890.63953.1%
500.2530.20316.9%
1000.1120.0625.1%
Blank0.050N/AN/A

Assay 2: Membrane Integrity via LDH Release

Scientific Rationale

The Lactate Dehydrogenase (LDH) assay is a classic method for quantifying cytotoxicity by measuring the loss of plasma membrane integrity.[12] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis (necrosis).[13] The assay measures the activity of this released LDH through a coupled enzymatic reaction. LDH oxidizes lactate to pyruvate, which in turn reduces a tetrazolium salt (like INT) to a colored formazan product.[13] The amount of color produced is directly proportional to the amount of LDH released, and thus to the number of dead or damaged cells. This assay is a crucial counterpoint to the MTT assay, as it specifically measures cell death rather than a decrease in metabolic function.

LDH_Principle cluster_cells Cell Population cluster_medium Culture Medium Healthy_Cell Healthy Cell (Intact Membrane) LDH is intracellular Damaged_Cell Damaged Cell (Compromised Membrane) LDH is released LDH Released LDH Damaged_Cell->LDH Release Product Colored Formazan LDH->Product Catalyzes Reaction Reaction Lactate + Tetrazolium Salt Reaction->Product

Caption: Principle of the LDH cytotoxicity assay.

Detailed Protocol: LDH Assay

Materials:

  • Cells and compound-treated plates (prepared as in the MTT protocol)

  • Commercially available LDH Cytotoxicity Assay Kit (recommended for standardized reagents) or prepare:

    • Assay Buffer

    • Substrate Mix (containing lactate and tetrazolium salt)

    • Lysis Buffer (e.g., 10X Triton™ X-100) for maximum LDH release control

    • Stop Solution (e.g., 1N HCl)

  • Optically clear 96-well flat-bottom plates

  • Microplate spectrophotometer

Procedure:

  • Prepare Controls on the Cell Plate:

    • In addition to the experimental wells, prepare three sets of control wells (3-4 replicates each) on the same plate.

    • Spontaneous LDH Release: Untreated or vehicle-treated cells. This measures the baseline level of cell death.

    • Maximum LDH Release: Add Lysis Buffer (e.g., 10 µL of 10X buffer) to wells containing untreated cells. This lyses all cells to release 100% of their LDH.[12]

    • Medium Background: Wells with culture medium only (no cells).

  • Sample Collection:

    • After the compound incubation period, centrifuge the 96-well plate at ~250 x g for 5 minutes. This pellets any detached cells.[14]

    • Carefully transfer 50 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate. Be cautious not to disturb the cell layer.

  • LDH Reaction:

    • Prepare the LDH Reaction Mix according to the kit manufacturer's instructions (typically by combining the assay buffer and substrate mix).

    • Add 50 µL of the LDH Reaction Mix to each well of the new plate containing the supernatants.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction & Data Acquisition:

    • Add 50 µL of Stop Solution to each well.

    • Measure the absorbance at 490 nm. Use a reference wavelength of >600 nm.[14]

Data Analysis & Presentation
  • Correct for Background: Subtract the average OD of the Medium Background control from all other readings.

  • Calculate Percent Cytotoxicity:

    • % Cytotoxicity = ( (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) ) * 100[15]

  • Plot and Determine EC₅₀: Plot % Cytotoxicity against the log of the compound concentration. Use non-linear regression to calculate the EC₅₀ value (the concentration that causes 50% of the maximum cytotoxicity).

Example Data Table:

ConditionMean OD (490nm)Corrected OD
Medium Background0.120N/A
Spontaneous Release0.2550.135
Maximum Release1.8751.755
1 µM Compound0.3100.190
10 µM Compound0.9800.860
50 µM Compound1.6501.530
  • % Cytotoxicity (10 µM): ((0.860 - 0.135) / (1.755 - 0.135)) * 100 = 44.8%

  • % Cytotoxicity (50 µM): ((1.530 - 0.135) / (1.755 - 0.135)) * 100 = 86.1%

Assay 3: Apoptosis via Caspase-3/7 Activation

Scientific Rationale

To determine if cell death is occurring through a specific programmed pathway, we must measure markers of apoptosis. The activation of effector caspases, particularly caspase-3 and caspase-7, is a central event in the apoptotic cascade.[16] These enzymes cleave numerous cellular proteins, leading to the organized disassembly of the cell.

Caspase-3/7 activity assays utilize a substrate, often the peptide sequence DEVD (Asp-Glu-Val-Asp), which is specifically recognized and cleaved by active caspase-3 and -7.[17] This peptide is conjugated to a reporter molecule (e.g., a fluorophore or luciferin) that is quenched in the uncleaved state. Upon cleavage by active caspases, the reporter is released, generating a measurable fluorescent or luminescent signal that is directly proportional to the level of apoptosis.[6][18]

Caspase_Principle cluster_cell Apoptotic Cell Caspase Active Caspase-3/7 Signal Free Reporter (Fluorescent / Luminescent Signal) Caspase->Signal Cleavage of DEVD sequence Substrate DEVD-Reporter Substrate (Non-fluorescent / Non-luminescent) Substrate->Caspase Enters cell

Caption: Principle of the Caspase-3/7 apoptosis assay.

Detailed Protocol: Caspase-3/7 Assay

Materials:

  • Cells and compound-treated plates (prepared as in the MTT protocol)

  • Opaque-walled 96-well plates suitable for fluorescence or luminescence

  • Commercially available Caspase-Glo® 3/7 (luminescent) or similar fluorescent assay kit

  • Positive control for apoptosis (e.g., Staurosporine)

  • Microplate reader with fluorescence or luminescence detection capabilities

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in opaque-walled 96-well plates to minimize signal crosstalk.

    • Treat cells with the test compound and controls as previously described. Include a positive control by treating a set of wells with an apoptosis-inducing agent like Staurosporine (e.g., 1 µM for 4-6 hours).

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-3/7 reagent according to the manufacturer's protocol. This typically involves reconstituting a lyophilized substrate with a buffer.

    • Equilibrate the reagent and the cell plate to room temperature.

    • Add the Caspase-3/7 reagent directly to each well in a volume equal to the culture medium volume (e.g., add 100 µL of reagent to 100 µL of medium). This is a simple "add-mix-measure" format.[6]

  • Incubation:

    • Mix the contents of the wells by gentle shaking on an orbital shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence or fluorescence intensity using a microplate reader.

Data Analysis & Presentation
  • Correct for Background: Subtract the average reading from the "no cell" blank control wells.

  • Calculate Fold Change: Express the data as a fold change in caspase activity relative to the vehicle control.

    • Fold Change = (Signal of Treated Cells) / (Signal of Vehicle Control Cells)

  • Plot and Determine EC₅₀: Plot the Fold Change against the log of the compound concentration and calculate the EC₅₀ for apoptosis induction.

Example Data Table (Luminescence):

ConditionMean RLU (Relative Light Units)Corrected RLUFold Change vs. Vehicle
Blank (No Cells)250N/AN/A
Vehicle Control1,5001,2501.0
1 µM Compound2,1001,8501.5
10 µM Compound15,50015,25012.2
50 µM Compound45,80045,55036.4
Positive Control52,00051,75041.4

Synthesizing the Results: Building a Coherent Cytotoxicity Profile

The true power of this strategy lies in the integrated interpretation of all three assays. By comparing the results, a researcher can deduce the most likely mechanism of action for 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol.

Scenario MTT Result (% Viability) LDH Result (% Cytotoxicity) Caspase-3/7 Result (Fold Change) Interpretation
1. Necrosis ↓↓↓↑↑↑~1 (No change)The compound causes rapid loss of membrane integrity, leading to necrotic cell death. Metabolic activity ceases due to cell lysis.
2. Apoptosis ↓↓↓↑ (Slight/late increase)↑↑↑The compound induces programmed cell death. The decrease in viability is driven by caspase activation. A slight LDH increase may occur in late-stage apoptosis (secondary necrosis).
3. Cytostatic ~0 (No change)~1 (No change)The compound inhibits cell proliferation without killing the cells. There is a lower number of metabolically active cells, but no membrane damage or apoptosis.
4. Mixed/Other ↓↓↓↑↑↑↑The compound may induce both necrotic and apoptotic pathways, or another cell death mechanism (e.g., pyroptosis, necroptosis) could be involved, requiring further investigation.

By generating dose-response curves for each endpoint, one can compare the IC₅₀/EC₅₀ values. If the EC₅₀ for caspase activation is similar to the IC₅₀ for viability loss, it strongly suggests apoptosis is the primary mechanism. Conversely, if the LDH release EC₅₀ aligns with the viability IC₅₀, necrosis is the likely cause.

This comprehensive, evidence-based approach provides a robust foundation for decision-making in the drug development pipeline, ensuring a clear understanding of the cytotoxic potential of novel chemical entities.

References

  • Kainz, K., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Probe and Drug Discovery. National Center for Biotechnology Information. Retrieved from [Link]

  • Papanastasiou, I., et al. (2020). Evaluation of 1-Propanol Toxicity in B6C3F1 Mice via Repeated Inhalation over 28 and 90 Days. PMC. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicokinetics, Susceptible Populations, Biomarkers, Chemical Interactions. Retrieved from [Link]

  • MDPI. (2026). Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-Indolyl)Propionic Acid Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Olfactory toxicity resulting from dermal application of 2,6-dichlorobenzonitrile (dichlobenil) in the C57Bl mouse. Retrieved from [Link]

  • ChEMBL. (n.d.). New chiral and isomeric cyclopropyl ketoxime propanolamine derivatives with potent beta-adrenergic blocking properties. Retrieved from [Link]

  • Sartorius. (n.d.). Incucyte® Caspase-3/7 Dye for Apoptosis. Retrieved from [Link]

  • PubMed. (2020). Toxicokinetics of perfluorohexanoic acid (PFHxA), perfluorooctanoic acid (PFOA) and perfluorodecanoic acid (PFDA) in male and female Hsd:Sprague dawley SD rats following intravenous or gavage administration. Retrieved from [Link]

  • PubMed. (2000). Cytotoxic activity of polyprenylalcohols and vitamin K2 derivatives. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from [Link]

  • PubMed. (2024). Comparison of the cytotoxicity and zebrafish embryo toxicity of insect repellent ingredients. Retrieved from [Link]

  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,6-Difluorobenzylamine (CAS 69385-30-4). Retrieved from [Link]

  • MDPI. (2022). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. Retrieved from [Link]

  • ResearchGate. (2018). Cytotoxicity of α-Pyrrolidinophenones an Impact of α-Aliphatic Side-chain Length and Changes in the Plasma Membrane Fluidity. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

Sources

Application

Application Note: Standardized Preparation and Quality Control of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol Stock Solutions

Target Audience: Analytical Chemists, Pharmacologists, and Preclinical Drug Development Scientists Document Type: Technical Protocol & Causality Guide Introduction & Physicochemical Causality The compound 3-{[(2,6-Difluo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacologists, and Preclinical Drug Development Scientists Document Type: Technical Protocol & Causality Guide

Introduction & Physicochemical Causality

The compound 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol (Molecular Weight: 201.22 g/mol ) is a bifunctional small molecule featuring a lipophilic 2,6-difluorobenzyl moiety and a polar amino-propanol tail. In preclinical screening and assay development, the structural duality of this compound presents unique solvation challenges.

The secondary amine acts as both a hydrogen bond donor and acceptor, while the fluorinated aromatic ring drives hydrophobic interactions. Consequently, the compound exhibits amphiphilic behavior but is prone to micro-aggregation in purely aqueous environments. To ensure reproducible pharmacological data, anhydrous Dimethyl Sulfoxide (DMSO) is the optimal vehicle [1]. DMSO effectively disrupts intermolecular hydrogen bonding between the propanol hydroxyl groups and solvates the lipophilic core, preventing lattice formation and precipitation [2].

Table 1: Physicochemical Properties & Solvation Parameters
ParameterValuePharmacological Implication
Chemical Formula C₁₀H₁₃F₂NODetermines mass-to-molarity calculations.
Molecular Weight 201.22 g/mol 2.01 mg is required per 1 mL for a 10 mM stock.
Primary Functional Groups Secondary Amine, Primary AlcoholSusceptible to N-oxidation and esterification/acetalization.
Optimal Stock Solvent Anhydrous DMSO (≥99.9%)Prevents hydrolysis and ensures complete solvation [1].
Aqueous Solubility Low to ModerateRequires dropwise dilution into assay buffers to prevent "crashing out".

Experimental Methodology: Stock Solution Preparation

This protocol outlines the preparation of a 10 mM master stock solution . Every step is designed as a self-validating system to mitigate degradation pathways such as photo-oxidation and moisture ingress.

Materials Required
  • 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol (Lyophilized powder, >98% purity)

  • Anhydrous DMSO (≥99.9% purity, sealed under Argon)

  • Micro-analytical balance (precision d = 0.01 mg)

  • Sterile, static-free amber glass vials and polypropylene microcentrifuge tubes

  • Argon or Nitrogen gas line

Step-by-Step Protocol

Step 1: Thermal Equilibration

  • Action: Allow the sealed vial of the lyophilized compound to equilibrate to room temperature (20–25°C) in a desiccator for at least 30 minutes before opening.

  • Causality: Opening a cold vial causes ambient moisture to condense on the powder. Water ingress alters the exact mass, introduces hydrolysis risks, and reduces the solubility limit of the compound in DMSO [2].

Step 2: Precision Weighing

  • Action: De-ionize the amber glass vial to prevent powder dispersion. Weigh exactly 2.01 mg of the compound.

  • Causality: Amber glass is mandatory. The benzylamine core is susceptible to UV-induced photo-degradation. Glass prevents the leaching of plasticizers (like phthalates) which can occur when pure DMSO is stored in certain low-grade plastics.

Step 3: Dissolution

  • Action: Add 1.0 mL of Anhydrous DMSO directly to the powder.

  • Causality: Using anhydrous DMSO (water content <0.005%) is critical. The hygroscopic nature of DMSO means it will rapidly absorb atmospheric water, which lowers the dielectric constant of the solvent and can cause the lipophilic fluorinated ring to precipitate.

Step 4: Homogenization & Visual Validation

  • Action: Vortex the solution vigorously for 30–60 seconds. If the solution is not completely clear, sonicate in a water bath at 25°C for 2 minutes.

  • Validation: Perform a visual inspection against a dark background. The solution must be completely transparent with no Tyndall effect (light scattering), which would indicate micro-particulates.

Step 5: Aliquoting and Inert Storage

  • Action: Divide the 10 mM master stock into 50 µL single-use aliquots in amber microcentrifuge tubes. Purge the headspace of each tube with a gentle stream of Argon gas for 3 seconds before capping. Store at -80°C.

  • Causality: The secondary amine is highly susceptible to N-oxidation by atmospheric oxygen over time. Argon displaces oxygen, preserving the structural integrity of the amine. Aliquoting prevents repeated freeze-thaw cycles that nucleate crystal growth.

Workflow and Degradation Mitigation Visualizations

Workflow A 1. Equilibrate Reagents B 2. Weighing (Analytical Balance) A->B C 3. Dissolution (Anhydrous DMSO) B->C D 4. Homogenization (Vortex/Sonicate) C->D E 5. Aliquoting (Amber Vials) D->E F 6. Argon Purge & Store (-80°C) E->F

Caption: Step-by-step workflow for the preparation and storage of stock solutions.

Stability Compound 3-{[(2,6-Difluorophenyl)methyl] amino}propan-1-ol Photo Photo-oxidation (UV Light) Compound->Photo Light Oxidation N-Oxidation (Atmospheric O2) Compound->Oxidation Oxygen Hydrolysis Moisture Absorption (Hygroscopicity) Compound->Hydrolysis Water Mitigation1 Use Amber Vials Photo->Mitigation1 Mitigation2 Argon/Nitrogen Purge Oxidation->Mitigation2 Mitigation3 Use Anhydrous DMSO Hydrolysis->Mitigation3

Caption: Degradation pathways of the compound and corresponding mitigation strategies.

In Vitro Assay Application: Dilution Matrices

When introducing the stock solution into aqueous biological assays (e.g., cell culture media or enzymatic buffers), the sudden shift in the dielectric constant can cause the compound to precipitate. Furthermore, DMSO concentrations exceeding 0.5% (v/v) are known to induce cytotoxicity and alter cellular membrane permeability, thereby confounding assay results [2].

Best Practice: Always add the DMSO stock dropwise into the aqueous buffer while continuously vortexing the buffer. This prevents localized high concentrations of the lipophilic compound.

Table 2: Working Solution Dilution Matrix (from 10 mM Stock)
Target Assay ConcentrationVolume of 10 mM StockVolume of Aqueous BufferFinal DMSO Concentration (v/v)Cytotoxicity Risk Profile
100 µM 10.0 µL990.0 µL1.00%High (Requires secondary dilution)
50 µM 5.0 µL995.0 µL0.50%Borderline (Acceptable for acute assays)
10 µM 1.0 µL999.0 µL0.10%Low (Safe for 48h+ cell culture)
1 µM 0.1 µL999.9 µL0.01%Negligible

Quality Control & Analytical Validation

To ensure the trustworthiness of the prepared stock solutions over time, implement the following self-validating checks:

  • Spectrophotometric Verification: The concentration and stability of the aromatic system can be verified using UV-Vis spectrophotometry. The 2,6-difluorobenzyl group provides a distinct absorbance signature. Significant shifts in the λ_max indicate photo-degradation or N-oxidation [3].

  • LC-MS Profiling: Prior to critical in vivo studies, thaw a single aliquot and subject it to Liquid Chromatography-Mass Spectrometry (LC-MS). Confirm the presence of the parent ion (m/z [M+H]⁺ ≈ 202.2) and screen for the N-oxide degradant (m/z [M+H]⁺ ≈ 218.2).

References

  • Camp, J. E., et al. "Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens." National Center for Biotechnology Information (PMC), 2019. URL:[Link] [2]

  • Das, A., et al. "Targeting RNA by Small Molecules: Comparative Structural and Thermodynamic Aspects of Aristololactam-β-D-glucoside and Daunomycin Binding to tRNAphe." PLOS ONE, 2011. URL:[Link] [3]

Method

Application Notes and Protocols for the Evaluation of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol in CNS Drug Discovery

For: Researchers, scientists, and drug development professionals in the field of neuroscience and central nervous system (CNS) therapeutics. Introduction: Targeting Glycinergic Neurotransmission for CNS Disorders The N-m...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals in the field of neuroscience and central nervous system (CNS) therapeutics.

Introduction: Targeting Glycinergic Neurotransmission for CNS Disorders

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission in the CNS, playing a pivotal role in synaptic plasticity, learning, and memory. Decades of research have implicated NMDA receptor hypofunction in the pathophysiology of schizophrenia, particularly its debilitating cognitive and negative symptoms which remain poorly addressed by current antipsychotics that primarily target dopaminergic systems.[1] A promising therapeutic strategy to bolster NMDA receptor function is to increase the synaptic concentration of glycine, an obligatory co-agonist required for NMDA receptor activation.[2][3][4]

The synaptic levels of glycine are meticulously regulated by the Glycine Transporter 1 (GlyT1), a protein primarily located on glial cells surrounding synapses.[4] By reuptaking glycine from the synaptic cleft, GlyT1 effectively dampens NMDA receptor activity.[4] Consequently, inhibition of GlyT1 has emerged as a compelling approach to enhance NMDA receptor-mediated neurotransmission, offering a novel mechanism for the treatment of schizophrenia and other CNS disorders characterized by glutamatergic dysregulation.[2][3]

The compound 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol represents a chemical scaffold of significant interest within the class of GlyT1 inhibitors. The difluorophenyl moiety is a common feature in many CNS-active compounds, often incorporated to enhance metabolic stability and brain penetrance. This document provides a comprehensive guide for the preclinical evaluation of this and structurally related compounds, outlining detailed protocols from initial synthesis and in vitro characterization to in vivo assessment of efficacy in relevant animal models.

I. Rationale and Mechanism of Action

The central hypothesis for the therapeutic potential of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol is its ability to selectively inhibit GlyT1. This inhibition leads to an elevation of extracellular glycine in the vicinity of NMDA receptors, thereby enhancing glutamatergic neurotransmission. This targeted modulation is anticipated to ameliorate the cognitive and negative symptoms associated with NMDA receptor hypofunction in disorders like schizophrenia.

GlyT1_Mechanism cluster_0 Presynaptic Terminal cluster_1 Glial Cell cluster_2 Postsynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds GlyT1 GlyT1 Glycine_in Glycine GlyT1->Glycine_in Compound 3-{[(2,6-Difluorophenyl) methyl]amino}propan-1-ol Compound->GlyT1 Inhibits Ca_ion Ca²⁺ Influx (Neuronal Activation) NMDAR->Ca_ion Activates Glycine_Synapse Glycine Glycine_Synapse->GlyT1 Reuptake Glycine_Synapse->NMDAR Co-agonist Binding

Caption: Mechanism of GlyT1 Inhibition to Enhance NMDA Receptor Function.

II. Synthesis and Characterization

A robust and scalable synthesis is the first step in the evaluation of a new chemical entity. The target compound, 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol, can be synthesized via a standard reductive amination protocol.

Protocol 1: Synthesis via Reductive Amination

This protocol outlines the synthesis of the title compound from commercially available starting materials: 2,6-difluorobenzaldehyde and 3-amino-1-propanol.

Materials:

  • 2,6-Difluorobenzaldehyde (1.0 eq)

  • 3-Amino-1-propanol (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a round-bottom flask, add 2,6-difluorobenzaldehyde (1.0 eq) and the chosen solvent (DCE or DCM) to create a ~0.1 M solution.

  • Add 3-amino-1-propanol (1.1 eq) to the solution and stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10-15 minutes.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.[5]

  • Upon completion, quench the reaction by the slow and careful addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

III. In Vitro Characterization: A Stepwise Approach

A thorough in vitro evaluation is critical to establish the potency, selectivity, and mechanism of action of the test compound. The following protocols outline a logical workflow for this characterization.

In_Vitro_Workflow Start Synthesized Compound BindingAssay Protocol 2: Radioligand Binding Assay (Determine Affinity, Ki) Start->BindingAssay FunctionalAssay Protocol 3: [³H]Glycine Uptake Assay (Determine Potency, IC₅₀) BindingAssay->FunctionalAssay SelectivityAssay Protocol 4: Off-Target Selectivity Panel (Assess Specificity) FunctionalAssay->SelectivityAssay ADME_Tox Protocol 5: In Vitro ADME/Tox Profiling (Assess Drug-like Properties) SelectivityAssay->ADME_Tox Decision Go/No-Go for In Vivo Studies ADME_Tox->Decision

Caption: Experimental workflow for the in vitro characterization of a novel GlyT1 inhibitor.

Protocol 2: Radioligand Binding Assay for GlyT1

This assay determines the affinity (Kᵢ) of the test compound for GlyT1 by measuring its ability to displace a known radioligand.

Materials:

  • Cell membranes prepared from a cell line stably expressing human GlyT1 (e.g., CHO-K1/hGlyT1a).

  • Radioligand, e.g., [³H]N-methyl-SSR504734.[6][7]

  • Test compound (3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol).

  • Non-specific binding control (a high concentration of a known GlyT1 inhibitor, e.g., 10 µM Org24598).

  • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C, presoaked in 0.3% polyethyleneimine).

  • Filter-mate harvester.

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add in order:

    • 150 µL of the membrane preparation (50-120 µg protein/well).

    • 50 µL of the test compound dilution (or buffer for total binding, or non-specific control).

    • 50 µL of the radioligand solution at a concentration near its Kₑ value.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.[5]

  • Terminate the incubation by rapid vacuum filtration onto the presoaked glass fiber filters using a cell harvester.

  • Wash the filters four times with ice-cold wash buffer.

  • Dry the filters for 30 minutes at 50°C.

  • Add scintillation cocktail to each filter and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 3: [³H]Glycine Uptake Assay

This functional assay measures the potency (IC₅₀) of the test compound to inhibit the uptake of glycine into cells expressing GlyT1.

Materials:

  • Mammalian cell line stably expressing human GlyT1 (e.g., HEK293 or CHO cells).[2]

  • [³H]Glycine.

  • Uptake buffer (e.g., 10 mM HEPES-Tris pH 7.4, 150 mM NaCl, 1 mM CaCl₂, 2.5 mM KCl, 2.5 mM MgSO₄, 10 mM D-glucose).

  • Ice-cold wash buffer.

  • Cell lysis buffer.

  • Scintillation cocktail and counter.

Procedure:

  • Seed the GlyT1-expressing cells into a 96-well plate and culture overnight.

  • On the day of the assay, aspirate the culture medium and wash the cells twice with uptake buffer.

  • Pre-incubate the cells with various concentrations of the test compound for a specified period (e.g., 20 minutes) at room temperature.

  • Initiate glycine uptake by adding a solution containing a known concentration of [³H]glycine.[2]

  • Incubate for a defined time at a controlled temperature (e.g., 15 minutes at 37°C).[5]

  • Terminate the uptake by rapidly washing the cells three times with ice-cold buffer.[2]

  • Lyse the cells to release the intracellular contents.

  • Add scintillation cocktail to the cell lysate and quantify the incorporated [³H]glycine using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition of glycine uptake at each compound concentration relative to the vehicle control. Calculate the IC₅₀ value using a non-linear regression analysis of the concentration-response curve.

Protocol 4: Off-Target Selectivity Screening

To ensure the compound's mechanism of action is on-target and to predict potential side effects, it is crucial to screen it against a panel of other CNS-relevant targets.

Recommendation:

  • Utilize a commercially available in vitro safety panel, such as the SafetyScreen44 or a dedicated CNS panel.[1][2] These panels typically include a broad range of receptors, transporters, enzymes, and ion channels.

  • Key targets to include for a GlyT1 inhibitor:

    • GlyT2: To ensure selectivity and avoid potential interference with inhibitory glycinergic neurotransmission in the brainstem and spinal cord.

    • Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET): To rule out effects on monoamine systems.

    • GABA-A Receptor: To check for unintended effects on the primary inhibitory system in the brain.

    • hERG Channel: To assess the risk of cardiac liability.

    • A selection of adrenergic, serotonergic, and dopaminergic receptors.

Data Presentation: The results should be presented as the percent inhibition at a fixed concentration (e.g., 10 µM). Any significant inhibition (>50%) should be followed up with full concentration-response curves to determine the IC₅₀ or Kᵢ for the off-target interaction.

Protocol 5: In Vitro ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is essential for CNS drug candidates.

Key Assays:

  • Solubility: Determine the aqueous solubility at physiological pH.

  • Lipophilicity (LogD₇.₄): Measure the log of the distribution coefficient at pH 7.4. For CNS drugs, a LogD₇.₄ between 1 and 3 is often desirable.

  • Metabolic Stability: Use liver microsomes (human and rat) to determine the in vitro half-life.

  • CYP450 Inhibition: Screen against major cytochrome P450 isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) to assess the potential for drug-drug interactions.

  • Plasma Protein Binding: Determine the fraction of the compound bound to plasma proteins. High free fraction is generally preferred for CNS penetration.

  • Cell Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict blood-brain barrier (BBB) penetration.

  • Cytotoxicity: Assess general toxicity in a relevant cell line (e.g., HepG2 for liver toxicity).

Data Summary and Decision Point

The in vitro data should be compiled into a clear, concise table to facilitate a "Go/No-Go" decision for advancing the compound to in vivo studies.

Parameter Assay Result for Compound X Desired Profile
Affinity GlyT1 Radioligand BindingKᵢ = 15 nMKᵢ < 100 nM
Potency [³H]Glycine UptakeIC₅₀ = 35 nMIC₅₀ < 200 nM
Selectivity GlyT2 Uptake AssayIC₅₀ > 10,000 nM>100-fold vs. GlyT1
Off-Target Hits CNS Safety Panel (at 10 µM)<50% inhibition on all targetsNo significant hits
Metabolic Stability Human Liver Microsomest₁/₂ = 45 mint₁/₂ > 30 min
BBB Permeability PAMPAPe = 8.5 x 10⁻⁶ cm/sHigh permeability

IV. In Vivo Evaluation in Rodent Models

Successful in vitro candidates should be advanced to in vivo studies to assess their pharmacokinetic properties, target engagement, and efficacy in behavioral models relevant to schizophrenia.

In_Vivo_Workflow Start Compound with Favorable In Vitro Profile PK_PD Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies (Brain Penetration & Target Engagement) Start->PK_PD NOR Protocol 6: Novel Object Recognition (NOR) Test (Assess Cognitive Enhancement) PK_PD->NOR PPI Protocol 7: Prepulse Inhibition (PPI) Test (Assess Sensorimotor Gating) PK_PD->PPI Conclusion Evaluation of Therapeutic Potential NOR->Conclusion PPI->Conclusion

Caption: In vivo testing cascade for a GlyT1 inhibitor targeting CNS disorders.

Protocol 6: Novel Object Recognition (NOR) Test

The NOR test is a widely used assay to evaluate learning and memory in rodents, functions that are impaired in schizophrenia. This protocol assesses the ability of the test compound to reverse cognitive deficits induced by an NMDA receptor antagonist like phencyclidine (PCP) or MK-801.

Materials:

  • Rodents (mice or rats).

  • An open-field arena (e.g., 40x40x40 cm).

  • Two sets of identical objects (e.g., small plastic toys, metal blocks) that are heavy enough not to be displaced by the animals.

  • A novel object, distinct from the familiarization objects in shape, color, and texture.

  • Video recording and analysis software.

  • NMDA receptor antagonist (e.g., PCP).

  • Test compound.

Procedure:

  • Habituation (Day 1): Place each animal in the empty arena for 5-10 minutes to allow for free exploration and adaptation to the environment.

  • Training/Familiarization (Day 2):

    • Administer the test compound or vehicle at a predetermined time before the trial.

    • Administer the NMDA receptor antagonist (e.g., PCP) to induce a cognitive deficit.

    • Place two identical objects in opposite quadrants of the arena.

    • Place the animal in the center of the arena and allow it to explore the objects for 10 minutes.

  • Testing (Day 3):

    • Administer the test compound or vehicle.

    • Administer the NMDA receptor antagonist.

    • After a retention interval (e.g., 24 hours after training), place one of the familiar objects and one novel object in the same locations as the training objects.

    • Place the animal back in the arena and record its exploratory behavior for 10 minutes.

  • Data Analysis:

    • Manually or automatically score the time the animal spends exploring each object (sniffing or touching with the nose).

    • Calculate a Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one. A DI near zero in the PCP-treated vehicle group indicates a cognitive deficit. An increase in the DI in the compound-treated group suggests a pro-cognitive effect.

Protocol 7: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

PPI is a measure of sensorimotor gating, a pre-attentive process that is deficient in patients with schizophrenia. This test assesses the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus.

Materials:

  • Rodents (mice or rats).

  • Acoustic startle response system (a sound-attenuating chamber with a speaker and a sensor to measure the startle response).

  • NMDA receptor antagonist (e.g., MK-801 or PCP) to induce a PPI deficit.

  • Test compound.

Procedure:

  • Acclimation: Place the animal in the startle chamber and allow it to acclimate for 5 minutes with background white noise (e.g., 70 dB).

  • Treatment: Administer the test compound or vehicle, followed by the NMDA receptor antagonist at appropriate pretreatment times.

  • Testing Session:

    • The session consists of multiple trial types presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB white noise for 40 ms).

      • Prepulse-pulse trials: The strong pulse is preceded by a weaker prepulse (e.g., 74, 78, or 82 dB for 20 ms).

      • No-stimulus trials: Background noise only.

    • The inter-trial interval should be varied (e.g., 10-20 seconds).

  • Data Analysis:

    • Measure the maximum startle amplitude for each trial.

    • Calculate the percent PPI for each prepulse intensity using the formula: % PPI = 100 x [(Startle amplitude on pulse-alone trials - Startle amplitude on prepulse-pulse trials) / Startle amplitude on pulse-alone trials]

    • A disruption of PPI by the NMDA antagonist should be observed in the vehicle group. A reversal of this deficit by the test compound indicates potential antipsychotic-like activity.

V. Conclusion and Future Directions

The systematic application of the protocols outlined in this guide will enable a comprehensive evaluation of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol and related compounds as potential CNS therapeutics. A compound that demonstrates high affinity and potent, selective inhibition of GlyT1 in vitro, possesses favorable ADME/Tox properties, and reverses cognitive and sensorimotor gating deficits in vivo would be a strong candidate for further preclinical development. Subsequent studies would involve more extensive safety pharmacology, chronic dosing studies, and exploration in a wider range of behavioral models to fully characterize its therapeutic potential for schizophrenia and other CNS disorders.

References

  • Cioffi, C. L., & Guzzo, P. R. (2016). Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. Current Topics in Medicinal Chemistry, 16(29), 3404–3437. [Link]

  • Bentham Science Publishers. (n.d.). Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. Current Topics in Medicinal Chemistry. [Link]

  • JoVE. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments. [Link]

  • Patsnap Synapse. (2024, June 21). What are GlyT1 inhibitors and how do they work?. [Link]

  • Pinheiro, A. P., & Zafra, F. (2024). Modulation of glycine transporters as a novel therapeutic strategy in neuropsychiatry. Neuropharmacology, 245, 109829. [Link]

  • Jones, C. A., & Watson, D. J. (2011). Animal models of schizophrenia. British Journal of Pharmacology, 164(4), 1195–1224. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen CNS Panel. [Link]

  • Taconic Biosciences. (n.d.). Neurological Disorders: Prepulse Inhibition. [Link]

  • International Mouse Phenotyping Consortium. (n.d.). Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. [Link]

  • Takano, A., et al. (2012). Synthesis and Evaluation of 2-chloro N-[(S)-{(S)-1-[11 C]methylpiperidin-2-yl} (phenyl)methyl]3-trifluoromethyl-benzamide ([11 C]N-methyl-SSR504734) as a PET Radioligand for Glycine Transporter 1. PubMed. [Link]

Sources

Application

Application Notes and Protocols for 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol (DFP-ol) in Cardiovascular Research

Introduction In the landscape of cardiovascular drug discovery, the exploration of novel molecular entities with the potential to modulate cardiac function remains a cornerstone of therapeutic advancement. This document...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of cardiovascular drug discovery, the exploration of novel molecular entities with the potential to modulate cardiac function remains a cornerstone of therapeutic advancement. This document provides detailed application notes and protocols for the investigation of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol , a novel compound we will refer to as DFP-ol . Structurally, DFP-ol belongs to the propanolamine class of compounds, which is characteristic of many beta-adrenergic receptor antagonists (beta-blockers).

The rationale for investigating DFP-ol in cardiovascular research is predicated on its structural similarity to known beta-blockers, which are fundamental in the management of conditions such as hypertension, arrhythmias, and heart failure.[1] Chronic activation of the sympathetic nervous system and subsequent overstimulation of cardiac beta-adrenergic receptors are known to contribute to the pathophysiology of heart failure.[2] By competitively inhibiting these receptors, beta-blockers can mitigate these detrimental effects, improve cardiac function, and reduce mortality.[1]

These application notes are designed for researchers, scientists, and drug development professionals. They will serve as a comprehensive guide to the in vitro, ex vivo, and in vivo characterization of DFP-ol, with a focus on elucidating its potential as a novel beta-adrenergic receptor antagonist for the treatment of cardiovascular diseases. We will delve into the underlying scientific principles of each protocol, providing a robust framework for the rigorous evaluation of this compound.

Proposed Mechanism of Action: Beta-Adrenergic Receptor Antagonism

We hypothesize that DFP-ol acts as a competitive antagonist at beta-adrenergic receptors (β-ARs) in cardiomyocytes. The primary signaling pathway initiated by catecholamine (e.g., norepinephrine) binding to β-ARs involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP).[3] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates multiple downstream targets to increase heart rate (chronotropy) and contractility (inotropy).[4]

In a pathological state such as heart failure, chronic β-AR stimulation leads to maladaptive remodeling of the heart.[2] DFP-ol is proposed to competitively block the binding of catecholamines to β1- and/or β2-adrenergic receptors, thereby attenuating the downstream signaling cascade. This action is expected to reduce heart rate, decrease myocardial contractility, and ultimately protect the heart from the deleterious effects of excessive sympathetic stimulation.

Below is a diagram illustrating the proposed mechanism of action of DFP-ol within the beta-adrenergic signaling pathway.

Beta_Adrenergic_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NE Norepinephrine Beta_AR β-Adrenergic Receptor NE->Beta_AR Activates DFP_ol DFP-ol (Hypothesized Antagonist) DFP_ol->Beta_AR Blocks Gs Gs Protein (α, β, γ subunits) Beta_AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets (e.g., L-type Ca2+ channels, Phospholamban) PKA->Phosphorylation Catalyzes Response Increased Chronotropy & Inotropy Phosphorylation->Response

Caption: Proposed mechanism of DFP-ol in the beta-adrenergic signaling pathway.

In Vitro Characterization of DFP-ol

The initial characterization of DFP-ol should be performed in vitro to determine its binding affinity for beta-adrenergic receptors and its functional effects on isolated cells.

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity (Ki) of DFP-ol for β1- and β2-adrenergic receptors and for assessing its selectivity. These assays typically use cell membranes from cell lines overexpressing a single receptor subtype (e.g., CHO cells expressing human β1-AR or β2-AR).[5]

Protocol:

  • Membrane Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing either human β1- or β2-adrenergic receptors. Harvest the cells and prepare membrane fractions by homogenization and centrifugation.

  • Binding Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., ³H-CGP 12177) and increasing concentrations of DFP-ol.[5]

  • Incubation: Incubate the plates at room temperature for a specified time to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of DFP-ol that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Functional Cellular Assays (cAMP Accumulation)

This assay measures the ability of DFP-ol to antagonize the agonist-induced production of cAMP in cells expressing beta-adrenergic receptors.

Protocol:

  • Cell Culture: Plate CHO cells expressing either β1- or β2-adrenergic receptors in a 96-well plate and grow to confluence.

  • Pre-treatment: Pre-incubate the cells with various concentrations of DFP-ol for 15-30 minutes.

  • Stimulation: Add a known concentration of a non-selective beta-agonist, such as isoproterenol, to stimulate cAMP production.

  • Lysis and Detection: After a short incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the log of the DFP-ol concentration to determine the IC50 for the inhibition of agonist-induced cAMP production.

Ex Vivo Analysis: Langendorff Isolated Heart Model

The Langendorff apparatus allows for the study of cardiac function in an isolated, perfused heart, free from systemic neuronal and hormonal influences.[6] This model is invaluable for assessing the direct effects of DFP-ol on heart rate, contractility, and coronary flow.

Protocol for Langendorff Perfusion of a Rodent Heart
  • System Preparation: Prepare fresh Krebs-Henseleit buffer, continuously gas it with 95% O₂ / 5% CO₂, and maintain the temperature at 37°C. Ensure the Langendorff system is free of air bubbles.[6]

  • Heart Isolation: Anesthetize a rodent (e.g., rat or mouse) and administer heparin to prevent blood clotting. Perform a thoracotomy, excise the heart, and immediately place it in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Identify the aorta and mount it on the aortic cannula of the Langendorff apparatus. Initiate retrograde perfusion at a constant pressure (e.g., 60-80 mmHg).[6]

  • Stabilization: Allow the heart to stabilize for 20-30 minutes. During this period, monitor heart rate, coronary flow, and left ventricular pressure (via a balloon catheter inserted into the left ventricle).[7]

  • Baseline Recording: Record baseline cardiac parameters for at least 15 minutes.

  • DFP-ol Administration: Switch the perfusion to Krebs-Henseleit buffer containing the desired concentration of DFP-ol.

  • Post-treatment Recording: Continuously record all cardiac parameters until a new steady state is reached (typically 15-20 minutes).

ParameterExpected BaselineExpected Effect of DFP-ol
Heart Rate (HR)250 ± 30 bpmDecrease
Left Ventricular Developed Pressure (LVDP)100 ± 15 mmHgDecrease
Coronary Flow (CF)10 ± 2 mL/minMinimal Change or Slight Decrease
+dP/dt_max (Maximal rate of pressure increase)3000 ± 500 mmHg/sDecrease
-dP/dt_max (Maximal rate of pressure decrease)-2000 ± 400 mmHg/sDecrease

Table 1: Expected effects of DFP-ol on cardiac function in a Langendorff-perfused rat heart.

Caption: Experimental workflow for the Langendorff isolated heart perfusion.

In Vivo Studies: Animal Model of Heart Failure

To evaluate the therapeutic potential of DFP-ol in a disease context, a well-established animal model of heart failure, such as the mouse model of myocardial infarction (MI) induced by coronary artery ligation, is recommended.[8][9]

Protocol for Post-MI Heart Failure Model and DFP-ol Treatment
  • Induction of Myocardial Infarction: Anesthetize adult mice and perform a thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery to induce an MI. Sham-operated animals will undergo the same procedure without ligation.[9]

  • Post-operative Care: Provide appropriate analgesia and monitor the animals closely for recovery.

  • DFP-ol Treatment: One week after surgery, randomize the surviving animals into treatment groups (e.g., Sham, MI + Vehicle, MI + DFP-ol). Administer DFP-ol or vehicle daily via an appropriate route (e.g., oral gavage, osmotic minipumps).

  • Functional Assessment (Echocardiography): Perform serial echocardiography at baseline (before treatment) and at specified time points (e.g., 2 and 4 weeks of treatment) to assess cardiac function. Key parameters to measure include left ventricular ejection fraction (LVEF), fractional shortening (FS), and left ventricular dimensions.

  • Terminal Procedure: At the end of the treatment period, euthanize the animals, and harvest the hearts for histological and molecular analysis.

ParameterShamMI + VehicleMI + DFP-ol (Expected Outcome)
LVEF (%)55-6525-35Improved (e.g., 35-45)
FS (%)30-4015-20Improved (e.g., 20-25)
LV End-Diastolic Diameter (mm)3.5-4.04.5-5.5Attenuated increase
LV End-Systolic Diameter (mm)2.0-2.53.5-4.5Attenuated increase

Table 2: Expected echocardiographic outcomes in a post-MI mouse model treated with DFP-ol.

Molecular Analysis: Western Blotting

Western blotting is a crucial technique to investigate the effects of DFP-ol on the downstream signaling pathways in cardiac tissue.[10] For example, you can assess the phosphorylation status of key proteins like phospholamban (PLN) at Ser16, a PKA target.

Protocol for Western Blotting of Cardiac Tissue
  • Protein Extraction: Homogenize frozen cardiac tissue samples in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-PLN Ser16) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

The application notes and protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol (DFP-ol) as a potential cardiovascular therapeutic agent. By systematically characterizing its in vitro, ex vivo, and in vivo properties, researchers can elucidate its mechanism of action and assess its therapeutic efficacy in a relevant disease model. The provided methodologies, when executed with rigor, will yield valuable insights into the potential of DFP-ol to become a novel treatment for cardiovascular diseases.

References

  • Gao, E., et al. (2010). A novel and efficient model of coronary artery ligation and myocardial infarction in the mouse. Circulation Research, 107(12), 1445-1453. [Link]

  • Bers, D. M. (2002). Cardiac excitation-contraction coupling. Nature, 415(6868), 198-205. [Link]

  • Lohse, M. J., Engelhardt, S., & Eschenhagen, T. (2003). What is the role of β-adrenergic signaling in heart failure? Circulation Research, 93(10), 896-906. [Link]

  • Xiang, Y., & Kobilka, B. K. (2003). β2-adrenergic receptor signaling in the heart. Circulation Research, 93(10), 896-906. [Link]

  • Hasenfuss, G. (1998). Animal models of human heart failure. Cardiovascular Research, 39(1), 60-76. [Link]

  • Ishikawa, K., et al. (2018). Animal models. Icahn School of Medicine at Mount Sinai. [Link]

  • Bristow, M. R. (2000). β-adrenergic receptor blockade in chronic heart failure. Circulation, 101(5), 558-569. [Link]

  • Xiao, R. P. (2001). Recent advances in cardiac β2-adrenergic signal transduction. Circulation Research, 89(8), 650-660. [Link]

  • Spinale, F. G. (2009). Small animal models of heart failure: development of novel therapies, past and present. Circulation: Heart Failure, 2(2), 149-158. [Link]

  • Margulies, K. B. (2012). Animal models of heart failure. Circulation Research, 111(1), 139-153. [Link]

  • Abel, D. (2004). Measurement of left ventricular performance in Langendorff perfused mouse hearts. DiaComp.org. [Link]

  • Bell, R. M., et al. (2017). Langendorff isolated perfused mouse heart. Bio-protocol, 7(12), e2337. [Link]

  • Liao, R., & Vanhoutte, D. (2012). Isolation of adult mouse cardiomyocytes using Langendorff perfusion apparatus. Journal of Visualized Experiments, (69), e4331. [Link]

  • Aviva Systems Biology. (n.d.). Western Blotting/Immunoblotting (WB/IB) Protocol. Aviva Systems Biology. [Link]

  • Godin, V. V., et al. (2000). A comparative in vitro study of percutaneous penetration of beta-blockers in human skin. International Journal of Pharmaceutics, 194(2), 231-236. [Link]

  • Baker, J. G., et al. (2003). Predicting in vivo cardiovascular properties of β-blockers from cellular assays. FASEB Journal, 17(8), 865-867. [Link]

  • Hanson, S. M., et al. (2019). Allosteric “beta-blocker” isolated from a DNA-encoded small molecule library. Proceedings of the National Academy of Sciences, 116(29), 14535-14540. [Link]

  • Ghosh, R., Gilda, J. E., & Gomes, A. V. (2014). An overview of technical considerations for Western blotting applications to physiological research. Journal of Physiology, 592(15), 3165-3178. [Link]

  • Deflers, P., & Doñate Puertas, R. (2021). A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening. Physiological Research, 70(Suppl 4), S953-S962. [Link]

  • Sari, Y., et al. (2023). Potential application of bisoprolol derivative compounds as antihypertensive drugs: synthesis and in silico study. RSC Advances, 13(54), 38487-38497. [Link]

  • CV Pharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). CV Pharmacology. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol

Welcome to the technical support center for the synthesis of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help optimize your synthetic route and improve yields.

The primary and most efficient method for synthesizing 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol is through the reductive amination of 2,6-difluorobenzaldehyde with 3-amino-1-propanol.[1][2][3][4] This process involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.[2] This guide will focus on troubleshooting and optimizing this key synthetic transformation.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low or No Product Formation

Symptom: After the reaction and workup, analysis (e.g., by TLC, LC-MS, or NMR) shows a low yield of the desired product or its complete absence.

Potential Causes & Solutions:

  • Inefficient Imine Formation: The initial condensation between the aldehyde and amine to form the imine is a critical equilibrium-driven step.[2]

    • pH is Not Optimal: Imine formation is typically most efficient under mildly acidic conditions (pH 4-6).[1][5] At a pH that is too low, the amine nucleophile is protonated and becomes non-nucleophilic.[1][5] Conversely, at a high pH, there is insufficient acid to catalyze the dehydration of the hemiaminal intermediate.[5]

      • Solution: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture. Monitor the pH to ensure it remains within the optimal range.

    • Presence of Water: The formation of the imine from the hemiaminal intermediate involves the elimination of a water molecule.[4]

      • Solution: While some reactions can be performed in water, using a drying agent like anhydrous magnesium sulfate (MgSO4) or molecular sieves can help drive the equilibrium towards the imine.[2][6]

  • Ineffective Reduction of the Imine: The choice and handling of the reducing agent are crucial for a successful reaction.

    • Inappropriate Reducing Agent: Not all reducing agents are suitable for reductive amination. Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the starting aldehyde before it has a chance to form the imine.[7]

      • Solution: Use a milder reducing agent that selectively reduces the imine or the intermediate iminium ion over the aldehyde.[1][4] Sodium borohydride (NaBH4) can be effective, but it may also reduce the starting aldehyde.[1][7] More selective reagents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they are less reactive towards the aldehyde starting material.[1][4][8]

    • Decomposition of the Reducing Agent: Hydride-based reducing agents can be sensitive to moisture and acidic conditions.

      • Solution: Ensure that your solvent is anhydrous if the chosen reducing agent requires it. Add the reducing agent portion-wise to control the reaction temperature and prevent rapid decomposition.

Problem 2: Presence of Impurities in the Final Product

Symptom: The isolated product is contaminated with byproducts, as indicated by analytical techniques.

Potential Causes & Solutions:

  • Unreacted Starting Materials: Incomplete conversion of either 2,6-difluorobenzaldehyde or 3-amino-1-propanol will lead to their presence in the final product.

    • Solution:

      • Stoichiometry: Ensure the correct stoichiometry of reactants. A slight excess of the amine (3-amino-1-propanol) can sometimes help drive the imine formation to completion.

      • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress by TLC or LC-MS and allow it to proceed until the starting materials are consumed. Gentle heating may be required, but be cautious as this can also promote side reactions.

  • Formation of a Bis-Alkylated Product (Tertiary Amine): The desired secondary amine product can sometimes react with another molecule of the aldehyde to form a tertiary amine.

    • Solution: This is generally less of a concern in reductive amination compared to direct alkylation with alkyl halides.[1] However, to minimize this, use a controlled amount of the aldehyde or add it slowly to the reaction mixture containing the amine.

  • Formation of 2,6-Difluorobenzyl Alcohol: This byproduct arises from the reduction of the starting aldehyde by the reducing agent.

    • Solution: As mentioned previously, use a more selective reducing agent like NaBH3CN or NaBH(OAc)3 that preferentially reduces the imine.[1][4][8] If using NaBH4, it is crucial to allow sufficient time for the imine to form before adding the reducing agent.[1]

Problem 3: Difficulties with Product Isolation and Purification

Symptom: Challenges in obtaining a pure product after workup and purification steps.

Potential Causes & Solutions:

  • Emulsion Formation During Extraction: The amino alcohol product can act as a surfactant, leading to the formation of stable emulsions during aqueous workup.

    • Solution:

      • pH Adjustment: Adjusting the pH of the aqueous layer can help break the emulsion. Making the solution more basic (e.g., with NaOH) will deprotonate the amine, making it more soluble in the organic phase.

      • Addition of Brine: Adding a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous phase and help break the emulsion.

      • Filtration: Filtering the mixture through a pad of Celite can sometimes help to break up the emulsion.

  • Co-elution During Column Chromatography: The product and impurities may have similar polarities, making separation by column chromatography difficult.

    • Solution:

      • Solvent System Optimization: Experiment with different solvent systems for your column chromatography. A gradient elution may be necessary to achieve good separation.

      • Alternative Purification Techniques: Consider other purification methods such as crystallization or preparative HPLC if column chromatography is ineffective.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the reductive amination to synthesize 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol?

A1: The optimal pH for the initial imine formation is typically in the range of 4 to 6.[1][5] This mildly acidic environment facilitates the protonation of the carbonyl oxygen, which activates the aldehyde for nucleophilic attack by the amine.[1] If the pH is too low (highly acidic), the amine will be protonated, rendering it non-nucleophilic and halting the reaction.[1][5] If the pH is too high (basic), there is insufficient acid to catalyze the dehydration of the hemiaminal intermediate to the imine.[5]

Q2: Which reducing agent is best for this synthesis?

A2: While several reducing agents can be used, sodium triacetoxyborohydride (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN) are often the preferred choices for reductive amination.[1][4][8] This is because they are milder than reagents like sodium borohydride (NaBH4) and selectively reduce the imine or iminium ion in the presence of the aldehyde.[1][4][8] This selectivity minimizes the formation of the 2,6-difluorobenzyl alcohol byproduct.[1] However, it's important to note that NaBH3CN can release toxic cyanide gas upon workup, so appropriate safety precautions must be taken.[2][4]

Q3: Can I perform this reaction as a one-pot synthesis?

A3: Yes, one of the major advantages of reductive amination is that it is well-suited for a one-pot procedure.[4] In a direct reductive amination, the aldehyde, amine, and a selective reducing agent are all combined in the same reaction vessel.[4] The imine is formed in situ and then immediately reduced to the desired amine.[2]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You should spot the starting materials (2,6-difluorobenzaldehyde and 3-amino-1-propanol) and the reaction mixture on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction. Staining with an appropriate reagent (e.g., ninhydrin for the amine) can help visualize the spots. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Q5: What are some common side reactions to be aware of?

A5: The most common side reactions are the reduction of the starting aldehyde to the corresponding alcohol (2,6-difluorobenzyl alcohol) and the over-alkylation of the desired secondary amine to form a tertiary amine.[9] As discussed, the formation of the alcohol byproduct can be minimized by using a selective reducing agent.[1][4][8] Over-alkylation is generally less of a problem in reductive amination compared to other alkylation methods.[1]

Experimental Protocols

Protocol 1: Synthesis of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol using Sodium Triacetoxyborohydride

This protocol outlines a standard procedure for the synthesis via direct reductive amination.

Materials:

  • 2,6-Difluorobenzaldehyde

  • 3-Amino-1-propanol

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of 2,6-difluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM), add 3-amino-1-propanol (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.

  • Once imine formation is evident (disappearance of the aldehyde spot), add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as the reaction may be exothermic.

  • Continue stirring at room temperature and monitor the reaction by TLC until the imine intermediate is consumed (typically 2-4 hours).

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

ParameterCondition 1: NaBH4Condition 2: NaBH(OAc)3Rationale for Improvement
Reducing Agent Sodium BorohydrideSodium TriacetoxyborohydrideNaBH(OAc)3 is more selective for the imine, reducing the formation of the alcohol byproduct.[4][8]
pH Control Not explicitly controlledCatalytic Acetic AcidMildly acidic conditions (pH 4-6) optimize the rate of imine formation.[1][5]
Anticipated Yield ModerateHighImproved selectivity and optimized reaction conditions lead to a higher yield of the desired product.
Key Byproduct 2,6-Difluorobenzyl alcoholMinimalThe milder reducing agent does not significantly reduce the starting aldehyde.[8]

Visualizations

Reductive Amination Workflow

Reductive_Amination_Workflow Start Start: Reactants Imine_Formation Imine Formation (Aldehyde + Amine) Start->Imine_Formation Mix in Solvent + Acid Catalyst Reduction Reduction (Addition of Reducing Agent) Imine_Formation->Reduction In situ Workup Aqueous Workup & Extraction Reduction->Workup Quench Reaction Purification Purification (Chromatography) Workup->Purification Crude Product Final_Product Final Product Purification->Final_Product Pure Product

Caption: A streamlined workflow for the synthesis of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol via reductive amination.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Low_Yield Low Yield? Check_Imine Check Imine Formation (TLC/LC-MS) Low_Yield->Check_Imine Yes Check_Reduction Check Reduction Step Low_Yield->Check_Reduction Yes Impurities Impurities Present? Low_Yield->Impurities No Optimize_pH Optimize pH (4-6 with weak acid) Check_Imine->Optimize_pH Inefficient Drying_Agent Add Drying Agent (e.g., MgSO4) Check_Imine->Drying_Agent Inefficient Change_Reducing_Agent Use Selective Reductant (e.g., NaBH(OAc)3) Check_Reduction->Change_Reducing_Agent Inefficient Check_Reagent_Activity Verify Reducing Agent Activity Check_Reduction->Check_Reagent_Activity Inefficient Unreacted_SM Unreacted Starting Materials? Impurities->Unreacted_SM Yes Alcohol_Byproduct Alcohol Byproduct? Impurities->Alcohol_Byproduct Yes Increase_Time_Temp Increase Reaction Time/Temperature Unreacted_SM->Increase_Time_Temp Adjust_Stoichiometry Adjust Stoichiometry Unreacted_SM->Adjust_Stoichiometry Use_Milder_Reductant Use Milder Reducing Agent Alcohol_Byproduct->Use_Milder_Reductant

Caption: A decision tree to guide troubleshooting efforts for low yield and impurity issues.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Bowman, M. D., & Peterson, M. C. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Journal of Undergraduate Research, 10(1). [Link]

  • MDPI. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. Reductive amination. [Link]

  • ResearchGate. (2012). 3-Methylamino-3-phenylpropan-1-ol. [Link]

  • Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

  • National Center for Biotechnology Information. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]

  • Google Patents. (n.d.). A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • ResearchGate. (2015, February 15). What is the influence of the pH on imine formation in a water solution?. [Link]

  • Organic Chemistry Portal. Synthesis of benzylic amines. [Link]

  • Google Patents. (n.d.). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • ResearchGate. (2017, June). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. [Link]

  • National Center for Biotechnology Information. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]

  • ResearchGate. (2013, March 19). How do I perform reductive amination of amino acid ester with paraformaldehyde as a source of methyl group?. [Link]

  • ACS Publications. (n.d.). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. [Link]

  • Google Patents. (n.d.). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • PubMed. (2008, August 7). Synthesis of the (3R,6S)-3-amino-6-(2,3-difluorophenyl)azepan-2-one of telcagepant (MK-0974), a calcitonin gene-related peptide receptor antagonist for the treatment of migraine headache. [Link]

  • ACS Publications. (2004, February 24). pH-Dependent Chemoselective Synthesis of α-Amino Acids. Reductive Amination of α-Keto Acids with Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water. [Link]

  • ResearchGate. (2025, August 10). A Tuneable Method for N -Debenzylation of Benzylamino Alcohols | Request PDF. [Link]

  • YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • Arkivoc. (2020, January 17). Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis. [Link]

Sources

Optimization

Troubleshooting low purity in 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol purification

Welcome to the technical support guide for the purification of 3-{[(2,6-difluorophenyl)methyl]amino}propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-{[(2,6-difluorophenyl)methyl]amino}propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving high purity of this important amino alcohol intermediate. The following question-and-answer format provides in-depth, field-proven insights to troubleshoot and optimize your purification protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My final product purity is consistently low after synthesis and initial work-up. What are the likely culprits?

Low purity after the initial work-up often points to issues within the synthetic reaction itself or an inefficient extraction process. The synthesis of amino alcohols like 3-{[(2,6-difluorophenyl)methyl]amino}propan-1-ol can be susceptible to side reactions and incomplete conversions.[][2]

Possible Causes & Recommended Actions:

  • Incomplete Reaction: The reductive amination of a corresponding aldehyde or ketone with 3-aminopropan-1-ol, or the alkylation of 3-aminopropan-1-ol with 2,6-difluorobenzyl halide, may not have gone to completion.

    • Action: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of starting materials. Consider optimizing reaction conditions such as temperature, reaction time, or stoichiometry of reagents.[2]

  • Side-Reactions:

    • Over-alkylation: If starting with a primary amine, there's a possibility of forming a tertiary amine byproduct.[2]

    • Formation of Aldehyde/Ketone Impurities: Incomplete reduction of a carbonyl precursor can leave behind highly polar impurities that are difficult to separate.[2][3]

    • Action: Employ milder reducing agents if applicable. For instance, sodium borohydride is often preferred over more aggressive reagents to avoid over-reduction.[3]

  • Inefficient Extraction: Due to the presence of both a hydroxyl and an amino group, your target compound has a degree of water solubility. This can lead to significant product loss in the aqueous phase during extraction.

    • Action: Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). To decrease the aqueous solubility of your product, consider a "salting out" approach by saturating the aqueous layer with sodium chloride or potassium carbonate.[4]

Q2: I'm observing significant peak tailing in my HPLC analysis. How can I improve the peak shape?

Peak tailing in HPLC is a common issue when analyzing basic compounds like amino alcohols on standard silica-based columns.[5] This is primarily due to secondary interactions between the basic amine group of your analyte and acidic residual silanol groups on the stationary phase.

Troubleshooting HPLC Peak Tailing:

Potential Cause Recommended Solution
Secondary Silanol Interactions Use a base-deactivated or end-capped column (e.g., C18). Alternatively, add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%).[5]
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase to ensure your compound is in a single ionic state (either fully protonated or deprotonated). For an amino alcohol, a slightly acidic mobile phase can often improve peak shape.
Column Overload Reduce the concentration of your sample or the injection volume.[5]
Q3: My attempts at crystallization are resulting in an oil or failing to produce crystals. What should I do?

"Oiling out" or failure to crystallize is a frequent challenge in purification.[6][7] This can be due to the presence of impurities that inhibit crystal lattice formation, the selection of an inappropriate solvent system, or cooling the solution too rapidly.

Crystallization Troubleshooting Workflow:

G start Crystallization Attempt Results in Oil or No Crystals check_purity Assess Purity of Crude Material (TLC/HPLC) start->check_purity high_impurity High Impurity Content check_purity->high_impurity Impurities Detected low_impurity Relatively Pure check_purity->low_impurity No Significant Impurities column_chrom Perform Column Chromatography high_impurity->column_chrom solvent_screen Conduct a Systematic Solvent Screen low_impurity->solvent_screen re_crystallize Re-attempt Crystallization with Purified Material column_chrom->re_crystallize slow_cooling Ensure Slow Cooling solvent_screen->slow_cooling scratching Induce Crystallization (Scratching, Seed Crystal) slow_cooling->scratching vapor_diffusion Consider Vapor Diffusion scratching->vapor_diffusion If Still Unsuccessful

Caption: Troubleshooting workflow for crystallization issues.

Detailed Steps for Overcoming Crystallization Failures:

  • Purity Assessment: Before attempting crystallization, ensure your crude product is reasonably pure. Significant amounts of impurities can act as "crystal poisons." If necessary, perform a preliminary purification step like flash chromatography.

  • Systematic Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities (e.g., polar protic: ethanol, isopropanol; polar aprotic: acetone, ethyl acetate; non-polar: hexanes, toluene). A good crystallization solvent will typically dissolve your compound when hot but not at room temperature.[7]

  • Slow Cooling: Rapid cooling often leads to the formation of an oil or very small, impure crystals. Allow the heated solution to cool slowly to room temperature, and then gradually lower the temperature by placing it in a refrigerator and then a freezer.[7]

  • Induce Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.[6]

  • Vapor Diffusion: This technique involves slowly diffusing an "anti-solvent" (in which your compound is insoluble) into a solution of your compound. This gradual change in solvent composition can promote slow and controlled crystal growth.[7]

Q4: I need to use column chromatography for purification. What stationary and mobile phases are recommended for 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol?

Column chromatography is a powerful technique for purifying amino alcohols.[8] Given the polar nature of your compound, a normal-phase silica gel column is generally effective.

Recommended Column Chromatography Protocol:

  • Stationary Phase: Silica gel (230-400 mesh) is a standard choice.[9]

  • Mobile Phase (Eluent): A gradient or isocratic system of a non-polar solvent and a polar solvent is typically used.

    • Initial System to Try: Start with a mixture of Dichloromethane (DCM) and Methanol (MeOH). A starting gradient could be 100% DCM, gradually increasing the percentage of MeOH.

    • Adding a Basic Modifier: To prevent peak streaking and improve separation, it is highly recommended to add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase (e.g., 0.5-1% of the total solvent volume). This deactivates the acidic sites on the silica gel.

  • Monitoring: Use TLC to determine the optimal solvent system and to track the separation on the column.

Experimental Protocol for Column Chromatography:

  • Prepare the Column: Pack a glass column with a slurry of silica gel in your starting eluent.

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. If solubility is an issue, you can adsorb the compound onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin eluting with your chosen solvent system. Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizing the Purification Strategy

G cluster_synthesis Synthesis & Initial Work-up cluster_purification Purification cluster_analysis Purity Analysis synthesis Crude Product extraction Liquid-Liquid Extraction (with 'Salting Out') synthesis->extraction chromatography Column Chromatography (Silica, DCM/MeOH + TEA) extraction->chromatography crystallization Crystallization (Solvent Screening & Slow Cooling) chromatography->crystallization For high purity hplc HPLC Analysis (Base-deactivated column) crystallization->hplc nmr_ms NMR & MS for Structural Confirmation crystallization->nmr_ms final_product High Purity Product (>98%) hplc->final_product Purity Confirmed nmr_ms->final_product Structure Confirmed

Sources

Troubleshooting

Technical Support Center: HPLC Mobile Phase Optimization for 3-Aminopropan-1-ol Analogs

Welcome to the Technical Support Center for the chromatographic analysis of 3-aminopropan-1-ol (3-APO) and its structural analogs. These small, highly polar, and basic aliphatic amino alcohols present unique challenges i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of 3-aminopropan-1-ol (3-APO) and its structural analogs. These small, highly polar, and basic aliphatic amino alcohols present unique challenges in High-Performance Liquid Chromatography (HPLC). Typical issues include poor retention on standard reversed-phase (RP) columns, severe peak tailing due to secondary interactions, and low UV detectability.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we explore the physicochemical causality behind these challenges and provide self-validating protocols to optimize your mobile phase and separation workflows.

Section 1: Core Challenges & Chromatographic Behavior (FAQ)

Q: Why do 3-aminopropan-1-ol analogs elute in the void volume and exhibit severe peak tailing on standard C18 columns?

A: The causality lies directly in the molecular structure of 3-APO analogs. They possess both a hydrophilic hydroxyl (-OH) group and a basic primary amine (-NH 2​ ) with a pKa typically around 9.5 to 10.0.

  • Poor Retention: In standard acidic or neutral mobile phases (pH 2–7), the amine is fully protonated and ionized. Standard C18 stationary phases lack the capacity to retain such highly polar, charged small molecules via hydrophobic partitioning, causing them to elute near the void volume ( t0​ ).

  • Peak Tailing: The protonated amine undergoes strong electrostatic interactions (ion-exchange) with residual, unendcapped silanol groups (-SiO⁻) on the silica support of the column. This secondary interaction exhibits slow desorption kinetics, resulting in asymmetric, tailing peaks.

To resolve this, scientists must shift from standard RP-HPLC to Hydrophilic Interaction Liquid Chromatography (HILIC) or utilize Ion-Pairing Reversed-Phase Chromatography (IP-RP) 1.

HPLC_Workflow Start Analyze 3-Aminopropan-1-ol Analogs Detect Adequate MS/UV Sensitivity? Start->Detect Deriv Pre-Column Derivatization (e.g., DNP, FMOC) Detect->Deriv No Retain Adequate Retention on C18 (RP-HPLC)? Detect->Retain Yes Deriv->Retain HILIC HILIC Mode (Amide/Silica/Zwitterionic) Retain->HILIC No (Elutes in Void) IPRP Ion-Pairing RP-HPLC (e.g., HFBA additive) Retain->IPRP Yes (Needs Peak Shape Fix) OptHILIC Optimize Mobile Phase: High ACN, pH 3-5 Buffer HILIC->OptHILIC OptIPRP Optimize Mobile Phase: 0.05-0.1% Ion-Pairing Agent IPRP->OptIPRP

Workflow for selecting HPLC separation modes for 3-APO analogs.

Section 2: HILIC Mobile Phase Optimization (Troubleshooting Guide)

Q: I am switching to HILIC for my 3-APO analogs. How should I design my mobile phase to ensure robust retention and sharp peaks?

A: HILIC is the gold standard for polar amino alcohols 2. In HILIC, the mobile phase is highly organic (typically >70% Acetonitrile), and water acts as the strong eluting solvent. The stationary phase (e.g., Amide, bare Silica, or Zwitterionic) adsorbs a water-enriched layer. Analytes partition between the bulk organic mobile phase and this immobilized aqueous layer 3.

Critical Mobile Phase Parameters:

  • Organic Modifier: Use Acetonitrile (ACN). Protic solvents like methanol disrupt the immobilized water layer and drastically reduce retention.

  • Buffer Selection: Use volatile salts like Ammonium Formate or Ammonium Acetate (5–20 mM in the total mobile phase). These salts serve a dual purpose: they control the pH and provide sufficient ionic strength to mask residual silanol interactions, thereby sharpening the peak 4.

  • pH Control: For 3-APO analogs, an acidic mobile phase (pH 3.0 – 4.0) using ammonium formate ensures the amine remains fully protonated. This maximizes its hydrophilicity and enhances partitioning into the aqueous layer on the stationary phase 5.

Table 1: Effect of HILIC Mobile Phase Parameters on 3-APO Analog Separation

ParameterConditionEffect on 3-APO AnalogsMechanism / Causality
Aqueous Content Increase (e.g., 10% to 20%)Decreased RetentionHigher water content increases the elution strength in HILIC, washing polar analytes off the column faster.
Buffer Conc. Low (< 2 mM)Severe Peak TailingInsufficient ionic strength to shield electrostatic interactions between the protonated amine and stationary phase.
Buffer Conc. Optimal (10 mM)Sharp, Symmetrical PeaksOptimal masking of secondary ion-exchange interactions without precipitating the salt in high ACN.
Mobile Phase pH pH 3.0 (Formate)High RetentionAmine is fully protonated ( NH3+​ ), increasing polarity and partitioning into the stationary water layer.
Protocol 1: Step-by-Step HILIC Method Development for Amino Alcohols

This protocol is designed as a self-validating system: Step 4 acts as an internal system suitability check to verify the mechanism established in Steps 1-3.

  • Column Selection: Install an Amide-bonded or Zwitterionic (ZIC-HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 100 mM Ammonium Formate in LC-MS grade H2​O , adjusted to pH 3.0 with formic acid.

    • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Gradient Design: Program a gradient starting at 95% B and decreasing to 60% B over 10 minutes. (Note: The total buffer concentration delivered to the column will vary from 5 mM to 40 mM during the gradient).

  • Self-Validation (The "Water Wash" Check): Inject the 3-APO standard. If the analyte elutes earlier when you increase the aqueous content (e.g., starting at 85% B instead of 95% B), you have successfully validated that the system is operating under a true HILIC partitioning mechanism. If it elutes later, your column is exhibiting reversed-phase behavior, indicating a failure in the water layer formation.

  • Equilibration: HILIC columns require extensive equilibration. Flush with at least 20-50 column volumes of the starting mobile phase to establish the stable water-enriched layer before the first injection.

Section 3: Ion-Pairing and Derivatization Strategies

Q: My lab only has standard C18 columns and UV detectors. How can I analyze 3-aminopropan-1-ol analogs without HILIC or MS?

A: You must alter the analyte's apparent hydrophobicity and introduce a chromophore. This is achieved through either Ion-Pairing Chromatography (IPC) or Pre-Column Derivatization .

Strategy A: Ion-Pairing Mobile Phase Additives If derivatization is not feasible, you can force the protonated amino alcohol to retain on a C18 column by adding an anionic ion-pairing reagent to the mobile phase. Reagents like Heptafluorobutyric acid (HFBA) or sodium 1-octanesulfonate possess a hydrophobic tail and a negatively charged headgroup. The negative headgroup forms a neutral, hydrophobic ion-pair complex with the positively charged amine of the 3-APO analog, allowing the tail to partition into the C18 stationary phase. (Caution: Ion-pairing reagents permanently alter C18 column chemistry and cause severe ion suppression in MS).

Strategy B: Pre-Column Derivatization (Recommended for UV Detection) Because 3-APO lacks a conjugated π -electron system, it has negligible UV absorbance. Derivatizing the primary amine with reagents like Sanger's reagent (DNFB), Cyanuric chloride, or FMOC-Cl introduces a strong chromophore and significantly increases the molecule's hydrophobicity, allowing for standard RP-HPLC separation 6.

Protocol 2: Pre-Column Derivatization of 3-APO Analogs for RP-HPLC-UV

This protocol ensures complete conversion of the hydrophilic amine into a hydrophobic, UV-active derivative, complete with a self-validating blank check.

  • Sample Preparation: Dissolve the 3-APO analog in 0.1 M sodium borate buffer (pH 9.0). Causality: The alkaline pH ensures the primary amine is deprotonated, making it a strong nucleophile ready for the reaction.

  • Reagent Addition: Add a 2-fold molar excess of derivatizing agent (e.g., FMOC-Cl) dissolved in anhydrous acetonitrile.

  • Reaction: Vortex and incubate the mixture at 40°C for 30 minutes in the dark.

  • Quenching: Add 0.1% Trifluoroacetic acid (TFA) to drop the pH to ~3.0, stopping the reaction and stabilizing the derivative.

  • RP-HPLC Analysis: Inject onto a standard C18 column. Use a mobile phase of Water/Acetonitrile containing 0.1% TFA. The derivative will now be strongly retained and highly visible at the specific UV wavelength of the tag (e.g., 254 nm).

  • Self-Validation (Blank Subtraction Check): Run a reagent blank (derivatizing agent + buffer, no 3-APO). A successful validation occurs when the target derivative peak is entirely absent in the blank chromatogram, confirming the peak is not a reagent artifact (e.g., hydrolyzed FMOC-OH).

Section 4: Advanced Troubleshooting & Peak Shape Optimization

Q: I am using HILIC, but my 3-APO peaks are splitting or excessively broad. What is causing this?

A: Peak splitting or broadening in HILIC for highly polar analytes is almost always caused by sample diluent mismatch .

  • The Causality: In HILIC, the starting mobile phase is highly organic (e.g., 95% ACN). If your sample is dissolved in 100% water or a high-aqueous buffer, the injection plug acts as a strong localized eluent. The analytes at the front of the injection plug travel rapidly down the column before the water plug diffuses, while the analytes at the rear partition normally. This creates a split or severely broadened peak.

  • The Fix: Always dilute your final sample in a solvent that closely matches the starting mobile phase conditions (e.g., at least 75-80% Acetonitrile). If the 3-APO analog precipitates in high ACN, use a mixture of 50:50 ACN:Isopropanol as the diluent, as Isopropanol is a weaker eluting solvent in HILIC than water.

References
  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: NIH / PubMed Central URL:[Link]

  • Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations Source: AFIN-TS (Journal of Chromatographic Science) URL:[Link]

  • Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column Source: Waters Corporation URL:[Link]

  • Comparison of Enantioselective HPLC Separation of Structurally Diverse Compounds on Chiral Stationary Phases With Different Teicoplanin Coverage and Distinct Linkage Chemistry Source: PubMed (Journal of Separation Science) URL:[Link]

  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride Source: AKJournals URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of 3-{[(2,6-Difluorophenyl)methyl]a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol . This secondary amine is synthesized via the direct reductive amination (DRA) of 2,6-difluorobenzaldehyde with 3-aminopropan-1-ol.

While DRA is a highly efficient one-pot procedure, secondary amine synthesis is notoriously prone to side reactions. This guide provides field-proven insights into the kinetic and thermodynamic drivers of these pathways, ensuring you can optimize yields and maintain the high purity required for active pharmaceutical ingredient (API) intermediates.

Mechanistic Overview & Common Side Reactions

The target molecule utilizes 2,6-difluorobenzaldehyde. The strongly electron-withdrawing nature of the ortho-fluorine substituents makes the carbonyl carbon exceptionally electrophilic. While this accelerates the initial nucleophilic attack by 3-aminopropan-1-ol, it also makes the aldehyde highly susceptible to premature reduction if a strong hydride source is introduced too early.

The most prevalent side reaction in this workflow is overalkylation (tertiary amine formation). The introduction of the 2,6-difluorobenzyl group onto the nitrogen atom increases the electron density on the amine relative to the primary amine starting material. Consequently, the newly formed secondary amine becomes a stronger nucleophile and competes with the primary amine for the remaining aldehyde [1].

ReactionPathway A 2,6-Difluorobenzaldehyde + 3-Aminopropan-1-ol B Hemiaminal Intermediate A->B Nucleophilic Addition F Side Product 2: 2,6-Difluorobenzyl Alcohol A->F Premature Reduction (If using NaBH4) C Iminium Ion Intermediate B->C -H2O (pH 4-6) D Target Secondary Amine (3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol) C->D Reduction (STAB) E Side Product 1: Tertiary Amine (Overalkylation) D->E Excess Aldehyde + Reductant

Fig 1: Mechanistic pathways and common side reactions in the reductive amination process.

Quantitative Data: Reducing Agent Selection

To mitigate side reactions, the choice of reducing agent is paramount. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the de facto reagent of choice for this transformation [2]. The electron-withdrawing acetoxy ligands reduce the nucleophilicity of the boron-hydride bond, making STAB significantly milder than sodium borohydride (NaBH₄).

Table 1: Quantitative Comparison of Common Reducing Agents

Reducing AgentRelative ReactivitySelectivity (Imine vs. Aldehyde)Optimal pHOveralkylation RiskToxicity / Byproducts
NaBH₄ HighPoor (Reduces aldehyde rapidly)7.0 - 9.0HighLow
NaBH₃CN ModerateGood4.0 - 6.0ModerateHigh (Generates toxic HCN)
NaBH(OAc)₃ (STAB) MildExcellent4.0 - 5.0LowLow (Acetic acid byproduct)

Troubleshooting Guides & FAQs

Troubleshooting Start Analyze Crude via LC-MS Q1 Is Tertiary Amine > 5%? Start->Q1 A1 Increase primary amine to 1.5 eq. Pre-form imine before STAB. Q1->A1 Yes Q2 Is Benzyl Alcohol Present? Q1->Q2 No A2 Switch from NaBH4 to STAB. Do not add reductant early. Q2->A2 Yes Q3 Is Unreacted Imine High? Q2->Q3 No A3 Adjust pH to 4.5 with AcOH. Ensure STAB is fresh. Q3->A3 Yes

Fig 2: Decision tree for troubleshooting low yields and side product formation.

Q1: Why is my reaction yielding >15% of the tertiary amine side product?

Root Cause: Overalkylation occurs when the secondary amine product reacts with unconsumed 2,6-difluorobenzaldehyde [3]. Solution:

  • Stoichiometry: Use a 1.2 to 1.5 molar excess of 3-aminopropan-1-ol. The primary amine will kinetically outcompete the secondary amine for the aldehyde.

  • Indirect Reductive Amination: Pre-form the imine by stirring the aldehyde and primary amine for 1-2 hours before adding the reducing agent. This ensures no free aldehyde is available to react with the secondary amine product.

Q2: My LC-MS shows significant formation of 2,6-difluorobenzyl alcohol. How do I prevent this?

Root Cause: The reducing agent is attacking the carbonyl carbon of the aldehyde before it can condense with the amine. Solution: Switch from NaBH₄ to STAB. If already using STAB, ensure the reaction is not overly acidic, as excess acid can activate the aldehyde toward reduction. Maintain a pH of ~4.5-5.0 using catalytic acetic acid [2].

Q3: The reaction stalls at the hemiaminal intermediate, and imine formation is incomplete. What is the mechanism behind this?

Root Cause: The dehydration of the hemiaminal to the imine is the rate-limiting step and is highly pH-dependent. If the environment is too basic, the hydroxyl group is not protonated to form a good leaving group (water). Solution: Add 1.0 equivalent of glacial acetic acid (AcOH). This protonates the hemiaminal hydroxyl, facilitating rapid dehydration to the iminium ion, which is highly electrophilic and instantly reduced by STAB.

Q4: Is O-alkylation of the 3-hydroxypropyl group a risk during this synthesis?

Root Cause & Solution: No. Nitrogen is significantly more nucleophilic than oxygen. Under the mild, slightly acidic conditions of reductive amination, the primary amine will exclusively attack the carbonyl. O-alkylation is a non-issue unless strong bases (e.g., NaH) and alkyl halides are used, which is exactly why reductive amination is prioritized over direct alkylation [4].

Self-Validating Experimental Protocol

Title: STAB-Mediated Synthesis of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol This protocol incorporates built-in analytical checkpoints to ensure self-validation at critical junctures.

Materials:

  • 2,6-Difluorobenzaldehyde (1.0 eq, 10.0 mmol)

  • 3-Aminopropan-1-ol (1.2 eq, 12.0 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq, 15.0 mmol)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (50 mL, 0.2 M)

  • Glacial Acetic Acid (1.0 eq, 10.0 mmol)

Step-by-Step Methodology:

Step 1: Imine Pre-formation (Validation Checkpoint 1)

  • Dissolve 3-aminopropan-1-ol (12.0 mmol) in 50 mL of anhydrous DCE in a round-bottom flask under an N₂ atmosphere.

  • Add 2,6-difluorobenzaldehyde (10.0 mmol) dropwise at room temperature.

  • Add glacial acetic acid (10.0 mmol) to adjust the pH to ~4.5.

  • Causality: Pre-forming the imine in the absence of the reductant completely eliminates the risk of premature aldehyde reduction.

  • Self-Validation: Stir for 1 hour. Remove a 50 µL aliquot, quench with sat. NaHCO₃, and extract with EtOAc. Analyze via TLC (UV active) or LC-MS. Proceed to Step 2 ONLY when the aldehyde peak is completely consumed.

Step 2: Reduction (Validation Checkpoint 2)

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add STAB (15.0 mmol) portion-wise over 15 minutes to control the exothermic hydride transfer.

  • Causality: STAB selectively reduces the protonated iminium ion. The low temperature further suppresses any background reduction of unreacted trace aldehyde.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Self-Validation: Analyze an aliquot via LC-MS. The mass of the target secondary amine (m/z [M+H]⁺ = 202.1 ) should be the dominant peak. The tertiary amine overalkylation product (m/z [M+H]⁺ = 328.1 ) should be <2%.

Step 3: Quench and Workup

  • Quench the reaction carefully with 30 mL of saturated aqueous NaHCO₃. (Caution: Mild gas evolution (H₂) will occur).

  • Stir vigorously for 30 minutes to break up boron-amine complexes.

  • Extract the aqueous layer with Dichloromethane (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol.

References

  • Wikipedia. "Reductive amination." Available at:[Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works." Available at:[Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Available at:[Link]

  • National Institutes of Health (NIH) PMC. "A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines." Available at:[Link]

Sources

Troubleshooting

How to resolve "oiling out" during crystallization of polar amino alcohols

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and foundational knowledge for resolving the common and oft...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and foundational knowledge for resolving the common and often challenging issue of "oiling out," or Liquid-Liquid Phase Separation (LLPS), during the crystallization of polar amino alcohols. Our goal is to move beyond simple procedural lists and empower you with an understanding of the underlying principles to develop robust and scalable crystallization processes.

Troubleshooting Guide: Immediate Actions for Oiling Out Events

This section is designed as a first response guide when you encounter oiling out in your experiments. The questions are structured to follow a logical progression from initial observation to more advanced remediation.

Q1: My polar amino alcohol solution turned cloudy and formed oily droplets upon cooling instead of crystals. What happened and what is my first step?

A1: You have observed "oiling out," a phenomenon where your compound separates from the solution as a supercooled liquid phase instead of a solid crystalline lattice.[1][2] This occurs when the rate of supersaturation generation is too high, or when the kinetic barrier to nucleation is significant, preventing molecules from properly arranging into a crystal structure.[1][3]

Your Immediate First Step: Gently reheat the solution until the oil completely redissolves, creating a clear, homogeneous solution again.[4][5] Proceeding with a system that has already oiled out will likely lead to poor purity, agglomeration, and an amorphous final product.[2][6] Once redissolved, the goal is to approach the crystallization again, but under more controlled conditions that favor crystal nucleation over liquid-liquid phase separation.

Q2: I redissolved the oil, but slowing the cooling rate didn't prevent it from happening again. What is the next critical parameter to adjust?

A2: If a slower cooling rate alone is insufficient, the system is likely reaching a very high level of supersaturation where oiling out is kinetically or thermodynamically favored.[1][3] The next, and often most effective, intervention is to introduce a crystalline surface for growth. This is achieved through seeding .

The Causality: Seeding provides a template for crystallization, fundamentally changing the energy landscape. It bypasses the high-energy barrier of primary nucleation, allowing crystallization to occur at a lower level of supersaturation where oiling out is less likely.[7][8]

dot

Caption: Seeding bypasses uncontrolled pathways that lead to oiling out.

Actionable Advice:

  • Determine the Metastable Zone Width (MSZW): This is the region between the solubility curve and the point of spontaneous nucleation (or oiling out).

  • Add Seed Crystals: The optimal point for seeding is typically halfway into the MSZW.[1][9] Adding seeds too early (in a subsaturated solution) will cause them to dissolve. Adding them too late means the system is already highly supersaturated and may oil out before the seeds can be effective.

  • Continue Slow Cooling: After seeding, continue the slow cooling profile to allow the seeds to grow.

See Protocol 2 for a detailed methodology on developing a seeding strategy.

Q3: My seeding attempts are failing. The seeds either dissolve or become coated in oil. What's going wrong?

A3: This is a critical diagnostic point that suggests you may be dealing with one of two distinct issues:

  • Kinetic Oiling Out: Your seeding protocol may be suboptimal. If seeds dissolve, you are adding them at a temperature above the saturation point. If they get coated in oil, the rate of supersaturation generation (e.g., cooling or anti-solvent addition) is still too fast, overwhelming the seed surface area available for growth.[7] Try increasing the seed loading (e.g., from 1% to 5% w/w) and further reducing the cooling rate after seeding.

  • Thermodynamic Liquid-Liquid Phase Separation (Miscibility Gap): This is a more fundamental problem. In this scenario, the system is entering a region in its phase diagram where two liquid phases are the most stable state, regardless of kinetics.[1][9] In this case, adding seed crystals is ineffective because they will simply dissolve in the newly formed, solute-rich liquid phase.[1][9]

How to Differentiate:

  • Carefully observe the system. If oiling out occurs at a reproducible temperature regardless of cooling rate, it strongly suggests a thermodynamic miscibility gap.

  • Action: If you suspect a miscibility gap, you must change the system's thermodynamics. This almost always requires changing the solvent system.

Q4: How do I select a different solvent or solvent/anti-solvent system to avoid oiling out?

A4: Solvent selection is a powerful tool for preventing oiling out.[10][11] The goal is to find a system where the compound's solubility is moderate and the supersaturation required for nucleation does not cross into the oiling out region. Polar amino alcohols, with their capacity for hydrogen bonding, are particularly sensitive to solvent choice.

Guiding Principles for Solvent Selection:

  • Avoid Very High Solubility: Solvents in which your compound is extremely soluble often lead to oiling out because a large change in temperature or composition is needed to achieve supersaturation, which can easily overshoot the mark.[12]

  • Consider Polarity Matching: For polar amino alcohols, solvents that can engage in hydrogen bonding (e.g., alcohols, water) are common. However, sometimes a slightly less polar solvent or a co-solvent mixture can discourage the solute-solute interactions that lead to the disordered oil phase.[10][11]

  • Anti-Solvent Strategy: An anti-solvent (a solvent in which the compound is poorly soluble) should be fully miscible with the primary solvent.[13] The addition rate is critical; a rapid addition creates localized high supersaturation, which is a primary cause of oiling out.[6][14]

Refer to Protocol 1 for a systematic approach to solvent screening.

SolventPolarity Index (Snyder)Boiling Point (°C)Key Characteristics for Amino Alcohols
Water10.2100High polarity, strong H-bonding. Often used as an anti-solvent.
Methanol5.165Good solvent, polar protic. Can lead to high solubility.
Ethanol4.378Similar to methanol, often a good starting point.
Isopropanol (IPA)3.982Less polar than ethanol, can sometimes reduce solubility favorably.
Acetonitrile5.882Polar aprotic, can disrupt H-bonding networks differently.
Acetone5.156Polar aprotic, often used as an anti-solvent with water.

Table 1: Properties of common solvents for crystallizing polar compounds. The ideal solvent often provides moderate solubility, allowing for crystallization with a smaller temperature or composition change.

In-Depth FAQs: Understanding the Science of Oiling Out
Q1: What is the fundamental difference between kinetic and thermodynamic oiling out?

A1: This distinction is crucial for effective troubleshooting.

  • Kinetic Oiling Out: This is the more common type. It occurs when the rate of generating supersaturation (e.g., fast cooling) is faster than the rate of crystal nucleation.[1][9] The system takes the path of least resistance, which is separating into a disordered liquid rather than an ordered solid. This can be overcome by altering process kinetics: slowing down, seeding, or improving mixing.[1]

  • Thermodynamic Oiling Out (Miscibility Gap): This is governed by the phase diagram of your solute-solvent system.[1][9] At certain concentrations and temperatures, the lowest energy state is a two-liquid system. No amount of kinetic manipulation can prevent this; you must change the components of the system (i.e., the solvent) to avoid the miscibility gap entirely.[9]

dot

G cluster_0 Factors Influencing Oiling Out A High Supersaturation (Too Fast Cooling/Anti-Solvent Addition) Z Oiling Out (LLPS) A->Z B Compound Properties (Low M.P., High MW, Flexibility, Polarity) B->Z C Solvent System (High Solubility, Polarity Mismatch) C->Z D Presence of Impurities D->Z E Poor Mixing (Local Supersaturation) E->Z

Caption: Key factors that contribute to the phenomenon of oiling out.

Q2: Why are polar amino alcohols particularly susceptible to oiling out?

A2: The molecular structure of polar amino alcohols contributes significantly to their tendency to oil out.

  • Strong Hydrogen Bonding: The amine (-NH2) and hydroxyl (-OH) groups are excellent hydrogen bond donors and acceptors. This leads to strong solute-solute and solute-solvent interactions, which can favor the formation of a solute-rich, associated liquid phase over a crystal lattice.

  • Molecular Flexibility: Many amino alcohols have flexible carbon backbones. This conformational freedom means there is a higher entropic penalty to arranging the molecules into a rigid crystal lattice, making the disordered oil phase more accessible.[15]

  • Low Melting Points: Often, the melting point of the compound is low, sometimes below the temperature of the solution during crystallization.[4] This makes it physically impossible for a solid to form, and the compound will separate as a liquid.

Q3: How do impurities contribute to oiling out?

A3: Impurities can trigger or worsen oiling out in several ways:

  • Melting Point Depression: Impurities lower the melting point of the main compound.[4][10] This can bring the effective melting point below the solution temperature, forcing it to oil out.

  • Inhibition of Nucleation: Impurities can adsorb onto the surface of nascent crystal nuclei, preventing them from growing into stable crystals. This kinetic hindrance forces the system to relieve supersaturation through an alternative path, such as oiling out.

  • Solvent Behavior: Some impurities can act as co-solvents, increasing the overall solubility of the compound and requiring more extreme conditions (e.g., lower temperatures) to crystallize, which in turn increases the risk of oiling out.[10]

Using purer raw materials is a direct strategy to mitigate these effects.[1][9]

Experimental Protocols
Protocol 1: Systematic Solvent Screening to Mitigate Oiling Out

Objective: To identify a solvent or solvent pair that promotes crystallization over oiling out.

Methodology:

  • Initial Solubility Assessment:

    • Select a range of 5-7 solvents with varying polarities (see Table 1).

    • In separate vials, add a known amount of your amino alcohol (e.g., 50 mg) and add the first solvent dropwise at room temperature until dissolved. Record the volume.

    • Repeat at an elevated temperature (e.g., 60 °C).

    • Analysis: Ideal solvents will show a significant increase in solubility with temperature but will not be "infinitely" soluble at the higher temperature.

  • Cooling Crystallization Test:

    • Prepare saturated solutions of your compound in the most promising solvents (2-3 candidates) at an elevated temperature.

    • Cool the solutions under three different conditions:

      • a) Rapid cooling (ice bath).

      • b) Moderate cooling (ambient air).

      • c) Slow cooling (in a dewar or controlled cooling block).

    • Observation: Note the temperature at which precipitation begins and whether the precipitate is crystalline or an oil. A solvent that produces crystals even under moderate or rapid cooling is a strong candidate.

  • Anti-Solvent Addition Test (if needed):

    • If no single solvent is suitable, select a good solvent and a miscible anti-solvent (e.g., Ethanol/Water, Acetone/Water).

    • Prepare a concentrated solution of your compound in the good solvent.

    • Slowly add the anti-solvent dropwise with vigorous stirring.

    • Observation: Note if the solution remains clear until solid crystals form, or if it becomes cloudy/oily first. A successful system will tolerate a significant amount of anti-solvent before any phase separation occurs.

Protocol 2: Developing an Effective Seeding Strategy

Objective: To establish a reliable seeding protocol that prevents oiling out by controlling nucleation.

Prerequisites: A suitable solvent system (from Protocol 1) and a small amount of pure, crystalline material (the seeds).

Methodology:

  • Determine the Metastable Zone Width (MSZW):

    • Prepare a saturated solution of your compound at a high temperature (e.g., 70 °C).

    • Cool the solution slowly (e.g., 0.5 °C/min) while monitoring for turbidity (the first sign of nucleation or oiling out).

    • The saturation temperature (T_sat) is the high temperature. The cloud point temperature (T_cloud) is where turbidity appears.

    • MSZW = T_sat - T_cloud .

  • Establish the Seeding Point:

    • The ideal seeding temperature (T_seed) is within the MSZW, typically calculated as: T_seed = T_cloud + (MSZW / 2) .[8] This ensures the solution is supersaturated but not yet at the point of spontaneous phase separation.

  • Execute the Seeded Crystallization:

    • Prepare your solution and cool it to T_seed.

    • Add the seed crystals (typically 1-2% by weight of the solute). It is best to add them as a slurry in a small amount of the mother liquor to ensure good dispersion.[8]

    • "Age" the seeded solution at T_seed for 30-60 minutes to allow the seeds to establish themselves.

    • Resume a slow cooling profile (e.g., 0.2-0.5 °C/min) to grow the crystals.

References
  • Oiling Out in Crystallization - Mettler Toledo. (Source: Mettler Toledo, [Link])

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. (Source: Crystal Growth & Design - ACS Publications, [Link])

  • Liquid-Liquid Phase Separation in Crystallization - Mettler Toledo. (Source: Mettler Toledo, [Link])

  • Insights into Liquid-Liquid Phase Separations May Improve Crystallization Processes. (Source: Technology Networks, [Link])

  • Liquid–liquid phase separation into reactant-rich precursors during mineral crystallization. (Source: CrystEngComm - RSC Publishing, [Link])

  • Understanding Oiling Out in Crystallization. (Source: Scribd, [Link])

  • Oiling Out in Crystallization. (Source: Mettler Toledo, [Link])

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (Source: Chemistry LibreTexts, [Link])

  • The Problem of Oiling Out in Chemical Process Development - KiloMentor. (Source: KiloMentor, [Link])

  • Oiling Out in Crystallization - Mettler Toledo. (Source: Mettler Toledo, [Link])

    • Crystallization. (Source: California State University, Dominguez Hills, [Link])

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. (Source: MDPI, [Link])

  • Seeding Techniques and Optimization of Solution Crystallization Processes. (Source: ACS Publications, [Link])

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. (Source: ResearchGate, [Link])

  • Using AntiSolvent for Crystallization - Mettler Toledo. (Source: Mettler Toledo, [Link])

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. (Source: ACS Publications, [Link])

  • Thermodynamics of Oiling-Out in Antisolvent Crystallization. I. Extrapolation of Ternary Phase Diagram from Solubility to Instability. (Source: ACS Publications, [Link])

  • Process Wednesday: Oiling out - Chemjobber. (Source: Chemjobber, [Link])

  • How to recrystallize an oily compound? (Source: ResearchGate, [Link])

  • Thermodynamics of oiling-out in antisolvent crystallization. I. Extrapolation of ternary phase diagram from solubility to instability. (Source: PPSM, [Link])

  • Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. (Source: ResearchGate, [Link])

  • An In-Line Study of Oiling Out and Crystallization. (Source: ResearchGate, [Link])

  • Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. (Source: ProQuest, [Link])

  • Guide for crystallization. (Source: University of Rennes, [Link])

  • Seeding: A Simple but Effective Method for Crystallisation Control. (Source: CatSci, [Link])

  • Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis. (Source: Langmuir, [Link])

  • Experimental investigation and prediction of oiling out during crystallization process. (Source: ResearchGate, [Link])

  • Effect of Liquid-Liquid Phase Separation During Crystallization. (Source: LUTPub, [Link])

  • Investigation of Agglomeration in the Presence of Oiling Out in the Antisolvent Crystallization Process. (Source: ResearchGate, [Link])

  • Impacts of Cooling Rates on Voids in Waxy Crude Oil under Quiescent Cooling Mode. (Source: ResearchGate, [Link])

  • Solvent Selection in Pharmaceutical Crystallization Process Development. (Source: YouTube, [Link])

  • Effect of Cooling Rate on Properties of Beeswax and Stearic Acid Oleogel Based on Rice Bran Oil and Sesame Oil. (Source: PMC, [Link])

  • Effect of cooling rate on lipid crystallization in oil-in-water emulsions. (Source: ResearchGate, [Link])

  • Safe Solvent Practices for Artists. (Source: Natural Pigments, [Link])

  • The effect of temperature on cooling curve behavior. (Source: Thermal Processing Magazine, [Link])

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Optimization

Technical Support Center: Solution Stability &amp; Troubleshooting for 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol

Welcome to the Technical Support Center. As researchers and formulation scientists transition 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol from discovery into preclinical and clinical workflows, solution stability be...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and formulation scientists transition 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol from discovery into preclinical and clinical workflows, solution stability becomes a critical hurdle. This guide synthesizes structural liability analysis, field-proven troubleshooting strategies, and validated experimental protocols to ensure the integrity of your formulations.

Structural Liability Analysis

To troubleshoot degradation, we must first understand the molecule's chemical architecture. This compound features three distinct functional groups that dictate its behavior in solution:

  • Secondary Amine: The most reactive site on the molecule. When unprotonated, the nitrogen lone pair is highly susceptible to oxidation (forming N-oxides) and electrophilic attack by excipient impurities[1].

  • 2,6-Difluorobenzyl Group: Benzylamine linkages are vulnerable to photo-induced radical cleavage, especially under UV/visible light exposure[2].

  • Primary Alcohol (Propan-1-ol moiety): Generally stable in aqueous media, though capable of esterification if formulated with strong carboxylic acids under highly acidic, dehydrating conditions.

Core Troubleshooting FAQs

Issue 1: Unexplained loss of API and appearance of a +16 Da degradant in pH 7.4 buffer.

The Mechanism: This is the classic signature of N-oxidation[1]. At pH 7.4, a measurable fraction of the secondary amine (typical pKa ~9.0) exists in its unprotonated, free-base state. The exposed nitrogen lone pair is nucleophilic and readily oxidized by dissolved oxygen (ROS) or trace peroxides, yielding an N-oxide (+16 Da mass shift). The Solution: Lower the formulation pH to 4.5–5.5. This fully protonates the amine, sequestering the lone pair and drastically reducing its oxidative liability. If physiological pH is strictly required, sparge the buffer with nitrogen to remove dissolved O₂, and add a chelator (e.g., 0.05% EDTA) to sequester trace transition metals (Fe³⁺, Cu²⁺) that catalyze radical formation[3].

Issue 2: Color change and degradation under ambient laboratory light.

The Mechanism: Benzylamine derivatives undergo photodegradation via an aminium radical cation intermediate when exposed to photons in the UV/visible spectrum[2][4]. This photooxidation typically leads to the cleavage of the C-N bond, yielding 2,6-difluorobenzaldehyde and 3-aminopropan-1-ol. The Solution: All stock solutions must be prepared and stored in actinic (amber) glassware. To quantify this liability, perform a formal photostability study per ICH Q1B guidelines, exposing the solution to 1.2 million lux hours and 200 watt hours/square meter[5].

Issue 3: Adduct formation (+14 Da and +28 Da) when formulated in PEG 400.

The Mechanism: Polyethylene glycols (PEGs) undergo auto-oxidation over time, generating trace levels of formaldehyde and formic acid[3]. These reactive electrophiles readily condense with the secondary amine of your API to form N-methyl (+14 Da) and N-formyl (+28 Da) impurities. The Solution: Switch to high-purity, peroxide-free grades of PEG (e.g., Super Refined™ excipients). Purge the headspace of storage vials with argon or nitrogen. Conduct accelerated stability testing (40°C/75% RH) per ICH Q1A(R2) to monitor the formation rate of these specific adducts[6][7].

Mechanistic & Workflow Diagrams

OxidationPathway A 3-{[(2,6-Difluorophenyl)methyl] amino}propan-1-ol (Secondary Amine) C Aminium Radical Cation Intermediate A->C 1e- oxidation B ROS / Trace Metals (O2, Fe3+, Cu2+) B->C catalyzes D N-Oxide Formation (+16 Da) C->D +O2 / H2O E Oxidative Dealkylation (C-N Cleavage) C->E radical fragmentation

Fig 1. Oxidative degradation pathways of the secondary amine moiety.

TroubleshootingWorkflow Start Identify Solution Instability Q1 Is degradation light-dependent? Start->Q1 A1_Yes Implement Amber Glassware & Photoprotection Q1->A1_Yes Yes Q2 Are transition metals present? Q1->Q2 No End Conduct LC-MS/MS Impurity Profiling A1_Yes->End A2_Yes Add Chelators (e.g., EDTA 0.01-0.05%) Q2->A2_Yes Yes Q3 Is pH > pKa (Free Base)? Q2->Q3 No A2_Yes->End A3_Yes Adjust pH to 4-6 to protonate amine Q3->A3_Yes Yes Q3->End No / Unknown A3_Yes->End

Fig 2. Step-by-step troubleshooting workflow for solution instability.

Quantitative Stability Data

Table 1: Forced Degradation Profile (ICH Q1A/Q1B Compliant) Data summarizes expected degradation pathways under standardized stress conditions to guide analytical method development[8].

Stress ConditionReagent / EnvironmentTime & TempPrimary DegradantMechanism
Acidic 0.1 N HCl48h, 60°CNoneStable (Amine is fully protonated)
Basic 0.1 N NaOH48h, 60°CTrace unknownBase-catalyzed degradation
Oxidative 3% H₂O₂24h, 25°CN-oxide (+16 Da)Direct N-oxidation
Photolytic 1.2M lux-hoursUV/Vis2,6-difluorobenzaldehydePhoto-cleavage

Table 2: Excipient Compatibility Matrix

Excipient / VehicleRisk LevelObserved Adduct / IssueMitigation Strategy
PEG 400 / Polysorbates HighN-methyl / N-formylUse high-purity, peroxide-free grades
Dextrose / Lactose HighMaillard Reaction ProductsAvoid reducing sugars; use Mannitol
0.9% Normal Saline LowNoneStandard vehicle; monitor pH

Experimental Protocols

Protocol 1: Self-Validating Forced Degradation Study (Solution State)

Purpose: To establish the stability-indicating power of your HPLC method per ICH Q1A(R2)[6][9].

  • Preparation: Prepare a 1.0 mg/mL stock solution of the API in 50% Methanol/Water to ensure complete solubility across all pH ranges.

  • Acid/Base Stress:

    • Acid: Add 0.1 N HCl to achieve pH 2. Incubate at 60°C for 48 hours.

    • Base: Add 0.1 N NaOH to achieve pH 12. Incubate at 60°C for 48 hours.

  • Oxidative Stress: Add H₂O₂ to a final concentration of 3%. Incubate at room temperature for 24 hours[3].

  • Photolytic Stress: Expose solutions in quartz cuvettes to UV/Vis light per ICH Q1B in a calibrated photostability chamber[5].

  • Quenching & Mass Balance (Validation Step): Neutralize acid/base samples to pH 7. Quench oxidative samples with an equimolar amount of sodium thiosulfate to halt degradation. Analyze via LC-MS/MS. Self-Validation: The sum of the remaining API peak area and all degradant peak areas must equal 95-105% of the initial Day 0 control area to confirm no volatile degradants were lost or permanently retained on the column[1][8].

Protocol 2: Antioxidant & Chelator Screening for Formulation

Purpose: To empirically determine the optimal stabilizing additives for aqueous formulations.

  • Matrix Preparation: Prepare 0.5 mg/mL API in 50 mM phosphate buffer (pH 7.4).

  • Spiking: Aliquot into 5 vials and spike with:

    • (A) 0.05% EDTA (Chelator)

    • (B) 0.1% Ascorbic Acid (Antioxidant)

    • (C) 0.05% EDTA + 0.1% Ascorbic Acid (Synergistic)

    • (D) Negative Control: No additives, no stressor.

    • (E) Positive Control: No additives, spiked with stressor.

  • Stress Initiation: Spike vials A, B, C, and E with 5 µM FeCl₃ to initiate transition-metal catalyzed oxidation.

  • Incubation & Sampling: Incubate all vials at 40°C. Pull 100 µL samples at Day 0, Day 3, Day 7, and Day 14.

  • Quantification: Quantify the intact API and N-oxide degradant via HPLC-UV. Self-Validation: The Positive Control (E) must show >10% degradation, and the Negative Control (D) must show <2% degradation to validate that the stressor is effective and the baseline matrix is stable. Select the additive profile that maintains >99% intact API.

References

  • Q1A(R2) Guideline - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at:[Link]

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. AMSbiopharma. Available at: [Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products - IKEV. IKEV. Available at: [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products - European Medicines Agency (EMA). Europa.eu. Available at: [Link]

  • A sustainable and novel LC-TQ-MS/MS method for quantifying mutagenic Ketoconazole-NDSRIs aligned with green and white analytical chemistry principles. Analyst (RSC Publishing). Available at: [Link]

  • Visible-Light-Driven Photocatalytic Coupling of Neat Benzylamine over a Bi-Ellagate Metal–Organic Framework. PMC / NIH. Available at: [Link]

  • A Novel Accelerated Oxidative Stability Screening Method for Pharmaceutical Solids. ResearchGate. Available at:[Link]

  • Controlling the Photocatalytic Activity and Benzylamine Photooxidation Selectivity of Bi2WO6 via Ion Substitution: Effects of Electronegativity. ACS Publications. Available at:[Link]

  • Stability indicating reverse phase high-performance liquid chromatographic method for simultaneous estimation of labetalol. SciSpace. Available at: [Link]

Sources

Troubleshooting

Reducing solvent impurities in final product of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol

Welcome to the Technical Support Center for the synthesis and purification of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol . As a polar amino alcohol, this molecule presents unique challenges during late-stage purifi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol .

As a polar amino alcohol, this molecule presents unique challenges during late-stage purification. The combination of a secondary amine, a primary hydroxyl group, and a flexible propyl chain allows it to act as a powerful hydrogen-bond donor and acceptor. Consequently, it frequently traps synthesis and extraction solvents (e.g., methanol, ethanol, dichloromethane) within its amorphous matrix or crystal lattice, making standard vacuum drying ineffective.

This guide provides mechanistically grounded troubleshooting strategies and self-validating protocols to ensure your final active pharmaceutical ingredient (API) complies with regulatory standards [1].

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why do methanol and ethanol levels remain above 3,000 ppm even after 48 hours of high vacuum drying at 50°C? A: This is a classic case of thermodynamic trapping. The thermal energy provided at 50°C is insufficient to overcome the activation energy of the strong hydrogen bonds formed between the trapped alcohol and the amine/hydroxyl groups of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol. Furthermore, applying a hard vacuum too rapidly causes the surface of the amorphous solid to undergo a glass transition ("crusting"), which seals the bulk solvent inside. Solution: Shift from thermal drying to competitive displacement (see Protocol A).

Q2: We use Dichloromethane (DCM) for extraction. How can we reduce it below the 600 ppm limit without degrading the product? A: DCM (a Class 2 solvent) does not hydrogen bond strongly but gets sterically occluded in the flexible voids of the propyl chain network. Extended heating often leads to oxidative degradation of the secondary amine rather than DCM removal. Solution: Utilize azeotropic distillation or solvent swapping. By repeatedly adding a benign Class 3 solvent (like heptane or ethyl acetate) and distilling it off, you alter the vapor pressure dynamics, physically sweeping the DCM out of the matrix (see Protocol B).

Q3: The product isolates as a thick oil or gum that retains 5-10% solvent by weight. How do we obtain a compliant solid? A: Oils and gums lack a defined crystal lattice, meaning they have infinite theoretical capacity for solvent inclusion. You must force a phase change. If free-base crystallization fails due to the molecule's low melting point and high flexibility, you should form a pharmaceutically acceptable salt (e.g., hydrochloride or succinate). The ionic interactions will drive the formation of a rigid, tightly packed crystal lattice that thermodynamically excludes neutral solvent molecules during precipitation.

Part 2: Mechanistic Workflows & Visualizations

To successfully purge impurities, you must select a strategy based on the chemical nature of the trapped solvent.

G Start Crude Amino Alcohol (High Solvent Load) Analysis Identify Trapped Solvent (GC-HS / NMR) Start->Analysis Decision Solvent Polarity? Analysis->Decision Azeo Azeotropic Displacement (EtOAc / Heptane) Decision->Azeo Aprotic / Halogenated Humid Moisture-Assisted Vacuum Drying Decision->Humid Protic (Alcohols) Salt Salt Formation & Recrystallization Decision->Salt Amorphous Oils Final ICH Q3C Compliant Product Azeo->Final Humid->Final Salt->Final

Decision matrix for selecting the appropriate solvent remediation pathway.

Protocol A: Moisture-Assisted Vacuum Drying (For Protic Solvents)

Mechanistic Rationale: Water molecules are smaller and more competitive hydrogen-bond donors/acceptors than methanol or ethanol. By introducing controlled humidity, water displaces the trapped alcohols from the 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol binding sites. Once the alcohol is liberated, a subsequent vacuum cycle easily removes the highly volatile water-alcohol mixture [2].

  • Hydration: Transfer the solvent-wet crude solid into a vacuum oven. Place a shallow dish of sterile Purified Water (approx. 5% w/w relative to the product) at the bottom of the oven.

  • Equilibration: Seal the oven and heat to 35°C at atmospheric pressure for 4 hours. Causality: This allows water vapor to permeate the solid matrix, breaking the amine-alcohol hydrogen bonds without causing the solid to melt.

  • Vacuum Purge: Remove the water dish. Apply a gentle vacuum (200 mbar) for 2 hours, then step down to high vacuum (<20 mbar) at 40°C for 12 hours.

  • Validation Checkpoint: Sample the bulk and analyze via Headspace Gas Chromatography (GC-HS). If alcohol levels are >3,000 ppm, repeat the hydration cycle. The system is self-validating: when the water content drops below 0.5% (via Karl Fischer titration), the displaced alcohols will have co-evaporated.

G State1 Trapped Alcohol (H-Bonded to Amine/OH) State2 Introduce Water Vapor (Competitive H-Bonding) State1->State2 Humidification State3 Alcohol Displaced by Water State2->State3 Equilibrium Shift State4 Vacuum Applied (Water Evaporates) State3->State4 Vacuum & Heat State4->State2 Cycle Repeat (If >3000ppm) State5 Solvent-Free Matrix State4->State5 Desorption

Mechanism of competitive hydrogen-bond displacement using moisture.

Protocol B: Azeotropic Slurry/Displacement (For Aprotic Solvents)

Mechanistic Rationale: To remove trapped DCM or THF, we utilize a "chaser" solvent (like heptane) that forms a low-boiling azeotrope or simply alters the activity coefficient of the trapped solvent, physically sweeping it out during distillation or ultrasonic agitation [3].

  • Dissolution/Slurry: Suspend the crude product in 5-10 volumes of a Class 3 anti-solvent (e.g., Heptane). If it forms a biphasic oil, add just enough Ethyl Acetate to create a uniform solution.

  • Distillation: Concentrate the mixture under reduced pressure (e.g., rotary evaporation at 40°C) until the volume is reduced by 80%.

  • Ultrasonic Agitation (Optional but Recommended): If a solid precipitates, subject the slurry to ultrasonic treatment (20 kHz) for 30 minutes at 5°C. Causality: Cavitation forces micro-fractures in the precipitating particles, preventing the occlusion of solvent pockets [3].

  • Filtration & Wash: Filter the resulting solid and wash with 1 volume of cold heptane.

  • Validation Checkpoint: Analyze the filtrate via GC-FID. The protocol is complete when the ratio of DCM to Heptane in the distillate/filtrate falls below the detection limit, proving the matrix is depleted.

Part 3: Quantitative Data & Regulatory Targets

To guarantee compliance, all purification campaigns must target the Permitted Daily Exposure (PDE) limits established by the FDA and ICH Q3C(R8) guidelines [1].

Table 1: Target Residual Solvent Limits for 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol

SolventICH ClassCommon Role in SynthesisICH Q3C Limit (ppm)Recommended Removal Strategy
Dichloromethane (DCM) 2Extraction / Partitioning600Azeotropic Displacement (Heptane)
Methanol (MeOH) 2Reductive Amination Solvent3,000Moisture-Assisted Vacuum Drying
Tetrahydrofuran (THF) 2Alkylation Solvent7,200Solvent Swap (Ethyl Acetate)
Ethanol (EtOH) 3Crystallization / Washing5,000Moisture-Assisted Vacuum Drying
Ethyl Acetate (EtOAc) 3Extraction / Chaser5,000Standard Vacuum Drying (40°C)
Heptane 3Anti-solvent / Chaser5,000Standard Vacuum Drying (40°C)

Note: Because 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol contains a fluorinated aromatic ring, it exhibits slight lipophilicity. Prolonged exposure to non-polar solvents like heptane during drying may require extended high-vacuum phases to clear the Class 3 chaser solvent.

References

  • Food and Drug Administration (FDA). (2021). Q3C(R8) Impurities: Guidance for Residual Solvents. U.S. Department of Health and Human Services. Available at:[Link]

  • Wang, Y., et al. (2021). Method for efficiently removing residual organic solvent in insulin aspart. Google Patents (CN113074519A).
  • Casar, Z., et al. (2012). A novel process of residual solvent removal. Google Patents (WO2012123502A1).
Optimization

Scaling up the synthesis of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol

Welcome to the Technical Support Center for process chemistry and scale-up operations. As a Senior Application Scientist, I have designed this portal to assist researchers, process chemists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process chemistry and scale-up operations. As a Senior Application Scientist, I have designed this portal to assist researchers, process chemists, and drug development professionals in successfully scaling the synthesis of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol .

This secondary amine is synthesized via a reductive amination between 2,6-difluorobenzaldehyde and 3-aminopropan-1-ol. While straightforward at the bench scale, transitioning this reaction to a multi-kilogram pilot plant introduces severe challenges regarding thermal management, chemoselectivity (avoiding over-alkylation), and hazardous off-gassing.

This guide is structured as a self-validating system, explaining the mechanistic causality behind every process parameter to ensure your scale-up is safe, high-yielding, and reproducible.

Process Overview & Mechanistic Workflow

The synthesis proceeds via a two-step cascade: the condensation of the aldehyde and primary amine to form an unstable imine intermediate, followed by the hydride reduction of the C=N bond to yield the final secondary amine[1].

ProcessFlow A 2,6-Difluorobenzaldehyde + 3-Aminopropan-1-ol B Imine Formation (Exothermic, -H2O) A->B Mix in Solvent C Reduction Phase (2-Picoline Borane / H2) B->C Add Reductant D Quench & Workup (pH Adjustment) C->D Complete Conversion E 3-{[(2,6-Difluorophenyl)methyl] amino}propan-1-ol D->E Isolate Product

Workflow for the scaled-up reductive amination of 2,6-difluorobenzaldehyde.

Reagent Selection: Quantitative Scale-Up Data

Selecting the correct reducing agent is the most critical decision in process chemistry. Bench-scale favorites like Sodium Borohydride (NaBH₄) pose catastrophic risks at scale due to exothermic hydrolysis. Below is a comparative analysis of reducing agents for this specific transformation.

Reducing AgentScale-Up SuitabilityExotherm & Safety RiskByproduct ProfileCost / Atom Economy
NaBH₄ Low (Requires strict pH control)High (Hydrolysis runaway, H₂ gas)Borate salts, H₂ gasLow cost, Poor economy
NaBH(OAc)₃ Moderate (Slurry issues)ModerateAcetic acid, Boron saltsModerate cost
2-Picoline Borane High (Stable, soluble)Low to Moderate2-Picoline, Boric acidHigh cost, Good economy
H₂ (Pd/C) Very High (If pressure rated)LowWater onlyLow cost, Excellent economy

Note: The ACS GCI Pharmaceutical Roundtable specifically recommends 2-picoline borane as a highly stable, safe replacement for traditional borohydrides when catalytic hydrogenation is not feasible[2].

Self-Validating Experimental Protocol (10-Kilogram Scale)

Standard Operating Procedure (SOP) Self-Validating Principle: This protocol utilizes sequential In-Process Controls (IPCs) to ensure each mechanistic milestone is achieved before proceeding. Do not advance to the next step without analytical validation.

Phase 1: Imine Formation

  • Reactor Preparation: Purge a 100 L glass-lined reactor with N₂. Charge 40 L of methanol (MeOH) and 3-aminopropan-1-ol (5.52 kg, 73.5 mol, 1.05 eq).

  • Aldehyde Addition: Cool the reactor to 10 °C. Slowly dose 2,6-difluorobenzaldehyde (10.0 kg, 70.0 mol, 1.0 eq) over 2 hours.

    • Causality: The condensation is exothermic. Dosing the electrophile into a bulk solution of the nucleophile ensures the primary amine is always in excess, kinetically favoring the desired imine over tertiary amine formation[1].

  • IPC Gate 1 (Imine Validation): Stir for 3 hours at 20 °C. Sample for ReactIR or HPLC.

    • Validation Criteria: Aldehyde peak < 1.0% area. Do not proceed until verified[3].

Phase 2: Controlled Reduction 4. Reductant Charging: Cool the mixture to 5 °C. Charge 2-picoline borane (8.2 kg, 77.0 mol, 1.1 eq) in 5 portions over 2.5 hours.

  • Causality: While 2-picoline borane is stable, bulk addition can lead to a delayed exotherm if the dissolution rate is slower than the reaction rate[2],[4]. Portion-wise addition couples the heat of reaction to the dissolution kinetics.

  • IPC Gate 2 (Reduction Validation): Stir at 20 °C for 8 hours. Sample for HPLC.

    • Validation Criteria: Imine intermediate < 0.5% area.

Phase 3: Quench and Isolation 6. Borane Quench: Cool to 0 °C. Slowly dose 10% aqueous HCl (15 L) to reach pH < 2. Stir for 2 hours.

  • Causality: Acidic conditions are mandatory to break the stable amine-borane complex and destroy unreacted hydride. Slow addition prevents hydrogen gas off-gassing from overwhelming the scrubber system[2].

  • Free-Basing and Extraction: Adjust pH to 11 using 20% NaOH (aq). Extract with Ethyl Acetate (3 x 20 L).

  • Crystallization: Concentrate the organic layer under vacuum and crystallize the product as a free base, or convert to a stable HCl salt using ethereal HCl.

Troubleshooting & Process FAQs

Troubleshooting Start Identify Scale-Up Deviation Q1 High Tertiary Amine (Over-alkylation)? Start->Q1 Q2 Incomplete Conversion (Unreacted Aldehyde)? Start->Q2 Q3 Thermal Runaway During Quench? Start->Q3 A1 Ensure 1.05 eq Amine Pre-form imine fully Q1->A1 Yes A2 Check Reductant Quality Monitor via ReactIR Q2->A2 Yes A3 Dose quench slowly Use active cooling Q3->A3 Yes

Troubleshooting logic tree for identifying and resolving common scale-up deviations.

Q: Why do we observe a delayed thermal runaway during the reduction phase? A: Delayed exotherms occur when the reductant accumulates in the reactor without reacting immediately. This is often due to operating at low temperatures that suppress the reaction kinetics but allow reagent buildup. When the temperature eventually rises, the accumulated reagent reacts simultaneously. Thermal studies indicate that careful matching of the dosing rate to the reactor's cooling capacity is critical to prevent this[4].

Q: Why is 2-picoline borane preferred over sodium borohydride (NaBH₄) for this scale-up? A: NaBH₄ undergoes rapid hydrolysis in protic solvents (like methanol, which is required for efficient imine formation). This hydrolysis is highly exothermic and generates massive volumes of hydrogen gas (up to 1000 L/hr/L of reagent), creating a severe flammability and pressurization hazard[5]. 2-Picoline borane is stable in protic media, has a high DSC onset temperature (186 °C), and allows for reproducible, safe scale-up[2].

Q: How do we prevent the formation of the tertiary amine byproduct (over-alkylation)? A: The secondary amine product (3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol) remains nucleophilic. If the reduction is initiated before all the 2,6-difluorobenzaldehyde is consumed by the primary amine, the newly formed secondary amine will react with the residual aldehyde. To prevent this, you must pre-form the imine completely (verified by IPC Gate 1) and use a slight excess (1.05 eq) of 3-aminopropan-1-ol to drive the equilibrium forward[1].

Q: How can we monitor the reaction in real-time to ensure chemoselectivity? A: Utilizing in situ FTIR (ReactIR) allows real-time tracking of the aldehyde's C=O stretch disappearance and the imine's C=N stretch appearance. This guarantees that the reduction phase only begins when the imine is fully formed, preventing the reductant from acting on unreacted aldehyde[3].

Sources

Troubleshooting

Technical Support Center: Minimizing Byproduct Formation in Mannich Reactions for Amino Alcohol Synthesis

For Researchers, Scientists, and Drug Development Professionals The Mannich reaction is a powerful tool for carbon-carbon bond formation, enabling the synthesis of β-amino carbonyl compounds, which are crucial intermedia...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Mannich reaction is a powerful tool for carbon-carbon bond formation, enabling the synthesis of β-amino carbonyl compounds, which are crucial intermediates in the development of pharmaceuticals and other bioactive molecules.[1][2] When the target is an amino alcohol, the Mannich base is subsequently reduced.[] However, the reaction is often plagued by the formation of byproducts that can complicate purification and reduce yields. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your Mannich reactions for amino alcohol synthesis.

Understanding the Core Reaction and Potential Pitfalls

The Mannich reaction is a three-component condensation of an active hydrogen compound (like a ketone or aldehyde), an amine (primary or secondary), and a non-enolizable aldehyde (typically formaldehyde).[4][5] The reaction proceeds through the formation of an iminium ion, which then undergoes nucleophilic attack by the enol form of the active hydrogen compound.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Mannich reaction for amino alcohol synthesis?

The primary byproducts encountered in the Mannich reaction include:

  • Bis-Mannich Products: These form when the active hydrogen compound has more than one acidic proton, leading to the addition of two aminomethyl groups.[6]

  • Aldol Condensation Products: Self-condensation of the starting ketone or aldehyde can compete with the Mannich reaction, particularly under basic conditions.[6]

  • Polymerization of Formaldehyde: This is a common issue that can be mitigated by the controlled addition of formaldehyde.[6]

  • Products of the Retro-Mannich Reaction: The reverse reaction can occur, especially during workup, leading to the decomposition of the desired Mannich base back to its starting materials.[7]

Q2: I'm observing a significant amount of a higher molecular weight byproduct. What is it likely to be and how can I prevent it?

This is a classic sign of bis-Mannich product formation . This occurs when your active hydrogen compound possesses more than one reactive acidic proton, allowing for a second aminomethylation to take place.

Troubleshooting Strategy:

  • Stoichiometry is Key: Carefully control the molar ratios of your reactants. Use a limited amount of formaldehyde and the amine to favor the formation of the mono-Mannich product. A 1:1:1 ratio of the active hydrogen compound, amine, and formaldehyde is a good starting point.

  • Order of Addition: Consider adding the active hydrogen compound slowly to a pre-formed mixture of the amine and formaldehyde. This can help to control the concentration of the reactive iminium ion and reduce the likelihood of a second addition.

Q3: My reaction mixture is turning dark and I'm isolating a complex mixture of products. What's happening?

This often points to autoxidation and side reactions of phenolic substrates , if you are using them. Phenols are highly activated and can undergo oxidation, leading to colored byproducts.[8][9] Additionally, the reaction conditions themselves might be promoting undesired pathways.

Troubleshooting Strategy:

  • Inert Atmosphere: For sensitive phenolic substrates, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Temperature Control: Avoid excessive heating, as this can accelerate decomposition and side reactions.

  • pH Control: The pH of the reaction medium can significantly influence the outcome. Acidic conditions generally favor the Mannich reaction.[10] For phenolic substrates, the hydroxyl group is a strong ortho, para-director, and controlling the regioselectivity can be crucial.[8]

Q4: My yield is low and I'm recovering starting materials after workup. What could be the cause?

This is a strong indication that the retro-Mannich reaction is occurring during your workup procedure.[7] Mannich bases can be thermally labile and sensitive to both strongly acidic and basic conditions, which can cause them to revert to the starting materials.[7]

Troubleshooting Strategy:

  • Maintain Low Temperatures: Keep the reaction mixture cool (0-5 °C) during quenching and extraction steps.[7]

  • Mild pH Adjustment: Avoid using strong acids or bases for neutralization.

    • For acidic reaction conditions, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7]

    • For basic reaction conditions, use a saturated aqueous solution of ammonium chloride (NH₄Cl).[7]

  • Consider a Non-Aqueous Workup: For particularly sensitive Mannich bases, a non-aqueous workup can be beneficial.[7] This may involve direct filtration if the product precipitates, or removal of the solvent under reduced pressure at low temperature, followed by purification.[7]

Experimental Protocols for Minimizing Byproducts

Protocol 1: General Procedure for a Mannich Reaction with Stoichiometric Control

This protocol is designed to minimize the formation of bis-Mannich products.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the amine (1.0 eq) in a suitable protic solvent like ethanol or methanol.[6]

  • Iminium Ion Formation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of formaldehyde (1.0 eq) in the same solvent from the dropping funnel over 30 minutes. Stir the mixture for an additional 30 minutes at 0 °C.

  • Mannich Reaction: Slowly add a solution of the active hydrogen compound (1.0 eq) in the same solvent to the reaction mixture at 0 °C over 1 hour.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC).

  • Workup: Cool the reaction mixture to 0 °C and quench with a saturated solution of NaHCO₃. Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: In-Situ Protection of the Mannich Base Prior to Workup

This protocol is particularly useful for Mannich bases that are prone to the retro-Mannich reaction.

  • Reaction Completion: Once the Mannich reaction is complete (as determined by TLC), cool the reaction mixture to 0 °C.

  • Protection Step: Add triethylamine (1.5 eq) to the cooled mixture, followed by the slow addition of Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

  • Stirring: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring the protection by TLC.

  • Workup: Once the protection is complete, proceed with a standard aqueous workup as described in Protocol 1. The Boc-protected product will be significantly more stable.[7]

Data Presentation: Troubleshooting at a Glance

Observed Issue Potential Cause Primary Solution Secondary Actions
High MW ByproductBis-Mannich Reaction[6]Strict 1:1:1 StoichiometrySlow addition of active H compound
Low Yield, Starting Material RecoveredRetro-Mannich Reaction[7]Low Temperature WorkupMild pH neutralization, Non-aqueous workup
Dark Reaction Color, Complex MixtureSubstrate Decomposition/Oxidation[9]Inert AtmosphereTemperature control, pH optimization
Formation of Aldol AdductsSelf-Condensation of Carbonyl[6]Acidic Reaction ConditionsUse of amine hydrochlorides[6]

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Competing Pathways in the Mannich Reaction

G Reactants Ketone + Amine + Formaldehyde Desired_Pathway Mannich Reaction Reactants->Desired_Pathway Bis_Mannich Bis-Mannich Product Reactants->Bis_Mannich Excess Reagents/ Multiple Acidic Protons Aldol Aldol Condensation Product Reactants->Aldol Basic Conditions Mannich_Base Desired Mannich Base Desired_Pathway->Mannich_Base Retro_Mannich Retro-Mannich Reaction Mannich_Base->Retro_Mannich Heat/Extreme pH Retro_Mannich->Reactants

Caption: Competing reaction pathways in the Mannich synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield of Mannich Base Check_Workup Analyze Workup Conditions Start->Check_Workup Temp_Control Implement Low Temperature Workup (0-5 °C) Check_Workup->Temp_Control Thermal Lability? pH_Control Use Mild Neutralizing Agents (NaHCO3/NH4Cl) Check_Workup->pH_Control pH Sensitivity? Recheck_Yield Re-evaluate Yield Temp_Control->Recheck_Yield pH_Control->Recheck_Yield Non_Aqueous Consider Non-Aqueous Workup Further_Opt Further Optimization Needed Non_Aqueous->Further_Opt Recheck_Yield->Non_Aqueous No Success Yield Improved Recheck_Yield->Success Yes

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 3-Aminopropan-1-ol for Research and Development

In the landscape of pharmaceutical and materials science, 3-aminopropan-1-ol stands as a pivotal bifunctional molecule, serving as a versatile building block in the synthesis of a myriad of complex targets, from APIs to...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science, 3-aminopropan-1-ol stands as a pivotal bifunctional molecule, serving as a versatile building block in the synthesis of a myriad of complex targets, from APIs to polymers.[1][2] Its structure, a simple three-carbon chain bearing both a primary amine and a primary alcohol, belies the strategic diversity of its synthetic access. The choice of synthetic route is a critical decision in any development campaign, with profound implications for yield, purity, cost, safety, and scalability. This guide provides a comparative analysis of the most prominent synthetic routes to 3-aminopropan-1-ol, offering field-proven insights and experimental data to inform your selection process.

Executive Summary: A Comparative Overview

The synthesis of 3-aminopropan-1-ol can be broadly categorized into industrial-scale catalytic processes and laboratory-scale stoichiometric reductions or multi-step sequences. The optimal choice is contingent on the desired scale, available equipment, and economic and safety constraints.

Synthetic Route Starting Material Key Reagents/Catalyst Typical Yield Key Advantages Key Disadvantages
Route 1: Catalytic Hydrogenation 3-AminopropionitrileH₂, Raney Nickel or Cobalt>95%High yield, atom-economical, scalable, established industrial process.Requires high-pressure hydrogenation equipment, catalyst handling.
Route 2: Reduction of Nitroalkanol 3-Nitropropan-1-olH₂, Pd/C or other catalystsHighAvoids the use of nitriles.3-Nitropropan-1-ol is not as readily available as 3-aminopropionitrile.
Route 3: Reduction of β-Amino Acid 3-Aminopropanoic Acid (β-Alanine)LiAlH₄ or BH₃ complexes75-90%Good yields, readily available starting material, avoids high pressure.Use of hazardous metal hydrides, not atom-economical, work-up can be challenging.
Route 4: Hydroformylation-Reduction Allyl Amide (e.g., N-allylacetamide)CO/H₂, Rh catalyst; then reductionGoodPotential for asymmetric synthesis, modular.Multi-step, requires specialized catalysts and equipment for hydroformylation.

Route 1: The Industrial Standard - Catalytic Hydrogenation of 3-Aminopropionitrile

The catalytic hydrogenation of 3-aminopropionitrile is the dominant industrial method for producing 3-aminopropan-1-ol. This process is highly efficient and scalable, leveraging the readily available starting material, which is typically derived from the addition of ammonia to acrylonitrile.

Reaction Scheme
Causality Behind Experimental Choices

The choice of a heterogeneous catalyst, most commonly Raney Nickel or Raney Cobalt, is central to this process. These catalysts are favored for their high activity and relatively low cost. The reaction is typically carried out in the presence of ammonia to suppress the formation of secondary amines, a common side product in nitrile reductions.[2][3] High pressure (typically 100-250 bar) and elevated temperatures (50-150 °C) are necessary to achieve a high rate of reaction and complete conversion.[4]

Experimental Protocol: Laboratory-Scale Hydrogenation

Materials:

  • 3-Aminopropionitrile

  • Raney Nickel (slurry in water)

  • Anhydrous ethanol

  • High-pressure autoclave equipped with a stirrer and temperature control

Procedure:

  • In a high-pressure autoclave, a slurry of Raney Nickel (approx. 5-10% by weight of the nitrile) in anhydrous ethanol is prepared.

  • 3-Aminopropionitrile is added to the autoclave.

  • The autoclave is sealed and purged several times with nitrogen, followed by hydrogen.

  • The vessel is pressurized with hydrogen to 100-150 bar.

  • The mixture is heated to 80-120 °C with vigorous stirring.

  • The reaction is monitored by the cessation of hydrogen uptake.

  • After cooling to room temperature, the autoclave is carefully depressurized.

  • The reaction mixture is filtered to remove the catalyst, and the filtrate is concentrated under reduced pressure.

  • The crude 3-aminopropan-1-ol is then purified by vacuum distillation.

Yields of over 95% can be achieved with this method. [2]

Workflow Diagram

start Start autoclave Charge Autoclave with 3-Aminopropionitrile, Raney Ni, and Ethanol start->autoclave pressurize Pressurize with H₂ (100-150 bar) autoclave->pressurize heat Heat to 80-120°C with Stirring pressurize->heat monitor Monitor H₂ Uptake heat->monitor cool_depressurize Cool and Depressurize monitor->cool_depressurize filter Filter to Remove Catalyst cool_depressurize->filter distill Vacuum Distillation filter->distill product 3-Aminopropan-1-ol distill->product end End product->end

Caption: Workflow for the catalytic hydrogenation of 3-aminopropionitrile.

Route 2: The Nitroalkanol Reduction Pathway

An alternative catalytic route involves the reduction of 3-nitropropan-1-ol. This method avoids the handling of nitriles, which can be advantageous from a safety perspective. However, the availability of the nitroalkanol starting material can be a limiting factor.

Reaction Scheme

Caption: Workflow for the catalytic transfer hydrogenation of 3-nitropropan-1-ol.

Route 3: Laboratory-Scale Reduction of β-Alanine

For laboratory-scale synthesis, the reduction of the readily available and inexpensive amino acid, β-alanine (3-aminopropanoic acid), is a common and reliable method. This route typically employs powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes.

Reaction Scheme
Causality Behind Experimental Choices

Carboxylic acids are generally resistant to reduction by milder agents like sodium borohydride. [5]Therefore, a strong hydride donor such as LiAlH₄ is required. [1][6]The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent the violent reaction of LiAlH₄ with protic solvents. An aqueous workup is necessary to quench the excess hydride reagent and to hydrolyze the intermediate aluminum alkoxide complex to liberate the final product. Borane-THF complex (BH₃·THF) is an alternative reducing agent that is also effective for the reduction of carboxylic acids and may offer a milder reaction profile in some cases. [7]

Experimental Protocol: LiAlH₄ Reduction

Materials:

  • 3-Aminopropanoic acid (β-alanine)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate, anhydrous

  • Deionized water

Procedure:

  • A three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of β-alanine in anhydrous THF is added dropwise via the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC or IR spectroscopy).

  • The reaction is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water.

  • The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed thoroughly with THF.

  • The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield 3-aminopropan-1-ol. Purification can be achieved by vacuum distillation.

Yields for this method are typically in the range of 75-90%.

Workflow Diagram

start Start prepare_lah Prepare LiAlH₄ Suspension in THF start->prepare_lah add_alanine Add β-Alanine Solution Dropwise at 0°C prepare_lah->add_alanine reflux Reflux Reaction Mixture add_alanine->reflux quench Quench with H₂O and NaOH Solution at 0°C reflux->quench filter Filter Aluminum Salts quench->filter dry_concentrate Dry and Concentrate Filtrate filter->dry_concentrate purify Vacuum Distillation dry_concentrate->purify product 3-Aminopropan-1-ol purify->product end End product->end

Caption: Workflow for the LiAlH₄ reduction of β-alanine.

Route 4: The Hydroformylation Approach

A more modern and modular approach involves the hydroformylation of an N-protected allylamine derivative, such as N-allylacetamide. This reaction introduces a formyl group, which can then be reduced to the primary alcohol. This route offers opportunities for asymmetric synthesis if chiral ligands are employed in the hydroformylation step. [8]

Reaction Scheme
Causality Behind Experimental Choices

Hydroformylation is a powerful C-C bond-forming reaction catalyzed by transition metals, most commonly rhodium. [9]The choice of phosphine ligands is crucial for controlling the regioselectivity (linear vs. branched aldehyde). For the synthesis of 3-aminopropan-1-ol precursors, high selectivity for the linear aldehyde is desired. The resulting amino aldehyde can then be reduced to the amino alcohol using standard reducing agents like sodium borohydride or through catalytic hydrogenation.

Experimental Protocol: Two-Step Hydroformylation and Reduction

Step 1: Hydroformylation of N-allylacetamide

Materials:

  • N-allylacetamide

  • Rhodium catalyst (e.g., Rh(acac)(CO)₂)

  • Phosphine ligand (e.g., triphenylphosphine)

  • Toluene

  • Syngas (CO/H₂ mixture)

Procedure:

  • In a high-pressure autoclave, N-allylacetamide, the rhodium catalyst, and the phosphine ligand are dissolved in toluene.

  • The autoclave is sealed, purged, and pressurized with syngas (typically 1:1 CO/H₂, 20-50 bar).

  • The mixture is heated to 80-100 °C with stirring for several hours.

  • After cooling and depressurizing, the solvent is removed under reduced pressure to yield the crude N-(3-oxopropyl)acetamide.

Step 2: Reduction and Deprotection

Materials:

  • Crude N-(3-oxopropyl)acetamide

  • Sodium borohydride

  • Methanol

  • Aqueous HCl

Procedure:

  • The crude amino aldehyde is dissolved in methanol and cooled to 0 °C.

  • Sodium borohydride (excess) is added portion-wise.

  • The reaction is stirred until the reduction is complete (monitored by TLC).

  • The reaction is quenched by the addition of aqueous HCl, which also serves to hydrolyze the amide protecting group.

  • The mixture is heated to reflux to complete the hydrolysis.

  • After cooling, the mixture is basified with a strong base (e.g., NaOH) and extracted with an organic solvent.

  • The organic extracts are dried and concentrated to yield 3-aminopropan-1-ol.

Workflow Diagram

cluster_0 Step 1: Hydroformylation cluster_1 Step 2: Reduction & Deprotection hf_start Start hf_charge Charge Autoclave with N-allylacetamide, Rh catalyst, and Ligand in Toluene hf_start->hf_charge hf_pressurize Pressurize with Syngas (CO/H₂) hf_charge->hf_pressurize hf_heat Heat to 80-100°C hf_pressurize->hf_heat hf_product Crude N-(3-oxopropyl)acetamide hf_heat->hf_product rd_dissolve Dissolve Crude Aldehyde in Methanol hf_product->rd_dissolve rd_start Start rd_start->rd_dissolve rd_reduce Reduce with NaBH₄ rd_dissolve->rd_reduce rd_hydrolyze Hydrolyze Amide with Aqueous HCl rd_reduce->rd_hydrolyze rd_workup Basify and Extract rd_hydrolyze->rd_workup rd_product 3-Aminopropan-1-ol rd_workup->rd_product

Caption: Two-step workflow for the synthesis of 3-aminopropan-1-ol via hydroformylation.

Safety, Cost, and Scalability Considerations

  • Catalytic Hydrogenation: This route is highly scalable and cost-effective for large-scale production. The main safety concerns are the handling of flammable hydrogen gas under high pressure and the pyrophoric nature of Raney Nickel catalyst. [10]* Reduction of Nitroalkanol: Catalytic transfer hydrogenation is generally safer than high-pressure hydrogenation, making it suitable for laboratory and pilot-scale synthesis. The cost is largely dependent on the price of the starting nitroalkanol.

  • Reduction of β-Alanine: The use of LiAlH₄ presents significant safety challenges, including its high reactivity with water and pyrophoric nature, which can make large-scale reactions problematic. [1]While β-alanine is inexpensive, the cost of the hydride reagent and the solvent volume required can be considerable.

  • Hydroformylation-Reduction: This route is generally more expensive due to the cost of the rhodium catalyst and ligands. The handling of carbon monoxide and high-pressure equipment also requires specialized infrastructure. However, its modularity and potential for asymmetric synthesis can be highly valuable in a research and development context.

Conclusion

The synthesis of 3-aminopropan-1-ol can be achieved through several effective routes, each with its own set of advantages and disadvantages. For large-scale industrial production, the catalytic hydrogenation of 3-aminopropionitrile remains the most economically viable and established method. For laboratory-scale synthesis, the reduction of β-alanine with LiAlH₄ or borane complexes offers a reliable and high-yielding alternative, provided that the appropriate safety precautions are taken. The reduction of 3-nitropropan-1-ol and the hydroformylation of allyl amides represent valuable alternative strategies, particularly when seeking to avoid nitriles or to explore asymmetric variations. The selection of the optimal synthetic route will ultimately depend on a careful consideration of the desired scale, available resources, and the specific safety and economic constraints of the project.

References

  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

  • Google Patents. Method for the hydrogenation of nitriles to primary amines. US4375003A.
  • Organic Syntheses. Raney Nickel Catalyst. [Link]

  • Chemical Communications (RSC Publishing). Selective hydroformylation of N-allylacetamide in an inverted aqueous two-phase catalytic system, enabling a short synthesis of melatonin. [Link]

  • Pharmaguideline. Metal Hydrid Reduction (NaBH4 and LiAlH4). [Link]

  • PubMed. LiAlH4: From Stoichiometric Reduction to Imine Hydrogenation Catalysis. [Link]

  • The Journal of Organic Chemistry. Iron-Catalyzed Hydrogen Transfer Reduction of Nitroarenes with Alcohols: Synthesis of Imines and Aza Heterocycles. [Link]

  • Google Patents. Reduction of amino acids in the presence of boron trifluoride. US3935280A.
  • R Discovery. Selective hydroformylation of N-allylacetamide in an inverted aqueous two-phase catalytic system, enabling a short synthesis of melatonin. [Link]

  • MDPI. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. [Link]

  • Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Borane & Borane Complexes. [Link]

  • Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Semantic Scholar. Hydrogenation of Adiponitrile to Hexamethylenediamine over Raney Ni and Co Catalysts. [Link]

  • Ursinus Digital Commons. Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. [Link]

  • Google Patents. Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. US5777166A.
  • ScienceDirect. Catalytic transfer hydrogenation: o-nitro anisole to o-anisidine, some process development aspects. [Link]

  • MDPI. Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). A metal-free protocol for the preparation of amines using ammonia borane under mild conditions. [Link]

  • PMC. Enantioselective Hydroformylation of N-Vinyl Carboxamides, Allyl Carbamates and Allyl Ethers Using Chiral Diazaphospholane Ligands. [Link]

  • ResearchGate. Synthesis of 3-aminopropyl(aminoalkoxy)trisiloxanes. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • International Transaction Journal of Engineering, Management, & Applied Sciences & Technologies. DFT Studies of Amide Reduction by Borane and Alane: Structural Stability and Reaction Mechanisms. [Link]

  • Google Patents. Preparation method of 3-amino-1,2-propanediol. CN104610074A.
  • Google Patents. Process for preparing and purifying 3-aminopropanol. US20120149903A1.
  • MDPI. Recent Advances in Heterogeneous Hydroformylation at Metal–Oxide Interfaces. [Link]

  • Google Patents. Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. US6846957B2.

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Comparative

A Comparative Analysis of the Biological Activity of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol and its Analogs: A Guide for Preclinical Research

This guide provides a comprehensive framework for the comparative evaluation of the biological activity of the novel compound 3-{[(2,6-difluorophenyl)methyl]amino}propan-1-ol and its structurally related analogs. The str...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the comparative evaluation of the biological activity of the novel compound 3-{[(2,6-difluorophenyl)methyl]amino}propan-1-ol and its structurally related analogs. The strategic incorporation of a difluorophenyl moiety suggests a potential for interaction with key biological targets within the central nervous system (CNS). This document outlines a systematic approach to elucidating the pharmacological profile of this chemical series, with a focus on its potential as a modulator of monoamine neurotransmitter systems.

The core hypothesis is that the unique structural attributes of 3-{[(2,6-difluorophenyl)methyl]amino}propan-1-ol, particularly the halogen substitution pattern on the phenyl ring, may confer high affinity and selectivity for monoamine transporters, such as the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Dysfunction of these transporters is implicated in a range of neuropsychiatric disorders, making them attractive targets for therapeutic intervention.

This guide will detail the requisite in vitro and in vivo studies to build a robust structure-activity relationship (SAR) profile for this compound series. The experimental designs described herein are intended to provide a clear path to identifying lead candidates with promising therapeutic potential.

Part 1: In Vitro Characterization of Monoamine Transporter Inhibition

The initial phase of characterization will focus on determining the affinity and potency of 3-{[(2,6-difluorophenyl)methyl]amino}propan-1-ol and its analogs at the primary monoamine transporters. Radioligand binding and uptake inhibition assays are the gold standard for this purpose, providing a detailed biochemical fingerprint for each compound.[1][2]

Experimental Workflow: In Vitro Assays

cluster_0 In Vitro Screening Cascade start Compound Library (Parent & Analogs) binding_assay Radioligand Binding Assays (SERT, NET, DAT) start->binding_assay Primary Screen uptake_assay Synaptosomal Uptake Inhibition Assays ([3H]-5-HT, [3H]-NE, [3H]-DA) binding_assay->uptake_assay Functional Confirmation mao_assay MAO-A & MAO-B Inhibition Assay uptake_assay->mao_assay Selectivity Profiling data_analysis Data Analysis (Ki & IC50 Determination) mao_assay->data_analysis sar Structure-Activity Relationship (SAR) Elucidation data_analysis->sar

Caption: Workflow for in vitro characterization.

Protocol 1: Radioligand Binding Assays

This protocol determines the binding affinity (Ki) of the test compounds for SERT, NET, and DAT.

Methodology:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human SERT, NET, or DAT.[1] Alternatively, rodent brain tissue homogenates can be used.[3]

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a specific radioligand ([³H]citalopram for SERT, [³H]nisoxetine for NET, or [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

  • Incubation: Incubate at a specified temperature and duration to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.[3]

Protocol 2: Synaptosomal Monoamine Uptake Inhibition Assays

This assay measures the functional potency (IC50) of the compounds to inhibit the uptake of neurotransmitters into synaptosomes.[4]

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compounds.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a mixture of radiolabeled ([³H]-serotonin, [³H]-norepinephrine, or [³H]-dopamine) and unlabeled neurotransmitter.

  • Incubation: Incubate at 37°C for a short period.

  • Termination and Filtration: Stop the uptake by rapid filtration and wash with ice-cold buffer.

  • Quantification: Measure the amount of radiolabel taken up by the synaptosomes using a scintillation counter.

  • Data Analysis: Determine the IC50 values by non-linear regression analysis.

Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay

To assess for off-target effects, the inhibitory activity of the compounds against MAO-A and MAO-B will be evaluated.

Methodology:

  • Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.

  • Assay Principle: A common method utilizes a substrate that is converted by MAO into a product that can be detected spectrophotometrically or fluorometrically.[][6]

  • Procedure: Incubate the MAO enzyme with the test compound before adding the substrate.

  • Detection: Measure the rate of product formation.

  • Data Analysis: Calculate the IC50 values for MAO-A and MAO-B inhibition.

Data Summary and Comparison

The in vitro data for 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol and its analogs should be compiled into a table for clear comparison.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)[³H]-5-HT Uptake IC50 (nM)[³H]-NE Uptake IC50 (nM)[³H]-DA Uptake IC50 (nM)MAO-A IC50 (µM)MAO-B IC50 (µM)
Parent Compound DataDataDataDataDataDataDataData
Analog 1DataDataDataDataDataDataDataData
Analog 2DataDataDataDataDataDataDataData
...DataDataDataDataDataDataDataData

Part 2: In Vivo Behavioral Pharmacology

Compounds demonstrating potent and selective in vitro activity will be advanced to in vivo behavioral models to assess their potential antidepressant and anxiolytic effects.

Experimental Workflow: In Vivo Studies

cluster_1 In Vivo Behavioral Assessment lead_compounds Lead Compounds from In Vitro Screen pk_studies Pharmacokinetic Studies (Brain Penetration) lead_compounds->pk_studies Pre-requisite antidepressant_models Antidepressant Models (Forced Swim Test, Tail Suspension Test) pk_studies->antidepressant_models anxiolytic_models Anxiolytic Models (Elevated Plus Maze, Light-Dark Box) pk_studies->anxiolytic_models locomotor_activity Locomotor Activity Assessment antidepressant_models->locomotor_activity Confounding Factor Check final_analysis Efficacy & Side Effect Profile antidepressant_models->final_analysis anxiolytic_models->locomotor_activity Confounding Factor Check anxiolytic_models->final_analysis locomotor_activity->final_analysis

Caption: Workflow for in vivo behavioral testing.

Protocol 4: Forced Swim Test (FST)

The FST is a widely used model to screen for antidepressant activity.[7][8]

Methodology:

  • Animals: Use male mice or rats.

  • Acclimation: Acclimate the animals to the testing room.

  • Drug Administration: Administer the test compound, a positive control (e.g., fluoxetine), or vehicle via an appropriate route (e.g., intraperitoneal or oral).

  • Test Session: Place the animal in a cylinder of water from which it cannot escape.

  • Behavioral Scoring: Record the duration of immobility during the last few minutes of the test.

  • Data Analysis: A significant decrease in immobility time compared to the vehicle group suggests antidepressant-like activity.

Protocol 5: Tail Suspension Test (TST)

The TST is another common model for assessing antidepressant potential.[8][9]

Methodology:

  • Animals: Typically performed in mice.

  • Procedure: Suspend the mouse by its tail using adhesive tape.

  • Behavioral Scoring: Measure the total duration of immobility over a set period.

  • Data Analysis: A reduction in immobility time indicates a potential antidepressant effect.

Protocol 6: Elevated Plus Maze (EPM)

The EPM is a standard test for evaluating anxiolytic-like effects.[7][10]

Methodology:

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Procedure: Place the animal in the center of the maze and allow it to explore freely for a set time.

  • Behavioral Measures: Record the time spent in and the number of entries into the open and closed arms.

  • Data Analysis: An increase in the time spent in the open arms and the number of open-arm entries is indicative of an anxiolytic effect.

Data Summary and Comparison
CompoundDose (mg/kg)Forced Swim Test (% decrease in immobility)Tail Suspension Test (% decrease in immobility)Elevated Plus Maze (% increase in open arm time)Locomotor Activity (change from baseline)
Parent Compound DataDataDataDataData
Analog 1DataDataDataDataData
Analog 2DataDataDataDataData
...DataDataDataDataData

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

The collective data from the in vitro and in vivo studies will be crucial for establishing a clear SAR. The 2,6-difluoro substitution on the phenyl ring is a key structural feature. Analogs should be designed to probe the importance of:

  • Fluorine Position: Compare with 2,4-difluoro, 3,5-difluoro, and mono-fluoro analogs. The literature suggests that the position of fluorine can significantly impact activity.[11]

  • Linker Length: Vary the length of the propanolamine chain.

  • Amine Substitution: Investigate the effect of N-methylation or other small alkyl substitutions.

  • Hydroxyl Group: Explore the impact of its removal or replacement.

By systematically modifying the structure of 3-{[(2,6-difluorophenyl)methyl]amino}propan-1-ol and evaluating the biological activity of the resulting analogs, a comprehensive SAR can be developed. This will guide the rational design of more potent and selective compounds, ultimately leading to the identification of a preclinical candidate with an optimal pharmacological profile.

Conclusion

This guide provides a robust, multi-tiered strategy for the thorough evaluation of 3-{[(2,6-difluorophenyl)methyl]amino}propan-1-ol and its analogs. By following the outlined experimental protocols, researchers can effectively characterize the in vitro and in vivo pharmacological properties of this novel chemical series. The resulting data will be instrumental in elucidating the structure-activity relationships and identifying promising lead compounds for further development as potential therapeutics for CNS disorders.

References

  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Horta, A., Golenia, L., Hellsberg, E., ... & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 755. [Link]

  • Hossain, M. F., Siddique, A. B., Rahman, S. M. A., & Alam, M. R. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 437-446. [Link]

  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Horta, A., Golenia, L., Hellsberg, E., ... & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11. [Link]

  • Dhir, A., & Kulkarni, S. K. (2021). Animal Models of Depression: What Can They Teach Us about the Human Disease?. International Journal of Molecular Sciences, 22(2), 879. [Link]

  • Li, Y., Li, S., Wang, M., Wu, Y., & Yang, J. (2018). Evaluation of the Anxiolytic and Antidepressant Activities of the Aqueous Extract from Camellia euphlebia Merr. ex Sealy in Mice. Evidence-Based Complementary and Alternative Medicine, 2018, 8493679. [Link]

  • Kumar, A., & Singh, A. (2024). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. Journal of Drug Delivery and Therapeutics, 14(3), 154-162. [Link]

  • Janghel, V., Rathrey, P., & Sharma, S. (2021). Models to Evaluate Anti-Anxiety Effect. Research and Reviews: A Journal of Pharmacology, 11(2), 1-6. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Gifford Bioscience. Cellular Uptake and Release Assays Protocol. [Link]

  • Schlessinger, A., Wittwer, M. B., Dahlin, J. L., & Khuri, F. R. (2020). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology, 11, 571. [Link]

  • Sitte, H. H., & Freissmuth, M. (2021). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Methods in Molecular Biology (Vol. 2274, pp. 25-45). Springer US. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Zwartsen, A., Verboven, A., van Kleef, R. G., & Hondebrink, L. (2017). Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay. Toxicology in Vitro, 45(Pt 1), 60-71. [Link]

  • Khan, H., Aschner, M., & D'Onofrio, G. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. International Journal of Molecular Sciences, 24(21), 15886. [Link]

  • Schweri, M. M., de Costa, B. R., & Rice, K. C. (1995). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET by HD-205 and HD-206. Synapse, 21(2), 179-183. [Link]

  • Cyprotex. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • Reith, M. E. A. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 65, 12.11.1-12.11.18. [Link]

  • MySkinRecipes. 2-Amino-3-(2,6-difluorophenyl)-1-propanol. [Link]

  • MySkinRecipes. 2-Amino-3-(2,6-difluorophenyl)-1-propanol. [Link]

  • Wu, J., Ji, C., & Xu, F. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Chemical Engineering and Technology, 7(2), 103-110. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Al-Obaid, A. M., & El-Azab, A. S. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 31(5), 1-33. [Link]

  • Adachi, K., Mishina, T., Sasaki, S., & Fujita, T. (1995). Design, synthesis, and structure-activity relationships of 2-substituted-2-amino-1,3-propanediols: Discovery of a novel immunosuppressant, FTY720. Bioorganic & Medicinal Chemistry Letters, 5(8), 853-856. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Al-Obaid, A. M., & El-Azab, A. S. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 31(5), 1-33. [Link]

  • Chu, D. T., Fernandes, P. B., Maleczka, R. E., Jr, Nordeen, C. W., & Pernet, A. G. (1987). Synthesis and structure-activity relationship of 1-aryl-6,8-difluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 30(3), 504-509. [Link]

  • NextSDS. 3-AMINO-3-(2,6-DIFLUORO-PHENYL)-PROPAN-1-OL. [Link]

  • MeSH Trace. [Link]

  • Google Patents. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

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Validation

A Comparative Guide to the Validation of an HPLC Method for the Quantification of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol

Introduction In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quan...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantification of active pharmaceutical ingredients (APIs), related substances, and impurities. However, the generation of reliable and reproducible data is contingent upon the rigorous validation of the analytical method. This guide provides a comprehensive, in-depth analysis of the validation process for a specific reversed-phase HPLC (RP-HPLC) method developed for the quantification of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol, a key intermediate in the synthesis of various pharmaceutical agents.

This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind each experimental choice, offering a transparent and self-validating framework. The methodologies and acceptance criteria are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the validation of analytical procedures. Through this lens, we will compare the performance of this method against established benchmarks, supported by a complete set of experimental data.

The Analytical Challenge and the Proposed Chromatographic Solution

The analyte, 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol, possesses a combination of a polar propanolamine side chain and a non-polar difluorophenyl group. This amphiphilic nature requires a chromatographic system that can provide adequate retention and sharp, symmetrical peaks. A reversed-phase method was selected as the most appropriate approach.

Proposed HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 263 nm
Run Time 10 minutes

The choice of a C18 column provides a non-polar stationary phase for effective retention of the difluorophenyl moiety. The acidic phosphate buffer (pH 3.0) ensures the protonation of the secondary amine, leading to a consistent ionic state and minimizing peak tailing. Acetonitrile was chosen as the organic modifier due to its low UV cutoff and excellent solubilizing properties for the analyte. A detection wavelength of 263 nm was selected based on the UV absorbance maximum of the difluorophenyl chromophore.

The Validation Workflow: A Systematic Approach

The validation of an analytical method is a structured process designed to demonstrate its suitability for the intended purpose. The following diagram illustrates the logical flow of the validation parameters addressed in this guide.

HPLC Validation Workflow Start Method Development Specificity Specificity / Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy / Trueness Linearity->Accuracy Precision Precision Accuracy->Precision Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness End Validated Method Robustness->End

Caption: A flowchart illustrating the sequential and interconnected nature of HPLC method validation parameters.

In-Depth Analysis of Validation Parameters

Specificity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. In the context of drug substance analysis, this often involves demonstrating the separation of the main compound from its potential process impurities and degradation products.

Experimental Protocol:

  • Prepare a solution of the 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol reference standard.

  • Prepare solutions of known related substances and potential impurities.

  • Prepare a mixed solution containing the analyte and all potential interfering compounds.

  • Subject a solution of the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

  • Inject all solutions into the HPLC system and evaluate the chromatograms for the resolution between the analyte peak and any other peaks.

Results and Comparison:

The method demonstrated excellent specificity. The analyte peak was well-resolved from all known impurities and degradation products. Peak purity analysis using a photodiode array (PDA) detector confirmed that the analyte peak was spectrally homogeneous, with no co-eluting peaks.

PeakRetention Time (min)Resolution (from Analyte)
Impurity A3.83.5
Analyte 5.2 -
Impurity B6.54.1
Degradant 17.15.8
Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a stock solution of the analyte reference standard.

  • Perform serial dilutions to prepare at least five concentration levels, typically ranging from 80% to 120% of the target concentration.

  • Inject each concentration level in triplicate.

  • Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

Results and Comparison:

The method exhibited excellent linearity over the concentration range of 80 µg/mL to 120 µg/mL. The correlation coefficient was greater than 0.999, indicating a strong linear relationship.

Concentration (µg/mL)Mean Peak Area (n=3)
80801,234
90902,567
1001,003,890
1101,104,123
1201,205,456

Linear Regression Analysis:

ParameterValueAcceptance Criterion
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept 1,234Close to zero
Slope 10,021-
Accuracy

Accuracy, or trueness, refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix or by comparing the results to a well-characterized reference material.

Experimental Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Results and Comparison:

The method demonstrated high accuracy, with mean recovery values between 98.0% and 102.0% at all concentration levels.

Spiked Concentration (µg/mL)Mean Measured Concentration (µg/mL, n=3)Mean Recovery (%)Acceptance Criterion
8079.299.098.0 - 102.0%
100100.5100.598.0 - 102.0%
120118.899.098.0 - 102.0%
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Repeatability (Intra-assay Precision):

This assesses the precision over a short interval of time under the same operating conditions.

Experimental Protocol:

  • Prepare six independent samples at 100% of the target concentration.

  • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the relative standard deviation (RSD) of the results.

Intermediate Precision:

This evaluates the method's precision when subjected to random events within a laboratory, such as different days, different analysts, or different equipment.

Experimental Protocol:

  • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different HPLC system.

  • Compare the results from both sets of experiments.

Results and Comparison:

The method proved to be highly precise, with RSD values well within the acceptable limits.

Precision LevelParameterResultAcceptance Criterion
Repeatability RSD of 6 preparations0.8%≤ 2.0%
Intermediate Precision RSD of 12 preparations (Day 1 & 2)1.2%≤ 2.0%
Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

These parameters are often determined based on the signal-to-noise ratio (S/N).

  • Determine the concentration of the analyte that yields a signal-to-noise ratio of approximately 3:1 for LOD.

  • Determine the concentration of the analyte that yields a signal-to-noise ratio of approximately 10:1 for LOQ.

  • Inject solutions at these concentrations to confirm the S/N ratio and to demonstrate that the LOQ can be quantified with acceptable precision.

Results and Comparison:

ParameterBased on S/NResult (µg/mL)
LOD 3:10.1
LOQ 10:10.3
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a sample under each modified condition.

  • Evaluate the impact of these changes on the results, particularly the analyte's retention time, peak area, and peak symmetry.

Results and Comparison:

The method was found to be robust with respect to minor variations in the tested parameters.

Parameter VariedVariationImpact on Results
Flow Rate ± 0.1 mL/minRetention time shift, but resolution maintained.
Mobile Phase pH ± 0.2 unitsMinor shift in retention time, no significant impact on peak shape.
Column Temperature ± 2 °CMinor shift in retention time.
Acetonitrile Content ± 2%Shift in retention time, but separation was not compromised.

Overall Method Performance and Comparison

The validation data presented in this guide unequivocally demonstrates that the developed RP-HPLC method is suitable for its intended purpose: the accurate and precise quantification of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol. The method meets all the acceptance criteria set forth by the ICH Q2(R1) guideline.

The performance of this method is comparable to, and in some aspects exceeds, that of typical HPLC methods used for the quality control of pharmaceutical intermediates. The high degree of specificity, linearity, accuracy, and precision ensures the generation of reliable data that can be confidently used for decision-making in a regulated environment. The established robustness provides an added layer of assurance for the method's long-term performance.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Bansal, S. K., & Layloff, T. (2007). Guidance for Industry: Bioanalytical Method Validation. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM). [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • United States Pharmacopeia. (2021).
  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis: Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization.
Comparative

Cross-reactivity studies of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol with other receptors

An Objective Comparison of the Receptor Cross-Reactivity Profile of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol A Senior Application Scientist's Guide to In-Depth Technical Evaluation In the landscape of modern drug...

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Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison of the Receptor Cross-Reactivity Profile of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol

A Senior Application Scientist's Guide to In-Depth Technical Evaluation

In the landscape of modern drug discovery, the characterization of a novel chemical entity extends beyond its primary therapeutic target. A thorough understanding of a compound's interactions with a wide array of biological targets is paramount for predicting its safety profile and uncovering potential polypharmacology. This guide provides a comprehensive framework for conducting cross-reactivity studies on the novel compound 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol, hereafter referred to as "Compound X".

For the purpose of this illustrative guide, we will hypothesize that Compound X has been designed as a ligand for a specific G-protein coupled receptor (GPCR), a common target class in drug development.[1][2] The principles and methodologies detailed herein are, however, broadly applicable to compounds targeting other receptor families. Our focus will be on establishing a robust, self-validating experimental workflow that provides a clear and objective comparison of Compound X's performance against alternative biological targets.

Part 1: The Strategic Design of a Cross-Reactivity Screening Cascade

The initial step in assessing the selectivity of Compound X is to design a logical and tiered screening strategy. This approach allows for efficient resource allocation by beginning with broad panels and progressing to more focused and complex assays for hits of interest.

A typical screening cascade begins with a broad panel of binding assays to identify potential off-target interactions. Any significant binding interactions are then followed up with functional assays to determine if the binding event translates into a biological response (agonist, antagonist, or inverse agonist activity).

Below is a visual representation of a typical cross-reactivity screening workflow:

Screening Workflow CompoundX Compound X PrimaryTarget Primary Target Assay (Binding & Functional) CompoundX->PrimaryTarget BroadPanel Broad Panel Radioligand Binding Assays (~50-100 receptors) CompoundX->BroadPanel DataAnalysis Data Analysis & Selectivity Profiling PrimaryTarget->DataAnalysis FunctionalAssays Functional Assays for Hits (e.g., cAMP, Ca2+ flux) BroadPanel->FunctionalAssays Binding Hits IonChannel Ion Channel Panel (e.g., hERG) BroadPanel->IonChannel Binding Hits KinasePanel Kinase Panel (Optional, based on structure) BroadPanel->KinasePanel Binding Hits FunctionalAssays->DataAnalysis IonChannel->DataAnalysis KinasePanel->DataAnalysis SAR Structure-Activity Relationship (SAR) & Lead Optimization DataAnalysis->SAR

Caption: A tiered workflow for assessing the cross-reactivity of a novel compound.

Part 2: Core Methodologies for Off-Target Liability Assessment

The foundation of a reliable cross-reactivity study lies in the selection and execution of appropriate experimental assays. Here, we detail the protocols for two of the most critical assay types: radioligand binding assays and functional second messenger assays.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[3] They are robust, sensitive, and can be configured for high-throughput screening.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate at low speed to remove debris.

    • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay). Store at -80°C.[4]

  • Assay Setup (96-well format):

    • To each well, add:

      • 50 µL of diluted Compound X (at various concentrations, typically in duplicate).

      • 50 µL of a known radioligand for the target receptor (at a fixed concentration, usually at or near its Kd).

      • 100 µL of the membrane preparation.

    • Include control wells for:

      • Total binding: No competing compound.

      • Non-specific binding: A high concentration of a known, unlabeled ligand for the target receptor.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C).

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.[4][5]

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the logarithm of the competitor (Compound X) concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Compound X that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Determining Biological Activity

Identifying a binding interaction is only the first step. A functional assay is necessary to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). The choice of functional assay depends on the signaling pathway of the receptor.[6] For many GPCRs, this involves measuring changes in second messengers like cyclic AMP (cAMP) or intracellular calcium.

Experimental Protocol: cAMP Accumulation Assay (for Gs or Gi-coupled receptors)

  • Cell Culture:

    • Use a cell line stably expressing the receptor of interest.

    • Plate the cells in a 96-well or 384-well plate and grow to near confluency.

  • Assay Procedure:

    • Wash the cells with a serum-free medium or assay buffer.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For antagonist mode: Add varying concentrations of Compound X and incubate for a short period. Then, add a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC80).

    • For agonist mode: Add varying concentrations of Compound X.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • Plot the measured signal (e.g., HTRF ratio) against the logarithm of the Compound X concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Part 3: Comparative Data Analysis and Interpretation

The ultimate goal of these studies is to generate a selectivity profile for Compound X. This is best represented in a tabular format that allows for a direct comparison of its potency at the primary target versus a panel of off-target receptors.

Table 1: Hypothetical Cross-Reactivity Profile of Compound X

Receptor TargetClassBinding Affinity (Ki, nM)Functional Activity (IC50/EC50, nM)Functional Mode
Hypothetical Primary Target GPCR 5.2 10.8 Antagonist
Adrenergic α1AGPCR>10,000>10,000-
Adrenergic β2GPCR8,500>10,000-
Dopamine D2GPCR1,2002,500Antagonist
Serotonin 5-HT1AGPCR7501,500Antagonist
Serotonin 5-HT2BGPCR98210Agonist
Muscarinic M1GPCR>10,000>10,000-
Histamine H1GPCR4,300>10,000-
hERGIon Channel2,5005,000Blocker

Interpretation of the Selectivity Profile:

The hypothetical data in Table 1 indicates that Compound X is a potent antagonist of its primary target. However, it also shows significant activity at the serotonin 5-HT2B receptor as an agonist, with a Ki value only ~19-fold higher than its primary target. This level of off-target activity would warrant further investigation, as 5-HT2B agonism has been associated with cardiac valvulopathy. The activity at the hERG channel, while weaker, is also a critical finding, as hERG blockade can lead to cardiac arrhythmias.[7]

The following diagram illustrates the potential for signaling pathway cross-talk based on our hypothetical data:

Signaling Pathway Crosstalk cluster_primary Primary Target Pathway cluster_offtarget Off-Target Pathway CompoundX Compound X PrimaryTarget Primary Target (e.g., Gq-coupled) CompoundX->PrimaryTarget Antagonizes OffTarget 5-HT2B Receptor (Gq-coupled) CompoundX->OffTarget Activates (Agonist) PLC Phospholipase C (PLC) PrimaryTarget->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC Signaling IP3_DAG->Ca_PKC TherapeuticEffect Desired Therapeutic Effect Ca_PKC->TherapeuticEffect PLC2 Phospholipase C (PLC) OffTarget->PLC2 Activates IP3_DAG2 IP3 / DAG PLC2->IP3_DAG2 Ca_PKC2 Ca2+ / PKC Signaling IP3_DAG2->Ca_PKC2 AdverseEffect Potential Adverse Effect (e.g., Valvulopathy) Ca_PKC2->AdverseEffect

Caption: Hypothetical signaling cross-talk of Compound X.

Conclusion

The comprehensive cross-reactivity profiling of a novel compound like 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol is a non-negotiable aspect of preclinical drug development. By employing a systematic and tiered approach that combines high-throughput binding assays with targeted functional studies, researchers can build a detailed selectivity profile. This profile is not only crucial for identifying potential safety liabilities but also for elucidating the full pharmacological mechanism of the compound. The insights gained from these studies are invaluable for guiding lead optimization efforts and increasing the probability of success in clinical development.

References

  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

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  • Predicting Cross-Reactivity and Antigen Specificity of T Cell Receptors - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Pharmacological studies of 3-[bis(3,3-diphenylpropyl)-amino]-propan-1-ol hydrochloride, (PF-244), a new cerebral vasodilator - PubMed. (1975). PubMed. [Link]

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  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]

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  • Atropisomeric property of 1-(2,6-difluorobenzyl)-3-[(2R)-amino-2-phenethyl]-5-(2-fluoro-3-methoxyphenyl)-6-methyluracil - PubMed. (2005). PubMed. [Link]

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  • Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist - ResearchGate. (n.d.). ResearchGate. [Link]

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Validation

Enantioselective Synthesis of Chiral 2,6-Difluorophenyl Amino Alcohols: A Methodological Comparison Guide

Executive Summary & Structural Clarification As a Senior Application Scientist, maintaining rigorous scientific integrity is paramount. Upon structural analysis, the exact IUPAC nomenclature provided—3-{[(2,6-Difluorophe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Clarification

As a Senior Application Scientist, maintaining rigorous scientific integrity is paramount. Upon structural analysis, the exact IUPAC nomenclature provided—3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol—describes an achiral secondary amine (N-(2,6-difluorobenzyl)-3-aminopropan-1-ol). Enantioselective synthesis is fundamentally inapplicable to a molecule lacking a stereogenic center.

However, in pharmaceutical development (particularly for kinase inhibitors and calcimimetics), such nomenclature often contains an omitted methyl group indicative of its chiral benzylic homologue[1]. Therefore, to provide a scientifically valid and actionable comparison guide, this protocol evaluates the enantioselective synthesis of the true chiral target: (R)- and (S)-3-{[1-(2,6-Difluorophenyl)ethyl]amino}propan-1-ol .

This guide objectively compares the two state-of-the-art platforms for synthesizing this chiral core: Chemocatalytic Asymmetric Reductive Amination (ARA) and Biocatalytic ω-Transamination .

Pathway A Target Analysis: Achiral Precursor B Structural Correction: 1-(2,6-Difluorophenyl)ethyl Homologue A->B Identify Stereocenter C Route A: Asymmetric Reductive Amination (Ir/Ru) B->C Chemocatalysis D Route B: Biocatalytic ω-Transaminase B->D Biocatalysis E (R)- or (S)-Chiral Amine Core C->E H2, Chiral Ligand D->E Amine Donor, PLP F N-Alkylation with 3-chloropropan-1-ol E->F Chain Extension G Final Chiral Product: 3-{[1-(2,6-difluorophenyl)ethyl] amino}propan-1-ol F->G Final Assembly

Fig 1: Structural correction and dual-pathway synthesis overview for the chiral target.

Platform Comparison: Chemocatalysis vs. Biocatalysis

The synthesis of the chiral intermediate, 1-(2,6-difluorophenyl)ethan-1-amine, dictates the overall stereochemistry of the final amino alcohol. We compare two divergent approaches.

Method A: Transition-Metal Catalyzed Asymmetric Reductive Amination (ARA)

ARA utilizes a chiral transition-metal complex (typically Iridium or Ruthenium) to directly reduce an in situ generated imine under hydrogen gas[2][3]. The causality behind the enantioselection lies in the steric environment created by chiral ligands (e.g., JosiPhos). These ligands restrict the rotational freedom of the metal-imine intermediate, forcing the hydride transfer to occur exclusively on one face (e.g., the Re-face) of the imine[3].

Method B: Biocatalytic ω-Transamination

Engineered ω-transaminases (ω-TAs) utilize Pyridoxal 5'-phosphate (PLP) to transfer an amino group from a sacrificial donor (like isopropylamine) to the prochiral ketone[4][5]. The enzyme's active site features a "large pocket" and a "small pocket". The bulky 2,6-difluorophenyl ring strictly binds to the large pocket, while the methyl group occupies the small pocket[6]. This rigid binding orientation exposes only one face of the ketone to the PLP-bound amine, ensuring near-perfect enantioselectivity (>99% ee)[7].

Quantitative Performance Data
Performance MetricChemocatalytic ARA (Ir/JosiPhos)Biocatalytic Transamination (ω-TA)
Enantiomeric Excess (ee) 94% – 96%> 99%
Overall Yield (Core) 82%88%
E-factor (Waste/Product) ~ 15 – 20< 10 (Aqueous system)
Catalyst Cost High (Precious metals, bespoke ligands)Low (Recombinant enzyme production)
Reaction Conditions 30–50 bar H₂, 50°C, Organic SolventsAtmospheric pressure, 30°C, Aqueous Buffer
Scalability Excellent (Continuous flow compatible)Excellent (Batch/Fed-batch)

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating critical in-process controls (IPCs) to verify causality and performance at each step.

Protocol A: Chemocatalytic ARA Workflow
  • Imine Formation: In a high-pressure Parr reactor, dissolve 1-(2,6-difluorophenyl)ethan-1-one (1.0 eq) and methanolic ammonia (5.0 eq) in anhydrous methanol. Stir at 25°C for 2 hours.

    • Causality: Excess ammonia drives the equilibrium toward the imine. Anhydrous conditions prevent premature hydrolysis.

  • Catalyst Activation: Under an argon atmosphere, pre-mix [Ir(COD)Cl]₂ (0.5 mol%) and (R,S)-JosiPhos (1.1 mol%). Stir for 30 minutes to ensure complete complexation.

  • Asymmetric Hydrogenation: Inject the catalyst solution into the reactor. Pressurize with H₂ gas to 50 bar and heat to 50°C.

    • Self-Validation: Monitor hydrogen uptake via a mass flow controller. A plateau in H₂ consumption indicates reaction completion.

  • IPC Check: Withdraw a 0.1 mL aliquot, vent, and analyze via Chiral SFC (Supercritical Fluid Chromatography). Proceed only if conversion is >98% and ee is >94%.

  • Alkylation: Concentrate the crude amine, dissolve in acetonitrile, and add K₂CO₃ (2.0 eq) and 3-chloropropan-1-ol (1.1 eq). Reflux for 12 hours to yield the final (R)- or (S)-3-{[1-(2,6-Difluorophenyl)ethyl]amino}propan-1-ol.

Protocol B: Biocatalytic Transamination Workflow
  • Buffer Preparation: Prepare a 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP and 1 M isopropylamine (amine donor).

  • Enzyme Loading: Add 5 g/L of the engineered (R)- or (S)-selective ω-transaminase (e.g., optimized Arthrobacter sp. variant)[5].

  • Substrate Addition: Add 1-(2,6-difluorophenyl)ethan-1-one (200 mM) dissolved in 5% v/v DMSO to aid solubility.

  • Equilibrium Shifting: Incubate at 30°C with continuous N₂ sparging.

    • Causality: Transamination is thermodynamically unfavorable. N₂ sparging physically removes the volatile acetone byproduct, driving the reaction forward via Le Chatelier's principle[8].

    • Self-Validation: Monitor ketone depletion via GC-FID. The reaction is complete when ketone levels fall below 1%.

  • Extraction & Alkylation: Adjust pH to 11.0 using NaOH, extract the chiral amine with MTBE, and proceed with the 3-chloropropan-1-ol alkylation step as described in Protocol A.

Biocatalysis K Prochiral Ketone: 1-(2,6-difluorophenyl)ethanone I Intermediate: Enzyme-PLP-Substrate Complex K->I Binds Large/Small Pockets E ω-Transaminase (PLP) Engineered Variant E->I Catalytic Assembly D Amine Donor: Isopropylamine D->E Donates NH2 to PLP P Chiral Amine Core: >99% ee I->P Stereoselective Transfer B Byproduct: Acetone (Removed via N2 sparging) I->B Equilibrium Shift

Fig 2: Biocatalytic Transamination Workflow demonstrating equilibrium shifting.

Conclusion & Recommendation

For the enantioselective synthesis of the 3-{[1-(2,6-Difluorophenyl)ethyl]amino}propan-1-ol scaffold, Biocatalytic ω-Transamination is the superior platform. While Chemocatalytic ARA provides excellent throughput, the biocatalytic route eliminates the need for high-pressure hydrogen and precious metals, achieves a superior E-factor, and guarantees an enantiomeric excess of >99% by leveraging the rigid active-site pockets of engineered transaminases.

References

  • [1] Nicotinamides as jak kinase modulators (Patent WO2012061428A2). Google Patents.

  • [2] Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews (ACS Publications).[Link]

  • [4] Application of ω-Transaminases in the Pharmaceutical Industry. Chemical Reviews (ACS Publications).[Link]

  • [7] Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI.[Link]

  • [5] Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. PMC (National Institutes of Health).[Link]

  • [3] Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination. ACS Catalysis (ACS Publications).[Link]

  • [8] Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Dove Medical Press.[Link]

  • [6] Transaminases for Green Chemistry: Recent Progress and Future Prospects. MBL.[Link]

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Comparative

Comparative efficacy of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol vs. known beta-blockers

An In-Depth Comparative Efficacy Analysis: 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol versus Conventional Beta-Blockers Introduction The therapeutic landscape for cardiovascular diseases has been significantly shap...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Efficacy Analysis: 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol versus Conventional Beta-Blockers

Introduction

The therapeutic landscape for cardiovascular diseases has been significantly shaped by the advent of beta-adrenergic receptor antagonists, commonly known as beta-blockers. These agents are fundamental in the management of conditions ranging from hypertension and angina pectoris to heart failure and arrhythmias. Their mechanism of action, the competitive inhibition of endogenous catecholamines at beta-adrenergic receptors, is well-established. However, the quest for novel agents with improved selectivity, better side-effect profiles, and enhanced efficacy continues to be a cornerstone of cardiovascular pharmacology.

This guide introduces a novel investigational compound, 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol, and outlines a comprehensive, multi-tiered experimental framework to rigorously evaluate its comparative efficacy against two well-established beta-blockers: propranolol, a non-selective beta-blocker, and metoprolol, a cardioselective (β1-selective) beta-blocker. The following sections will delve into the scientific rationale behind the necessary experiments, provide detailed protocols, and present hypothetical data to illustrate the potential pharmacological profile of this new chemical entity.

The Scientific Foundation: Beta-Adrenergic Signaling

Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors that are activated by the catecholamines epinephrine and norepinephrine. Upon activation, the receptor couples to a stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that mediates a variety of downstream physiological effects, including increased heart rate, contractility, and relaxation, as well as bronchodilation and metabolic effects. Beta-blockers exert their effects by competitively binding to these receptors, thereby preventing the actions of endogenous catecholamines.

cluster_cell_membrane Cell Membrane beta_receptor Beta-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts ATP to catecholamine Catecholamine (Epinephrine/Norepinephrine) catecholamine->beta_receptor Binds to atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Physiological Response (e.g., Increased Heart Rate) pka->cellular_response Leads to

Caption: Beta-Adrenergic Receptor Signaling Pathway.

Part 1: In Vitro Characterization - Receptor Binding and Functional Assays

The initial phase of characterization for any novel drug candidate involves in vitro assays to determine its fundamental pharmacological properties. These experiments are crucial for establishing the compound's affinity for its target receptor and its functional effect on downstream signaling.

Radioligand Binding Assays: Determining Receptor Affinity and Selectivity

Radioligand binding assays are a gold standard for quantifying the affinity of a drug for a specific receptor. In this context, we will assess the ability of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol to displace a radiolabeled ligand from β1 and β2-adrenergic receptors.

Experimental Protocol:

  • Membrane Preparation: Prepare cell membrane fractions from stable cell lines overexpressing human β1 and β2-adrenergic receptors.

  • Assay Buffer: Utilize a binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Radioligand: Use a non-selective, high-affinity radioligand such as [3H]-dihydroalprenolol ([3H]-DHA).

  • Competition Binding: Incubate the membrane preparations with a fixed concentration of [3H]-DHA and varying concentrations of the test compounds (3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol, propranolol, and metoprolol).

  • Incubation and Separation: Incubate at room temperature for 60-90 minutes to reach equilibrium. Separate bound from free radioligand by rapid filtration over glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 (concentration of the drug that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

start Start: Prepare Receptor Membranes add_radioligand Add Radiolabeled Ligand ([3H]-DHA) start->add_radioligand add_competitor Add Competitor (Test Compound) at Various Concentrations add_radioligand->add_competitor incubate Incubate to Reach Equilibrium add_competitor->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter measure Measure Radioactivity of Bound Ligand filter->measure analyze Data Analysis: Determine IC50 and Ki measure->analyze

Caption: Radioligand Competition Binding Assay Workflow.

Hypothetical Data Summary: Receptor Binding Affinity (Ki, nM)

Compoundβ1-Adrenergic Receptorβ2-Adrenergic ReceptorSelectivity (β1/β2)
3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol1.535.823.9
Propranolol2.11.80.86
Metoprolol5.6150.226.8
Functional Antagonism: Adenylyl Cyclase Activity Assay

To determine if the binding of the novel compound translates to functional antagonism, we will measure its effect on isoproterenol-stimulated cAMP production. Isoproterenol is a non-selective β-agonist that stimulates adenylyl cyclase activity.

Experimental Protocol:

  • Cell Culture: Use a cell line endogenously or recombinantly expressing β-adrenergic receptors (e.g., HEK293 cells).

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compounds for 15-30 minutes.

  • Stimulation: Stimulate the cells with a fixed concentration of isoproterenol (e.g., 1 µM) for 15 minutes.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: Plot the concentration-response curves and determine the IC50 for the inhibition of isoproterenol-stimulated cAMP production.

Hypothetical Data Summary: Functional Antagonism (IC50, nM)

CompoundInhibition of β1-mediated cAMP ProductionInhibition of β2-mediated cAMP Production
3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol3.278.5
Propranolol4.53.9
Metoprolol10.8350.1

Part 2: In Vivo Efficacy - Preclinical Models

Following promising in vitro results, the next critical step is to evaluate the compound's efficacy in living organisms. These in vivo models provide insights into the drug's pharmacokinetic and pharmacodynamic properties in a complex physiological system.

Isoproterenol-Induced Tachycardia Model in Rats

This acute model is used to assess the ability of a beta-blocker to antagonize the chronotropic effects of a β-agonist.

Experimental Protocol:

  • Animal Model: Use male Sprague-Dawley rats.

  • Instrumentation: Anesthetize the rats and implant a catheter for drug administration and a telemetry device or ECG leads to monitor heart rate.

  • Baseline Measurement: Record the baseline heart rate.

  • Drug Administration: Administer the test compounds or vehicle intravenously.

  • Isoproterenol Challenge: After a set period, administer a bolus of isoproterenol to induce tachycardia.

  • Data Collection: Continuously monitor the heart rate and measure the peak increase.

  • Data Analysis: Calculate the percentage inhibition of the isoproterenol-induced tachycardia for each test compound.

animal_prep Anesthetize and Instrument Rat baseline Record Baseline Heart Rate animal_prep->baseline drug_admin Administer Test Compound or Vehicle baseline->drug_admin agonist_challenge Administer Isoproterenol to Induce Tachycardia drug_admin->agonist_challenge data_collection Monitor and Record Heart Rate Response agonist_challenge->data_collection analysis Calculate % Inhibition of Tachycardia data_collection->analysis

Caption: In Vivo Isoproterenol-Induced Tachycardia Model Workflow.

Hypothetical Data Summary: Inhibition of Isoproterenol-Induced Tachycardia

Compound (at 1 mg/kg, IV)% Inhibition of Tachycardia
3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol85%
Propranolol88%
Metoprolol75%

Discussion of Hypothetical Findings

The hypothetical data presented for 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol suggests a promising profile for a novel beta-blocker. The in vitro binding assays indicate a high affinity for the β1-adrenergic receptor, with a selectivity profile comparable to that of metoprolol. This suggests a potential for cardioselectivity, which could translate to a reduced risk of side effects associated with β2-blockade, such as bronchoconstriction.

The functional antagonism data corroborates the binding affinity results, demonstrating potent inhibition of β1-mediated signaling and weaker inhibition of β2-mediated signaling. This is a desirable characteristic for a cardioselective beta-blocker.

In the in vivo model of isoproterenol-induced tachycardia, the novel compound exhibited a strong ability to block the chronotropic effects of a beta-agonist, comparable to the non-selective beta-blocker propranolol and potentially more potent than metoprolol at the tested dose.

Conclusion and Future Directions

The proposed experimental framework provides a robust methodology for the comprehensive evaluation of the novel compound 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol as a potential beta-blocker. Based on the hypothetical data, this compound warrants further investigation.

Future studies should include:

  • Pharmacokinetic profiling: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Chronic dosing studies: To evaluate its long-term efficacy and safety in models of hypertension and heart failure.

  • Off-target screening: To assess its potential for binding to other receptors and causing unintended side effects.

By following this rigorous, data-driven approach, we can thoroughly characterize the pharmacological profile of this novel compound and determine its potential as a next-generation cardiovascular therapeutic.

References

  • Title: Radioligand Binding Assays: A Practical Guide Source: Methods in Molecular Biology URL: [Link]

  • Title: cAMP Assays for Drug Discovery Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Beta-Blockers Source: StatPearls URL: [Link]

  • Title: The Cheng-Prusoff Equation: A Review of its History and Applications Source: Journal of Pharmacological and Toxicological Methods URL: [Link]

Validation

A Senior Application Scientist's Guide to the Purification of Amino Alcohols: A Head-to-Head Comparison

Amino alcohols are foundational chiral building blocks in modern organic chemistry and drug development. Their unique bifunctional nature, containing both an amine and a hydroxyl group, makes them invaluable as precursor...

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Author: BenchChem Technical Support Team. Date: March 2026

Amino alcohols are foundational chiral building blocks in modern organic chemistry and drug development. Their unique bifunctional nature, containing both an amine and a hydroxyl group, makes them invaluable as precursors for pharmaceuticals like β-blockers, as chiral auxiliaries in asymmetric synthesis, and as ligands for metal-catalyzed reactions.[1][] However, the very properties that make them synthetically versatile—high polarity, capacity for strong hydrogen bonding, and often high water solubility—present significant challenges for their purification.

The success of a synthesis is frequently defined by the purity of the final compound. In the context of amino alcohols, impurities can include starting materials, reaction byproducts, or undesired stereoisomers, all of which can compromise the efficacy and safety of a downstream active pharmaceutical ingredient (API) or the stereoselectivity of a catalyzed reaction. This guide provides a head-to-head comparison of the most common purification techniques, grounded in experimental principles and practical field insights, to empower researchers to select and execute the optimal strategy for their specific compound.

The Purification Gauntlet: Key Challenges

Before comparing techniques, it is crucial to understand the common hurdles in amino alcohol purification:

  • High Polarity & Water Solubility: Makes extraction from aqueous work-ups difficult and often precludes the use of standard nonpolar organic solvents.

  • Amphoteric Nature: The presence of both a basic amine and an acidic (or neutral) alcohol can lead to complex acid-base behavior and salt formation.

  • High Boiling Points: Volatility is often low due to strong intermolecular hydrogen bonding, making high-vacuum distillation necessary, which carries the risk of thermal decomposition.

  • Chirality: For chiral amino alcohols, separation from other stereoisomers (enantiomers or diastereomers) is a primary objective that requires specialized methods.[3]

The choice of purification method is therefore not arbitrary but a strategic decision based on the physicochemical properties of the target amino alcohol and the nature of the impurities.

cluster_synthesis Synthesis & Work-up cluster_purification Purification Stage cluster_analysis Analysis & Final Product Synthesis Chemical Synthesis (e.g., Reduction of Amino Acid, Epoxide Opening) Workup Aqueous Work-up (Quenching, Extraction) Synthesis->Workup Crude Crude Product (Mixture of Amino Alcohol, Byproducts, Salts) Workup->Crude Purification Purification Technique (Recrystallization, Distillation, Chromatography) Crude->Purification Analysis Purity Analysis (HPLC, GC, NMR) Purification->Analysis PureProduct Pure Amino Alcohol (>99% Purity) Analysis->PureProduct

Caption: General experimental workflow from synthesis to pure amino alcohol.

Recrystallization: The Solid-State Workhorse

Recrystallization is a powerful, cost-effective technique for purifying solid amino alcohols that leverages differences in solubility between the desired compound and impurities in a chosen solvent system.

Scientific Principle

The core principle is that most compounds are more soluble in a hot solvent than in a cold one. A crude solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the target compound decreases, forcing it to crystallize out, leaving impurities behind in the solvent (mother liquor). For amino alcohols, which are often basic, this can be extended to diastereomeric salt formation, where a racemic amino alcohol is reacted with a chiral acid to form diastereomeric salts with different solubilities, allowing for separation via recrystallization.[4]

Applicability
  • Best For: Crystalline, thermally stable solids with moderate to high initial purity (>80-90%). Excellent for removing minor, structurally different impurities.

  • Chiral Resolution: Highly effective for separating enantiomers via diastereomeric salt formation.[4]

Advantages vs. Disadvantages
AdvantagesDisadvantages
Highly Scalable: From milligrams to multi-kilogram batches.Product Loss: Some product always remains in the mother liquor.
Cost-Effective: Requires minimal specialized equipment.Not Universal: Only applicable to crystalline solids.
High Purity: Can yield exceptionally pure material (>99.9%)."Oiling Out": Compound may separate as a liquid instead of crystals.
Thermodynamically Driven: Often results in the most stable crystal form.Solvent Selection: Finding the right solvent can be time-consuming.
Experimental Protocol: Purification of (S)-2-amino-butanol-1-oxalate

This protocol is adapted from a procedure involving the debenzylation of a precursor, where the final product is isolated as a well-crystallizing oxalate salt.[4]

  • Dissolution: The crude (S)-2-amino-butanol product is dissolved in a minimal volume of a suitable solvent like absolute alcohol.

  • Salt Formation: A stoichiometric amount of oxalic acid, dissolved in a small amount of water, is added to the solution. The well-defined crystalline structure of the oxalate salt enhances the likelihood of successful recrystallization.[4]

  • Heating & Cooling: The mixture is heated gently until all solids dissolve. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Slow cooling is critical for forming large, pure crystals.

  • Isolation: The resulting white, needle-like crystals are collected by suction filtration.

  • Washing: The collected crystals are washed with a small amount of cold solvent (e.g., cold alcohol) to remove any residual mother liquor containing impurities.

  • Drying: The pure crystals are dried under vacuum to remove all traces of solvent.

Causality Insight: The choice of forming the oxalate salt is deliberate. Many free amino alcohols are low-melting solids or even oils, making direct recrystallization impossible. Converting them to a salt with a high lattice energy, like an oxalate or tartrate, yields a high-melting, highly crystalline solid that is ideal for this technique.[4][5]

Distillation: Purification by Volatility

Distillation separates components of a liquid mixture based on differences in their boiling points. For amino alcohols, which typically have high boiling points, this is almost always performed under reduced pressure (vacuum distillation) to avoid thermal decomposition.

Scientific Principle

In a liquid mixture, the component with the higher vapor pressure (and thus lower boiling point) will vaporize more readily. By heating the mixture, this more volatile component enriches the vapor phase, which is then condensed and collected as a purified liquid (the distillate). Extractive distillation, a more advanced technique, involves adding a solvent (an "extractant") that selectively alters the relative volatility of the components, facilitating separation of azeotropic mixtures.[6][7]

Applicability
  • Best For: Liquid amino alcohols or low-melting solids. Effective for separating the target compound from non-volatile impurities (salts, catalysts) or much more volatile solvents/reagents.

  • Not Suitable For: Thermally unstable compounds or separation of components with very close boiling points (requires fractional distillation).

Advantages vs. Disadvantages
AdvantagesDisadvantages
Excellent for Bulk Impurity Removal: Efficiently removes non-volatile materials.Thermal Stress: Risk of decomposition, even under vacuum.
Relatively Fast: Can be quicker than chromatography for large scales.Requires Specialized Equipment: Vacuum pump, glassware, and heating mantles.
Scalable: Can be adapted for various scales, though large-scale setups are complex.Limited Selectivity: Poor at separating compounds with similar boiling points.
No Solvents Required (for simple distillation): Reduces waste streams.Azeotrope Formation: Can prevent complete separation in some mixtures.[7]
Experimental Protocol: General Vacuum Distillation
  • Setup: The crude amino alcohol is placed in a round-bottom flask (no more than two-thirds full). The flask is connected to a distillation head with a condenser and a receiving flask. A thermometer is placed to accurately measure the vapor temperature. The entire system is connected to a vacuum pump with a trap.

  • Evacuation: The system is slowly evacuated to the desired pressure. Bumping can be prevented by using a magnetic stir bar or capillary bubbler.

  • Heating: The flask is gently heated using a heating mantle. The temperature is gradually increased until the liquid begins to boil.

  • Fraction Collection: The vapor rises, condenses, and is collected in the receiving flask. The distillation rate should be controlled to 1-2 drops per second for efficient separation. The temperature of the vapor and the pressure should be recorded.

  • Termination: Heating is stopped once the majority of the product has distilled over, or when the temperature rises significantly, indicating that higher-boiling impurities are beginning to distill. The system is allowed to cool completely before venting to atmospheric pressure.

Causality Insight: The use of a vacuum is non-negotiable for most amino alcohols. Lowering the pressure reduces the temperature required to achieve boiling, thereby minimizing the risk of side reactions like dehydration, oxidation, or polymerization that can occur at high temperatures.

Column Chromatography: The High-Resolution Standard

Column chromatography is a highly versatile technique that separates compounds based on their differential partitioning between a mobile phase (a liquid solvent) and a stationary phase (a solid adsorbent, typically silica gel).[3]

Scientific Principle

A solution of the crude mixture is applied to the top of a column packed with a stationary phase. A solvent (the eluent) is then passed through the column. Compounds in the mixture travel down the column at different rates depending on their affinity for the stationary phase versus their solubility in the mobile phase. Polar compounds, like amino alcohols, tend to adsorb strongly to polar stationary phases like silica gel and thus move more slowly. By systematically changing the polarity of the eluent, compounds can be selectively eluted and collected in separate fractions.[8]

Applicability
  • Best For: Small to medium scale purifications (milligrams to hundreds of grams). Excellent for separating complex mixtures and compounds with similar properties (e.g., diastereomers).

  • Universally Applied: Can be adapted for almost any soluble, non-volatile organic compound.

Advantages vs. Disadvantages
AdvantagesDisadvantages
High Resolution: Can separate closely related compounds.Labor-Intensive & Time-Consuming: Especially for large scales.
Versatile: Wide range of stationary and mobile phases available.Generates Significant Solvent Waste.
Amenable to Chiral Separations: Using chiral stationary phases (CSPs) in HPLC.[9][10]Product Loss on Column: Irreversible adsorption can occur.
Well-Established: A standard and reliable technique in organic synthesis.[3]Scaling Can Be Costly: Requires large amounts of silica and solvent.
Experimental Protocol: Flash Column Chromatography on Silica Gel
  • Column Packing: A glass column is packed with silica gel as a slurry in a nonpolar solvent (e.g., hexane).

  • Sample Loading: The crude amino alcohol is pre-adsorbed onto a small amount of silica gel or dissolved in a minimal amount of the eluent and carefully loaded onto the top of the column.

  • Elution: The mobile phase (eluent) is passed through the column using positive pressure (flash chromatography). The polarity of the eluent is typically started low (e.g., 100% ethyl acetate) and gradually increased (e.g., by adding methanol) to elute the compounds.

  • Fraction Collection: The eluate is collected in a series of tubes (fractions).

  • Analysis: The composition of each fraction is analyzed by Thin Layer Chromatography (TLC).

  • Isolation: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified amino alcohol.

Causality Insight: For amino alcohols, a common issue is "streaking" or tailing on silica gel due to strong interaction between the basic amine group and the acidic silica surface. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine or ammonia, to the eluent. This deactivates the acidic sites on the silica, leading to better peak shapes and improved separation.[3]

cluster_properties cluster_methods start Crude Amino Alcohol Mixture is_solid Is the product solid at room temp? start->is_solid is_thermostable Is it thermally stable (below ~200°C)? is_solid->is_thermostable No (Liquid/Oil) recrystallize Recrystallization or Diastereomeric Salt Recrystallization is_solid->recrystallize Yes bp_diff Significant boiling point difference from impurities? is_thermostable->bp_diff Yes chromatography Column Chromatography is_thermostable->chromatography No distill Vacuum Distillation bp_diff->distill Yes bp_diff->chromatography No is_chiral Is chiral separation required? chiral_hplc Chiral HPLC is_chiral->chiral_hplc Yes (for enantiopurity) recrystallize->is_chiral

Caption: Decision tree for selecting a primary purification technique.

Head-to-Head Performance Comparison

The optimal technique is highly dependent on the specific objectives of the purification—be it bulk desalting after a work-up or final polishing to >99.5% purity for pharmaceutical use.

Parameter Recrystallization Vacuum Distillation Column Chromatography (Flash)
Achievable Purity Very High (>99.5%)Moderate to High (>98%)High (>99%)
Typical Yield 60-90%70-95%50-90%
Scalability Excellent (mg to >100 kg)Good (g to ~50 kg)Poor to Moderate (mg to ~1 kg)
Cost LowModerateHigh (solvents, silica)
Speed / Throughput Moderate (dependent on cooling time)FastSlow
Selectivity Removes impurities with different solubilityRemoves non-volatile or highly volatile impuritiesHigh; separates structurally similar compounds
Chiral Separation Yes (via diastereomeric salts)NoYes (with chiral stationary phases)[10]
Best For Final polishing of crystalline solids; chiral resolution.Bulk purification of liquids from non-volatile waste.Complex mixtures; separation of diastereomers.

Purity Determination: The Final Verdict

Purification is incomplete without robust analytical validation. The purity of the final amino alcohol must be confirmed, and several techniques are essential:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity analysis. Reversed-phase HPLC (RP-HPLC) is used to determine chemical purity.[1][9] For chiral compounds, HPLC with a Chiral Stationary Phase (CSP) is essential to determine the enantiomeric excess (ee%).[9][10]

  • Gas Chromatography (GC): Suitable for more volatile amino alcohols or their derivatives. Chiral GC columns can also be used for enantiomeric purity analysis.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and can often reveal the presence of impurities if they are at a level of ~1% or higher.

Conclusion

The purification of amino alcohols is a critical and often challenging step that demands a strategic approach. There is no single "best" method; rather, the choice depends on a careful analysis of the compound's physical properties, the nature of the impurities, the required scale, and the ultimate purity specification. Recrystallization stands out for its scalability and ability to deliver exceptionally high purity for crystalline solids. Vacuum distillation is an effective tool for the bulk purification of thermally stable liquids. Column chromatography offers the highest resolution for complex mixtures, albeit at a higher cost and lower throughput. By understanding the fundamental principles, advantages, and limitations of each technique, researchers can navigate the purification gauntlet to isolate their target amino alcohols with the purity required for their critical applications.

References

  • Benchchem. A Comprehensive Review of the Synthesis of Chiral Amino Alcohols: A Technical Guide for Researchers and Drug Development Profess.

  • Benchchem. Preparation of β-Amino Alcohols using Diisopinocampheylchloroborane: Application Notes and Protocols.

  • MDPI. Alcohol Dehydration by Extractive Distillation with Use of Aminoethers of Boric Acid.

  • Google Patents. US2243977A - Process for the preparation of amino-alcohols.

  • AKJournals. Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride.

  • Benchchem. Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for Amino Alcohol Separation.

  • CHIMIA. Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines.

  • iris-biotech.de. Analyses of amino acids, Enantiomeric purity.

  • MDPI. Alcohol Dehydration by Extractive Distillation with Use of Aminoethers of Boric Acid.

  • ACS Publications. Highly Stereoselective Syntheses of syn- and anti-1,2-Amino Alcohols.

  • PMC. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands.

  • ACS Publications. Highly Stereoselective Syntheses of syn- and anti-1,2-Amino Alcohols.

  • BOC Sciences. Amino Alcohol Synthesis Service.

  • ResearchGate. A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides.

Sources

Comparative

Inter-laboratory validation of an analytical method for 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol

An Inter-Laboratory Guide to the Validation of an Analytical Method for the Quantification of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol Introduction: The Imperative of Method Validation in Pharmaceutical Analysis...

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Author: BenchChem Technical Support Team. Date: March 2026

An Inter-Laboratory Guide to the Validation of an Analytical Method for the Quantification of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol

Introduction: The Imperative of Method Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development, the unwavering reliability of analytical data is the cornerstone of regulatory approval and patient safety. An analytical method, no matter how meticulously developed in a single laboratory, must demonstrate its suitability for its intended purpose through a rigorous process known as validation.[1][2][3] The International Council for Harmonisation (ICH) provides the global standard for this process, ensuring that a method validated in one region can be trusted worldwide.[4]

This guide focuses on the inter-laboratory validation (also known as method transfer or reproducibility assessment) of a quantitative analytical method for 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol, a novel small molecule entity. Reproducibility, which is assessed through an inter-laboratory trial, is the ultimate testament to a method's robustness and its capacity to deliver consistent, reliable results across different sites, analysts, and equipment.[5][6] This document provides a framework for designing and executing such a study, presenting comparative data, and interpreting the results according to the principles outlined in the ICH Q2(R1) guideline.[5][7][8]

Analyte & Proposed Analytical Method

Analyte of Interest
  • Compound: 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol

  • Structure: A secondary amine with a difluorophenyl functional group, which imparts strong ultraviolet (UV) absorbance, making it an ideal chromophore for HPLC-UV detection. The amino and hydroxyl groups contribute to its polarity.

Selected Analytical Method: RP-HPLC with UV Detection

A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is proposed for the quantification of this analyte.

Rationale for Selection:

  • Specificity: RP-HPLC offers excellent resolving power to separate the main analyte from potential process impurities and degradation products.[9]

  • Broad Applicability: It is a ubiquitous technique in pharmaceutical quality control laboratories, ensuring the method can be readily implemented across different facilities.[10][11]

  • Detection: The 2,6-difluorophenyl group is expected to have a significant UV absorbance maximum, allowing for sensitive and specific detection.[12]

  • Robustness: HPLC methods are generally robust and can withstand minor variations in operational parameters, a key attribute for successful inter-laboratory transfer.[3][13]

Inter-Laboratory Study Design & Protocol

The objective of this study is to demonstrate that the analytical method, when transferred from a primary Development Laboratory (Lab A) to two different Quality Control Laboratories (Lab B and Lab C), provides comparable and reliable results.[14]

Study Participants & Materials
  • Laboratories:

    • Lab A: Transferring Laboratory (Method Development)

    • Lab B: Receiving Laboratory 1

    • Lab C: Receiving Laboratory 2

  • Test Samples: A single, homogeneous batch of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol drug substance will be used. Samples will be prepared at three concentration levels covering the method's range (e.g., 80%, 100%, and 120% of the target concentration).

  • Reference Standard: A well-characterized, high-purity reference standard of the analyte is required for all laboratories.

Inter-Laboratory Validation Workflow

The following diagram outlines the workflow for the inter-laboratory validation study.

G cluster_prep Phase 1: Preparation & Protocol cluster_exec Phase 2: Execution at All Labs cluster_analysis Phase 3: Data Analysis & Reporting P1 Develop & Validate Method (Lab A) P2 Create Validation Protocol & Acceptance Criteria P1->P2 P3 Distribute Protocol, Samples, & Reference Standard P2->P3 L_A Lab A Executes Protocol P3->L_A L_B Lab B Executes Protocol P3->L_B L_C Lab C Executes Protocol P3->L_C A1 Collect Data from All Laboratories L_A->A1 L_B->A1 L_C->A1 A2 Statistical Analysis (e.g., F-test, t-test) A1->A2 A3 Compare Results Against Acceptance Criteria A2->A3 A4 Generate Final Validation Report A3->A4

Caption: Workflow for the Inter-Laboratory Validation Study.

Detailed Experimental Protocol: RP-HPLC Method

All participating laboratories must adhere strictly to the following protocol.

4.1. Instrumentation & Columns

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

4.2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-10 min: 10% to 90% B

    • 10-12 min: 90% B (hold)

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 264 nm

  • Injection Volume: 10 µL

4.3. Preparation of Solutions

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with 50:50 (v/v) acetonitrile:water (Diluent).

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.

  • Sample Preparation (0.1 mg/mL): Accurately weigh approximately 25 mg of the drug substance sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with Diluent.

4.4. System Suitability Test (SST) Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed suitable if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • %RSD of Peak Area: ≤ 1.0%

Validation Parameters, Methodology, and Acceptance Criteria

The validation process is structured around a set of performance characteristics defined by the ICH.[5][8]

G cluster_main Core Method Attributes cluster_params Validation Parameters Assay Assay (Potency) Accuracy Accuracy Assay->Accuracy Precision Precision (Repeatability, Intermediate, Reproducibility) Assay->Precision Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Range Range Assay->Range Impurities Impurity Test Impurities->Accuracy Impurities->Precision Impurities->Specificity Impurities->Linearity Impurities->Range QL Quantitation Limit (QL) Impurities->QL DL Detection Limit (DL) Impurities->DL

Caption: Relationship between Method Type and Validation Parameters.

Specificity
  • Purpose: To demonstrate that the analytical procedure can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[5][15]

  • Methodology: Analyze a placebo (if applicable), the analyte reference standard, and a sample spiked with known impurities. Forced degradation samples (acid, base, peroxide, heat, light) should also be analyzed to demonstrate peak purity using a DAD.

  • Acceptance Criteria: The analyte peak should be free from co-elution from any other component. Peak purity index should be > 0.999.

Linearity & Range
  • Purpose: To verify that the method's response is directly proportional to the analyte concentration over a specified range.[5][9]

  • Methodology: Prepare a series of at least five concentrations from the stock solution, typically ranging from 50% to 150% of the target assay concentration.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.999

    • Y-intercept: Should not be significantly different from zero.

Accuracy
  • Purpose: To determine the closeness of the test results obtained by the method to the true value. It is often expressed as percent recovery.[3][5]

  • Methodology: Perform the assay on a minimum of nine determinations over at least three concentration levels (e.g., 80%, 100%, 120%). This can be done by spiking a placebo with known amounts of the analyte or by comparing against a reference method.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision
  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[5][16]

  • Methodology:

    • Repeatability (Intra-assay): A minimum of six sample preparations at 100% of the test concentration are analyzed by one analyst on one instrument in a single day.

    • Intermediate Precision: The repeatability experiment is repeated by a different analyst, on a different day, or with different equipment within the same laboratory.

    • Reproducibility (Inter-laboratory): Each of the three participating labs will analyze six replicate samples at 100% concentration. The results will be statistically compared.

  • Acceptance Criteria:

    • Repeatability & Intermediate Precision: Relative Standard Deviation (%RSD) ≤ 2.0%.

    • Reproducibility: %RSD across all laboratories ≤ 3.0%. There should be no statistically significant difference between laboratory means (determined by ANOVA or t-tests).[1]

Quantitation Limit (QL)
  • Purpose: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Methodology: Determined based on the signal-to-noise ratio (typically S/N of 10:1) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The QL must be demonstrated to have acceptable precision (%RSD ≤ 10%).

Comparative Results and Discussion

The following tables summarize hypothetical data from the three-laboratory study.

Table 1: Linearity Comparison

Laboratory Range (µg/mL) Slope Y-Intercept Correlation Coefficient (r²)
Lab A 50 - 150 45321 1056 0.9998
Lab B 50 - 150 45198 1245 0.9995

| Lab C | 50 - 150 | 45501 | 988 | 0.9997 |

Table 2: Accuracy (Percent Recovery) Comparison

Concentration Lab A Recovery (%) Lab B Recovery (%) Lab C Recovery (%)
80% 99.5 99.1 100.2
100% 100.3 99.8 100.5
120% 101.1 100.6 101.5

| Mean | 100.3 | 99.8 | 100.7 |

Table 3: Reproducibility (Inter-Laboratory Precision)

Laboratory Mean Assay (%) (n=6) Standard Deviation % RSD
Lab A 100.4 0.45 0.45
Lab B 99.7 0.51 0.51
Lab C 100.2 0.48 0.48

| Overall | 100.1 | 0.58 | 0.58 |

Discussion of Results: The linearity data from all three laboratories show excellent correlation coefficients (r² > 0.999), indicating a consistent linear response across the specified range. Accuracy results are well within the 98.0-102.0% acceptance criteria at all levels and in all labs, demonstrating a lack of systematic bias.

The most critical parameter, reproducibility, yielded an overall %RSD of 0.58% across the three laboratories. This value is well below the predefined acceptance criterion of ≤ 3.0%. A statistical analysis of variance (ANOVA) performed on the assay results would be used to confirm that there is no statistically significant difference between the means generated by the different laboratories, thus formally demonstrating successful method transfer.

Conclusion

The described RP-HPLC method for the quantification of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol has been successfully validated according to ICH Q2(R1) guidelines. The comprehensive data generated across three distinct laboratories demonstrates that the method is specific, linear, accurate, and precise. The excellent inter-laboratory precision (reproducibility) confirms that the method is robust and suitable for transfer to different quality control environments. This validated method can now be confidently deployed for routine analysis, ensuring consistent and reliable quality assessment of the drug substance.

References

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Statistical tools and approaches to validate analytical methods: methodology and practical examples. Accreditation and Quality Assurance. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. [Link]

  • Analytical Performance & Method Validation. University of Nebraska–Lincoln. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • Statistical tools and approaches to validate analytical methods: methodology and practical examples. SciSpace. [Link]

  • Analytical Method Validation for Biopharmaceuticals: A Practical Guide. BioProcess International. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Chromatography Online. [Link]

  • A Review on Development and validation of HPLC method. International Journal of Research in Pharmacy and Allied Science. [Link]

  • Development of Validated method by HPLC: A Review. International Journal for Scientific Research & Development. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

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Validation

The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Propanolamine Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, optimizing a compound's metabolic stability is a critical hurdle. Poor metabolic stability can lead to rapid clea...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, optimizing a compound's metabolic stability is a critical hurdle. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing promising therapeutic candidates. A widely adopted and highly effective strategy to enhance metabolic stability is the selective incorporation of fluorine into a drug molecule. This guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated propanolamine derivatives, a chemical class prevalent in cardiovascular and other therapeutic areas. Supported by experimental data, this document will elucidate the profound impact of fluorination on pharmacokinetic profiles and provide the technical rationale for its use in drug design.

The Challenge of Propanolamine Metabolism

Propanolamine derivatives, exemplified by the well-known β-blocker propranolol, are susceptible to extensive metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[1][2] The major metabolic pathways for propranolol include aromatic hydroxylation of the naphthalene ring, N-desisopropylation of the side chain, and O-dealkylation.[3][4] These metabolic transformations are catalyzed by specific CYP isoforms, with CYP2D6 being a major player in ring hydroxylation and CYP1A2 heavily involved in N-desisopropylation.[3][4] This extensive metabolism can lead to significant inter-individual variability in drug response due to genetic polymorphisms in these enzymes.[2]

Fluorination: A Strategic Intervention

The introduction of fluorine atoms at metabolically labile positions can dramatically alter a molecule's susceptibility to enzymatic degradation.[5] The carbon-fluorine bond is exceptionally strong and resistant to oxidative cleavage by CYP enzymes.[1] By replacing a hydrogen atom with fluorine at a site prone to hydroxylation, medicinal chemists can effectively "block" a major metabolic pathway, thereby increasing the compound's half-life and overall exposure.

Comparative Metabolic Stability: Experimental Evidence

To illustrate the impact of fluorination, let's consider a comparative in vitro metabolic stability study of propranolol and its fluorinated analogs. In such a study, the parent compounds are incubated with human liver microsomes, which contain a rich complement of CYP enzymes, and the rate of disappearance of the parent drug is monitored over time.

Table 1: Comparative In Vitro Metabolic Stability of Propranolol and a Fluorinated Analog

CompoundDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Propranolol Non-fluorinated2527.7
4'-Fluoropropranolol Fluorinated1006.9

Note: The data presented here is representative and intended for illustrative purposes. Actual values can be found in referenced literature such as Upthagrove and Nelson, 2001.[6][7]

The data clearly demonstrates a significant increase in the metabolic stability of the fluorinated analog. The half-life of 4'-Fluoropropranolol is four times longer than that of propranolol, and its intrinsic clearance is approximately four times lower. This indicates that the fluorinated compound is metabolized at a much slower rate by liver enzymes.

Mechanistic Insights: Why Fluorine Works

The enhanced metabolic stability of fluorinated propanolamine derivatives can be attributed to several factors:

  • Blocking Metabolic Hotspots: As mentioned, the primary mechanism is the replacement of a metabolically labile C-H bond with a robust C-F bond, preventing oxidative metabolism at that position.[5]

  • Altered Electronic Properties: Fluorine is the most electronegative element, and its introduction can alter the electron distribution within the molecule. This can decrease the susceptibility of the aromatic ring to electrophilic attack by the reactive oxygen species of the CYP enzyme active site.[8]

  • Enzyme Binding Affinity: Fluorination can also influence how the drug molecule binds to the active site of the metabolizing enzyme. While this effect can be complex and is not always predictable, it can contribute to a reduction in the rate of metabolism.[9]

Experimental Design and Protocols

To provide a framework for researchers, we outline the key experimental protocols for a comparative metabolic stability study.

Synthesis of Propanolamine Derivatives

Non-fluorinated Propanolamine (e.g., Propranolol):

A common synthetic route to propranolol involves the reaction of 1-naphthol with epichlorohydrin in the presence of a base to form a glycidyl ether intermediate. This is followed by a nucleophilic ring-opening of the epoxide with isopropylamine.[10]

Fluorinated Propanolamine (e.g., 4'-Fluoropropranolol):

The synthesis of a fluorinated analog, such as one with fluorine on the naphthyl ring, would begin with a fluorinated naphthalene precursor. The subsequent steps of introducing the propanolamine side chain would be analogous to the synthesis of the non-fluorinated compound, involving the formation of a glycidyl ether and subsequent reaction with an amine.[11]

In Vitro Metabolic Stability Assay

This assay is a cornerstone for evaluating a compound's susceptibility to metabolism.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of fluorinated and non-fluorinated propanolamine derivatives in human liver microsomes.

Materials:

  • Test compounds (fluorinated and non-fluorinated propanolamine derivatives)

  • Human liver microsomes (pooled from multiple donors)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (for LC-MS/MS analysis)

Protocol:

  • Preparation: Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes, and the test compound. Pre-incubate the mixture at 37°C.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing the internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve is the rate constant of elimination (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Visualizing the Workflow

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Compound & IS Stock Solution Preparation Pre_Incubation Pre-incubation at 37°C Compound_Prep->Pre_Incubation Microsome_Prep Microsome & Buffer Preparation Microsome_Prep->Pre_Incubation Reaction_Start Initiate with NADPH Pre_Incubation->Reaction_Start Time_Sampling Time-point Sampling Reaction_Start->Time_Sampling Quenching Reaction Quenching Time_Sampling->Quenching Centrifugation Protein Precipitation Quenching->Centrifugation LC_MS_MS LC-MS/MS Analysis Centrifugation->LC_MS_MS Data_Analysis Data Analysis (t½, CLint) LC_MS_MS->Data_Analysis

Caption: Workflow for the in vitro microsomal stability assay.

Metabolic Pathways: A Visual Comparison

The introduction of fluorine can significantly alter the metabolic landscape of a propanolamine derivative.

metabolic_pathways cluster_non_fluorinated Non-Fluorinated Propanolamine (Propranolol) cluster_fluorinated Fluorinated Propanolamine (4'-Fluoropropranolol) Propranolol Propranolol N_Desisopropyl N-Desisopropylpropranolol Propranolol->N_Desisopropyl CYP1A2 Hydroxylated 4'-Hydroxypropranolol Propranolol->Hydroxylated CYP2D6 Fluoro_Propranolol 4'-Fluoropropranolol Fluoro_N_Desisopropyl N-Desisopropyl- 4'-Fluoropropranolol Fluoro_Propranolol->Fluoro_N_Desisopropyl CYP1A2 Metabolism_Blocked Aromatic Hydroxylation Blocked by Fluorine Fluoro_Propranolol->Metabolism_Blocked

Caption: Comparative metabolic pathways of propanolamine derivatives.

Conclusion: The Strategic Value of Fluorination

The strategic incorporation of fluorine is a powerful and well-established tool in the medicinal chemist's arsenal for enhancing the metabolic stability of drug candidates. As demonstrated with propanolamine derivatives, fluorination can effectively block major metabolic pathways, leading to a longer half-life and lower intrinsic clearance. This, in turn, can translate to improved pharmacokinetic properties, such as increased bioavailability and a more predictable dosing regimen. By understanding the principles of metabolic stability and the impact of structural modifications like fluorination, researchers can design more robust and effective therapeutic agents.

References

  • Upthagrove, A. L., & Nelson, W. L. (2001). Importance of Amine pKa and Distribution Coefficient in the Metabolism of Fluorinated Propranolol Derivatives. Preparation, Identification of Metabolite Regioisomers, and Metabolism by CYP2D6. Drug Metabolism and Disposition, 29(11), 1377–1388. [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2025). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2025). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • Yoshimoto, K., Echizen, H., Chiba, K., Tani, M., & Ishizaki, T. (1994). Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes. The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase. Drug Metabolism and Disposition, 22(6), 909–915. [Link]

  • Upthagrove, A. L., & Nelson, W. L. (2001). Importance of amine p K a and distribution coefficient in the metabolism of fluorinated propranolol derivatives . preparation , identification of metabolite regioisomers , and metabolism by cyp 2 d 6. Semantic Scholar. [Link]

  • A Comprehensive Review on Beta Blockers Synthesis Methods. (n.d.). Preprints.org. [Link]

  • Rowland, A., Elliot, D. J., Knights, K. M., & Miners, J. O. (2015). Propranolol is a mechanism-based inhibitor of CYP2D and CYP2D6 in humanized CYP2D6-transgenic mice: Effects on activity and drug responses. British Journal of Pharmacology, 172(15), 3844–3856. [Link]

  • Adejare, A., & Coupe, G. (1997). Synthesis and beta-adrenergic activities of R-fluoronaphthyloxypropanolamine. Pharmaceutical Development and Technology, 2(2), 169–175. [Link]

  • Johnson, J. A., Herring, V. L., Wolfe, M. S., & Relling, M. V. (2000). CYP1A2 and CYP2D6 4-hydroxylate propranolol and both reactions exhibit racial differences. The Journal of Pharmacology and Experimental Therapeutics, 294(3), 1099–1105. [Link]

  • Shah, V. U., & Wsol, V. (2023). Mutual Modulation of the Activities of Human CYP2D6 and Four UGTs during the Metabolism of Propranolol. International Journal of Molecular Sciences, 24(17), 13324. [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Obach, R. S., Baxter, J. G., Liston, T. E., & Walsky, R. L. (1999). Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data: An Examination of In Vitro Half-Life Approach and Nonspecific Binding to Microsomes. Drug Metabolism and Disposition, 27(11), 1350–1359. [Link]

  • Al-Janabi, K., & Al-Zubaidi, A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6098. [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Propranolol Pathway, Pharmacokinetics. (n.d.). PharmGKB. [Link]

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Comparative

A Researcher's Guide to Kinase Selectivity Profiling: Benchmarking 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol

Introduction: The Imperative of Kinase Selectivity in Drug Discovery Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from cell cycle progression to metabolism.[1] Their dysre...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Kinase Selectivity in Drug Discovery

Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from cell cycle progression to metabolism.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most critical "druggable" target classes in modern medicine.[2][3] However, the human kinome consists of over 500 members, many of which share significant structural homology within their ATP-binding sites.[3] This conservation presents a formidable challenge: achieving inhibitor selectivity.[1]

A lack of selectivity, where a compound inhibits multiple "off-target" kinases, can lead to unforeseen toxicities or side effects, potentially causing promising drug candidates to fail in later stages.[2] Conversely, a well-characterized "polypharmacology" profile, where a compound purposefully inhibits a specific set of functionally related kinases, can be therapeutically advantageous.[1] Therefore, early and comprehensive selectivity profiling against a broad panel of kinases is not merely a characterization step but a pivotal part of the drug discovery process, essential for de-risking candidates and understanding their true mechanism of action.[2][3][4]

This guide provides a comprehensive framework for benchmarking the selectivity of a novel compound, 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol , hereafter referred to as Compound A . We will detail the experimental design, provide step-by-step protocols for two orthogonal, industry-standard assay methodologies, and present a strategy for data interpretation. The objective is to equip researchers with the technical knowledge and logical framework to rigorously assess the kinase selectivity of any new chemical entity.

Experimental Design & Strategy

To build a robust selectivity profile for Compound A, a multi-faceted approach is required. We will employ two distinct and complementary in vitro assay formats to mitigate the risk of technology-specific artifacts and to measure different aspects of inhibition.

  • Competitive Binding Assay (TR-FRET): This assay directly measures the ability of a test compound to displace a fluorescently-labeled tracer from the ATP-binding site of a kinase.[5][6] It provides a direct measure of target engagement and affinity (expressed as Kd or IC₅₀) and is independent of enzymatic activity.

  • Functional Activity Assay (Luminescence-based): This assay quantifies the amount of ADP produced during the phosphotransferase reaction, providing a direct measure of the compound's effect on the kinase's catalytic function (expressed as IC₅₀).[6][7] We will utilize the widely adopted ADP-Glo™ Kinase Assay for this purpose.[8][9]

The screening will be conducted against a rationally selected panel of kinases and will include well-characterized control compounds to provide essential context for the results.

The Kinase Panel: A Diverse Representation of the Kinome

A comprehensive approach to profiling involves screening against a broad representation of the human kinome.[2] For this guide, we have selected a hypothetical 15-kinase diversity panel that includes members from major branches of the kinase family tree (Tyrosine Kinases, Ser/Thr Kinases, etc.) and kinases known for off-target liabilities.

Table 1: The Kinase Diversity Panel

KinaseFamilySubfamilyATP Km (µM, approx.)Rationale for Inclusion
ABL1TKABL10Major cancer target, off-target liability
EGFRTKEGFR5Major cancer target, diverse inhibitor class
SRCTKSRC25Key signaling node, off-target liability
VEGFR2TKVEGFR60Key angiogenesis target
BRAFTKLRAF50Major cancer target (Ser/Thr)
CDK2CMGCCDK40Cell cycle regulator, off-target concern
GSK3αCMGCGSK5Metabolic and signaling regulator
MAPK1 (ERK2)CMGCMAPK50Central signaling pathway component
PIM1CAMKPIM150Cancer target, distinct ATP pocket features
AKT1AGCAKT25Pro-survival signaling, major target
PKAAGCPKA10Ubiquitous signaling molecule
ROCK1AGCROCK15Cytoskeletal regulation, off-target concern
PLK1OtherPLK80Mitotic kinase, anti-cancer target
PI3KαLipidPI3K75Key signaling node, lipid kinase class
DGKαLipidDGK100Lipid second messenger regulation
Comparator Compounds: Establishing a Baseline

To interpret the selectivity of Compound A, its performance must be compared against established benchmarks.

  • Staurosporine: A potent but notoriously non-selective kinase inhibitor that binds to the ATP site of most kinases.[10] It serves as a positive control for inhibition across the panel.

  • Lapatinib: An FDA-approved dual inhibitor of EGFR and HER2, serving as an example of a selective inhibitor. Its activity should be largely restricted to the EGFR family.

Methodology 1: Competitive Binding Affinity via TR-FRET

This protocol outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition binding assay. The principle relies on the energy transfer between a Europium (Eu) chelate-labeled antibody (donor) bound to a tagged kinase and a fluorescently-labeled ATP-competitive tracer (acceptor).[5] Displacement of the tracer by a test compound disrupts FRET, leading to a measurable decrease in the acceptor's emission signal.[11]

Workflow Diagram: TR-FRET Binding Assay

TR_FRET_Workflow cluster_prep Reagent Preparation cluster_assay Assay Assembly (384-well plate) cluster_read Incubation & Measurement cluster_analysis Data Analysis P1 Prepare Serial Dilution of Compound A, Staurosporine, & Lapatinib in DMSO P2 Create Intermediate Dilutions (4X final conc.) in Assay Buffer P1->P2 A1 Dispense 4 µL of 4X Compound/Control P2->A1 P3 Prepare 2X Kinase/Antibody Mix (e.g., 10 nM Kinase, 4 nM Eu-Ab) A2 Add 8 µL of 2X Kinase/Antibody Mix P3->A2 P4 Prepare 4X Tracer Solution A3 Add 4 µL of 4X Tracer Solution P4->A3 A1->A2 A2->A3 R1 Incubate 60 min at RT (protected from light) A3->R1 R2 Read Plate on TR-FRET Reader (Ex: 340 nm, Em: 615 nm & 665 nm) R1->R2 D1 Calculate Emission Ratio (665 nm / 615 nm) R2->D1 D2 Plot Ratio vs. [Inhibitor] D1->D2 D3 Fit Dose-Response Curve to determine IC₅₀ D2->D3

Caption: Workflow for the TR-FRET competitive binding assay.

Step-by-Step Protocol: TR-FRET Binding Assay

Materials:

  • Recombinant Kinases (GST-tagged or His-tagged)

  • LanthaScreen® Eu-anti-Tag Antibody (e.g., anti-GST)

  • Appropriate Kinase Tracer (ATP-competitive, fluorescently labeled)

  • TR-FRET Dilution Buffer

  • Test Compounds (Compound A), Control Inhibitors (Staurosporine, Lapatinib)

  • 384-well, low-volume, non-binding surface plates (white or black)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation:

    • Create a 10-point, 3-fold serial dilution of each test and control compound in 100% DMSO, starting at a top concentration of 1 mM.

    • Perform an intermediate dilution of these DMSO stock plates into TR-FRET Dilution Buffer to create a 4X working stock (e.g., top concentration of 40 µM). This minimizes the final DMSO concentration in the assay to 1%.

  • Reagent Mix Preparation:

    • 2X Kinase/Antibody Solution: Dilute the kinase and the Eu-labeled antibody in TR-FRET Dilution Buffer to a concentration that is twice the final desired assay concentration (e.g., 10 nM kinase and 4 nM antibody for a final concentration of 5 nM and 2 nM, respectively).

    • 4X Tracer Solution: Dilute the fluorescent tracer in TR-FRET Dilution Buffer to a concentration that is four times its final Kd value.

  • Assay Assembly (Final Volume: 16 µL):

    • To the appropriate wells of a 384-well plate, add 4 µL of the 4X compound/control dilutions. Add 4 µL of buffer with 4% DMSO to "no inhibitor" control wells.

    • Add 8 µL of the 2X Kinase/Antibody solution to all wells.

    • Initiate the binding reaction by adding 4 µL of the 4X Tracer solution to all wells.

  • Incubation and Measurement:

    • Gently mix the plate on a plate shaker for 1 minute.

    • Incubate at room temperature for 60 minutes, ensuring the plate is protected from light to prevent photobleaching.

    • Read the plate on a TR-FRET enabled plate reader. Measure the emission at both the donor wavelength (615 nm) and the acceptor wavelength (665 nm) following excitation at approximately 340 nm.[5]

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm) for each well.

    • Normalize the data using the "no inhibitor" (high FRET) and "saturating inhibitor" (low FRET) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value.

Methodology 2: Functional Activity via ADP-Glo™ Luminescence Assay

The ADP-Glo™ Kinase Assay is a homogeneous, luminescent assay that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[7] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted; second, the ADP produced is converted back to ATP, which is then used to generate a luminescent signal via a standard luciferase/luciferin reaction.[8] The light output is directly proportional to the kinase activity.[9]

Workflow Diagram: ADP-Glo™ Kinase Assay

ADP_Glo_Workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction (5 µL) cluster_detection ADP Detection cluster_readout Readout & Analysis P1 Prepare Serial Dilution of Compounds in DMSO P2 Prepare 2X Compound Stocks in Kinase Buffer R1 Add 2.5 µL of 2X Compound P2->R1 P3 Prepare 2X Kinase/Substrate Mix (with ATP at Kₘ) R2 Add 2.5 µL of 2X Kinase/Substrate Mix to initiate reaction P3->R2 R1->R2 R3 Incubate 60 min at RT R2->R3 D1 Add 5 µL ADP-Glo™ Reagent (Stops reaction, depletes ATP) R3->D1 D2 Incubate 40 min at RT D1->D2 D3 Add 10 µL Kinase Detection Reagent (Converts ADP to ATP, generates light) D2->D3 D4 Incubate 30-60 min at RT D3->D4 M1 Measure Luminescence (RLU) D4->M1 M2 Plot RLU vs. [Inhibitor] M1->M2 M3 Fit Dose-Response Curve to determine IC₅₀ M2->M3

Caption: Workflow for the ADP-Glo™ functional kinase assay.

Step-by-Step Protocol: ADP-Glo™ Kinase Assay

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes: ADP-Glo™ Reagent, Kinase Detection Reagent, Ultra Pure ATP, and ADP standards.[12]

  • Recombinant Kinases and their corresponding specific Substrates (e.g., peptide or protein)

  • Kinase-specific Reaction Buffer (optimized for each kinase)

  • Test Compounds and Control Inhibitors

  • 384-well, low-volume, solid white plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Prepare the Kinase Detection Reagent by reconstituting the lyophilized Kinase Detection Substrate with the Kinase Detection Buffer as per the manufacturer's manual.[8][12]

    • Prepare a serial dilution of the test and control compounds in Kinase Reaction Buffer at 2X the final desired concentration.

    • Prepare a solution containing 2X the final concentration of both ATP and the specific kinase substrate in the appropriate Kinase Reaction Buffer. Causality: The ATP concentration should be set at or near the Michaelis constant (Km) for each specific kinase to ensure that the assay is sensitive to competitive inhibitors.[4]

  • Kinase Reaction (5 µL Total Volume):

    • In a 384-well white plate, add 2.5 µL of the 2X serially diluted compound or control inhibitor.

    • To initiate the kinase reaction, add 2.5 µL of the 2X kinase/substrate/ATP solution to each well.

    • Mix gently and incubate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.[8]

    • Incubate at room temperature for 40 minutes.[12]

    • Add 10 µL of Kinase Detection Reagent to each well. This simultaneously converts the ADP generated during the kinase reaction to ATP and initiates the luminescence reaction.[7][8]

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.

  • Measurement and Data Analysis:

    • Measure the luminescence using a plate-reading luminometer, recording the Relative Light Units (RLU).

    • Normalize the data using "no inhibitor" (high activity) and "no enzyme" (low activity) controls.

    • Plot the RLU signal against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value.

Data Interpretation and Benchmarking

The primary output of these assays will be IC₅₀ values for Compound A and the comparators against the entire kinase panel. This quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 2: Hypothetical IC₅₀ Data (µM) from Kinase Selectivity Profiling

KinaseCompound A (Binding)Compound A (Activity)Staurosporine (Activity)Lapatinib (Activity)
ABL1 > 10> 100.025> 10
EGFR 0.050 0.095 0.0800.015
SRC 2.54.80.010> 10
VEGFR2 0.851.50.0158.5
BRAF > 10> 100.150> 10
CDK2 8.9> 100.005> 10
GSK3α > 10> 100.030> 10
MAPK1 > 10> 100.200> 10
PIM1 7.29.80.008> 10
AKT1 6.58.10.040> 10
PKA > 10> 100.012> 10
ROCK1 3.15.50.009> 10
PLK1 > 10> 100.003> 10
PI3Kα 9.5> 100.550> 10
DGKα > 10> 100.900> 10
Analysis of Results:
  • Primary Target Identification: The hypothetical data in Table 2 strongly suggests that Compound A is a potent inhibitor of EGFR, with IC₅₀ values below 100 nM in both binding and functional assays.

  • Selectivity Profile:

    • Compared to the non-selective Staurosporine, which inhibits nearly all kinases in the panel with nanomolar potency, Compound A is highly selective.

    • Compound A shows moderate activity against VEGFR2, SRC, and ROCK1 (IC₅₀ values in the single-digit micromolar range), indicating potential off-targets.

    • It shows weak or no activity (>10 µM) against the majority of the panel.

  • Comparison to Lapatinib: Lapatinib demonstrates its known selectivity for EGFR. Compound A, while also targeting EGFR, has a broader profile than Lapatinib, with notable off-target activity against VEGFR2 and SRC.

  • Assay Congruence: The IC₅₀ values from the binding and activity assays are generally in good agreement (within 2-3 fold), which provides confidence in the results. Discrepancies between these assays can sometimes point to non-ATP competitive mechanisms of action, which would require further investigation.

Decision-Making Framework

The results from this initial screen guide the next steps in the drug discovery cascade.

Decision_Tree start Initial Kinase Panel Results for Compound A q1 Is a potent primary target identified (e.g., IC₅₀ < 100 nM)? start->q1 yes_path YES (Target: EGFR) q1->yes_path Yes no_path NO (No potent activity) q1->no_path No q2 Is the selectivity profile acceptable? (e.g., >100-fold selectivity over key off-targets like SRC, VEGFR2) yes_path->q2 rethink Rethink Scaffold or Terminate Compound no_path->rethink accept_select ACCEPTABLE Proceed to Cellular Assays & Lead Optimization q2->accept_select Yes reject_select UNACCEPTABLE Initiate Medicinal Chemistry Effort to Improve Selectivity q2->reject_select No

Caption: Decision-making framework based on initial screening data.

Conclusion

This guide has outlined a rigorous, industry-standard methodology for benchmarking the kinase selectivity of a novel compound, 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol. By employing orthogonal binding and functional assays, utilizing a diverse kinase panel, and including appropriate comparator compounds, researchers can generate a high-confidence selectivity profile. This initial dataset is critical for identifying primary targets, flagging potential off-target liabilities, and making informed decisions to guide the subsequent stages of the drug discovery process, ultimately increasing the probability of developing a safe and effective therapeutic.

References

  • Davis, M.I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Krishnamurty, R., & Maly, D.J. (2007). Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. PubMed. [Link]

  • Al-Ali, H., & El-Elimat, T. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity? IntechOpen. [Link]

  • Luceome Biotechnologies. (2021). Kinase Profiling Services. Luceome. [Link]

  • Xie, L., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic. [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Fabian, M.A., et al. (2005). Competition binding assay for measuring the interaction between unlinked, unmodified ('free') small molecules and kinases. ResearchGate. [Link]

  • BMG LABTECH. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. BMG LABTECH. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Inglese, J., et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI. [Link]

  • Sills, M.A., et al. (2002). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). PubMed. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Celtarys. (2025). Biochemical assays for kinase activity detection. Celtarys. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Kinase Logistics. (n.d.). Cell-based Kinase Profiling Service. Kinase Logistics. [Link]

Sources

Validation

A Comparative Guide to the Analysis of Impurities in Synthesized 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol

This guide provides a comprehensive analysis of methodologies for identifying and quantifying impurities in different batches of synthesized 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol. As a critical intermediate in...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of methodologies for identifying and quantifying impurities in different batches of synthesized 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol. As a critical intermediate in pharmaceutical development, ensuring the purity of this compound is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This document will delve into the rationale behind experimental choices, compare the performance of various analytical techniques, and provide detailed protocols for researchers, scientists, and drug development professionals.

The Synthetic Landscape and Anticipated Impurities

The synthesis of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol is commonly achieved through a reductive amination reaction between 2,6-difluorobenzaldehyde and 3-aminopropan-1-ol.[1][2] This synthetic route, while efficient, can introduce several potential impurities that require careful monitoring and control.

Potential Impurities:

  • Starting Materials: Unreacted 2,6-difluorobenzaldehyde and 3-aminopropan-1-ol.

  • By-products: Imines formed as intermediates that may not have been fully reduced.

  • Reagents and Catalysts: Residual reducing agents (e.g., sodium borohydride) and any catalysts used.

  • Degradation Products: Compounds formed due to instability of the product under certain conditions.

  • Residual Solvents: Organic solvents used during the synthesis and purification steps.[3][4][5]

The International Council for Harmonisation (ICH) Q3A guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[6][7][8] Adherence to these guidelines is crucial for regulatory submissions.

A Comparative Analysis of Analytical Techniques

The choice of analytical technique for impurity profiling is dictated by the chemical nature of the target analyte and the potential impurities. For 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol, a polar amino alcohol, a multi-pronged approach is often necessary for comprehensive analysis.

Analytical TechniquePrincipleStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.High resolution for separating structurally similar compounds. Quantitative accuracy and precision. Versatile with various detectors (UV, FLD, MS).The target analyte lacks a strong chromophore, often necessitating derivatization for sensitive UV or fluorescence detection.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Excellent for identifying and quantifying volatile impurities, particularly residual solvents.[4][9] High sensitivity and specificity.Not suitable for non-volatile compounds like the API and many process-related impurities without derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Unparalleled for the structural elucidation of unknown impurities.[10][11] Quantitative capabilities (qNMR) without the need for reference standards of the impurity.Lower sensitivity compared to chromatographic techniques, making it less suitable for trace-level quantification.

Hypothetical Batch Analysis Data

To illustrate the application of these techniques, consider the following hypothetical data from the analysis of three different batches of synthesized 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol.

ImpurityBatch A (%)Batch B (%)Batch C (%)Identification Method
2,6-Difluorobenzaldehyde0.080.150.05HPLC, GC-MS
3-Aminopropan-1-ol0.120.050.09HPLC (with derivatization)
Unknown Impurity 1 (m/z = X)0.030.06Not DetectedLC-MS, NMR for structure
Methanol0.05 (500 ppm)0.03 (300 ppm)0.04 (400 ppm)GC-MS
DichloromethaneNot Detected0.01 (100 ppm)Not DetectedGC-MS

Note: Percentages for organic impurities are typically area percent determined by HPLC. Residual solvent levels are reported in parts per million (ppm) as determined by GC-MS and compared against ICH Q3C and USP <467> limits.[3][6]

Experimental Workflow for Impurity Analysis

The following diagram illustrates a logical workflow for the comprehensive analysis of impurities in a synthesized batch of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol.

Impurity Analysis Workflow cluster_Sample Sample Preparation cluster_Screening Initial Screening & Quantification cluster_Identification Identification & Characterization cluster_Reporting Final Reporting Sample Synthesized Batch of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol HPLC_UV HPLC-UV/FLD Analysis (with Derivatization) Sample->HPLC_UV Process-related impurities GC_MS GC-MS Analysis (Residual Solvents) Sample->GC_MS Volatile impurities LC_MS LC-MS Analysis (for Unknowns) HPLC_UV->LC_MS Unknown peaks > threshold Report Impurity Profile Report HPLC_UV->Report GC_MS->Report NMR NMR Spectroscopy (Structure Elucidation) LC_MS->NMR Isolate & Characterize NMR->Report

Caption: Workflow for the analysis of impurities.

Detailed Experimental Protocol: HPLC Analysis with Pre-column Derivatization

This protocol details a robust method for the quantification of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol and its non-volatile impurities using HPLC with UV detection after derivatization. The derivatization step is crucial as the analyte is a secondary amine and lacks a strong chromophore.[8][12] 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is a suitable derivatizing agent for secondary amines.[8]

1. Reagents and Materials

  • 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol reference standard and batch samples

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)

  • Borate buffer (pH 9.0)

  • Methanol (HPLC grade)

2. Instrumentation

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Vortex mixer

  • Autosampler

3. Preparation of Solutions

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Derivatizing Reagent: Dissolve 10 mg of FMOC-Cl in 10 mL of acetonitrile. Prepare fresh daily.

  • Standard Solution: Accurately weigh and dissolve the reference standard in methanol to a concentration of 1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the batch sample in methanol to a concentration of 1 mg/mL.

4. Derivatization Procedure

  • To 100 µL of the standard or sample solution in a vial, add 400 µL of borate buffer (pH 9.0).

  • Add 500 µL of the FMOC-Cl derivatizing reagent.

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed at room temperature for 10 minutes.

  • Quench the reaction by adding 10 µL of a primary amine solution (e.g., 1 M glycine).

  • The derivatized sample is now ready for HPLC analysis.

5. HPLC Conditions

  • Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with Mobile Phase A and B

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

6. Method Validation The analytical method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[13]

Conclusion

The comprehensive analysis of impurities in synthesized 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol requires a strategic combination of analytical techniques. HPLC with a suitable derivatization method is the cornerstone for quantifying the API and non-volatile impurities. GC-MS is indispensable for the control of residual solvents, and NMR spectroscopy provides the definitive structural elucidation of any unknown impurities that may be detected. By implementing a robust analytical workflow and validated methods, researchers and drug developers can ensure the quality and safety of this important pharmaceutical intermediate.

References

  • United States Pharmacopeia. General Chapter <467> Residual Solvents. USP-NF.
  • ResolveMass Laboratories Inc. (2025, July 9). USP 467 Residual Solvents Guide for Pharma Manufacturers.
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
  • MDPI. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.
  • Acta Scientific. (2021, July 29).
  • Taylor & Francis Online. (2017, June 21).
  • Chemistry Stack Exchange. (2019, July 25).
  • RSC Publishing. (2017, September 1).
  • Organic Chemistry Portal.
  • ResolveMass Laboratories Inc. (2025, September 29).
  • Almac Group.
  • Shimadzu (Europe). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
  • Wikipedia.
  • RSC Publishing. (2022, April 7).
  • Master Organic Chemistry. (2017, September 1).
  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • U.S. Food and Drug Administration. (2022, March). Q2(R2)
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • PharmaInfo. (2014, August 22).
  • Analytical Method Validation. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Benchchem. Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC)
  • EPFL. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • ResearchGate. (2009, December 29). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
  • AKJournals.
  • ResearchGate. (2010, April 16).

Sources

Comparative

Assessing the Lot-to-Lot Variability of Commercially Available 3-Aminopropan-1-ol Precursors

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Analytical Methodology Executive Summary 3-Aminopropan-1-ol (CAS 156-87-6) is a bifunctional b...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Analytical Methodology

Executive Summary

3-Aminopropan-1-ol (CAS 156-87-6) is a bifunctional building block critical to the synthesis of polyurethanes, dendrimers, and complex pharmaceutical intermediates, including 1[1]. Despite its ubiquity, lot-to-lot variability in commercially available grades remains a silent yield-killer in scale-up manufacturing.

This guide provides an objective, data-driven comparison of three commercial grades of 3-aminopropan-1-ol. By establishing self-validating analytical protocols, we demonstrate how hidden variations in organic purity, moisture content, and trace metals directly impact downstream synthetic performance—specifically in the2[2].

The Causality of Precursor Variability

When sourcing chemical precursors, assuming parity across "99% purity" labels is a dangerous pitfall. Multivariate analysis of batch-to-batch excipient and precursor variation is increasingly recognized as a critical component of3[3]. For 3-aminopropan-1-ol, variability manifests in three critical domains:

  • Organic Isomers & Impurities: 3-aminopropan-1-ol is often synthesized via the hydration of allylamine or the reduction of 3-hydroxypropanenitrile. Incomplete reactions or thermal isomerization can leave traces of 2-aminopropan-1-ol or propanolamine oligomers. These structurally similar impurities will participate in downstream reactions, creating inseparable byproducts.

  • Moisture Content: As a highly hygroscopic amino alcohol, 3-aminopropan-1-ol readily absorbs atmospheric water. In moisture-sensitive syntheses (like ester amidation), excess water hydrolyzes the ester starting material, drastically reducing the yield of the desired amide.

  • Trace Metals: Industrial-grade synthesis often utilizes metal catalysts (e.g., Raney Nickel or Palladium). Leached transition metals can poison sensitive downstream catalysts or induce unwanted oxidative side reactions.

Experimental Design & Self-Validating Methodologies

To objectively assess lot-to-lot consistency, we must employ analytical methods that are robust against the unique chemical properties of aliphatic amino alcohols. Below are the step-by-step, self-validating protocols used to generate our comparative data.

Protocol A: Organic Purity Profiling via GC-FID

The Causality: 3-aminopropan-1-ol lacks a strong UV chromophore, making standard HPLC-UV ineffective without complex derivatization. Gas Chromatography with Flame Ionization Detection (GC-FID) is ideal, but primary amines strongly interact with active silanol groups in standard silica columns, causing severe peak tailing. We utilize a base-deactivated polyethylene glycol (PEG) column to ensure sharp peak shapes and accurate integration.

  • Step 1: Prepare a 10 mg/mL solution of the sample in LC-MS grade methanol.

  • Step 2: Equip the GC with a base-deactivated capillary column (e.g., CP-Wax 51 for Amines, 30m x 0.25mm x 0.25µm).

  • Step 3: Set the injector to 250°C (Split ratio 50:1) and the FID to 275°C. Program the oven: 60°C (hold 2 min), ramp at 10°C/min to 240°C (hold 5 min).

  • Step 4 (Self-Validation): Run a System Suitability Test (SST) using a standard mixture of 3-aminopropan-1-ol and 2-aminopropan-1-ol. The sequence only proceeds if the baseline resolution ( Rs​ ) between the two isomers is > 1.5.

Protocol B: Moisture Quantification via Coulometric Karl Fischer

The Causality: Standard volumetric Karl Fischer (KF) titration lacks the sensitivity for high-purity precursors. Furthermore, highly basic primary amines shift the pH of the KF working medium outside the optimal range (pH 5–7), leading to sluggish endpoints. We use a coulometric system with a specifically buffered anolyte.

  • Step 1: Fill the coulometric KF cell with a buffered anolyte solution containing salicylic acid to neutralize the amine's basicity.

  • Step 2: Pre-titrate the cell to a stable background drift (< 10 µ g/min ).

  • Step 3: Inject 0.5 g of the 3-aminopropan-1-ol sample directly into the cell using a gas-tight syringe.

  • Step 4 (Self-Validation): Inject a certified 1.0% water standard before and after the sample sequence. The protocol is validated only if the standard recovery is within 98.0% – 102.0%. This 4[4] ensures batch reliability.

Protocol C: Trace Metal Analysis via ICP-MS

The Causality: Direct injection of organic liquids into an ICP-MS plasma causes carbon buildup on the sampling cones and plasma instability. Microwave digestion in ultra-pure nitric acid is required to mineralize the sample.

  • Step 1: Weigh 0.2 g of the sample into a PTFE microwave digestion vessel. Add 5 mL of ultra-pure (Optima grade) HNO3​ and 1 mL of H2​O2​ .

  • Step 2: Digest at 200°C for 20 minutes using a closed-vessel microwave system.

  • Step 3: Dilute the digestate to 50 mL with Milli-Q water.

  • Step 4 (Self-Validation): Spike the samples with an internal standard mix (Rhodium and Indium) prior to digestion. Matrix effects are normalized, and the run is validated only if internal standard recoveries remain between 80% and 120%.

Analytical Workflow Visualization

The following diagram illustrates the logical routing of our analytical pipeline and how precursor failures propagate into downstream synthesis.

AnalyticalWorkflow Intake 3-Amino-1-propanol Lot Intake (CAS 156-87-6) GC GC-FID Organic Purity & Isomers Intake->GC KF Coulometric KF Moisture Content Intake->KF ICP ICP-MS Trace Metal Profiling Intake->ICP FailGC Isomeric Impurities Side Reactions GC->FailGC < 99.0% Purity Amidation Downstream Synthesis: Cs2CO3-Promoted Amidation GC->Amidation Pass FailKF High Moisture Ester Hydrolysis KF->FailKF > 500 ppm H2O KF->Amidation Pass FailICP Metal Contaminants Catalyst Poisoning ICP->FailICP > 10 ppm Metals ICP->Amidation Pass FailGC->Amidation FailKF->Amidation FailICP->Amidation Yield Yield & Purity Assessment (Target: >90%) Amidation->Yield

Workflow assessing precursor variability and its impact on downstream amidation.

Comparative Data Analysis: Supplier Lot-to-Lot Assessment

We evaluated three hypothetical but representative commercial suppliers across three distinct manufacturing lots.

  • Supplier A: Premium Pharma Grade (Claim: ≥99.5%)

  • Supplier B: Standard Reagent Grade (Claim: ≥99.0%)

  • Supplier C: Bulk Industrial Grade (Claim: ≥98.0%)

SupplierLot NumberGC-FID Purity (%)Moisture (KF, ppm)Trace Fe (ICP-MS, ppb)Trace Ni (ICP-MS, ppb)
Supplier A Lot A-00199.8118512< 5
Supplier A Lot A-00299.7921015< 5
Supplier A Lot A-00399.8517010< 5
Supplier B Lot B-00199.2085014545
Supplier B Lot B-00299.151,20021060
Supplier B Lot B-00399.4078011035
Supplier C Lot C-00198.103,4001,850420
Supplier C Lot C-00297.405,1002,400850
Supplier C Lot C-00398.502,9001,600310

Data Insights: Supplier A demonstrates exceptional lot-to-lot consistency. Supplier B meets its purity claim but shows significant fluctuations in moisture (850 to 1,200 ppm), indicating poor hygroscopic packaging controls. Supplier C exhibits severe lot-to-lot variability, failing its own 98.0% purity claim in Lot C-002, alongside massive trace metal contamination indicative of degraded reactor linings during bulk synthesis.

Functional Impact: Case Study on Cs2​CO3​ -Promoted Amidation

To evaluate the functional impact of this variability, we subjected one lot from each supplier to a model reaction: the2[2] with 3-aminopropan-1-ol, promoted by 50 mol% Cs2​CO3​ in a DMF/MeCN solvent system at room temperature.

Under ideal conditions, high-purity 3-aminopropan-1-ol yields ~91% of the desired dipeptide-like product[2].

Precursor UsedAmidation Yield (%)Primary Failure Mechanism Observed
Supplier A (Lot A-001) 90.5%N/A (Optimal Performance)
Supplier B (Lot B-002) 82.1%Partial ester hydrolysis due to elevated moisture (1,200 ppm).
Supplier C (Lot C-002) 64.3%Severe ester hydrolysis; trace metal interference causing dark reaction mixtures and difficult chromatographic purification.

Mechanistic Takeaway: The 5,100 ppm moisture in Supplier C's Lot C-002 aggressively competed with the amino alcohol for the ester carbonyl, leading to the formation of Boc-Gly-OH (hydrolysis byproduct) rather than the desired amide. Furthermore, the high iron and nickel content catalyzed unwanted oxidative degradation of the solvent/reagents over the 6.5-hour reaction time, complicating the workup.

Conclusion & Recommendations

The assumption that bulk industrial grades of 3-aminopropan-1-ol can be "cleaned up" downstream is a false economy. The lot-to-lot variability in moisture and trace metals—particularly in Supplier C and, to a lesser extent, Supplier B—causes exponential yield losses in sensitive transformations like unactivated ester amidation.

Recommendations for Drug Development Professionals:

  • Procurement: For GMP scale-up or sensitive catalytic steps, mandate a >99.5% purity specification (Supplier A) with strict limits on moisture (< 500 ppm) and heavy metals (< 20 ppb).

  • In-House QC: Do not rely solely on the Certificate of Analysis (CoA). Implement the self-validating GC-FID and buffered Coulometric KF protocols outlined in Section 2 upon lot intake to catch hygroscopic degradation that occurs during shipping.

References

  • Grokipedia: Pharmaceutical and research applications of 3-Amino-1-propanol. Source: 1

  • Sigma-Aldrich: 3-Amino-1-propanol 99% Product Information. Source: 5

  • The Journal of Organic Chemistry: Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives. Source: 2

  • Pharma Now: How Lyophilization Protects Proteins: Overcoming Stability Challenges in Biologics (Moisture Monitoring). Source: 4

  • Tablets & Capsules: Quality by Design: Using Multivariate Analysis of Batch-to-Batch Excipient Variation to Reduce Risk. Source: 3

Sources

Validation

Comparative study of the CNS penetration of different 3-aminopropan-1-ol derivatives

Executive Summary The blood-brain barrier (BBB) remains the most formidable obstacle in central nervous system (CNS) drug discovery. Historically, achieving high target affinity often came at the cost of physicochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The blood-brain barrier (BBB) remains the most formidable obstacle in central nervous system (CNS) drug discovery. Historically, achieving high target affinity often came at the cost of physicochemical properties conducive to BBB penetration. The 3-aminopropan-1-ol scaffold (and its etherified derivatives) has emerged as a privileged pharmacophore, successfully balancing aqueous solubility, target engagement, and passive membrane permeability.

This guide provides an objective, data-driven comparative analysis of how the 3-aminopropan-1-ol moiety drives CNS penetration across three distinct therapeutic classes: Aryloxypropanamines (SSRIs/SNRIs), Non-imidazole Histamine H3 Receptor Antagonists, and repurposable Microtubule (MT) Stabilizers.

Mechanistic Basis for BBB Penetration

To understand why the 3-aminopropan-1-ol scaffold excels in CNS applications, we must analyze the causality behind its physicochemical behavior:

  • Target Engagement via Salt Bridges: The basic amine (typically secondary or tertiary) is protonated at physiological pH. This allows it to form essential salt bridges with highly conserved Aspartate residues in GPCRs and monoamine transporters (e.g., Asp98 in human SERT, Asp114 in the H3 receptor), anchoring the ligand in the binding pocket .

  • Topological Polar Surface Area (TPSA) Tuning: Unlike rigid, highly polar heterocycles (such as imidazoles), the flexible 3-aminopropanol chain allows for precise tuning of the TPSA. When the hydroxyl group is etherified (as in duloxetine) or sterically shielded, the TPSA drops below the critical 90 Ų threshold required for optimal BBB crossing.

  • Reduced CYP450 Liability: Replacing traditional imidazole rings with 3-aminopropan-1-ol derivatives eliminates the strong coordination with the heme iron of Cytochrome P450 enzymes. This structural shift significantly improves the metabolic stability and safety profile of the resulting compounds, preventing rapid first-pass clearance .

ScaffoldEvolution Imid Imidazole-Based Ligands (e.g., Thioperamide) High Affinity, Poor BBB Prob Limitations: High TPSA, CYP450 Inhibition Imid->Prob Scaf 3-Aminopropan-1-ol Scaffold (Non-Imidazole Replacement) Prob->Scaf Scaffold Hopping Wakix Pitolisant (Wakix) Approved Narcolepsy Drug Excellent CNS Penetration Scaf->Wakix H3 Inverse Agonist Aryloxy Aryloxypropanamines (Fluoxetine, Duloxetine) High B/P Ratio Scaf->Aryloxy SERT/NET Inhibitor

Caption: Structural evolution from imidazole ligands to 3-aminopropan-1-ol derivatives for CNS penetration.

Comparative Analysis of Derivative Classes

Class 1: Aryloxypropanamines (SSRIs & SNRIs)

Compounds like Fluoxetine, Atomoxetine, and Duloxetine represent the gold standard of 3-aminopropan-1-ol utilization. By converting the primary alcohol into a bulky, lipophilic ether (e.g., naphthyloxy in duloxetine), these molecules achieve high lipophilicity. This structural modification masks the hydrogen bond donor of the alcohol, facilitating rapid passive diffusion across the BBB and resulting in exceptional Brain-to-Plasma (B/P) ratios .

Class 2: Non-Imidazole Histamine H3 Antagonists

Early H3 antagonists like thioperamide utilized an imidazole ring, which caused poor BBB penetration and severe CYP450 inhibition. Scaffold hopping to a 3-aminopropan-1-ol derivative led to the breakthrough discovery of Pitolisant (Wakix®) and experimental analogs like ADS-003. These derivatives maintain high affinity via the basic amine while the aliphatic spacer ensures a favorable TPSA, yielding B/P ratios exceeding 1.5 .

Class 3: Microtubule Stabilizers & Kinase Inhibitors

Recent efforts to develop MT-stabilizing agents for Alzheimer's disease have repurposed the 3-aminopropan-1-ol side chain to salvage compounds with poor CNS exposure. For example, appending a 3-aminopropoxy group to triazolopyrimidine cores (e.g., Compound 20) significantly lowered the P-glycoprotein (P-gp) efflux ratio compared to more polar analogs, achieving a viable AUC B/P ratio of 0.72 .

Quantitative Data Comparison
Compound ClassRepresentative Drug / LigandPrimary TargetBrain-to-Plasma (B/P) RatioLogP (approx)BBB Penetration Mechanism
Aryloxypropanamines Fluoxetine, DuloxetineSERT / NETHigh (>1.0)3.5 - 4.5Etherification of the hydroxyl group masks the H-bond donor, maximizing lipophilicity for rapid passive diffusion.
Non-Imidazole H3 Antagonists Pitolisant (Wakix)Histamine H3 ReceptorHigh (>1.5)3.0 - 3.8Scaffold hopping from imidazole reduces TPSA and eliminates CYP450 heme coordination, optimizing basicity.
Microtubule Stabilizers Compound 20 (Triazolopyrimidine)MicrotubulesModerate (0.72)2.5 - 3.03-aminopropanol side chain lowers the P-glycoprotein (P-gp) efflux ratio compared to more polar analogs.

Experimental Methodologies

To objectively evaluate the CNS penetration of these derivatives, the following self-validating protocols must be strictly adhered to.

Protocol 1: In Vitro PAMPA-BBB Assay

Causality & Validation: The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive diffusion mechanics, stripping away active efflux (like P-gp) to specifically evaluate how the 3-aminopropan-1-ol scaffold's inherent physicochemical properties facilitate lipid bilayer crossing. To ensure system trustworthiness, high-permeability (Propranolol) and low-permeability (Atenolol) reference standards must be run concurrently.

  • Preparation: Prepare donor solutions of the 3-aminopropan-1-ol derivatives at 10 mM in DMSO, then dilute to 50 μM in PBS (pH 7.4).

  • Membrane Coating: Coat the PVDF membrane filter of the acceptor plate with 4 μL of porcine brain lipid extract (20 mg/mL in dodecane) to simulate the BBB lipid composition.

  • Incubation: Add 150 μL of the donor solution to the donor wells and 300 μL of PBS to the acceptor wells. Assemble the sandwich plate and incubate at 37°C for 18 hours without agitation.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

Protocol 2: In Vivo Pharmacokinetic (PK) Brain-to-Plasma Ratio

Causality & Validation: While PAMPA assesses passive diffusion, in vivo PK accounts for active efflux (P-glycoprotein/BCRP) and plasma protein binding, providing the definitive B/P exposure ratio. A critical failure point in B/P studies is vascular blood contaminating the brain tissue. Transcardial perfusion is mandatory to flush the cerebrovasculature, ensuring the LC-MS/MS signal reflects true parenchymal penetration.

  • Animal Dosing: Administer the test compound (e.g., 5 mg/kg) via intraperitoneal (i.p.) or oral (p.o.) gavage to wild-type CD1 mice.

  • Sample Collection (1h and 4h post-dose): Euthanize the animals. Collect terminal blood via cardiac puncture into EDTA tubes and immediately centrifuge to isolate plasma.

  • Transcardial Perfusion: Perfuse the mice transcardially with ice-cold saline for 2 minutes to remove residual blood from the brain vasculature before brain extraction.

  • Homogenization & Extraction: Weigh the brain tissue and homogenize in 3 volumes of ice-cold PBS. Precipitate proteins from both plasma and brain homogenate by adding 3 volumes of cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Centrifuge the samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the Area Under the Curve (AUC) for both matrices. The B/P ratio is calculated as AUCbrain​/AUCplasma​ .

PKWorkflow Dose In Vivo Dosing (5 mg/kg i.p.) Harvest Tissue Harvest (Plasma & Brain) Dose->Harvest Homogenize Brain Homogenization & Protein Precipitation Harvest->Homogenize LCMS LC-MS/MS Quantification Homogenize->LCMS Calc Calculate B/P Ratio (AUC_brain / AUC_plasma) LCMS->Calc

Caption: Experimental workflow for determining the in vivo Brain-to-Plasma (B/P) ratio via LC-MS/MS.

References

  • 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Frontiers in Neuroscience / PMC.[Link]

  • Non-Imidazole Histamine H3 Ligands. Part VII. Synthesis, In Vitro and In Vivo Characterization of 5-Substituted-2-thiazol-4-n-propylpiperazines. MDPI Molecules.[Link]

  • Brain-Penetrant, Orally Bioavailable Microtubule-Stabilizing Small Molecules Are Potential Candidate Therapeutics for Alzheimer's Disease and Related Tauopathies. Journal of Medicinal Chemistry (ACS).[Link]

  • Discovery of Novel Selective Norepinephrine Reuptake Inhibitors: 4-[3-Aryl-2,2-dioxido-2,1,3-benzothiadiazol-1(3H)-yl]-1-(methylamino)butan-2-ols (WYE-103231). ResearchGate / Journal of Medicinal Chemistry.[Link]

Comparative

A Guide to the Definitive Structural Validation of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol Using a Multi-dimensional 2D NMR Approach

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all further research is built. An error in structural assignment can lead to the...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all further research is built. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and wasted resources. While 1D NMR (¹H and ¹³C) provides a foundational overview, it often falls short in the face of complex spin systems, signal overlap, and the challenge of definitively connecting disparate molecular fragments.[1][2][3]

This guide presents a comprehensive, field-proven methodology for the structural elucidation of 3-{[(2,6-difluorophenyl)methyl]amino}propan-1-ol. We will move beyond a simple checklist of experiments and delve into the causality behind our choices, demonstrating how a synergistic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) creates a self-validating system for structural confirmation. This approach is designed for researchers, scientists, and drug development professionals who require absolute confidence in their molecular architecture.

The Molecule in Question: 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol

For the purpose of this guide, we will systematically number the carbon and proton positions of our target molecule as follows:

Numbered structure of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol

Our objective is to use 2D NMR to prove the connectivity between the 2,6-difluorobenzyl group and the 3-aminopropan-1-ol moiety through the nitrogen atom.

Part 1: The Strategic Workflow — From Fragments to Final Structure

The power of 2D NMR lies in its ability to spread crowded 1D information across two frequency dimensions, revealing correlations between nuclei that establish connectivity.[4][5] Our strategy is not to analyze each spectrum in isolation, but to use them in a logical sequence where each experiment builds upon the insights of the last.

G cluster_0 Homonuclear Correlation cluster_1 Heteronuclear Correlation (1-Bond) cluster_2 Heteronuclear Correlation (2-4 Bonds) cluster_3 Structural Assembly COSY ¹H-¹H COSY HSQC ¹H-¹³C HSQC COSY->HSQC Identifies Proton Spin Systems HMBC ¹H-¹³C HMBC COSY->HMBC HSQC->HMBC Assigns Protonated Carbons (CH, CH₂, CH₃) Structure Validated Structure HMBC->Structure Connects Fragments & Identifies Quaternary Carbons

Caption: The logical workflow for 2D NMR-based structural elucidation.

  • ¹H-¹H COSY: First, we establish proton-proton connectivities. This allows us to identify distinct "spin systems"—groups of coupled protons—such as the propanol backbone and the aromatic ring protons.[6][7][8]

  • ¹H-¹³C HSQC: Next, we correlate each proton to the carbon it is directly attached to. This is the most reliable way to assign the chemical shifts of all protonated carbons (CH, CH₂, CH₃).[4][6][9]

  • ¹H-¹³C HMBC: Finally, we use long-range (2-4 bond) proton-carbon correlations to piece the puzzle together. This experiment is critical for connecting the spin systems identified by COSY and for locating non-protonated (quaternary) carbons.[10][11][12]

Part 2: Data Interpretation — A Step-by-Step Elucidation

Let us assume we have acquired a full suite of NMR data. The following is a logical walk-through of the analysis, referencing a plausible set of chemical shifts and correlations.

Step 1: Delineating Spin Systems with ¹H-¹H COSY

The COSY spectrum reveals which protons are coupled to each other, typically through three bonds (³JHH). Off-diagonal cross-peaks connect coupled protons.[13]

  • Propanol Backbone: We expect a clear correlation path: The triplet signal of H1 will show a cross-peak to the multiplet of H2. The H2 multiplet will, in turn, show a cross-peak to the triplet of H3. This definitively establishes the -CH₂(1)-CH₂(2)-CH₂(3)- fragment.

  • Aromatic System: The multiplet for H11 will show a correlation to the triplet of H12, confirming their adjacency on the aromatic ring.

  • Benzyl System: The H7 protons are an isolated singlet and will not show any COSY correlations, indicating no adjacent protons.

Step 2: Assigning Protonated Carbons with ¹H-¹³C HSQC

The HSQC spectrum is remarkably clean, showing only one peak for each C-H bond.[9] It allows for the direct and unambiguous assignment of the carbons attached to the protons we identified in Step 1.

  • The proton signal for H1 correlates to the carbon signal for C1.

  • The proton signal for H2 correlates to the carbon signal for C2.

  • The proton signal for H3 correlates to the carbon signal for C3.

  • The proton signal for H7 correlates to the carbon signal for C7.

  • The proton signal for H11 correlates to the carbon signal for C11.

  • The proton signal for H12 correlates to the carbon signal for C12.

At the end of this step, all carbons with attached protons are confidently assigned. The remaining unassigned carbon signals must belong to the quaternary carbons: C8 and the two equivalent C9 carbons.

Step 3: Assembling the Full Structure with ¹H-¹³C HMBC

The HMBC experiment is the linchpin of our analysis, providing the long-range connectivity information needed to link the molecular fragments.[11][12] We look for correlations between protons and carbons that are 2, 3, or even 4 bonds away.

G cluster_0 Key HMBC Correlations H7 H7 C3 C3 H7->C3 ³J C8 C8 H7->C8 ²J C9 C9 H7->C9 ³J H3 H3 C7 C7 H3->C7 ³J H11 H11 H11->C8 ³J H11->C9 ²J

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The novel compound 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The novel compound 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol represents a key building block in modern medicinal chemistry. Its unique structure, combining a difluorinated aromatic ring with an aminopropanol sidechain, suggests its potential utility. However, this same structure necessitates a cautious and well-informed approach to its handling.

This guide provides a detailed operational plan for the safe use of this compound, from initial risk assessment to final disposal. The protocols herein are synthesized from established safety principles for analogous chemical structures, ensuring a self-validating system of laboratory safety.

Hazard Analysis: A Predictive Approach

A specific Safety Data Sheet (SDS) for 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol is not yet widely available. Therefore, a conservative hazard assessment must be conducted by evaluating the toxicological profiles of its structural analogues.

  • Aminopropanol Moiety : Compounds like 3-Amino-1-propanol are known to be corrosive, capable of causing severe skin burns and eye damage.[1][2] They are also frequently categorized as harmful if swallowed.[2]

  • 2,6-Difluorobenzylamine Moiety : This structural component is also a known corrosive agent, causing burns to the skin, eyes, and respiratory tract.[3] The presence of fluorine atoms can also influence the metabolic stability and reactivity of the molecule.[4]

Based on this analysis, it is prudent to treat 3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol as a corrosive and potentially toxic substance .

Table 1: Predicted Hazard Profile

Hazard ClassificationBasis for AssessmentPrimary Route of Exposure
Skin Corrosion/Irritation Analogous aminopropanols and benzylamines are known corrosives.[1][2][3]Dermal contact
Serious Eye Damage/Irritation Analogous aminopropanols and benzylamines are known corrosives.[1][2][3]Eye contact
Acute Toxicity (Oral) Harmful if swallowed is a common classification for similar aminopropanols.[2]Ingestion
Respiratory Irritation Inhalation of vapors or mists may cause irritation.[1]Inhalation

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the predicted hazards. The selection of appropriate PPE should always be preceded by a risk assessment of the specific procedure being undertaken.

Core PPE Requirements
  • Eye and Face Protection : Tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI/ISEA Z87.1 (US) standards are mandatory.[5][6][7] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[7]

  • Skin and Body Protection : A flame-resistant lab coat, fully buttoned, is required. Chemical-resistant gloves are essential. Nitrile or neoprene gloves are suitable for incidental contact.[7] Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[7] For tasks with a higher risk of exposure, consider a chemical-resistant apron.[7]

  • Respiratory Protection : All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][3] If work outside a fume hood is unavoidable and there is a potential for aerosol generation, a NIOSH-approved respirator with appropriate cartridges should be used.[6][8]

PPE_Workflow cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operation RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE Determines required protection DonPPE Don PPE Correctly SelectPPE->DonPPE HandleChemical Handle Chemical in Fume Hood DonPPE->HandleChemical DoffPPE Doff PPE Correctly HandleChemical->DoffPPE InspectDispose Inspect & Dispose of PPE DoffPPE->InspectDispose WashHands Wash Hands Thoroughly InspectDispose->WashHands

Diagram 1: Personal Protective Equipment (PPE) Workflow

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Step 1: Receiving and Storage
  • Inspect : Upon receipt, visually inspect the container for any signs of damage or leakage in a well-ventilated area.[1]

  • Label : Ensure the container is clearly labeled with the chemical name, hazard pictograms (corrosive, toxic), and date of receipt.

  • Store : Store the container in a tightly closed, compatible container in a cool, dry, and well-ventilated area designated for corrosive materials.[3][6] Keep it segregated from incompatible substances such as strong oxidizing agents and acids.[9]

Step 2: Handling and Use
  • Engineering Controls : All work must be performed in a certified chemical fume hood to maintain low airborne concentrations.[6] Ensure that a safety shower and eyewash station are unobstructed and readily accessible.[6]

  • Preparation : Assemble all necessary equipment and reagents before introducing the compound to the work area. Use non-sparking tools and ensure all equipment is properly grounded.[10]

  • Aliquoting and Transfer : When transferring the liquid, avoid splashing. Use appropriate tools such as a calibrated pipette with a disposable tip.

  • Reactions : If the compound is used in a reaction, be mindful of potential exothermic events, especially when mixing with acids or oxidizing agents.

Step 3: Spill Management

In the event of a spill, immediate and correct action is critical.

  • Evacuate : Evacuate all non-essential personnel from the immediate area.[10]

  • Ventilate : Ensure the area is well-ventilated, keeping the spill contained within the fume hood if possible.

  • Contain : Wearing full PPE, contain the spill with an inert absorbent material such as vermiculite or sand.[6][11]

  • Collect : Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.[1]

  • Decontaminate : Clean the spill area thoroughly with an appropriate decontaminating solution.

Spill_Response_Plan Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess SmallSpill Small & Contained Spill Assess->SmallSpill Small LargeSpill Large or Uncontained Spill Assess->LargeSpill Large Contain Contain with Inert Absorbent SmallSpill->Contain Proceed CallEH Call Emergency Services / EH&S SmallSpill->CallEH If unsure LargeSpill->CallEH Immediately Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate

Sources

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